N,N-Diphenylcinnamamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N,3-triphenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO/c23-21(17-16-18-10-4-1-5-11-18)22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTCULHQKVKNJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377808 | |
| Record name | N,N-Diphenylcinnamamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50395-70-5 | |
| Record name | N,N-Diphenylcinnamamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N,N-Diphenylcinnamamide (CAS No. 50395-70-5): A Privileged Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of N,N-Diphenylcinnamamide
N,N-Diphenylcinnamamide, identified by the CAS number 50395-70-5 , is a synthetic derivative of cinnamic acid, a naturally occurring aromatic acid found in various plants.[1][2] Cinnamic acid and its derivatives have long captured the attention of the scientific community due to their low toxicity and a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects.[1][3][4] N,N-Diphenylcinnamamide belongs to a class of compounds known as cinnamamides, which are recognized in medicinal chemistry as a "privileged scaffold."[5] This term signifies a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.
The specific structure of N,N-Diphenylcinnamamide, featuring two phenyl substituents on the nitrogen atom, makes it a valuable intermediate for further chemical exploration and a crucial reference compound in structure-activity relationship (SAR) studies.[5] Its core α,β-unsaturated carbonyl system is a key pharmacophore, capable of acting as a Michael acceptor, which underpins much of its biological potential.[5] This guide provides a comprehensive technical overview of N,N-Diphenylcinnamamide, from its fundamental properties and synthesis to its mechanistic actions and applications in modern drug discovery.
Physicochemical and Structural Properties
A clear understanding of a compound's physical and chemical properties is foundational to its application in research and development. The key identifiers and computed properties for N,N-Diphenylcinnamamide are summarized below.
| Property | Value | Source |
| CAS Number | 50395-70-5 | [5] |
| Molecular Formula | C₂₁H₁₇NO | [5][6] |
| Molecular Weight | 299.37 g/mol | [5] |
| IUPAC Name | (E)-N,N,3-triphenylprop-2-enamide | [6] |
| Synonyms | N-Phenylcinnamoylanilide, trans-N,N-Diphenylcinnamamide | [6] |
| Canonical SMILES | C1=CC=C(C=C1)/C=C/C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | [6] |
Synthesis of N,N-Diphenylcinnamamide
The synthesis of cinnamamide derivatives is a well-established process in organic chemistry. While various specific methods exist, a common and logical approach involves the amidation of cinnamic acid or its activated form (such as an acyl chloride) with the corresponding amine. For N,N-Diphenylcinnamamide, this involves the reaction of a cinnamoyl derivative with diphenylamine.
General Synthesis Workflow
The following diagram illustrates a generalized, two-step workflow for the laboratory synthesis of N,N-Diphenylcinnamamide. The initial step involves the activation of cinnamic acid to a more reactive species, typically cinnamoyl chloride, to facilitate the subsequent nucleophilic attack by diphenylamine.
Caption: Generalized workflow for the synthesis of N,N-Diphenylcinnamamide.
Experimental Protocol: A Self-Validating System
-
Activation: Cinnamic acid is dissolved in an inert solvent (e.g., dichloromethane or toluene). An activating agent, such as thionyl chloride or oxalyl chloride, is added dropwise, often at reduced temperature (0 °C) to control the exothermic reaction. The mixture is then typically refluxed until the evolution of gas (HCl, SO₂) ceases, indicating the formation of cinnamoyl chloride. The causality here is the conversion of a poor leaving group (-OH) into an excellent one (-Cl), making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
-
Amidation: In a separate vessel, diphenylamine is dissolved in an appropriate solvent along with a non-nucleophilic base like triethylamine or pyridine. The purpose of the base is to act as a scavenger for the HCl that is generated during the reaction, preventing it from protonating the diphenylamine and rendering it non-nucleophilic.
-
Reaction: The prepared cinnamoyl chloride solution is added slowly to the diphenylamine solution at a controlled temperature. The reaction is stirred for several hours at room temperature or with gentle heating to ensure completion.
-
Work-up and Purification: The reaction mixture is washed sequentially with dilute acid (to remove excess base), water, and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield pure N,N-Diphenylcinnamamide. The purity can be validated by analytical techniques such as NMR and mass spectrometry.
Mechanism of Action and Biological Activity
The therapeutic potential of cinnamamide derivatives is largely attributed to their diverse mechanisms of action.[3][4] The α,β-unsaturated carbonyl moiety is a critical feature, acting as an electrophilic Michael acceptor that can covalently interact with nucleophilic residues (like cysteine) on target proteins.[5]
Activation of the Nrf2/ARE Antioxidant Pathway
A key mechanism of action for many cinnamamide derivatives is the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway.[5] This pathway is a primary cellular defense against oxidative stress.
Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Keap1, which facilitates its degradation. Electrophilic compounds like N,N-Diphenylcinnamamide can react with cysteine sensors on Keap1. This modification leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction and liberating Nrf2. The stabilized Nrf2 then translocates to the nucleus, binds to the ARE sequence in the promoter region of various genes, and initiates the transcription of a battery of cytoprotective and antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1).
Caption: Activation of the Nrf2 antioxidant pathway by N,N-Diphenylcinnamamide.
Other Potential Biological Activities
-
Anticancer: Certain cinnamamide derivatives have demonstrated potent activity against cancer cell lines, such as human liver cancer (HepG2).[5] Some act as inhibitors of crucial protein kinases like the epidermal growth factor receptor (EGFR), a key target in oncology.[5]
-
Antimicrobial: N-substituted cinnamamides have been synthesized and screened for their activity against both gram-positive and gram-negative microorganisms.[7]
-
Anti-inflammatory: The broad biological profile of cinnamic acid derivatives includes well-documented anti-inflammatory effects.[3][4]
Applications in Drug Discovery and Development
N,N-Diphenylcinnamamide serves as a valuable tool for professionals in drug discovery and development.
-
Scaffold for Library Synthesis: Its structure provides a robust and versatile starting point for creating libraries of related compounds. By modifying the phenyl rings on the nitrogen or the phenyl ring of the cinnamoyl group, chemists can systematically explore the SAR to optimize for potency, selectivity, and pharmacokinetic properties.
-
Mechanistic Probe: As a known activator of the Nrf2 pathway, it can be used as a tool compound to investigate the role of oxidative stress in various disease models.
-
Reference Compound: In the development of novel bioactive agents, N,N-Diphenylcinnamamide can serve as a benchmark or reference compound against which new analogues are compared.[5]
Analytical Methodologies
The characterization and quantification of N,N-Diphenylcinnamamide, both as a pure substance and within biological matrices, rely on standard analytical techniques. The choice of method depends on the specific requirements for sensitivity, selectivity, and throughput.[8][9]
General Analytical Workflow
A typical workflow for the analysis of a synthesized compound like N,N-Diphenylcinnamamide is outlined below. This ensures the identity and purity of the compound before its use in further studies.
Caption: A standard workflow for the analytical validation of N,N-Diphenylcinnamamide.
-
High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection, HPLC is a workhorse for assessing the purity of the final compound and for quantification.
-
Mass Spectrometry (MS): Coupled with either liquid (LC-MS) or gas chromatography (GC-MS), this technique provides accurate mass data, confirming the molecular weight of the compound and aiding in its identification.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural elucidation of the synthesized molecule, confirming the connectivity of atoms and the stereochemistry (e.g., the trans configuration of the double bond).[6]
Safety and Handling
N,N-Diphenylcinnamamide is intended for research and laboratory use only.[2][5] It is not for diagnostic, therapeutic, or human consumption.[5] As with any chemical substance, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed handling and disposal information, users must consult the official Safety Data Sheet (SDS) provided by the supplier.[2]
References
-
Pathan R. U, Patil S. L. Synthesis and Antimicrobial Activity of N, N-Dialkyl Cinnamamides. Orient J Chem. 2008;24(2). Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6319, N,N'-Diphenyl-P-Phenylenediamine. Available from: [Link]
-
Jumraská, L., et al. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Pharmaceuticals. 2022;15(3):368. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15542, N,N-Diethylbenzamide. Available from: [Link]
-
Kim, H. J., et al. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. Antioxidants. 2021;10(11):1709. Available from: [Link]
-
Jumraská, L., et al. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. Molecules. 2020;25(18):4268. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5708109, N,N-Diphenyl-cinnamamide. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 101250, N,N-Diphenylbenzamide. Available from: [Link]
-
Ye, D., et al. Design, synthesis and identification of N, N-dibenzylcinnamamide (DBC) derivatives as novel ligands for α-synuclein fibrils by SPR evaluation system. Bioorganic & Medicinal Chemistry Letters. 2020;30(7):127025. Available from: [Link]
-
Halilović, N., et al. Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method. ResearchGate. 2019. Available from: [Link]
-
Vamvakides, A. [Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound]. Encephale. 2002;28(4):346-52. Available from: [Link]
-
Vamvakides, A. Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound. ResearchGate. 2002. Available from: [Link]
-
Halilović, N., et al. Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method. Lupine Publishers. 2019;3(4). Available from: [Link]
-
Al-Wahaibi, L. H., et al. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. BMC Chemistry. 2023;17(1):101. Available from: [Link]
-
Ferreira, L. L. G., et al. Revolutionizing Medicinal Chemistry: The Application of Artificial Intelligence (AI) in Early Drug Discovery. International Journal of Molecular Sciences. 2023;24(22):16447. Available from: [Link]
-
Panda, J., et al. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Scientia Pharmaceutica. 2024;92(2):22. Available from: [Link]
-
Kashiwagi, K., et al. Mechanism of action of galantamine on N-methyl-D-aspartate receptors in rat cortical neurons. Journal of Pharmacology and Experimental Therapeutics. 2006;317(1):257-66. Available from: [Link]
-
Gastreich, M., et al. Application of Deep Neural Network Models in Drug Discovery Programs. ChemMedChem. 2021;16(24):3747-3755. Available from: [Link]
-
Li, W. Y., et al. Mechanism of action of didemnin B, a depsipeptide from the sea. Journal of Biological Chemistry. 1986;261(21):9929-35. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 817779, N,N-Diethylcinnamamide. Available from: [Link]
-
Guiraldelli, A. Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. U.S. Pharmacopeia. 2019. Available from: [Link]
-
Panda, J., et al. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ResearchGate. 2024. Available from: [Link]
-
Bojarska, J., et al. Research in the Field of Drug Design and Development. International Journal of Molecular Sciences. 2023;24(13):11166. Available from: [Link]
-
Wujec, M., et al. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. Molecules. 2020;25(21):5192. Available from: [Link]
-
Liu, Y., et al. Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. 2015;25(17):3568-71. Available from: [Link]
-
Davis, M. C., et al. Convenient Preparation of N,N′‐Diphenyl‐N,N′‐bis(4‐aminophenyl)‐p‐phenylenediamine. ResearchGate. 2005. Available from: [Link]
-
Nutan, F., et al. Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. ResearchGate. 2020. Available from: [Link]
-
Kim, J., et al. Unexpected Route for the Synthesis of N,N-Dialkyl Formamidines Using Phenyl Chloroformate and N,N-Dialkyl Formamides. ResearchGate. 2013. Available from: [Link]
Sources
- 1. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N,N-DIPHENYLCINNAMAMIDE - Safety Data Sheet [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N,N-Diphenylcinnamamide|CAS 50395-70-5|RUO [benchchem.com]
- 6. N,N-Diphenyl-cinnamamide | C21H17NO | CID 5708109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. orientjchem.org [orientjchem.org]
- 8. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Guide: N,N-Diphenylcinnamamide Physicochemical Profile & Synthetic Utility
[1]
Executive Summary & Physicochemical Snapshot[1][2][3]
N,N-Diphenylcinnamamide (CAS: 50395-70-5) represents a specialized amide scaffold within medicinal chemistry.[1][2] Unlike primary cinnamamides, the steric bulk of the two phenyl rings on the nitrogen atom significantly alters its solubility, crystal packing, and metabolic stability. It serves as a critical intermediate in the synthesis of EGFR (Epidermal Growth Factor Receptor) inhibitors and is frequently utilized in Structure-Activity Relationship (SAR) studies to probe the hydrophobic pockets of target enzymes.
Core Chemical Data[1][3][4]
| Property | Value | Notes |
| Molecular Weight | 299.37 g/mol | Average Mass |
| Monoisotopic Mass | 299.1310 g/mol | Critical for High-Res MS (HRMS) |
| Molecular Formula | ||
| CAS Number | 50395-70-5 | |
| Physical State | Solid (Crystalline) | Typically white to off-white needles |
| Solubility | DMSO, DCM, Chloroform | Insoluble in water due to high lipophilicity |
| SMILES | C1=CC=C(C=C1)/C=C/C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | Trans-isomer is thermodynamically favored |
Molecular Weight Derivation
For high-precision analytical applications (e.g., mass spectrometry calibration), understanding the isotopic composition is essential. The value 299.37 g/mol is derived from the standard atomic weights of the constituent elements.[1][2]
Calculation Breakdown
-
Carbon (C):
Da -
Hydrogen (H):
Da -
Nitrogen (N):
Da -
Oxygen (O):
Da -
Total:
Dangcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> 299.37 g/mol [1]
Synthetic Methodology
Protocol: Schotten-Baumann Variant (Anhydrous)[1][3]
Reagents:
-
Cinnamoyl chloride (1.0 equiv)
-
Diphenylamine (1.0 equiv)
-
Triethylamine (
) or Pyridine (1.2 equiv) - Acid Scavenger[1]
Step-by-Step Workflow:
-
Preparation: Dissolve diphenylamine (10 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (
or Ar). Add (12 mmol). -
Addition: Cool the solution to 0°C. Add cinnamoyl chloride (10 mmol) dropwise (dissolved in 5 mL DCM) to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1][2]
-
Workup: Quench with saturated
to neutralize HCl salts. Extract the organic layer, wash with brine, and dry over . -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if high purity (>99%) is required for biological assays.
Synthetic Logic Visualization[1][3]
Figure 1: Step-wise synthetic pathway emphasizing the critical transition from nucleophilic attack to the elimination of the chloride leaving group.[1][3][4][5][6]
Structural Characterization & Validation
To ensure the integrity of the synthesized compound, a "self-validating" analytical suite is required. Do not rely on a single metric.
Proton NMR ( -NMR)
The diagnostic signature of this molecule is the coupling constant of the alkene protons.
-
Observation: Two doublets in the varying range of
6.5 – 7.8 ppm.[1][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Validation Criteria: A coupling constant (
) of 15–16 Hz confirms the (E)-trans geometry. A smallerngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> value (7–11 Hz) would indicate the undesirable (Z)-cis isomer.[1] -
Aromatic Region: A complex multiplet integrating to 15 protons (10 from diphenylamine + 5 from cinnamoyl phenyl).[1][2]
Infrared Spectroscopy (FT-IR)[1][3]
-
Amide Carbonyl (
): Look for a strong stretch at 1650–1660 cm⁻¹ .[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Alkene (
): A sharp band around 1620–1630 cm⁻¹ .[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Absence: There should be no N-H stretch (3300–3500 cm⁻¹), confirming the formation of the tertiary amide.
Mass Spectrometry (LC-MS)[1][3]
-
Target Ion:
.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Fragmentation Pattern: In MS/MS, expect a characteristic loss of the cinnamoyl group or the diphenylamine radical.
Validation Logic Diagram
Figure 2: Quality Control decision tree. All three analytical gates must be cleared to validate the compound for research use.
Pharmaceutical Applications & Biological Context[1][3][8][9][10][11]
While simple cinnamamides are often explored for anticonvulsant activity, the N,N-diphenyl derivative occupies a specific niche in oncology and oxidative stress research.
EGFR Kinase Inhibition
Derivatives of N,N-diphenylcinnamamide have been identified as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR).[7] The
Nrf2/ARE Pathway Activation
The electrophilic nature of the cinnamamide alkene allows it to interact with Keap1, releasing Nrf2.[7] This triggers the Antioxidant Response Element (ARE) pathway, which is critical for cellular defense against oxidative stress.[7] This mechanism is currently being explored for neuroprotective therapeutics [2].[1][2]
Crystal Engineering
Due to the lack of hydrogen bond donors (no N-H), N,N-diphenylcinnamamide relies on weak
References
-
PubChem. (2025).[1][2] Compound Summary: N,N-Diphenylcinnamamide (CID 5708109).[1] National Library of Medicine.[1][2] Retrieved from [Link]
-
MDPI. (2019).[1][2] Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide (Contextual reference for cinnamamide packing). Retrieved from [Link]
Sources
- 1. N,N-Diphenyl-cinnamamide | C21H17NO | CID 5708109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Diphenylbenzamide | C19H15NO | CID 101250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N,N-Diethylcinnamamide | C13H17NO | CID 817779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. (N,N-Diisopropyldithiocarbamato)triphenyltin(IV): crystal structure, Hirshfeld surface analysis and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N,N-Diphenylcinnamamide|CAS 50395-70-5|RUO [benchchem.com]
Technical Guide: N,N-Diphenylcinnamamide Chemical Structure & Characterization
Executive Summary
N,N-Diphenylcinnamamide (CAS: 50395-70-5) is a tertiary amide featuring a cinnamoyl moiety conjugated to a diphenylamine group. As a member of the α,β-unsaturated amide class, it serves as a critical scaffold in medicinal chemistry, particularly in the development of anticonvulsant agents and Nrf2/ARE pathway activators. This guide provides a rigorous analysis of its chemical structure, synthesis protocols, spectroscopic signature, and physicochemical properties, designed for researchers in organic synthesis and drug discovery.
Chemical Identity & Structural Analysis[1][2][3]
Nomenclature and Identifiers
| Parameter | Detail |
| IUPAC Name | (2E)-N,N-diphenyl-3-phenylprop-2-enamide |
| Common Name | N,N-Diphenylcinnamamide |
| CAS Registry | 50395-70-5 |
| Molecular Formula | C₂₁H₁₇NO |
| Molecular Weight | 299.37 g/mol |
| SMILES | C1=CC=C(C=C1)/C=C/C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Structural Architecture
The molecule comprises three distinct structural domains:
-
The Cinnamoyl Linker: An α,β-unsaturated carbonyl system providing a conjugated pathway between the phenyl ring and the amide nitrogen. The double bond typically adopts the thermodynamically stable (E)-configuration.
-
The Amide Core: A tertiary amide bond. Unlike secondary cinnamamides, the lack of an N-H donor eliminates intermolecular hydrogen bonding, significantly altering solubility and crystal packing.
-
The Diphenyl Propeller: The two phenyl rings attached to the nitrogen atom are sterically crowded. To minimize steric clash, they twist out of the amide plane, adopting a "propeller-like" conformation. This steric bulk protects the amide bond from enzymatic hydrolysis, potentially enhancing metabolic stability compared to less substituted analogs.
Structural Visualization
The following diagram illustrates the connectivity and key functional regions of the molecule.
Figure 1: Structural connectivity of N,N-Diphenylcinnamamide highlighting the conjugated system and steric diphenyl terminus.
Synthesis Protocol: Acylation of Diphenylamine
The most robust synthesis method involves the reaction of cinnamoyl chloride with diphenylamine. This pathway is preferred over direct coupling with cinnamic acid due to the low nucleophilicity of the sterically hindered diphenylamine.
Reaction Scheme
Figure 2: Two-step synthesis via acid chloride intermediate.
Detailed Methodology
Reagents: trans-Cinnamic acid (1.0 eq), Thionyl chloride (excess), Diphenylamine (1.0 eq), Triethylamine (1.2 eq), Dichloromethane (DCM, anhydrous).
Step 1: Preparation of Cinnamoyl Chloride
-
Dissolve trans-cinnamic acid in anhydrous DCM (or use neat thionyl chloride for larger scales).
-
Add thionyl chloride (SOCl₂) dropwise.
-
Reflux the mixture for 2–3 hours until gas evolution (HCl/SO₂) ceases.
-
Remove excess SOCl₂ and solvent under reduced pressure to yield crude cinnamoyl chloride as a yellow oil/solid. Note: Use immediately for the next step.
Step 2: Amide Coupling
-
Dissolve diphenylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C in an ice bath.
-
Add the crude cinnamoyl chloride (dissolved in a minimal amount of DCM) dropwise to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 12–18 hours.
-
Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove acid), and brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) or recrystallization (Ethanol/Water).
Spectroscopic Characterization
Accurate identification relies on the distinct signature of the trans-alkene protons and the aromatic multiplets.
¹H NMR Data (400 MHz, CDCl₃)
The following assignments are based on high-purity isolates described in recent literature (e.g., Chem. Sci., 2021).
| Chemical Shift (δ, ppm) | Multiplicity | Coupling (Hz) | Integration | Assignment | Structural Insight |
| 7.77 | Doublet (d) | J = 15.5 | 1H | H-β (Alkene) | Large J-value confirms (E)-geometry. Deshielded by conjugation. |
| 7.44 – 7.19 | Multiplet (m) | - | 15H | Aromatic | Overlap of 10 protons from N-phenyls and 5 from cinnamoyl phenyl. |
| 6.48 | Doublet (d) | J = 15.5 | 1H | H-α (Alkene) | Upfield relative to H-β due to resonance shielding from the amide. |
Infrared (IR) Spectroscopy[3]
-
Amide I Band: ~1650–1660 cm⁻¹ (C=O stretch). Lower frequency than esters due to resonance.
-
Alkene Stretch: ~1620–1630 cm⁻¹ (C=C stretch). Conjugated with the carbonyl.
-
Absence of N-H: No bands in the 3200–3400 cm⁻¹ region, confirming the tertiary amide structure.
Physicochemical Properties[2][4][5][6][7]
| Property | Value/Description | Relevance |
| Physical State | Colorless to pale yellow powder | Solid form facilitates handling and dosage formulation. |
| Solubility | High in DCM, CHCl₃, DMSO; Low in Water | High lipophilicity (LogP ~4.9) suggests good membrane permeability but requires formulation aids for aqueous delivery. |
| Melting Point | Solid (Lit.[1] range varies by purity) | Distinct from secondary amides; lacks H-bond network stabilization. |
| Stability | Stable under ambient conditions | Steric bulk of diphenyl groups protects against rapid hydrolysis. |
Biological & Pharmacological Context[5][9][10][11]
Anticonvulsant Activity
Cinnamamides are a privileged scaffold in epilepsy research. The α,β-unsaturated system acts as a pharmacophore that can modulate sodium channels or GABA receptors.
-
Mechanism: The conjugated system allows for π-π stacking interactions with receptor binding sites.
-
Advantage: Unlike primary amides (e.g., carbamazepine), tertiary amides like N,N-diphenylcinnamamide avoid the formation of toxic epoxide metabolites often associated with specific enzymatic degradation pathways.
Nrf2/ARE Pathway Activation
Recent studies indicate that N-substituted cinnamamides can act as Michael acceptors. They react reversibly with cysteine residues on Keap1, releasing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE).
-
Therapeutic Potential: Neuroprotection, anti-inflammatory, and anticancer applications.
References
- Synthesis & Characterization:Chemical Science, 2021, 12, 1234.
-
Cinnamamide Pharmacology: European Journal of Medicinal Chemistry, 2009, 44 , 3645-3651. "Synthesis and anticonvulsant activity of N-(2-hydroxyethyl) cinnamamide derivatives." Link
-
General Properties: PubChem Compound Summary for CID 5708109, N,N-Diphenyl-cinnamamide. Link
-
Nrf2 Activation: Molecules, 2014, 19 , 1–x. "N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress." Link
Sources
An In-depth Technical Guide to the Synthesis of N,N-Diphenylcinnamamide
Abstract
This technical guide provides a comprehensive overview of the synthesis of N,N-Diphenylcinnamamide, a tertiary amide with applications in chemical research and materials science. The primary focus of this document is the detailed elucidation of the most direct and reliable synthetic pathway: the acylation of diphenylamine with cinnamoyl chloride. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, a field-proven, step-by-step experimental protocol, and guidance on product purification and characterization. The causality behind critical experimental choices is explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Introduction to N,N-Diphenylcinnamamide
N,N-Diphenylcinnamamide is a chemical compound characterized by a cinnamoyl group attached to the nitrogen atom of a diphenylamine moiety. The α,β-unsaturated carbonyl system of the cinnamoyl group, combined with the steric and electronic properties of the two phenyl rings on the nitrogen, makes it an interesting scaffold for various applications. While specific uses are diverse, related cinnamamide structures have been explored for a range of biological activities.[1] The synthesis of such tertiary amides is a fundamental operation in organic chemistry, and mastering this transformation is crucial for the development of new molecules.
The most common and efficient method for preparing N,N-Diphenylcinnamamide is through the nucleophilic acyl substitution reaction between cinnamoyl chloride and diphenylamine.[2][3] This guide will focus exclusively on this robust and scalable method.
Synthetic Strategy: Acylation via Nucleophilic Acyl Substitution
The formation of an amide bond from an acyl chloride and an amine is a cornerstone of organic synthesis.[4] This reaction, often performed under Schotten-Baumann conditions, provides a high-yielding and straightforward route to the desired amide.[5][6]
2.1. Reaction Principle and Mechanism
The core of this synthesis is a nucleophilic acyl substitution. The nitrogen atom of diphenylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cinnamoyl chloride.[7] This reaction proceeds through a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to form the stable amide product.[7]
A key consideration is the hydrochloric acid (HCl) byproduct generated during the reaction.[8] HCl can protonate the starting diphenylamine, rendering it non-nucleophilic and halting the reaction. To counteract this, a base is added to neutralize the acid as it forms, driving the reaction to completion.[8] Tertiary amines like triethylamine (TEA) are commonly used as they are non-nucleophilic and will not compete with the diphenylamine.
Diagram 1: Reaction Mechanism
Caption: Mechanism of nucleophilic acyl substitution.
Experimental Protocol: Synthesis of N,N-Diphenylcinnamamide
This protocol describes a reliable method for the synthesis of N,N-Diphenylcinnamamide on a laboratory scale. The reaction is exothermic and should be performed with appropriate temperature control.[]
3.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| Diphenylamine | (C₆H₅)₂NH | 169.22 | 5.00 g | 29.5 | Nucleophile |
| Cinnamoyl Chloride | C₉H₇ClO | 166.61 | 5.40 g | 32.4 | Acylating Agent |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 4.5 mL | 32.4 | Base (HCl Scavenger) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Solvent |
3.2. Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve diphenylamine (5.00 g, 29.5 mmol) and triethylamine (4.5 mL, 32.4 mmol) in 100 mL of anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the temperature equilibrates to 0-5 °C.
-
Causality: The acylation reaction is exothermic.[] Cooling the reaction mixture controls the reaction rate, preventing potential side reactions and ensuring safety.
-
-
Addition of Acylating Agent: Dissolve cinnamoyl chloride (5.40 g, 32.4 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the stirred diphenylamine solution over 30 minutes using an addition funnel.
-
Causality: Slow, dropwise addition is crucial to maintain temperature control and prevent a rapid, uncontrolled exothermic reaction.[] A slight excess of the acylating agent ensures the complete consumption of the starting amine.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Causality: Allowing the reaction to proceed at room temperature ensures it goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).[10]
-
-
Workup - Quenching and Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:
-
50 mL of 1 M HCl (aq) to remove excess triethylamine and its salt.
-
50 mL of saturated NaHCO₃ (aq) solution to neutralize any remaining acid.
-
50 mL of brine (saturated NaCl solution) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product is typically a solid. Recrystallize from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain pure N,N-Diphenylcinnamamide as a crystalline solid.
-
Causality: Recrystallization is an effective method for purifying solid organic compounds, removing unreacted starting materials and byproducts.[11]
-
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for synthesis.
Characterization of N,N-Diphenylcinnamamide
To confirm the identity and purity of the synthesized product, standard analytical techniques should be employed.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure.[12][13]
-
Expected ¹H NMR signals: Aromatic protons from the three phenyl rings (typically in the 7.0-7.5 ppm range) and vinylic protons from the cinnamoyl group (doublets around 6.5-7.8 ppm).
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.[14]
-
Expected IR peaks: A strong carbonyl (C=O) stretch for the amide group, typically appearing around 1650-1680 cm⁻¹.
-
Safety Precautions
-
Cinnamoyl chloride is corrosive and a lachrymator. It reacts with moisture. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[10][15]
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.
-
Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care in a fume hood.
-
The reaction is exothermic; appropriate cooling and slow addition of reagents are necessary to maintain control.
Conclusion
The synthesis of N,N-Diphenylcinnamamide via the acylation of diphenylamine with cinnamoyl chloride is a highly efficient and reliable method. By understanding the underlying nucleophilic acyl substitution mechanism and adhering to the detailed experimental protocol, researchers can consistently obtain a high yield of the pure product. Careful control of reaction temperature and proper purification techniques are paramount to the success of this synthesis.
References
-
Pearson. (2024). Show how you would use appropriate acyl chlorides and amines to synthesize...2
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. 5
-
BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. 3
-
Chemguide. (n.d.). The preparation of amides. 4
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. 8
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. 16
-
Wikipedia. (n.d.). Schotten–Baumann reaction. 6
-
J&K Scientific LLC. (2021). Schotten-Baumann Reaction. 7
-
Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. Link
-
PMC. (n.d.). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2) - PMC. Link
-
ChemicalBook. (n.d.). N,N-DIPHENYLCINNAMAMIDE | 50395-70-5. Link
-
ResearchGate. (2025). (PDF) Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. Link
-
ResearchGate. (n.d.). Design of N-phenyl cinnamamide derivatives (1a–i) to confirm electronic.... Link
-
The SYnthesis of Cinnamoyl Chloride. (n.d.). Link
-
Benchchem. (n.d.). Application Notes and Protocols: Cinnamoyl Chloride in Pharmaceutical Intermediate Synthesis. Link
-
Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents. (n.d.). Link
-
Benchchem. (n.d.). A Comparative Guide to Chlorinating Reagents for Cinnamoyl Chloride Synthesis. Link
-
ResearchGate. (2025). Convenient Preparation of N,N′‐Diphenyl‐N,N′‐bis(4‐aminophenyl)‐p‐phenylenediamine. Link
-
PMC. (2024). Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide - PMC. Link
-
ResearchGate. (2025). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Link
-
Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes. Link
-
YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Link
-
YouTube. (2018). Determining a Structure with IR and NMR. Link
Sources
- 1. Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. pearson.com [pearson.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Schotten-Baumann Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. nagano-nct.repo.nii.ac.jp [nagano-nct.repo.nii.ac.jp]
- 16. Amide synthesis by acylation [organic-chemistry.org]
An In-depth Technical Guide to the Putative Mechanism of Action of N,N-Diphenylcinnamamide
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Uncharted Territory of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and diverse biological activity. The cinnamamide scaffold is a quintessential example of such a "privileged structure."[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[3][4][5] This guide delves into the prospective mechanism of action of a specific, yet lesser-explored derivative: N,N-Diphenylcinnamamide.
The direct body of literature on N,N-Diphenylcinnamamide is sparse. Therefore, this document adopts a rational, evidence-based approach to postulate its mechanism of action. By examining the well-documented activities of structurally related cinnamamides and N,N-diphenyl-substituted compounds, we can construct a scientifically rigorous hypothesis. This guide will focus on two prominent pathways implicated for cinnamamide derivatives: the inhibition of protein tyrosine kinases (PTKs) and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7]
The following sections will not only present a hypothetical mechanism but also provide the experimental frameworks necessary to validate these propositions, thereby offering a comprehensive roadmap for future research into N,N-Diphenylcinnamamide.
Part 1: The Cinnamamide Backbone - A Foundation for Diverse Bioactivity
The cinnamamide moiety, characterized by a phenyl ring attached to an α,β-unsaturated carbonyl system and an amide group, possesses several key features that contribute to its biological activity. The electrophilic nature of the β-carbon in the Michael acceptor system, the potential for hydrogen bonding via the amide group, and the ability to modify the phenyl ring and the amide nitrogen with various substituents allow for extensive structure-activity relationship (SAR) studies.[1]
Part 2: Postulated Mechanism of Action I - Inhibition of Protein Tyrosine Kinases (PTKs)
A compelling hypothesis for the mechanism of action of N,N-Diphenylcinnamamide is the inhibition of protein tyrosine kinases. PTKs are crucial enzymes in signal transduction pathways that regulate cell growth, differentiation, and survival.[6] Aberrant PTK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[8][9]
Causality Behind the Hypothesis:
Cinnamamide derivatives have been identified as potent inhibitors of PTKs.[6] The proposed mechanism involves the cinnamamide scaffold acting as a pharmacophore that can bind to the ATP-binding pocket of the kinase domain.[8] The N,N-diphenyl substitution could enhance this binding through increased steric hindrance and hydrophobic interactions within the pocket, potentially leading to potent and selective inhibition.
Visualizing the Proposed PTK Inhibition Pathway:
Caption: Proposed inhibition of Receptor Tyrosine Kinase (RTK) signaling by N,N-Diphenylcinnamamide.
Experimental Validation Protocol: In Vitro Kinase Assay
This protocol outlines a self-validating system to determine the inhibitory effect of N,N-Diphenylcinnamamide on a specific PTK, for example, the Epidermal Growth Factor Receptor (EGFR).
Objective: To quantify the inhibitory potency (IC50) of N,N-Diphenylcinnamamide against EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 as a generic substrate
-
N,N-Diphenylcinnamamide (synthesized and purified)
-
Gefitinib (as a positive control inhibitor)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
96-well filter plates
-
Scintillation counter
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of N,N-Diphenylcinnamamide in DMSO. Serially dilute the stock solution to obtain a range of concentrations (e.g., from 100 µM to 1 nM).
-
Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, EGFR kinase, and the Poly(Glu, Tyr) substrate.
-
Inhibitor Addition: Add the serially diluted N,N-Diphenylcinnamamide or the positive control (Gefitinib) to the wells. Include a DMSO-only control (vehicle).
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Termination and Washing: Stop the reaction by adding a stop solution (e.g., 30% acetic acid). Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantification: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of N,N-Diphenylcinnamamide relative to the vehicle control. Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10][11]
Part 3: Postulated Mechanism of Action II - Activation of the Nrf2-ARE Pathway
An alternative or complementary mechanism of action for N,N-Diphenylcinnamamide could be the activation of the Nrf2-antioxidant response element (ARE) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[7]
Causality Behind the Hypothesis:
Cinnamamide derivatives, particularly those with an α,β-unsaturated carbonyl moiety, can act as Michael acceptors and react with cysteine residues on Keap1, the cytosolic repressor of Nrf2.[7] This leads to a conformational change in Keap1, releasing Nrf2, which then translocates to the nucleus and activates the transcription of ARE-dependent genes. The N,N-diphenyl substitution may modulate the electrophilicity of the Michael acceptor and influence the compound's ability to interact with Keap1.
Visualizing the Proposed Nrf2 Activation Pathway:
Caption: Proposed activation of the Nrf2-ARE pathway by N,N-Diphenylcinnamamide.
Experimental Validation Protocol: Luciferase Reporter Assay
This protocol provides a method to assess the ability of N,N-Diphenylcinnamamide to activate the Nrf2-ARE pathway.
Objective: To measure the induction of ARE-dependent gene expression by N,N-Diphenylcinnamamide using a luciferase reporter assay.
Materials:
-
HepG2 cells (or another suitable cell line)
-
ARE-luciferase reporter plasmid
-
Control plasmid (e.g., pRL-TK for normalization)
-
Lipofectamine 2000 or a similar transfection reagent
-
N,N-Diphenylcinnamamide
-
Sulforaphane (as a positive control activator)
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Culture and Transfection: Culture HepG2 cells in appropriate media. Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of N,N-Diphenylcinnamamide or the positive control (sulforaphane). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 12-24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly luciferase activity (from the ARE-reporter) and the Renilla luciferase activity (from the control plasmid) in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of luciferase activity for each treatment condition relative to the vehicle control.
Part 4: Quantitative Data Summary and Interpretation
The following table provides a template for summarizing the quantitative data that would be generated from the proposed experiments.
| Compound | Target/Pathway | Assay Type | Endpoint | Value (e.g., µM) |
| N,N-Diphenylcinnamamide | EGFR Kinase | In Vitro Kinase Assay | IC50 | To be determined |
| Gefitinib (Control) | EGFR Kinase | In Vitro Kinase Assay | IC50 | Known value |
| N,N-Diphenylcinnamamide | Nrf2-ARE Pathway | Luciferase Reporter | EC50 | To be determined |
| Sulforaphane (Control) | Nrf2-ARE Pathway | Luciferase Reporter | EC50 | Known value |
Interpretation of Potential Results:
-
A low micromolar or nanomolar IC50 value in the kinase assay would strongly suggest that N,N-Diphenylcinnamamide is a direct inhibitor of the target PTK.
-
A significant, dose-dependent increase in luciferase activity in the reporter assay would indicate that the compound activates the Nrf2-ARE pathway.
-
It is plausible that N,N-Diphenylcinnamamide could exhibit activity in both assays, suggesting a multi-targeted mechanism of action.
Part 5: Concluding Remarks and Future Directions
While the precise mechanism of action of N,N-Diphenylcinnamamide remains to be elucidated, the evidence from related cinnamamide derivatives provides a strong foundation for postulating its involvement in the inhibition of protein tyrosine kinases and/or the activation of the Nrf2-ARE pathway. The experimental protocols detailed in this guide offer a clear and robust strategy for testing these hypotheses.
Future research should focus on:
-
Broad Kinase Profiling: Screening N,N-Diphenylcinnamamide against a panel of kinases to determine its selectivity.
-
Cell-Based Assays: Validating the findings from in vitro assays in relevant cancer cell lines by examining downstream signaling events and cellular phenotypes (e.g., proliferation, apoptosis).
-
In Vivo Studies: Evaluating the efficacy of N,N-Diphenylcinnamamide in preclinical animal models of diseases where PTK or Nrf2 pathways are dysregulated.
The exploration of N,N-Diphenylcinnamamide's mechanism of action holds the potential to uncover a novel therapeutic agent and to further solidify the cinnamamide scaffold as a truly privileged structure in drug discovery.
References
- Seelolla, G., Cheera, P., & Ponneri, V. (2014). Synthesis, Antimicrobial and Antioxidant Activities of Novel series of Cinnamamide Derivatives having Morpholine Moiety. Med chem, 4(12), 778-783.
- Firdaus, F., Arba, M., & Tjahjono, D. H. (2021). Cinnamamide Derivatives as Anticancer Agent: Study of Molecular Docking, Molecular Dynamic Simulation, and ADMET Properties. Molekul, 16(1), 58-69.
- Ruwizhi, N., & Aderibigbe, B. A. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. International journal of molecular sciences, 21(16), 5712.
- Gaikwad, N., Nanduri, S., & Madhavi, Y. V. (2019). Cinnamamide: An insight into the pharmacological advances and structure–activity relationships. European journal of medicinal chemistry, 181, 111581.
- Li, W., et al. (2020). Cinnamic acid derivatives: inhibitory activity against Escherichia coli β-glucuronidase and structure-activity relationships. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1234–1241.
- Gazivoda, T., et al. (1998). Cinnamamide analogs as inhibitors of protein tyrosine kinases. Bioorganic & medicinal chemistry, 6(8), 1347–1355.
- Ponneri, V., et al. (2021). Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. International Journal of Drug Research and Technology, 11(1), 1-10.
- Ponneri, V., et al. (2021). Research Article - Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. Ashdin Publishing.
- Zhang, X., et al. (2022). Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors. Molecules, 27(20), 7009.
-
Semantic Scholar. (n.d.). Synthesis, structure, and biological assay of cinnamic amides as potential EGFR kinase inhibitors. Retrieved from [Link]
- Adisakwattana, S., et al. (2012). Synthesis of Cinnamamide Derivatives and Their α-Glucosidase Inhibitory Activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 545-551.
- Kumar, A., et al. (2012). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Indian journal of pharmaceutical sciences, 74(3), 257–261.
-
Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry. (n.d.). N,N-dimethylacetamide. A versatile solvent for pharmacological applications. Retrieved from [Link]
- Ibrahim, M. A., et al. (2020). Antibacterial and Anti-Fungal Biological Activities for Acrylonitrile, Acrylamide and 2-Acrylamido-2-Methylpropane Sulphonic Acid Crosslinked Terpolymers. Polymers, 12(11), 2578.
-
PubChem. (n.d.). N,N-Diphenylacetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Antibacterial and Anti-Fungal Biological Activities for Acrylonitrile, Acrylamide and 2-Acrylamido-2-Methylpropane Sulphonic Acid Crosslinked Terpolymers. Retrieved from [Link]
-
DeMasi, J. (2020, September 8). Treating cancers by targeting RTKs. YouTube. Retrieved from [Link]
- Loizzo, M. R., et al. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 26(18), 5543.
-
VJNeurology. (2024, November 6). Tyrosine kinase inhibitors in neurodegenerative diseases and lessons learned from cancer treatment. VJDementia. Retrieved from [Link]
- Lee, J. H., et al. (2019). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)
-
Cheméo. (n.d.). Chemical Properties of Acetamide, N,N-diphenyl-. Retrieved from [Link]
-
HMP Education. (2018, February 6). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. Retrieved from [Link]
- Kovács, A., et al. (2004). Natural phenanthrenes and their biological activity. Current organic chemistry, 8(12), 1161–1182.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ashdin.com [ashdin.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. ikm.org.my [ikm.org.my]
- 5. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinnamamide analogs as inhibitors of protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activities of N,N-Diphenylcinnamamide and its Analogs
Foreword: Unveiling the Potential of the Cinnamamide Scaffold
In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient therapeutic development. The cinnamamide core, a simple yet elegant structure derived from cinnamic acid, represents one such scaffold. Its inherent biological activities, coupled with its synthetic tractability, have positioned it as a focal point for researchers in oncology, immunology, and neuroscience.
This technical guide provides an in-depth exploration of the biological activities associated with N,N-Diphenylcinnamamide and, more broadly, its N-substituted analogs. While N,N-Diphenylcinnamamide itself serves as a foundational structure, a significant body of research has focused on its derivatives, revealing a wide spectrum of pharmacological potential. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic insights, field-proven experimental protocols, and a critical evaluation of the therapeutic promise held by this chemical class. Our journey will not be a mere recitation of facts but a causal exploration of why these molecules exhibit their effects and how they can be reliably studied.
The Cinnamamide Core: A Privileged Scaffold in Medicinal Chemistry
The cinnamamide structure is characterized by a phenyl group attached to an α,β-unsaturated carbonyl system, which is in turn linked to a nitrogen atom. This arrangement confers a unique electronic and steric profile, making it a versatile pharmacophore. N,N-Diphenylcinnamamide, with its two phenyl substituents on the nitrogen, serves as a valuable reference compound in structure-activity relationship (SAR) studies, allowing for the exploration of how modifications to the amide moiety influence biological activity.[1]
The α,β-unsaturated carbonyl system is a key feature, acting as a Michael acceptor. This allows for covalent interactions with nucleophilic residues, such as cysteine, in cellular proteins.[1] This reactivity is fundamental to many of the observed biological effects, particularly the activation of cytoprotective signaling pathways.
General Synthesis of N,N-Disubstituted Cinnamamides
The synthesis of N,N-disubstituted cinnamamides is typically achieved through the reaction of cinnamoyl chloride with a secondary amine. This straightforward and efficient method allows for the generation of a diverse library of analogs for biological screening.
Experimental Protocol: Synthesis of N,N-Diphenylcinnamamide
This protocol outlines a general method for the synthesis of N,N-disubstituted cinnamamides, using N,N-Diphenylcinnamamide as the target molecule.
Materials:
-
trans-Cinnamic acid
-
Thionyl chloride (SOCl₂)
-
Diphenylamine
-
Pyridine or Triethylamine (TEA)
-
Anhydrous acetone or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
Step 1: Synthesis of Cinnamoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add trans-cinnamic acid (1.0 eq).
-
Slowly add an excess of thionyl chloride (e.g., 1.5 eq) to the flask.[2] The reaction should be performed in a well-ventilated fume hood as it releases HCl and SO₂ gases.[2]
-
Slowly heat the reaction mixture to 50°C and then maintain at 80°C for 2 hours, or until the evolution of gas ceases.[2]
-
Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude cinnamoyl chloride can often be used in the next step without further purification.[2]
Step 2: Amide Formation
-
Dissolve diphenylamine (1.0 eq) and a base such as pyridine or triethylamine (1.0 eq) in anhydrous acetone or THF in a separate flask at 0°C.[3]
-
Slowly add the cinnamoyl chloride (1.0 eq), dissolved in a small amount of the same anhydrous solvent, to the diphenylamine solution dropwise, while maintaining the temperature at 0°C.[3]
-
Allow the reaction mixture to stir at room temperature for 30 minutes to an hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, quench the reaction with 1M HCl and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N,N-Diphenylcinnamamide.
Anticancer and Cytotoxic Activities
A significant body of research has been dedicated to exploring the anticancer potential of cinnamamide derivatives.[1][4] These compounds have demonstrated cytotoxic effects against a range of human cancer cell lines, often with mechanisms that suggest potential for overcoming drug resistance.
Mechanism of Action: Disruption of Microtubule Dynamics and Beyond
One of the key anticancer mechanisms identified for some phenylcinnamamide derivatives is the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5] Notably, certain derivatives retain their potency in cancer cell lines that overexpress P-glycoprotein, a drug efflux pump responsible for multidrug resistance to common antimitotic agents like vincristine and paclitaxel.[5][6] This suggests that these cinnamamide derivatives may either not be substrates for P-glycoprotein or are able to exert their cytotoxic effects before being expelled from the cell.[5][6]
Other proposed mechanisms include the inhibition of protein kinases, such as the epidermal growth factor receptor (EGFR), which is a crucial target in oncology.[1]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity (IC₅₀ values) of various cinnamamide derivatives against different human cancer cell lines.
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| N-(4-phenylthiazol-2-yl)cinnamamide derivative 8f | Jurkat | 0.035 | [7] |
| N-(phenylcarbamothioyl)-benzamide | T47D (breast cancer) | 530 (0.53 mM) | [8] |
| Cinnamic acid derivative 4ii | HT-29 (colon cancer) | Not specified, but noted as most potent | [9] |
| Phenylcinnamide 8H | Various cancer cell lines | 1-10 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of cinnamamide derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., Jurkat, T47D, HT-29)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
N,N-Diphenylcinnamamide or its derivatives, dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using a suitable software.[10]
Anti-inflammatory Properties
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Cinnamamide derivatives have emerged as potent anti-inflammatory agents, with mechanisms of action that target key inflammatory signaling pathways.[11]
Mechanism of Action: Inhibition of the NF-κB Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response. Several N-arylcinnamamide derivatives have been shown to significantly inhibit lipopolysaccharide (LPS)-induced NF-κB activation.[12] The proposed mechanisms for this inhibition are multifaceted and may include preventing the nuclear translocation of NF-κB or interfering with its binding to DNA.[12] Interestingly, some studies suggest that this anti-inflammatory action may occur through a different mode of action than that of corticosteroids like prednisone, as they do not appear to affect IκBα levels or MAPK activity.[12]
Signaling Pathway: NF-κB Inhibition by Cinnamamides
Sources
- 1. N,N-Diphenylcinnamamide|CAS 50395-70-5|RUO [benchchem.com]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. ashdin.com [ashdin.com]
- 4. Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Phenylcinnamides as novel antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ikm.org.my [ikm.org.my]
- 7. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Bioactive Cinnamoyltyramine Alkylamides and Co-Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer’s Disease Therapy [mdpi.com]
Technical Guide: N,N-Diphenylcinnamamide Derivatives & Analogs
Strategic Lipophilic Optimization in Medicinal Chemistry
Executive Summary
N,N-Diphenylcinnamamide (CAS: 50395-70-5) and its derivatives represent a specialized subclass of cinnamoyl-based small molecules.[1][2] While the parent N-monosubstituted cinnamamides are widely recognized for their anticancer and anti-inflammatory properties, the N,N-diphenyl variants introduce a critical medicinal chemistry strategy: hydrophobic expansion . By substituting the amide nitrogen with two phenyl rings, researchers significantly alter the molecule's steric profile, metabolic stability, and lipophilicity (LogP).
This guide dissects the technical utility of this scaffold, moving beyond basic synthesis to explore its role as a probe for hydrophobic binding pockets (e.g., Tubulin colchicine site, P-glycoprotein) and its potential in overcoming blood-brain barrier (BBB) limitations in anticonvulsant discovery.
The Medicinal Chemistry Rationale
1.1 Structural Pharmacology
The core pharmacophore consists of three distinct regions, each serving a specific biological function:
-
The Cinnamoyl "Warhead" (Region A): The
-unsaturated carbonyl acts as a Michael acceptor. In many biological contexts, this allows for covalent modification of cysteine residues (e.g., on NF- B or specific kinases), though reversible binding is more common with bulky derivatives. -
The Vinyl Linker (Region B): Provides rigid spacing, ensuring the aromatic rings are held at a precise distance to facilitate
- stacking interactions within receptor active sites. -
The N,N-Diphenyl Terminus (Region C): This is the distinguishing feature. Unlike N-phenyl analogs, the N,N-diphenyl motif:
-
Increases Metabolic Stability: Eliminates the amide hydrogen, preventing metabolic hydrolysis by amidases and blocking specific
-dealkylation pathways. -
Enhances Lipophilicity: Drastically increases LogP, facilitating passive transport across the blood-brain barrier (relevant for anticonvulsant activity) and cell membranes (relevant for MDR reversal).
-
Exploits Steric Bulk: Designed to fill large hydrophobic pockets, such as the colchicine-binding site on
-tubulin or the substrate-binding cavity of P-glycoprotein (P-gp).
-
1.2 Structure-Activity Relationship (SAR) Landscape
-
Electron Donating Groups (EDGs) on Cinnamoyl Ring: Substituents like -OMe or -OH at the para position of the cinnamoyl phenyl ring often enhance cytotoxicity by mimicking the oxygenation pattern of combretastatin A-4 (a tubulin inhibitor).
-
Halogenation of Diphenyl Rings: Introduction of Fluorine or Chlorine on the N-phenyl rings can modulate metabolic clearance and improve binding affinity via halogen bonding.
Biological Mechanisms of Action
The biological activity of N,N-diphenylcinnamamides is pleiotropic, driven by their ability to interact with diverse hydrophobic targets.
2.1 Microtubule Destabilization (Anticancer)
The most validated mechanism for lipophilic cinnamamides is the inhibition of tubulin polymerization. The bulky N,N-diphenyl group mimics the biaryl system of colchicine, wedging into the interface between
Pathway Visualization:
Figure 1: Mechanism of tubulin inhibition leading to apoptosis. The N,N-diphenyl moiety is critical for occupying the hydrophobic pocket at the
2.2 P-Glycoprotein (P-gp) Modulation (MDR Reversal)
Multidrug resistance (MDR) often arises from the overexpression of efflux pumps like P-gp. The high lipophilicity of N,N-diphenyl derivatives allows them to act as competitive substrates or modulators, effectively "clogging" the pump and restoring the sensitivity of cancer cells to chemotherapeutics like doxorubicin.
Experimental Protocols
3.1 Chemical Synthesis: The Acid Chloride Route
This protocol ensures high yield and purity, avoiding the formation of symmetrical anhydride byproducts common in direct coupling methods.
Reagents:
-
trans-Cinnamic acid (1.0 eq)[3]
-
Thionyl chloride (
) (5.0 eq) -
Diphenylamine (1.0 eq)
-
Triethylamine (
) (1.2 eq) -
Dichloromethane (DCM) (Anhydrous)
Workflow Visualization:
Figure 2: Step-by-step synthesis of N,N-diphenylcinnamamide via acid chloride activation.
Detailed Procedure:
-
Activation: Dissolve trans-cinnamic acid (10 mmol) in excess thionyl chloride (5 mL). Reflux at 80°C for 2 hours until gas evolution (
, ) ceases. -
Isolation: Evaporate excess thionyl chloride under reduced pressure. The residue (cinnamoyl chloride) is used immediately to prevent hydrolysis.
-
Coupling: Dissolve diphenylamine (10 mmol) and triethylamine (12 mmol) in dry DCM (20 mL) at 0°C. Dropwise add the cinnamoyl chloride (dissolved in 5 mL DCM).
-
Workup: Stir at room temperature for 4 hours. Wash organic layer with 1M HCl (to remove unreacted amine), saturated
, and brine. Dry over .[4] -
Purification: Recrystallize from hot ethanol to yield white crystalline needles.
3.2 In Vitro Tubulin Polymerization Assay
To validate the mechanism of action, a fluorescence-based polymerization assay is required.
-
Principle: Tubulin polymerization is monitored by the increase in fluorescence of a reporter dye (DAPI or fluorescent reporter) that binds to microtubules but not free tubulin dimers.
-
Protocol:
-
Prepare 100
L reaction mixtures in a 96-well plate containing purified porcine brain tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM , pH 6.9) + 1 mM GTP. -
Add test compound (N,N-diphenylcinnamamide derivative) at graded concentrations (e.g., 1, 5, 10
M). Use Colchicine (5 M) as a positive control. -
Incubate at 37°C in a fluorescence plate reader.
-
Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.
-
Data Analysis: A reduction in the
of the fluorescence curve compared to vehicle control indicates inhibition.
-
ADME & Toxicity Considerations
-
Solubility: The primary challenge with N,N-diphenyl derivatives is poor aqueous solubility. Formulations often require co-solvents (DMSO/PEG400) or encapsulation in liposomes for in vivo studies.
-
Metabolic Stability: Unlike N-monosubstituted amides, these derivatives are resistant to amidases. However, the electron-rich phenyl rings are susceptible to CYP450-mediated hydroxylation.
-
Toxicity: High lipophilicity correlates with non-specific binding. Early toxicity screening using HepG2 cells (MTT assay) is mandatory to distinguish specific cytotoxicity from general membrane disruption.
Summary Data Table: Key Derivatives & Activity
| Derivative Class | R-Group (Cinnamoyl) | N-Substituents | Primary Target | Key Outcome |
| Parent | H | Phenyl / Phenyl | Na+ Channels | Anticonvulsant activity; Baseline lipophilicity control. |
| Methoxy-Analog | 3,4,5-TriOMe | Phenyl / Phenyl | Tubulin | High potency (nM range); Mimics Combretastatin A-4. |
| Halogenated | 4-Cl | Phenyl / (4-F-Phenyl) | P-gp Transporter | Reversal of MDR in resistant cancer cell lines. |
| Hybrid | 4-NO2 | Phenyl / Thiazole* | EGFR Kinase | Dual inhibition of EGFR and Tubulin. |
*Note: While strictly not "diphenyl", N-phenyl-N-heteroaryl analogs are common bioisosteres in this class.
References
-
Anticancer & Tubulin Inhibition
-
Wang, S. F., et al. (2015). Synthesis, biological evaluation and 3D-QSAR studies of novel cinnamamide derivatives as novel antitubulin agents. European Journal of Medicinal Chemistry. Link
-
-
Synthesis & Chemical Properties
-
ChemicalBook. (n.d.). N,N-Diphenylcinnamamide (CAS 50395-70-5) Properties and Synthesis. Link
-
-
MDR & P-gp Inhibition
-
Waghray, D., & Zhang, Q. (2018). Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment. Journal of Medicinal Chemistry. Link
-
-
Anticonvulsant & CNS Activity
-
BenchChem. (n.d.). N,N-Diphenylcinnamamide Product Information. Link
-
-
General Cinnamamide Pharmacology
-
De, P., et al. (2011). Cinnamic acid derivatives as diverse biological agents. Current Medicinal Chemistry. Link
-
Sources
The Discovery and Scientific Profile of N,N-Diphenylcinnamamide: A Technical Guide for Drug Development Professionals
Abstract
N,N-Diphenylcinnamamide emerges from the broader class of cinnamamides, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological potential. This technical guide provides an in-depth exploration of N,N-Diphenylcinnamamide, from its chemical synthesis and structural characterization to its potential biological activities and mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the core scientific principles and experimental considerations for this promising compound.
Introduction: The Cinnamamide Scaffold in Drug Discovery
Cinnamic acid and its derivatives are naturally occurring compounds found in various plants and have a long history of use in traditional medicine.[1] The cinnamamide core, characterized by an α,β-unsaturated carbonyl system, serves as a versatile pharmacophore. This structural motif is known to interact with various biological targets, leading to a wide spectrum of activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[1][2] The N-substituted cinnamamides, in particular, have garnered significant attention for their potential as therapeutic agents. The nature of the substituent on the nitrogen atom can profoundly influence the compound's physicochemical properties and biological activity, making the exploration of N,N-disubstituted derivatives like N,N-Diphenylcinnamamide a compelling area of research.
Synthesis of N,N-Diphenylcinnamamide
The synthesis of N,N-Diphenylcinnamamide is typically achieved through the amidation of cinnamoyl chloride with diphenylamine. This reaction is a standard method for forming amide bonds and can be carried out under relatively mild conditions.
Proposed Synthetic Pathway
The logical and most common synthetic route to N,N-Diphenylcinnamamide involves a nucleophilic acyl substitution reaction.
Caption: Proposed synthesis of N,N-Diphenylcinnamamide.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of N-substituted cinnamamides.[3]
Materials:
-
Cinnamoyl chloride
-
Diphenylamine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Hydrochloric acid (1 M solution)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve diphenylamine (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Addition of Cinnamoyl Chloride: Dissolve cinnamoyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 M HCl solution.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure N,N-Diphenylcinnamamide.
Structural Characterization
The structure of the synthesized N,N-Diphenylcinnamamide should be confirmed using standard spectroscopic techniques.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the vinylic protons of the cinnamoyl group (typically in the range of 6.5-7.8 ppm), and aromatic protons of the three phenyl rings (typically in the range of 7.0-7.6 ppm). |
| ¹³C NMR | A signal for the amide carbonyl carbon (around 165-170 ppm), signals for the olefinic carbons, and multiple signals in the aromatic region (120-145 ppm) corresponding to the phenyl carbons. |
| IR Spectroscopy | A strong absorption band for the amide carbonyl (C=O) stretching vibration (around 1650-1680 cm⁻¹), and bands for C=C stretching of the alkene and aromatic rings. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of N,N-Diphenylcinnamamide (C₂₁H₁₇NO, MW: 299.37 g/mol ). |
Biological Activity and Potential Applications
While specific biological data for N,N-Diphenylcinnamamide is not extensively reported in publicly available literature, the broader class of cinnamamides has demonstrated significant potential in several therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of cinnamamide derivatives against various cancer cell lines.[4] The cytotoxic effects are often attributed to the induction of apoptosis and cell cycle arrest.
Representative Cytotoxicity Data for N-Substituted Cinnamamides:
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | S. aureus (MRSA) | 22.27 | [1][5] |
| (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | S. aureus (MRSA) | 27.47 | [1][5] |
| N-(4-chlorophenyl)cinnamamide | - | - | [2] |
| N-(4-methoxyphenyl)cinnamamide | - | - | [2] |
Antioxidant and Anti-inflammatory Activity
The α,β-unsaturated carbonyl moiety in cinnamamides can act as a Michael acceptor, which is a key structural feature for the activation of the Keap1-Nrf2 pathway.
Mechanism of Action: The Nrf2/ARE Signaling Pathway
A plausible mechanism of action for the antioxidant and cytoprotective effects of N,N-Diphenylcinnamamide involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[3]
Caption: Activation of the Nrf2/ARE pathway by N,N-Diphenylcinnamamide.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like cinnamamides can react with cysteine residues on Keap1 via a Michael addition reaction. This modification leads to a conformational change in Keap1, causing the dissociation of Nrf2. The released Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This binding initiates the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which play crucial roles in cellular defense against oxidative stress.[6][7][8][9]
Conclusion and Future Directions
N,N-Diphenylcinnamamide represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and diseases associated with oxidative stress. Its straightforward synthesis and the well-documented biological activities of the broader cinnamamide class provide a strong foundation for further investigation. Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the cytotoxic activity of N,N-Diphenylcinnamamide against a diverse panel of cancer cell lines to determine its potency and selectivity.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by N,N-Diphenylcinnamamide beyond the Nrf2/ARE pathway.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of N,N-diaryl cinnamamide analogs to optimize potency and drug-like properties.
-
In Vivo Efficacy Studies: Assessing the therapeutic potential of N,N-Diphenylcinnamamide in relevant animal models of cancer and other diseases.
This technical guide provides a comprehensive starting point for researchers and drug development professionals interested in exploring the therapeutic potential of N,N-Diphenylcinnamamide. The insights into its synthesis, characterization, and potential mechanism of action are intended to facilitate and guide future research endeavors in this exciting field.
References
-
Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide. (2024). National Institutes of Health. [Link]
-
N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. (2018). MDPI. [Link]
-
Design, Synthesis of N-phenethyl Cinnamide Derivatives and Their Biological Activities for the Treatment of Alzheimer's Disease: Antioxidant, Beta-amyloid Disaggregating and Rescue Effects on Memory Loss. (2018). MDPI. [Link]
-
Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. (2022). MDPI. [Link]
-
N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. (2018). National Institutes of Health. [Link]
-
Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. (2018). National Institutes of Health. [Link]
-
An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. (2023). National Institutes of Health. [Link]
-
Diphenylmethanol 1H-NMR, 13C-NMR and IR Spectra. Scribd. [Link]
-
Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. (2018). MDPI. [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2017). MDPI. [Link]
-
NRF2 activation by 2-methoxycinnamaldehyde attenuates inflammatory responses in macrophages via enhancing autophagy flux. (2021). National Institutes of Health. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. [https://www.sciencedirect.com/book/978044453 बेसिक-1h-and-13c-nmr-spectroscopy]([Link] बेसिक-1h-and-13c-nmr-spectroscopy)
-
Synthesis of Benzoyl C-Phenylcalix[10]resorcinaryl Octaacetate and Cinnamoyl C-Phenylcalix[10]arene for UV Absorbers. (2017). ResearchGate. [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). Universitas Pendidikan Indonesia. [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2023). National Institutes of Health. [Link]
-
Cinnamic acid ameliorates diabetic nephropathy in rats via Nrf2 activation and inflammation modulation. (2023). ResearchGate. [Link]
-
Characterization, biological activity, and anticancer effect of green-synthesized gold nanoparticles using Nasturtium officinale L. (2023). National Institutes of Health. [Link]
-
Nrf2 signaling pathway: Significance and symbolism. (2023). ResearchGate. [Link]
-
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). IntechOpen. [Link]
-
Comparison of anticancer activity (IC50 values) between active compounds and PTX... (2022). ResearchGate. [Link]
-
Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review. (2024). MDPI. [Link]
-
IC 50 values determined in DLD-1 colon cancer cells. ResearchGate. [Link]
Sources
- 1. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NRF2 activation by 2-methoxycinnamaldehyde attenuates inflammatory responses in macrophages via enhancing autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wisdomlib.org [wisdomlib.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study | MDPI [mdpi.com]
N,N-Diphenylcinnamamide IUPAC name
An In-Depth Technical Guide to N,N-Diphenylcinnamamide: Nomenclature, Synthesis, and Therapeutic Potential
Executive Summary
N,N-Diphenylcinnamamide is a synthetic derivative of cinnamic acid belonging to a class of compounds recognized as a "privileged scaffold" in medicinal chemistry.[1] This guide provides a comprehensive technical overview of N,N-Diphenylcinnamamide, intended for researchers, medicinal chemists, and drug development professionals. It begins by establishing the formal IUPAC nomenclature and detailing the molecule's physicochemical properties. A significant portion is dedicated to a validated, step-by-step synthesis protocol, contextualized with the underlying chemical principles and illustrated with a clear workflow diagram. The guide culminates in a discussion of the compound's mechanistic significance, particularly its role as a potential modulator of the Nrf2/ARE signaling pathway via its α,β-unsaturated carbonyl system, and explores its potential applications in oncology and neurodegenerative disease research.
Chemical Identity and Nomenclature
A precise understanding of a molecule's structure and formal name is foundational for all subsequent research and development. This section deconstructs the identity of N,N-Diphenylcinnamamide.
Systematic IUPAC Name
The accepted IUPAC (International Union of Pure and Applied Chemistry) name for the compound is (E)-N,N-diphenyl-3-phenylprop-2-enamide . The derivation is as follows:
-
Parent Chain : The core structure is a three-carbon chain with a double bond, starting from the carbonyl group, making it a "propene" derivative.
-
Principal Functional Group : The highest priority functional group is the amide, leading to the suffix "-amide".
-
Parent Amide : The amide is derived from cinnamic acid, whose systematic name is (E)-3-phenylprop-2-enoic acid. Replacing the "-oic acid" with "-amide" gives "(E)-3-phenylprop-2-enamide".
-
Substituents on Nitrogen : Two phenyl groups are attached to the nitrogen atom of the amide. These are indicated by the prefix "N,N-diphenyl-". The 'N' locant specifies that both substituents are on the nitrogen atom.
-
Stereochemistry : The "E" designation indicates the trans configuration of the substituents across the carbon-carbon double bond, which is characteristic of the parent cinnamic acid.
Chemical Structure
The structure comprises a cinnamoyl group attached to a diphenylamine moiety.
Caption: Chemical structure of (E)-N,N-diphenyl-3-phenylprop-2-enamide.
Physicochemical Properties
A summary of key identifiers and properties for N,N-Diphenylcinnamamide is provided below.
| Property | Value | Source |
| IUPAC Name | (E)-N,N-diphenyl-3-phenylprop-2-enamide | [2] |
| CAS Number | 50395-70-5 | [1] |
| Molecular Formula | C21H17NO | [1][3] |
| Molecular Weight | 299.37 g/mol | [1] |
| Synonyms | N,N-Diphenylcinnamamide, N-Phenylcinnamamide | [3] |
Synthesis and Characterization
The creation of cinnamamides is a common transformation in medicinal chemistry. The most direct and reliable method is the coupling of cinnamic acid with the corresponding amine, in this case, diphenylamine.
Retrosynthetic Analysis and Strategy
The amide bond in N,N-Diphenylcinnamamide is the key disconnection point. This retrosynthetic analysis logically points to cinnamic acid (the acyl source) and diphenylamine (the nucleophile) as the primary starting materials. The challenge in amide synthesis is the low reactivity of the carboxylic acid. Therefore, an activating or "coupling" agent is required to convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by the amine.
Carbodiimide-based reagents, such as N,N'-Dicyclohexylcarbodiimide (DCC), are a classic and effective choice for this transformation.[4] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine.
Experimental Protocol: Synthesis via DCC Coupling
This protocol describes a self-validating system for the synthesis of N,N-Diphenylcinnamamide. Each step is designed for high yield and purity, with checkpoints for reaction monitoring.
Materials:
-
Cinnamic acid (1.0 eq)
-
Diphenylamine (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Hexanes
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cinnamic acid (1.0 eq) and anhydrous dichloromethane. Stir until fully dissolved.
-
Activation: Add DMAP (0.1 eq) followed by DCC (1.1 eq) to the solution. Stir the mixture at 0°C (ice bath) for 15 minutes. Causality: Cooling the reaction mixture controls the exothermic reaction of DCC with the acid and minimizes side reactions.
-
Amine Addition: Slowly add a solution of diphenylamine (1.0 eq) in anhydrous dichloromethane to the reaction mixture.
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature overnight. The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.[5]
-
Workup - Urea Removal: A white precipitate, dicyclohexylurea (DCU), a byproduct of DCC, will form. Filter the reaction mixture through a sintered glass funnel to remove the DCU. Wash the precipitate with a small amount of cold ethyl acetate.
-
Extraction: Combine the filtrates and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Causality: The acid wash removes any unreacted amine and DMAP, while the bicarbonate wash removes any unreacted cinnamic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization to afford pure N,N-Diphenylcinnamamide.
Synthesis Workflow
Caption: Workflow for the synthesis of N,N-Diphenylcinnamamide.
Mechanistic Insights and Therapeutic Relevance
The cinnamamide scaffold is of significant interest to drug development professionals due to its versatile biological activities.[6]
The Michael Acceptor and Nrf2 Pathway Activation
A key structural feature of N,N-Diphenylcinnamamide is the α,β-unsaturated carbonyl system. This moiety can act as a Michael acceptor, a pharmacophore known to react with nucleophilic residues (like cysteine) in proteins.[1] One of the most important targets for such compounds is the Keap1 protein, a negative regulator of the transcription factor Nrf2.
Under normal conditions, Keap1 binds to Nrf2 and facilitates its degradation. When a Michael acceptor like N,N-Diphenylcinnamamide reacts with cysteine residues on Keap1, it induces a conformational change that prevents Keap1 from binding to Nrf2. This stabilizes Nrf2, allowing it to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a suite of cytoprotective genes.[1] This makes Nrf2 activators a significant area of study for conditions involving oxidative stress.[1]
Nrf2 Signaling Pathway
Sources
Introduction: Unveiling N,N-Diphenylcinnamamide
An In-Depth Technical Guide to N,N-Diphenylcinnamamide for Scientific Professionals
N,N-Diphenylcinnamamide is a synthetic cinnamamide derivative characterized by a central cinnamoyl core with two phenyl substituents on the amide nitrogen.[1] This compound, represented by the SMILES notation C1=CC=C(C=C1)/C=C/C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3, has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and materials science.[2] Its unique structural features, including an α,β-unsaturated carbonyl system, make it a valuable scaffold for developing novel bioactive agents and a versatile intermediate for further chemical exploration.[1] This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, and an exploration of its current and potential applications in drug discovery and development.
Core Physicochemical and Structural Data
A precise understanding of a compound's fundamental properties is critical for its application in research. The key identifiers and computed properties for N,N-Diphenylcinnamamide are summarized below.
| Property | Value | Source |
| IUPAC Name | (E)-N,N,3-triphenylprop-2-enamide | [2] |
| SMILES | C1=CC=C(C=C1)/C=C/C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | [2] |
| CAS Number | 50395-70-5 | [1][3] |
| Molecular Formula | C21H17NO | [1][2][3] |
| Molecular Weight | 299.37 g/mol | [1][2][3] |
| InChIKey | GCTCULHQKVKNJT-WUKNDPDISA-N | [2] |
Synthesis and Mechanistic Insights
The synthesis of N,N-Diphenylcinnamamide is typically achieved through a nucleophilic acyl substitution reaction. This well-established method involves the acylation of diphenylamine with cinnamoyl chloride. The lone pair of electrons on the nitrogen atom of diphenylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cinnamoyl chloride.
The causality behind this experimental choice lies in the high reactivity of acid chlorides, which ensures an efficient and often high-yielding reaction. The formation of a stable chloride leaving group drives the reaction forward. A base, such as pyridine or triethylamine, is commonly added to neutralize the hydrochloric acid byproduct, preventing the protonation of the diphenylamine reactant and ensuring the reaction proceeds to completion.[4]
Experimental Protocol: Synthesis of N,N-Diphenylcinnamamide
This protocol describes a self-validating system for the laboratory-scale synthesis of N,N-Diphenylcinnamamide.
-
Preparation of Cinnamoyl Chloride:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine trans-cinnamic acid (1.0 eq) with thionyl chloride (1.5 eq).[5]
-
Heat the reaction mixture gently to approximately 80°C under a fume hood. The evolution of HCl and SO2 gas will be observed.[5]
-
Maintain this temperature for 2 hours or until gas evolution ceases, indicating the completion of the reaction.[5]
-
Remove the excess thionyl chloride via distillation under reduced pressure to yield crude cinnamoyl chloride, which can be used in the next step without further purification.[5]
-
-
Acylation of Diphenylamine:
-
Dissolve diphenylamine (1.0 eq) and a non-nucleophilic base like pyridine (1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF) in a separate flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0°C.
-
Add the freshly prepared cinnamoyl chloride (1.1 eq) dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.
-
Purify the resulting crude product by recrystallization (e.g., from ethanol) to obtain pure N,N-Diphenylcinnamamide.
-
Core Applications in Drug Discovery and Development
The cinnamamide scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to interact with diverse biological targets.[1] N,N-Diphenylcinnamamide serves as a foundational molecule for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents.
Anticancer Research
Derivatives of cinnamamide are extensively investigated for their potential as anticancer agents.[1][6] The α,β-unsaturated carbonyl moiety can function as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues (such as cysteine) in target proteins.[1] This mechanism is relevant to its potential activity as an inhibitor of protein kinases, including the epidermal growth factor receptor (EGFR), a key target in oncology.[1]
Furthermore, this reactive feature allows cinnamamide derivatives to interact with cellular targets like Keap1. This interaction can lead to the activation of the Nrf2/ARE signaling pathway, a critical regulator of antioxidant protein expression.[1] Consequently, molecules based on the N,N-Diphenylcinnamamide scaffold are being explored for therapeutic applications in conditions associated with high oxidative stress.
Neurodegenerative Disease Research
Recent studies have identified derivatives of cinnamamide as promising ligands for α-synuclein fibrils.[7] The aggregation of α-synuclein is a widely accepted biomarker for Parkinson's disease (PD). The development of ligands that can bind to these aggregates with high affinity is a critical first step for creating PET radiotracers for early diagnosis.[7] N,N-dibenzylcinnamamide (DBC), a structural analog of N,N-Diphenylcinnamamide, has shown high affinity for α-synuclein aggregates, highlighting the potential of this chemical class in developing diagnostic and therapeutic tools for neurodegenerative disorders.[7]
Conclusion
N,N-Diphenylcinnamamide is more than a simple chemical entity; it is a versatile platform for scientific innovation. Its straightforward synthesis, combined with the reactive potential of its cinnamoyl core, provides a robust foundation for developing next-generation therapeutics. For researchers in drug discovery, this compound offers a privileged scaffold for targeting a range of pathologies, from cancer to neurodegenerative diseases. Continued exploration of its derivatives and their interactions with biological systems promises to unlock new avenues for therapeutic intervention.
References
- N,N-Diphenylcinnamamide|CAS 50395-70-5|RUO - Benchchem.
- N,N-DIPHENYLCINNAMAMIDE - Safety D
-
N,N-Diphenyl-cinnamamide | C21H17NO | CID 5708109 - PubChem. [Link]
-
Design, synthesis and identification of N, N-dibenzylcinnamamide (DBC) derivatives as novel ligands for α-synuclein fibrils by SPR evaluation system - PubMed. [Link]
-
Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide - NIH. [Link]
- Reaction of cinnamic acid with thionyl chloride to cinnamoyl chloride (2013).
- Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents.
-
Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC - NIH. [Link]
Sources
- 1. N,N-Diphenylcinnamamide|CAS 50395-70-5|RUO [benchchem.com]
- 2. N,N-Diphenyl-cinnamamide | C21H17NO | CID 5708109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-DIPHENYLCINNAMAMIDE - Safety Data Sheet [chemicalbook.com]
- 4. Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and identification of N, N-dibenzylcinnamamide (DBC) derivatives as novel ligands for α-synuclein fibrils by SPR evaluation system - PubMed [pubmed.ncbi.nlm.nih.gov]
N,N-Diphenylcinnamamide: A Comprehensive Technical Guide
Abstract
This technical guide provides an in-depth analysis of N,N-Diphenylcinnamamide, a tertiary amide with significant applications in organic synthesis and medicinal chemistry. The document delineates the compound's fundamental chemical identifiers, including its IUPAC name, CAS number, and the crucial InChIKey for unambiguous database referencing. A detailed exploration of its physicochemical properties, a validated laboratory-scale synthesis protocol, and a thorough spectroscopic characterization are presented. The guide is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the handling and application of this versatile molecule.
Core Compound Identification
Precise identification is the cornerstone of chemical research and development. N,N-Diphenylcinnamamide is a distinct molecule characterized by a cinnamoyl group attached to the nitrogen atom of a diphenylamine moiety. The trans (E) isomer is the most common and stable configuration.
The International Chemical Identifier (InChI) provides a unique and layered textual representation of the molecule, ensuring its unambiguous identification across disparate databases and software platforms.
-
InChIKey: GCTCULHQKVKNJT-WUKNDPDISA-N[1]
This key is a fixed-length (27-character) condensed version of the full InChI string, ideal for web searches and database indexing.
A comprehensive list of identifiers for N,N-Diphenylcinnamamide is provided in the table below for complete characterization.
| Identifier | Value | Source |
| IUPAC Name | (E)-N,N,3-triphenylprop-2-enamide | PubChem[1] |
| InChI | InChI=1S/C21H17NO/c23-21(17-16-18-10-4-1-5-11-18)22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H/b17-16+ | PubChem[1] |
| Canonical SMILES | C1=CC=C(C=C1)/C=C/C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | PubChem[1] |
| CAS Number | 50395-70-5 | Benchchem[2], ChemicalBook[3] |
| Molecular Formula | C21H17NO | PubChem[1] |
| Molecular Weight | 299.37 g/mol | Benchchem[2] |
Physicochemical and Computed Properties
The physical and chemical properties of a compound dictate its behavior in various systems, influencing solubility, reactivity, and bioavailability. N,N-Diphenylcinnamamide is a solid at room temperature with limited solubility in water but better solubility in organic solvents.
| Property | Value | Notes | Source |
| Molecular Weight | 299.4 g/mol | --- | PubChem[1] |
| XLogP3 | 4.9 | A computed measure of hydrophobicity. | PubChem[1] |
| Hydrogen Bond Donors | 0 | The tertiary amide nitrogen cannot donate a hydrogen bond. | PubChem[1] |
| Hydrogen Bond Acceptors | 1 | The carbonyl oxygen is the sole hydrogen bond acceptor. | PubChem[1] |
| Rotatable Bonds | 4 | Indicates conformational flexibility. | PubChem[1] |
Synthesis and Mechanistic Insights
The formation of the amide bond in N,N-Diphenylcinnamamide is most classically achieved via nucleophilic acyl substitution, specifically the reaction between an activated cinnamoyl derivative and diphenylamine. The Schotten-Baumann reaction conditions are commonly employed for this transformation.
Reaction Principle
The synthesis involves the reaction of cinnamoyl chloride with diphenylamine.[4] The lone pair of electrons on the nitrogen atom of diphenylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cinnamoyl chloride. To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a non-nucleophilic base, such as pyridine or triethylamine, is essential.[4]
Caption: Reaction mechanism for the synthesis of N,N-Diphenylcinnamamide.
Validated Laboratory Protocol
This protocol describes a reliable method for the synthesis of N,N-Diphenylcinnamamide.
Materials:
-
Cinnamoyl chloride
-
Diphenylamine
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve diphenylamine (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the solution to 0°C using an ice bath. Add a solution of cinnamoyl chloride (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes. The formation of a precipitate (pyridinium hydrochloride) is typically observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the diphenylamine spot is consumed.
-
Workup: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the pure N,N-Diphenylcinnamamide.
Caption: Step-by-step workflow for the synthesis of N,N-Diphenylcinnamamide.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. Data from ¹H NMR, ¹³C NMR, and IR spectroscopy provide a unique fingerprint for N,N-Diphenylcinnamamide.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies are indicative of specific bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~1660-1680 | C=O stretch | Tertiary Amide |
| ~1625 | C=C stretch | Alkene |
| ~3050 | C-H stretch | Aromatic & Vinylic |
| ~970 | C-H bend | Trans-alkene (out-of-plane) |
Note: Exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, thin film).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum will show distinct signals for the vinylic protons and the aromatic protons.
-
Vinylic Protons: The two protons on the C=C double bond will appear as doublets in the range of δ 6.5-7.8 ppm. The large coupling constant (J ≈ 15 Hz) is characteristic of a trans-alkene.
-
Aromatic Protons: The protons on the three phenyl rings will appear as a complex multiplet, typically in the range of δ 7.0-7.5 ppm.
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the alkene carbons, and the aromatic carbons.
-
Carbonyl Carbon (C=O): Typically found around δ 165-170 ppm.
-
Alkene Carbons (C=C): Found in the range of δ 118-145 ppm.
-
Aromatic Carbons: Multiple signals in the range of δ 120-145 ppm.
Applications and Research Significance
Cinnamamide derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of pharmacological activities.[2] While research on N,N-Diphenylcinnamamide itself is specific, the broader class of cinnamamides is extensively investigated for various therapeutic applications.
-
Anticancer Research: Many cinnamamide derivatives have been studied for their potential as anticancer agents.[2][5] The α,β-unsaturated carbonyl system can act as a Michael acceptor, a feature known to interact with cellular targets involved in cancer pathways.[2]
-
Anti-inflammatory Activity: Cinnamamides have been synthesized and evaluated for their in-vitro anti-inflammatory properties.[4]
-
Synthetic Intermediates: The cinnamamide core serves as a versatile template for the synthesis of more complex molecules in drug discovery programs.[4]
Safety and Handling
As with any laboratory chemical, N,N-Diphenylcinnamamide should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[3]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid formation of dust and aerosols.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, rinse mouth with water and seek immediate medical attention.[3]
This guide is for informational purposes only and does not constitute a full safety data sheet (SDS). Always consult the SDS before handling any chemical.
References
-
Synthesis and Antimicrobial Activity of N, N-Dialkyl Cinnamamides. Oriental Journal of Chemistry. [Link]
-
N,N-Diphenyl-cinnamamide | C21H17NO. PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. Ashdin Publishing, Journal of Drug Design and Research. [Link]
-
Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. N,N-Diphenyl-cinnamamide | C21H17NO | CID 5708109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Diphenylcinnamamide|CAS 50395-70-5|RUO [benchchem.com]
- 3. N,N-DIPHENYLCINNAMAMIDE - Safety Data Sheet [chemicalbook.com]
- 4. ashdin.com [ashdin.com]
- 5. Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
Unveiling the Therapeutic Potential of N,N-Diphenylcinnamamide: A Technical Guide to Putative Molecular Targets
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diphenylcinnamamide, a derivative of the versatile cinnamamide scaffold, represents a compelling yet underexplored molecule in the landscape of modern drug discovery. While direct studies on this specific compound are nascent, the broader class of cinnamamides has demonstrated a remarkable spectrum of biological activities, including anticancer, neuroprotective, antioxidant, and antimicrobial effects. This technical guide synthesizes the current understanding of cinnamamide derivatives to extrapolate and propose potential therapeutic targets and mechanisms of action for N,N-Diphenylcinnamamide. We will delve into key signaling pathways, outline robust experimental workflows for target validation, and provide a framework for future preclinical investigation. This document serves as a foundational resource for researchers aiming to unlock the therapeutic promise of this intriguing molecule.
Introduction: The Cinnamamide Scaffold as a Privileged Structure in Medicinal Chemistry
Cinnamic acid and its derivatives are naturally occurring compounds found in various plants and have long been recognized for their diverse biological activities.[1][2] The cinnamamide moiety, in particular, has emerged as a "privileged structure" in medicinal chemistry due to its synthetic tractability and its ability to interact with a wide array of biological targets.[1][3] These derivatives have been investigated for their potential as anti-inflammatory, antioxidant, hepatoprotective, antidiabetic, antidepressant, antifungal, antibacterial, antiviral, and anticancer agents.[4] The versatility of the cinnamamide core allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of its pharmacological profile. This guide will focus on the potential therapeutic avenues for N,N-Diphenylcinnamamide, drawing parallels from the well-documented activities of its structural analogs.
Potential Therapeutic Applications and Molecular Targets
Based on the extensive research into cinnamamide derivatives, we can hypothesize several key therapeutic areas where N,N-Diphenylcinnamamide could exhibit significant activity.
Oncology
The anticancer properties of cinnamamide derivatives are one of the most extensively studied areas.[3][5][6][7] Several potential mechanisms and molecular targets have been identified.
2.1.1 Epidermal Growth Factor Receptor (EGFR) Inhibition:
Certain cinnamamide-quinazoline hybrids have shown potent inhibitory effects against EGFR, including the T790M mutant, which is a common mechanism of resistance to first-generation EGFR inhibitors.[8] These compounds have been demonstrated to block the downstream signaling pathways, namely the PI3K/Akt and MAPK/ERK pathways, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[8][9]
-
Proposed Mechanism for N,N-Diphenylcinnamamide: The diphenyl substitution on the amide nitrogen of N,N-Diphenylcinnamamide could potentially enhance its binding affinity to the ATP-binding pocket of the EGFR kinase domain.
2.1.2 P-glycoprotein (P-gp) Modulation:
P-glycoprotein, an ATP-binding cassette (ABC) transporter, is a key player in multidrug resistance (MDR) in cancer.[3] Some cinnamamide derivatives have been investigated for their interaction with P-gp, suggesting a potential role in overcoming MDR.[3]
-
Proposed Mechanism for N,N-Diphenylcinnamamide: The lipophilic nature of the diphenyl groups may facilitate the interaction of N,N-Diphenylcinnamamide with the transmembrane domains of P-gp, potentially acting as a competitive inhibitor or a modulator of its efflux function.
2.1.3 Induction of Apoptosis and Cell Cycle Arrest:
Several studies have reported the ability of cinnamamide derivatives to induce apoptosis in various cancer cell lines.[6][8] This is often accompanied by the arrest of the cell cycle at different phases, preventing cancer cell proliferation.[8]
Neurodegenerative and CNS Disorders
Derivatives of cinnamamide have shown promise in the context of neurodegenerative diseases and other CNS disorders, suggesting a potential for neuroprotective and nootropic effects.[10][11]
2.2.1 Muscarinic Acetylcholine Receptor (mAChR) and Sigma-1 (σ1) Receptor Modulation:
Compounds structurally related to cinnamamides have been identified as potent M1 muscarinic agonists and also exhibit affinity for sigma-1 (σ1) receptors.[10][11] The M1 receptor is a key target for improving cognitive function, while the sigma-1 receptor is involved in neuroprotection and synaptic plasticity.[10]
-
Proposed Mechanism for N,N-Diphenylcinnamamide: The aromatic rings of the diphenyl groups could engage in pi-pi stacking or hydrophobic interactions within the binding sites of these receptors, potentially leading to their modulation.
2.2.2 N-Methyl-D-Aspartate (NMDA) Receptor Modulation:
The glutamatergic system, particularly the NMDA receptor, plays a crucial role in learning, memory, and synaptic plasticity.[12][13] Dysfunction of this system is implicated in several neurological and psychiatric disorders. Ketamine, an NMDA receptor antagonist, exerts its rapid antidepressant effects by stimulating glutamate transmission, leading to the activation of mTOR signaling and increased synaptogenesis.[14] The modulation of NMDA receptors by cinnamamide-related compounds could offer therapeutic benefits.[13]
Oxidative Stress and Inflammation
2.3.1 Activation of the Nrf2-ARE Pathway:
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Cinnamic acid derivatives have been shown to activate the Nrf2-antioxidant response element (ARE) pathway, leading to the synthesis of glutathione and other protective enzymes.[2]
-
Proposed Mechanism for N,N-Diphenylcinnamamide: The electrophilic nature of the α,β-unsaturated carbonyl system in the cinnamamide core is a potential Michael acceptor, which can react with cysteine residues on Keap1, the negative regulator of Nrf2. This leads to the release and nuclear translocation of Nrf2, initiating the transcription of antioxidant genes.
Infectious Diseases
A broad range of N-arylcinnamamides have demonstrated significant antibacterial and antifungal activities, including against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][4]
-
Proposed Mechanism for N,N-Diphenylcinnamamide: The specific mechanism of antimicrobial action is not fully elucidated but may involve disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with biofilm formation.[5]
Experimental Workflows for Target Identification and Validation
A systematic approach is crucial to investigate the therapeutic potential of N,N-Diphenylcinnamamide. The following experimental workflows are proposed:
In Vitro Target-Based Screening
| Therapeutic Area | Target | Primary Assay | Secondary Assay |
| Oncology | EGFR Kinase | Kinase Inhibition Assay (e.g., LanthaScreen™, HTRF®) | Western Blot for p-EGFR, p-Akt, p-ERK in EGFR-mutant cell lines |
| P-glycoprotein | P-gp ATPase Assay | Calcein-AM Efflux Assay in P-gp overexpressing cells | |
| Neuro-disorders | Muscarinic Receptors | Radioligand Binding Assays (e.g., with [³H]pirenzepine for M1) | Calcium Mobilization Assay in cells expressing specific mAChR subtypes |
| Sigma-1 Receptor | Radioligand Binding Assays (e.g., with -pentazocine) | Neurite Outgrowth Assays in neuronal cell lines | |
| NMDA Receptor | Electrophysiological Recordings (Patch-clamp) in primary neurons | Calcium Imaging in response to NMDA stimulation | |
| Oxidative Stress | Nrf2-Keap1 Interaction | Nrf2 Nuclear Translocation Assay (Immunofluorescence) | qPCR for Nrf2 target genes (e.g., HO-1, GCLC) |
| Infectious Diseases | Bacterial/Fungal Growth | Minimum Inhibitory Concentration (MIC) Assays | Biofilm Inhibition/Disruption Assays |
Cell-Based Phenotypic Screening
| Assay | Purpose | Cell Lines |
| Cytotoxicity/Antiproliferative Assay (MTT, CellTiter-Glo®) | Assess anticancer activity | Panel of cancer cell lines (e.g., A549, MCF-7, H1975) |
| Apoptosis Assay (Annexin V/PI staining, Caspase-Glo®) | Quantify apoptosis induction | Relevant cancer cell lines |
| Cell Cycle Analysis (Flow cytometry with PI staining) | Determine effects on cell cycle progression | Relevant cancer cell lines |
| Neuronal Viability Assay (e.g., against H₂O₂, Aβ insult) | Evaluate neuroprotective effects | Neuronal cell lines (e.g., SH-SY5Y, PC12) |
| Antioxidant Capacity Assay (e.g., DCFDA staining) | Measure reduction of intracellular reactive oxygen species | Hepatocyte cell lines (e.g., HepG2) |
Visualizing Key Signaling Pathways and Workflows
Putative EGFR Signaling Inhibition by N,N-Diphenylcinnamamide
Caption: Proposed inhibition of the EGFR signaling cascade by N,N-Diphenylcinnamamide.
Nrf2-Mediated Antioxidant Response Pathway
Caption: A streamlined workflow for the validation of therapeutic targets.
Conclusion and Future Directions
N,N-Diphenylcinnamamide holds considerable, albeit largely unexplored, therapeutic potential. By leveraging the wealth of data on structurally related cinnamamide derivatives, a clear and rational path for its investigation emerges. The proposed therapeutic targets—spanning oncology, neurodegeneration, and infectious diseases—offer multiple avenues for drug development. The immediate priorities for future research should involve the synthesis of N,N-Diphenylcinnamamide and its systematic evaluation through the outlined in vitro and cell-based assays. Subsequent hit-to-lead optimization, guided by robust SAR studies, will be critical in developing this compound into a viable clinical candidate. This guide provides the foundational framework to embark on this exciting and promising area of research.
References
-
Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound. [Link]
-
[Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound]. [Link]
-
Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. [Link]
-
An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. [Link]
-
Cinnamamide Derivatives as Anticancer Agent: Study of Molecular Docking, Molecular Dynamic Simulation, and ADMET Properties. [Link]
-
Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer. [Link]
-
N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. [Link]
-
Aberrant Signaling Pathways in Cancer Cells: Application of Nanomaterials. [Link]
-
Signaling pathways involved in the biological functions of dendritic cells and their implications for disease treatment. [Link]
-
Mechanism of action of galantamine on N-methyl-D-aspartate receptors in rat cortical neurons. [Link]
-
Design, synthesis and biological evaluation of cinnamamide-quinazoline derivatives as potential EGFR inhibitors to reverse T790M mutation. [Link]
-
Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. [Link]
-
Mechanism of action of didemnin B, a depsipeptide from the sea. [Link]
-
Signaling Pathways Underlying the Rapid Antidepressant Actions of Ketamine. [Link]
-
Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents. [Link]
-
Synthesis of Cinnamamide Derivatives and Their α-Glucosidase Inhibitory Activities. [Link]
-
Development trans-N-benzyl hydroxyl cinnamamide based compounds from cinnamic acids and characteristics anticancer potency. [Link]
-
Dissecting kinase signaling pathways. [Link]
Sources
- 1. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ikm.org.my [ikm.org.my]
- 4. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. pakdosen.unhas.ac.id [pakdosen.unhas.ac.id]
- 8. Design, synthesis and biological evaluation of cinnamamide-quinazoline derivatives as potential EGFR inhibitors to reverse T790M mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scientificarchives.com [scientificarchives.com]
- 10. researchgate.net [researchgate.net]
- 11. [Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of action of galantamine on N-methyl-D-aspartate receptors in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Signaling Pathways Underlying the Rapid Antidepressant Actions of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis and Characterization of N,N-Diphenylcinnamamide
Abstract
This comprehensive guide details a robust and reliable experimental protocol for the synthesis, purification, and characterization of N,N-Diphenylcinnamamide (CAS No. 50395-70-5). Cinnamamides are a significant class of compounds in medicinal chemistry and materials science, and this document provides researchers with a validated methodology for preparing a key tertiary amide derivative. The protocol is based on the acylation of diphenylamine with cinnamoyl chloride, a variation of the Schotten-Baumann reaction. This document provides a step-by-step procedure, explains the chemical principles, and includes a complete characterization profile to ensure the synthesis of a high-purity final product.
Introduction and Scientific Context
N,N-Diphenylcinnamamide is a synthetic derivative of cinnamic acid, belonging to the cinnamamide family of compounds. The cinnamamide scaffold is recognized as a "privileged structure" in drug discovery, with various derivatives exhibiting a wide array of biological activities, including anticancer and antioxidant properties. The core structure features an α,β-unsaturated carbonyl system which can act as a Michael acceptor, a pharmacophore known to interact with biological targets. Specifically, the bulky diphenyl substituents on the amide nitrogen create a unique steric and electronic environment, making N,N-Diphenylcinnamamide a valuable molecule for structure-activity relationship (SAR) studies and a precursor for more complex molecular architectures.
This protocol addresses the need for a clear, reproducible method to synthesize this compound, which is often required for screening libraries, metabolic studies, or as a reference standard. By providing a self-validating system, complete with detailed characterization data, this guide aims to facilitate further research into the applications of N,N-Diphenylcinnamamide.
Principle of the Reaction
The synthesis of N,N-Diphenylcinnamamide is achieved through the nucleophilic acyl substitution reaction between cinnamoyl chloride and diphenylamine. This specific application is a modification of the well-established Schotten-Baumann reaction, which is a method to synthesize amides from amines and acid chlorides.[1]
The reaction proceeds in two conceptual stages:
-
Preparation of the Acyl Chloride: Cinnamic acid is first converted to the more reactive cinnamoyl chloride. This is typically achieved by reacting cinnamic acid with a chlorinating agent like thionyl chloride (SOCl₂). The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, driving the reaction to completion.
-
Amide Formation: The highly electrophilic carbonyl carbon of cinnamoyl chloride is then attacked by the nucleophilic nitrogen atom of diphenylamine. A non-nucleophilic organic base, such as triethylamine (Et₃N) or pyridine, is used to neutralize the hydrogen chloride (HCl) that is formed as a byproduct of the reaction.[2] This prevents the protonation of the diphenylamine, which would render it non-nucleophilic and halt the reaction.
Reaction Mechanism Diagram
Caption: Nucleophilic Acyl Substitution Mechanism.
Materials and Equipment
| Reagents & Chemicals | Grade | Supplier | Notes |
| Cinnamic Acid | ≥98% | Sigma-Aldrich | |
| Thionyl Chloride (SOCl₂) | ≥99% | Sigma-Aldrich | Corrosive, handle in fume hood. |
| Diphenylamine | ≥99% | Sigma-Aldrich | |
| Triethylamine (Et₃N) | ≥99.5% | Sigma-Aldrich | Distill from CaH₂ if necessary. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent for reaction. |
| Diethyl Ether | Anhydrous | Sigma-Aldrich | For precipitation/crystallization. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific | Aqueous solution for work-up. |
| Brine (Saturated NaCl) | ACS Grade | Fisher Scientific | Aqueous solution for work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Fisher Scientific | Drying agent. |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Cambridge Isotope Labs | For NMR analysis. |
| Equipment | Description |
| Round-bottom flasks | 50 mL and 100 mL |
| Reflux condenser | With drying tube (CaCl₂) |
| Magnetic stirrer and stir bars | |
| Ice bath | |
| Separatory funnel | 250 mL |
| Rotary evaporator | For solvent removal |
| Buchner funnel and filter paper | For vacuum filtration |
| Glassware for recrystallization | Erlenmeyer flasks, etc. |
| Analytical balance | |
| NMR Spectrometer | 400 MHz or higher |
| FT-IR Spectrometer | |
| Melting point apparatus |
Experimental Protocol
This protocol is divided into two main parts: the synthesis of the intermediate, cinnamoyl chloride, and the subsequent synthesis and purification of the final product, N,N-Diphenylcinnamamide.
Part A: Synthesis of Cinnamoyl Chloride
Rationale: Cinnamic acid is converted to the more reactive acyl chloride to facilitate the amidation reaction, which would be inefficient if attempted directly with the carboxylic acid under these conditions. Thionyl chloride is an excellent reagent for this purpose as the byproducts are gaseous and easily removed.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cinnamic acid (5.0 g, 33.7 mmol). Place the flask in a fume hood.
-
Reaction: Add thionyl chloride (7.3 mL, 101.2 mmol, 3.0 equiv.) to the flask.
-
Reflux: Attach a reflux condenser fitted with a calcium chloride drying tube. Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2 hours. The solid cinnamic acid will dissolve as it is converted to the liquid cinnamoyl chloride.
-
Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure (using a rotary evaporator with appropriate traps). This crude cinnamoyl chloride is a yellow-orange oil and is used immediately in the next step without further purification.
Part B: Synthesis and Purification of N,N-Diphenylcinnamamide
Rationale: Diphenylamine is acylated by the prepared cinnamoyl chloride. Triethylamine acts as an acid scavenger, preventing the protonation of the diphenylamine starting material. The work-up procedure is designed to remove unreacted starting materials and the triethylamine hydrochloride salt. Recrystallization is employed as the final purification step to obtain a high-purity solid product.
-
Setup: In a separate 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve diphenylamine (5.1 g, 30.4 mmol, 0.9 equiv.) and triethylamine (7.0 mL, 50.6 mmol, 1.5 equiv.) in 100 mL of anhydrous dichloromethane (DCM).
-
Addition of Acyl Chloride: Cool the diphenylamine solution in an ice bath to 0°C. Dissolve the crude cinnamoyl chloride from Part A in 20 mL of anhydrous DCM and add it dropwise to the cooled solution over 20-30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up - Quenching: Pour the reaction mixture into a 250 mL separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a solid.
-
Purification: Purify the crude solid by recrystallization. A suitable solvent system is ethanol or a mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven. The expected product is a white to off-white solid.
Experimental Workflow Diagram
Caption: Overall experimental workflow.
Characterization of Final Product
Validation of the synthesized N,N-Diphenylcinnamamide is achieved through standard analytical techniques. The data presented below serves as a benchmark for researchers to confirm the identity and purity of their product.[3]
| Analytical Method | Expected Result |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₂₁H₁₇NO |
| Molecular Weight | 299.37 g/mol |
| Melting Point | 148-150 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.66 (d, J=15.6 Hz, 1H, Ar-CH=), 7.50-7.20 (m, 15H, Ar-H), 6.85 (d, J=15.6 Hz, 1H, =CH-CO) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 166.5 (C=O), 144.2 (Ar-CH=), 142.5 (Ar-C), 135.0 (Ar-C), 130.5 (Ar-CH), 129.2 (Ar-CH), 128.8 (Ar-CH), 128.0 (Ar-CH), 126.8 (Ar-CH), 118.5 (=CH-CO) |
| FT-IR (KBr, cm⁻¹) | ν: 3050 (Ar C-H stretch), 1660 (Amide C=O stretch), 1590 (C=C stretch), 1490, 1450 (Ar C=C stretch), 975 (trans C-H bend) |
| Mass Spec (EI) | m/z: 299 (M⁺), 169 (M-C₉H₇O)⁺, 131 (C₉H₇O)⁺, 77 (C₆H₅)⁺ |
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water to release toxic gases (HCl and SO₂). Handle with extreme care in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Triethylamine (Et₃N): Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. It has a strong, unpleasant odor.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhaling fumes and ensure proper ventilation.
-
Acids and Bases (HCl, NaHCO₃): Handle with care to avoid splashes and skin/eye contact.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete formation of cinnamoyl chloride. | Ensure cinnamic acid is dry. Use fresh, high-quality thionyl chloride. Ensure reflux temperature is reached. |
| Wet reagents or solvents. | Use anhydrous solvents. Ensure all glassware is thoroughly dried before use. | |
| Inefficient acid scavenging. | Use freshly distilled triethylamine. Ensure correct stoichiometry (at least 1.1 equivalents). | |
| Product is an oil or fails to crystallize | Presence of impurities. | Re-perform the aqueous work-up to ensure all salts are removed. Attempt purification via column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient). |
| Incorrect recrystallization solvent. | Try different solvent systems. A slow evaporation of a DCM/hexane solution may also induce crystallization. | |
| Broad peaks in NMR spectrum | Residual solvent or moisture. | Ensure the product is thoroughly dried under vacuum. Use high-purity NMR solvent. |
References
-
L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved February 2, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5708109, N,N-Diphenyl-cinnamamide. Retrieved February 2, 2026, from [Link].
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved February 2, 2026, from [Link]
-
Wiley. (n.d.). N,N-Diphenyl-cinnamamide. SpectraBase. Retrieved February 2, 2026, from [Link]
Sources
In Vitro Assay Strategies for N,N-Diphenylcinnamamide: Mechanism and Protocol
An Application Guide for Researchers
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the in vitro biological activities of N,N-Diphenylcinnamamide and its derivatives. We move beyond simplistic protocols to offer an in-depth exploration of its core mechanisms of action, empowering you to design robust, self-validating experiments. Our focus is on the causality behind experimental choices, ensuring that each step is grounded in scientific rationale.
Introduction: Unveiling the Potential of N,N-Diphenylcinnamamide
N,N-Diphenylcinnamamide belongs to a class of compounds, cinnamamides, which have garnered significant interest for their diverse pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2][3] The core structure lends itself to synthetic modification, allowing for the exploration of structure-activity relationships.[4] Understanding the cellular and molecular mechanisms of these compounds is paramount for their development as potential therapeutic agents. In vitro cell-based assays are the foundational tools for this exploration, providing a controlled environment to dissect signaling pathways, assess cytotoxicity, and quantify therapeutic effects.
This document focuses on two key mechanisms through which cinnamamide derivatives are known to exert their effects: modulation of the TRPM2 ion channel in response to oxidative stress and activation of the Nrf2 antioxidant response pathway. We provide detailed workflows and protocols to investigate these activities effectively.
Core Mechanisms of Action
Inhibition of the TRPM2 Channel Pathway
The Transient Receptor Potential Melastatin 2 (TRPM2) is a non-selective, calcium-permeable cation channel that acts as a crucial cellular sensor for oxidative stress.[5][6] Under pathological conditions characterized by high levels of reactive oxygen species (ROS), such as ischemia and neurodegenerative diseases, TRPM2 channels can become over-activated.[7][8] This over-activation leads to an excessive influx of Ca²⁺ into the cell, disrupting calcium homeostasis and triggering downstream apoptotic pathways, ultimately culminating in cell death.[5][8]
Several studies have identified TRPM2 as a promising therapeutic target, and its inhibition has been shown to be neuroprotective.[7][9][10] Cinnamamide derivatives and related molecules like N-(p-amylcinnamoyl)anthranilic acid (ACA) have been identified as potent inhibitors of the TRPM2 channel, preventing the deleterious Ca²⁺ overload.[11][12][13] Investigating N,N-Diphenylcinnamamide as a TRPM2 inhibitor is, therefore, a logical and critical line of inquiry.
Experimental Design and Workflow
A logical, phased approach is crucial for characterizing the in vitro effects of N,N-Diphenylcinnamamide. The following workflow provides a decision-making framework, starting with broad assessments of cell health and moving towards specific mechanistic validation.
Detailed Application Protocols
Protocol 1: Cell Viability and Cytoprotection (MTT Assay)
Scientific Rationale: This assay serves two purposes. First, to determine the concentration range at which N,N-Diphenylcinnamamide is non-toxic to the cells. Second, to assess if pre-treatment with the compound can protect cells from a subsequent oxidative insult (e.g., H₂O₂ or t-BHP). The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living, metabolically active cells into a purple formazan product. [14][15]The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
N,N-Diphenylcinnamamide (stock solution in DMSO)
-
Cell line of interest (e.g., HepG2, SH-SY5Y)
-
96-well cell culture plates
-
Complete culture medium
-
Oxidative stress inducer (e.g., H₂O₂, tert-Butyl hydroperoxide)
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment (for Cytoprotection):
-
Prepare serial dilutions of N,N-Diphenylcinnamamide in culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically ≤ 0.1%).
-
Remove the old medium and add 100 µL of medium containing the desired concentrations of the compound. Include a "vehicle control" well containing only the medium with DMSO.
-
Incubate for a predetermined pre-treatment time (e.g., 12-24 hours).
-
-
Induction of Oxidative Stress:
-
Prepare a working solution of the oxidative stress inducer (e.g., H₂O₂) in serum-free medium.
-
Remove the compound-containing medium.
-
Add 100 µL of the stressor solution to the appropriate wells. Include a "stressor only" control and a "no treatment" control.
-
Incubate for the required duration to induce cell death (e.g., 4-6 hours).
-
-
MTT Addition:
-
Remove the medium from all wells.
-
Add 100 µL of fresh medium and 10 µL of MTT stock solution (final concentration 0.5 mg/mL) to each well. [15] * Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization:
-
Carefully remove the MTT-containing medium without disturbing the crystals.
-
Add 100 µL of MTT Solubilization Solution to each well. [15] * Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Protocol 2: Apoptosis Detection (Annexin V & Propidium Iodide Staining)
Scientific Rationale: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, flips to the outer leaflet. [16]Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. [16][17]This dual staining allows for robust quantification of different cell populations.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Annexin V Binding Buffer
-
Treated and control cells (from a 6-well plate)
-
FACS tubes
-
Flow cytometer
Step-by-Step Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with N,N-Diphenylcinnamamide and/or an oxidative stressor as determined from the viability assays.
-
Cell Harvesting:
-
Collect the culture supernatant, which contains floating (potentially apoptotic) cells.
-
Gently wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with their corresponding supernatant. This step is critical to ensure all apoptotic cells are collected.
-
-
Cell Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and discard the supernatant. Wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. [18] * Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube. [18]6. Data Acquisition: Analyze the samples on a flow cytometer immediately (within 1 hour). Be sure to include unstained, Annexin V only, and PI only controls to set up proper compensation and gating.
Data Analysis:
-
Live Cells: Annexin V-negative and PI-negative
-
Early Apoptotic Cells: Annexin V-positive and PI-negative
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive
Protocol 3: Protein Expression Analysis (Western Blotting)
Scientific Rationale: Western blotting allows for the detection and semi-quantification of specific proteins within a complex mixture. [19]This is essential for validating the engagement of the proposed signaling pathways. For the Nrf2 pathway, an increase in nuclear Nrf2 and total HO-1 protein levels would be expected. For apoptosis, the cleavage of executioner caspases, like Caspase-3, and its substrate PARP, are hallmark indicators.
Materials:
-
SDS-PAGE equipment (gels, running buffer, etc.)
-
Protein transfer system (PVDF or nitrocellulose membranes)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Step-by-Step Procedure:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel. [20]3. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane by incubating it in blocking buffer for 1 hour at room temperature or overnight at 4°C. 5. Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20). [20]7. Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (step 6).
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions. [21]10. Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film. Densitometry analysis can be used to quantify band intensity, which should be normalized to a loading control like β-actin.
Data Presentation and Interpretation
Quantitative data should be presented clearly to facilitate comparison and interpretation.
Table 1: Example Data Summary for Cytoprotection Assay
| Treatment Group | Concentration (µM) | Oxidative Stressor | Cell Viability (% of Control) ± SD |
| Vehicle Control | 0 | None | 100 ± 4.5 |
| Stressor Only | 0 | 500 µM H₂O₂ | 48 ± 5.2 |
| Compound A | 1 | 500 µM H₂O₂ | 65 ± 4.8 |
| Compound A | 5 | 500 µM H₂O₂ | 82 ± 5.1 |
| Compound A | 10 | 500 µM H₂O₂ | 91 ± 4.3 |
Interpretation: The results in Table 1 would indicate that Compound A exhibits a dose-dependent cytoprotective effect against H₂O₂-induced cell death. This justifies further investigation into the underlying antioxidant or anti-apoptotic mechanisms.
Conclusion
The in vitro evaluation of N,N-Diphenylcinnamamide requires a multi-faceted approach grounded in a strong understanding of its potential molecular targets. By systematically progressing from broad assessments of cell health to specific, hypothesis-driven mechanistic assays, researchers can build a comprehensive profile of the compound's activity. The protocols and workflows detailed in this guide provide a robust starting point for this investigation, emphasizing the importance of proper controls and causal experimental design to ensure data integrity and trustworthiness.
References
-
Lee, G., Choi, W., Lee, J., Kim, Y., & Jeon, J. (2020). Transient Receptor Potential Melastatin 2 (TRPM2) Inhibition by Antioxidant, N-Acetyl-l-Cysteine, Reduces Global Cerebral Ischemia-Induced Neuronal Death. International Journal of Molecular Sciences, 21(17), 5980. [Link]
-
Lee, G., Choi, W., Lee, J., Kim, Y., & Jeon, J. (2020). Transient Receptor Potential Melastatin 2 (TRPM2) Inhibition by Antioxidant, N-Acetyl-l-Cysteine, Reduces Global Cerebral Ischemia-Induced Neuronal Death. PubMed Central. [Link]
-
Kim, J., Kim, H., Park, S., Kim, Y., & Lee, J. (2021). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. Molecules, 26(4), 1027. [Link]
-
Kraft, R., Grimm, C., Frenzel, H., Harteneck, C., & Schultz, G. (2006). Inhibition of TRPM2 cation channels by N-(p-amylcinnamoyl)anthranilic acid. British Journal of Pharmacology, 148(4), 437–446. [Link]
-
Ferreira, L. G. A., & Rombo, D. M. (2022). The transient receptor potential melastatin 2: a new therapeutical target for Parkinson's disease?. Neural Regeneration Research, 18(3), 519–525. [Link]
-
Kim, J., Kim, H., Park, S., Kim, Y., & Lee, J. (2021). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. MDPI. [Link]
-
Various Authors. (2016). Definitive guide to western blot. Protocols.io. [Link]
-
Maurice, T., & Vamvakides, A. (2008). Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound. ResearchGate. [Link]
-
Al-Ostath, A., Al-Qaisi, A., & Al-Qirim, T. (2021). Synthesis, characterization, and antimicrobial evaluation of new n-phenylcinnamamide derivatives linked to aspirin and ibuprofen. ResearchGate. [Link]
-
Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2080, 241-246. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Nazıroğlu, M. (2018). TRPM2 in the Brain: Role in Health and Disease. Current Neuropharmacology, 16(7), 967–977. [Link]
-
Cheung, C. S., & Singh, D. K. (2018). Transient Receptor Potential–Melastatin Channel Family Member 2: Friend or Foe. American Journal of Physiology-Heart and Circulatory Physiology, 315(1), H1-H10. [Link]
-
Szałabska, K., Szałabski, K., & Szymański, P. (2021). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. Molecules, 26(11), 3299. [Link]
-
Wang, R., Yang, X., & Zhang, Y. (2020). A cell-based fluorescent assay for FAP inhibitor discovery. Bioorganic & Medicinal Chemistry Letters, 30(17), 127253. [Link]
-
Ostapchenko, V. G., Chen, M., & Raymond, L. A. (2016). The Transient Receptor Potential Melastatin 2 (TRPM2) Channel Contributes to β-Amyloid Oligomer-Related Neurotoxicity and Memory Impairment. The Journal of Neuroscience, 36(30), 7871–7883. [Link]
-
Khan, S. A., Asiri, A. M., & Al-Amry, K. A. (2016). Synthesis, Spectroscopic Characterization and Biological Evaluation of Ni(II), Cu(II) and Zn(II) Complexes of Diphenyldithiocarbamate. Molecules, 21(10), 1339. [Link]
-
Liu, H., Liu, Z., & Wang, Y. (2023). Bidirectional regulation mechanism of TRPM2 channel: role in oxidative stress, inflammation and ischemia-reperfusion injury. Frontiers in Physiology, 14, 1162464. [Link]
-
Kraft, R., Grimm, C., Frenzel, H., Harteneck, C., & Schultz, G. (2006). Inhibition of TRPM2 cation channels by N-(p-amylcinnamoyl)anthranilic acid. PMC. [Link]
-
Chimenti, F., Secci, D., & Bolasco, A. (2013). 2-cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides: synthesis, antiproliferative activity, and mechanism of action. European Journal of Medicinal Chemistry, 66, 429-437. [Link]
-
Boda, Z., & Tasi, G. (2023). A model for N-to-C direction in prebiotic peptide synthesis. Chemical Science, 14(30), 8089-8096. [Link]
-
Kim, J., Kim, H., Park, S., Kim, Y., & Lee, J. (2021). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. ResearchGate. [Link]
-
Togashi, K., Hara, Y., & Tominaga, T. (2007). Inhibition of the transient receptor potential cation channel TRPM2 by 2-aminoethoxydiphenyl borate (2-APB). British Journal of Pharmacology, 152(4), 512–520. [Link]
-
An, F., & Horvath, R. (2015). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Assay and Drug Development Technologies, 13(1), 14–23. [Link]
-
Adan, A., Kiraz, Y., & Baran, Y. (2016). Guidelines for cell viability assays. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). TRPM2 transient receptor potential cation channel subfamily M member 2 [ (human)]. Gene. [Link]
-
Al-Ghezi, Z. Z., & Taha, M. A. (2022). Transient receptor potential melastatin 2 channels in neurological disorders: Mechanisms and animal models. Neuroscience Research, 184, 1-11. [Link]
-
Nazıroğlu, M., & Özcan, M. (2022). TRPM2 Channel Inhibition Attenuates Amyloid β42-Induced Apoptosis and Oxidative Stress in the Hippocampus of Mice. Molecular Neurobiology, 59(9), 5625–5638. [Link]
-
Varela, D., & Castillo, K. (2021). TRPM Channels in Human Diseases. International Journal of Molecular Sciences, 22(16), 8753. [Link]
-
El-Derany, M. O., & El-Demerdash, E. (2022). N,N′-Diphenyl-1,4-phenylenediamine Antioxidant's Potential Role in Enhancing the Pancreatic Antioxidant, Immunomodulatory, and Anti-Apoptotic Therapeutic Capabilities of Adipose-Derived Stem Cells in Type I Diabetic Rats. ResearchGate. [Link]
-
Zadražilová, I., & Kollár, P. (2020). Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives. ResearchGate. [Link]
-
Zhang, Y., Liu, Y., & Wang, Y. (2019). Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 29(16), 2136-2140. [Link]
-
Ajibade, P. A., & Onwudiwe, D. C. (2011). Synthesis and characterization of group 12 complexes of N,N-methyl phenyl-N,N-butyl phenyl dithiocarbamate. ResearchGate. [Link]
-
Jiang, L.-H., & Li, X. (2018). TRPM2 Channel-Mediated ROS-Sensitive Ca2+ Signaling Mechanisms in Immune Cells. Frontiers in Immunology, 9, 1378. [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. [Link]
-
Al-Ishaq, R. K., & Kubatka, P. (2022). Cinnamic acid ameliorates diabetic nephropathy in rats via Nrf2 activation and inflammation modulation. Biomedicine & Pharmacotherapy, 153, 113426. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides: synthesis, antiproliferative activity, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The transient receptor potential melastatin 2: a new therapeutical target for Parkinson’s disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPM2 in the Brain: Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transient Receptor Potential Melastatin 2 (TRPM2) Inhibition by Antioxidant, N-Acetyl-l-Cysteine, Reduces Global Cerebral Ischemia-Induced Neuronal Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transient receptor potential melastatin 2 channels in neurological disorders: Mechanisms and animal models [accscience.com]
- 9. The Transient Receptor Potential Melastatin 2 (TRPM2) Channel Contributes to β-Amyloid Oligomer-Related Neurotoxicity and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TRPM2 Channel Inhibition Attenuates Amyloid β42-Induced Apoptosis and Oxidative Stress in the Hippocampus of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of TRPM2 cation channels by N-(p-amylcinnamoyl)anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of TRPM2 cation channels by N-(p-amylcinnamoyl)anthranilic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of the transient receptor potential cation channel TRPM2 by 2-aminoethoxydiphenyl borate (2-APB) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. Protocol : Annexin V and PI Staining by Flow Cytometry [rndsystems.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. ptglab.com [ptglab.com]
- 21. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes & Protocols for N,N-Diphenylcinnamamide Cell-Based Assays
Introduction: Unveiling the Therapeutic Potential of N,N-Diphenylcinnamamide
N,N-Diphenylcinnamamide belongs to the cinnamamide class of compounds, a group of molecules that have garnered significant interest in the field of drug discovery for their diverse biological activities. Several derivatives of cinnamamide have demonstrated promising anti-tumor properties, suggesting their potential as scaffolds for the development of novel cancer therapeutics.[1] These compounds can influence a variety of cellular processes, including proliferation, apoptosis, and cell migration. The focus of this application note is to provide a comprehensive guide for researchers to investigate the cellular effects of N,N-Diphenylcinnamamide using robust and validated cell-based assays. The protocols detailed herein are designed to be self-validating and provide a framework for characterizing the bioactivity of this and other small molecule inhibitors.[2][3]
Postulated Mechanism of Action: Targeting Key Signaling Cascades in Cancer
While the precise mechanism of N,N-Diphenylcinnamamide is a subject of ongoing investigation, based on the activity of structurally related molecules, a plausible hypothesis is its interference with key signaling pathways that are often dysregulated in cancer. One such critical pathway is the PI3K/Akt/mTOR cascade, which plays a central role in cell survival, proliferation, and metabolism.[4][5] Another relevant pathway is the MAPK/ERK pathway, which is also heavily implicated in cell growth and differentiation.[5][6] We postulate that N,N-Diphenylcinnamamide may exert its effects by modulating the activity of one or more components of these pathways.
Caption: Postulated Signaling Pathways Targeted by N,N-Diphenylcinnamamide.
Experimental Design: A Multi-faceted Approach to Characterization
To comprehensively evaluate the cellular effects of N,N-Diphenylcinnamamide, a multi-assay approach is recommended. This workflow allows for a thorough understanding of the compound's bioactivity, from its cytotoxic potential to its impact on specific cellular functions and signaling events.
Caption: Recommended Experimental Workflow for N,N-Diphenylcinnamamide.
Core Application Notes and Protocols
Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8] It is a crucial first step to determine the concentration range at which N,N-Diphenylcinnamamide exhibits cytotoxic effects and to calculate its half-maximal inhibitory concentration (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of N,N-Diphenylcinnamamide in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Hypothetical Dose-Response Data:
| N,N-Diphenylcinnamamide (µM) | % Cell Viability (48h) |
| 0 (Vehicle) | 100 |
| 1 | 95 |
| 5 | 80 |
| 10 | 60 |
| 25 | 45 |
| 50 | 20 |
| 100 | 5 |
Cell Migration Assay using the Boyden Chamber (Transwell) System
This assay is fundamental for evaluating the effect of N,N-Diphenylcinnamamide on the migratory capacity of cancer cells, a key process in metastasis.[9][10]
Protocol:
-
Insert Preparation: Rehydrate the Boyden chamber inserts (8 µm pore size) by adding serum-free medium to the top and bottom chambers and incubating for 2 hours at 37°C. For invasion assays, coat the inserts with a thin layer of Matrigel.[9]
-
Cell Preparation: Culture cells to sub-confluency, then serum-starve them for 12-24 hours. Harvest the cells and resuspend them in serum-free medium containing different concentrations of N,N-Diphenylcinnamamide (below the IC50 to avoid cytotoxic effects).
-
Assay Setup: Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.[9][11] Add the cell suspension to the upper chamber.
-
Incubation: Incubate for 12-24 hours at 37°C in a 5% CO2 incubator.
-
Cell Staining and Quantification: After incubation, remove the non-migrated cells from the top of the insert with a cotton swab. Fix the migrated cells on the bottom of the membrane with methanol and stain with a solution like crystal violet.[10]
-
Imaging and Analysis: Visualize and count the migrated cells in several random fields under a microscope. Alternatively, eluted the stain and measure the absorbance.
Hypothetical Migration Data:
| Treatment | Fold Change in Migration |
| Vehicle Control | 1.0 |
| N,N-Diphenylcinnamamide (5 µM) | 0.6 |
| N,N-Diphenylcinnamamide (10 µM) | 0.3 |
Western Blot Analysis of Key Signaling Proteins
Western blotting is an indispensable technique to investigate how N,N-Diphenylcinnamamide affects the expression and phosphorylation status of target proteins within a signaling pathway.[12][13][14]
Protocol:
-
Cell Lysis: Treat cells with N,N-Diphenylcinnamamide at the desired concentrations and time points. Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[16]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.[13] Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Expected Changes in Protein Levels:
| Target Protein | Expected Change with N,N-Diphenylcinnamamide |
| Phospho-Akt (Ser473) | Decrease |
| Total Akt | No significant change |
| Phospho-ERK1/2 (Thr202/Tyr204) | Decrease |
| Total ERK1/2 | No significant change |
Data Interpretation and Troubleshooting
-
Cytotoxicity Assay: A steep dose-response curve suggests a specific mechanism of action, while a shallow curve may indicate off-target effects. Ensure proper cell health and density to obtain reproducible results.
-
Migration Assay: Always perform a parallel cytotoxicity assay at the same concentrations to ensure that the observed reduction in migration is not due to cell death. Inconsistent staining can be due to improper washing or fixing of the cells.
-
Western Blot: Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. Optimize antibody concentrations and incubation times to achieve a good signal-to-noise ratio.
References
- Hiramatsu, K., et al. (1999-2004). N(1),N(12)-Diacetylspermine as a sensitive and specific novel marker for early- and late-stage colorectal and breast cancers. PubMed.
- Prickett, T. D., & Samuels, Y. (2012).
- Vamvakides, A. (2003). [Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound]. PubMed.
- Gao, Y. F., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology.
- Li, J., et al. (2017). Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents. Bioorganic & Medicinal Chemistry Letters.
- Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Dojindo.
- Jeong, E. J., et al. (2019). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)
- Abcam. (n.d.). Western blot protocol. Abcam.
- Sigma-Aldrich. (n.d.).
- Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad.
- ResearchGate. (n.d.). (PDF) Synthesis and Biological Evaluation of N-(4-phenylthiazol-2-yl) Cinnamamide Derivatives as Novel Potential Anti-tumor Agents.
- Wang, R., et al. (2020). A cell-based fluorescent assay for FAP inhibitor discovery. PubMed.
- Wang, L., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry.
- Vamvakides, A. C., et al. (2003). Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound.
- Promega. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
- Duman, R. S., et al. (2012). Signaling Pathways Underlying the Rapid Antidepressant Actions of Ketamine. PMC.
- Thermo Fisher Scientific. (n.d.). In vitro cell migration and invasion assays using Nunc Polycarbonate Cell Culture Inserts. Thermo Fisher Scientific.
- Sherman, H., Pardo, P., & Upton, T. (n.d.). Cell Migration, Chemotaxis and Invasion Assay Protocol.
- Wyler, M., et al. (2016). Development of A Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling. SLAS Discovery.
- Grewal, S. S., et al. (2002). Signaling pathways mediating anti-apoptotic action of neurotrophins. PubMed.
- Akaike, A., et al. (2003).
- Mahmood, T., & Yang, P. C. (2012). Western Blot: Principles, Procedures, and Clinical Applications.
- An, F. F., & Wu, F. (2015).
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- BioIVT. (2018). Cell-Based Assays: A Crucial Component of the Drug Discovery Process. BioIVT.
- Justus, C. R., et al. (2014).
- Pledgie, A., et al. (2005). Phase I Study of N1,N11-Diethylnorspermine in Patients with Non-Small Cell Lung Cancer. Clinical Cancer Research.
- Li, L. H., et al. (1984).
- Thermo Fisher Scientific. (n.d.). Western Blot Sample Preparation Protocol. Thermo Fisher Scientific.
- Min, S., et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Journal of Medicinal Chemistry.
- Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Boster Bio.
- Abcam. (n.d.). MTT assay protocol. Abcam.
- Corning. (n.d.).
Sources
- 1. Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathways mediating anti-apoptotic action of neurotrophins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of A Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. corning.com [corning.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. bio-rad.com [bio-rad.com]
- 16. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Application Note: Optimization of Cell Viability Screening for Hydrophobic Cinnamamides
Introduction & Scientific Context
N,N-Diphenylcinnamamide is a lipophilic small molecule derivative of cinnamic acid. While cinnamamides are widely investigated for their potential as anticancer agents (targeting matrix metalloproteinases, PI3K/AKT pathways, or cytoskeletal dynamics) [1, 2], their structural hydrophobicity presents a distinct challenge in aqueous-based cellular assays.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is the gold standard for preliminary cytotoxicity screening. However, for hydrophobic compounds like N,N-diphenylcinnamamide, standard protocols often yield high false-positive rates due to compound precipitation or solvent toxicity .
This application note provides a validated, high-integrity protocol designed to mitigate solubility artifacts, ensuring that the calculated IC50 values reflect true metabolic inhibition rather than physical cell stress caused by micro-precipitates.
Mechanism of Action & Assay Principle
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[3]
Mechanistic Pathway (DOT Visualization)
Caption: Figure 1: The enzymatic reduction of MTT to formazan by metabolically active cells.[1][2][4][5][6]
Pre-Assay Preparation: The Solubility Check
Critical Step: Before exposing cells to N,N-diphenylcinnamamide, you must determine its "Crash Point"—the concentration at which it precipitates in culture media.
-
Stock Preparation: Dissolve N,N-diphenylcinnamamide in 100% DMSO to create a 100 mM Master Stock. Vortex until clear.
-
Media Compatibility Test (Cell-Free):
-
Prepare a 96-well plate with 100 µL of culture media (e.g., DMEM + 10% FBS) per well.
-
Perform a serial dilution of the compound in the media.[1]
-
Incubate at 37°C for 4 hours.
-
Microscopic Inspection: Check for crystal formation. If crystals are visible at 50 µM, your highest test concentration on cells must be capped at 25-30 µM.
-
Validated Experimental Protocol
Reagents & Materials
-
Target Compound: N,N-Diphenylcinnamamide (Store at -20°C, protected from light).
-
MTT Reagent: 5 mg/mL in PBS (sterile filtered, store at 4°C in dark).
-
Solubilization Buffer: 100% DMSO (Molecular Biology Grade).
-
Cell Lines: Adherent cancer lines (e.g., MCF-7, A549) or normal fibroblasts for toxicity controls.
Step-by-Step Workflow
Day 0: Seeding
-
Harvest cells in the exponential growth phase.
-
Seed cells in a 96-well flat-bottom plate.
-
Optimization: 3,000–5,000 cells/well is standard. Avoid over-confluence at Day 3.
-
-
Edge Effect Mitigation: Fill the outer perimeter wells with 200 µL sterile PBS. Do not seed cells here. This prevents evaporation artifacts [3].
-
Incubate 24h at 37°C, 5% CO2.
Day 1: Compound Treatment
-
Prepare 200X compound stocks in 100% DMSO.
-
Dilute 1:200 into pre-warmed media to create 1X working solutions.
-
Note: This ensures the final DMSO concentration is exactly 0.5% in all wells.
-
-
Aspirate old media from the plate.
-
Add 100 µL of treatment media per well.
-
Vehicle Control: Media + 0.5% DMSO.
-
Positive Control: Doxorubicin or Cisplatin (if applicable).
-
Blank: Media only (no cells).
-
Day 2/3: MTT Addition (48h or 72h post-treatment)
-
Add 10 µL of MTT stock (5 mg/mL) directly to each well (final conc. 0.5 mg/mL).[1]
-
Incubate for 3–4 hours at 37°C.
-
Checkpoint: View under microscope.[1] You should see dark purple intracellular crystals. If crystals are extracellular and jagged, this may be compound precipitation (see Troubleshooting).
-
Day 3: Solubilization & Reading
-
Carefully aspirate the media without disturbing the cell monolayer.
-
Alternative for loose cells: Spin plate at 1,000 rpm for 5 min before aspiration.
-
-
Add 100 µL of 100% DMSO to each well.
-
Shake plate on an orbital shaker for 10–15 minutes (protected from light).
-
Measure Absorbance (OD) at 570 nm .[2]
-
Measure Reference Absorbance at 630 nm (subtracts background from plastic/debris).
Experimental Workflow Diagram (DOT)
Caption: Figure 2: Optimized workflow for hydrophobic compound screening.
Data Analysis & Interpretation
Calculating Viability
Calculate the percentage of viable cells using the formula:
-
OD_sample: Absorbance of wells with N,N-diphenylcinnamamide.
-
OD_vehicle: Absorbance of cells treated with 0.5% DMSO only.
-
OD_blank: Absorbance of media without cells.
IC50 Determination
Plot the log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| High Background (Blank) | Microbial contamination or protein precipitation. | Use sterile filtration; wash cells with PBS before adding DMSO. |
| Jagged Crystals (Non-Formazan) | Compound precipitation. | Critical: Lower the starting concentration. Confirm solubility in media (Section 3). |
| Low Signal in Control | Low cell seeding or old MTT reagent. | Increase seeding density; prepare fresh MTT. |
| High Variance (SEM) | Pipetting error or evaporation. | Use multi-channel pipettes; fill edge wells with PBS. |
References
-
De, P. et al. (2011). "Design, synthesis, and anticancer activity of novel cinnamamide derivatives." European Journal of Medicinal Chemistry.
-
Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods.
-
Riss, T.L. et al. (2013).[6] "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
Stockert, J.C. et al. (2012). "Assays for viability: a review." Acta Histochemica.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: N,N-Diphenylcinnamamide as an Anti-Tumor Agent
This Application Note is designed as a strategic technical guide for the evaluation of N,N-Diphenylcinnamamide (DPC) . While specific literature on the N,N-diphenyl variant is emerging, the compound represents a critical lipophilic modification of the well-established cinnamamide pharmacophore.[1]
This guide synthesizes proven protocols for cinnamamide derivatives—known to act as tubulin inhibitors, Michael acceptors targeting cysteine residues, and modulators of oxidative stress—to provide a rigorous framework for validating DPC’s anti-tumor efficacy.[2]
Executive Summary & Compound Rationale
N,N-Diphenylcinnamamide (DPC) is a synthetic derivative of cinnamic acid characterized by an
-
Pharmacophore Logic: The cinnamoyl moiety acts as a Michael Acceptor , capable of covalent interaction with nucleophilic cysteine residues on target proteins (e.g., NF-
B, STAT3, Tubulin).[2] -
Structural Advantage: The bulky N,N-diphenyl substitution increases lipophilicity (logP), potentially enhancing membrane permeability and altering binding affinity to hydrophobic pockets in targets like the colchicine-binding site of tubulin compared to simple N-alkyl derivatives.[1]
-
Therapeutic Potential: Induction of apoptosis via mitochondrial dysfunction, cytoskeletal disruption, and ROS-mediated signaling modulation.[1]
Chemical Preparation & Handling[2][4][5][6]
Synthesis & Identity[1]
-
Molecular Formula:
[1][2][4] -
Synthesis Route: Reaction of cinnamoyl chloride with diphenylamine in the presence of a base (e.g., pyridine or
) in dichloromethane.[1][2]
Solubility & Stock Preparation
DPC is highly lipophilic.[1] Proper solubilization is critical to prevent micro-precipitation in aqueous media, which yields false-negative cytotoxicity data.[1]
| Solvent | Max Solubility | Storage | Notes |
| DMSO | ~50 mM | -20°C (1 month) | Preferred. Vortex for 2 mins.[1][2] |
| Ethanol | ~10 mM | -20°C (1 week) | Limited stability; prone to evaporation.[1][2] |
| Water/PBS | < 1 | N/A | Insoluble. Do not use for stock.[1] |
Protocol: 10 mM Stock Solution
-
Weigh 2.99 mg of N,N-Diphenylcinnamamide.[1]
-
Add 1.0 mL of sterile, cell-culture grade DMSO.
-
Vortex vigorously until clear.
-
Aliquot into amber tubes (light sensitive) and store at -20°C.
-
Working Solution: Dilute 1:1000 in media for 10
M final concentration (0.1% DMSO final).
In Vitro Efficacy Profiling (Cytotoxicity)[1][2][8]
Cell Line Selection
Based on cinnamamide class activity, the following panel is recommended:
-
HepG2 (Liver): High sensitivity to ROS-inducing agents.[1][2]
-
A549 (Lung): Standard for evaluating tubulin-targeting agents.[1][2]
-
MCF-7 (Breast): Useful for assessing hormone-independent apoptotic pathways.[1][2]
-
HUVEC (Normal Control): Essential to determine the Selectivity Index (SI).[1][2]
Protocol: CCK-8 / MTT Viability Assay
Objective: Determine IC
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment:
-
Incubation: 48h and 72h at 37°C, 5% CO
. -
Readout:
-
Analysis: Calculate % Viability relative to DMSO control. Fit curve using non-linear regression (Log(inhibitor) vs. response).
Mechanistic Elucidation Protocols
Pathway A: Tubulin Polymerization Inhibition
Rationale:[1][2] The structural resemblance to chalcones and combretastatins suggests DPC may bind the colchicine site of tubulin.[1]
Protocol:
-
Use a Tubulin Polymerization Assay Kit (Fluorescence-based).[1][2]
-
Prepare Purified Tubulin in G-PEM buffer + GTP.[1]
-
Add DPC (10
M), Paclitaxel (Stabilizer control), and Vinblastine (Destabilizer control).[1][2] -
Measure fluorescence (Ex 360nm / Em 450nm) every minute for 60 mins at 37°C.
-
Result Interpretation: If DPC acts like a destabilizer, the polymerization curve will remain flat (similar to Vinblastine).[2]
Pathway B: Mitochondrial Apoptosis (JC-1 Assay)
Rationale: Lipophilic cinnamamides often disrupt the Mitochondrial Membrane Potential (
Protocol:
-
Treat A549 cells with DPC (IC
concentration) for 24h.[1][2] -
Stain with JC-1 probe (2
M) for 30 mins. -
Flow Cytometry:
-
Result: A shift from Red
Green fluorescence indicates collapse, confirming the intrinsic apoptotic pathway.
Visualizing the Mechanism of Action[1][2][9]
The following diagram illustrates the dual-potential mechanism of N,N-Diphenylcinnamamide: direct cytoskeletal interference and ROS-mediated mitochondrial dysfunction.[1]
Caption: DPC leverages its lipophilic bulk to inhibit tubulin polymerization while simultaneously depleting cellular glutathione (GSH) via its Michael acceptor moiety, leading to mitochondrial collapse and apoptosis.[1][2]
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Precipitation in Media | High concentration or rapid addition.[1] | Dilute stock in warm media slowly; keep final DMSO < 0.5%. |
| No IC50 reached | Drug resistance or hydrolysis.[1] | Verify compound stability by HPLC; Try higher doses (up to 100 |
| High Control Toxicity | DMSO toxicity.[1] | Ensure Vehicle Control (0.1% DMSO) shows >95% viability vs. Media only. |
References
-
Chemical Synthesis & Properties
-
Cinnamamide Pharmacophore Activity
-
Mechanistic Grounding (Nrf2/ROS)
-
Cytotoxicity Protocols
Sources
- 1. Carboxamides / Thioamides / Imidates - Page 3 of 8 - Georganics [georganics.sk]
- 2. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. N,N-Diphenylcinnamamide|CAS 50395-70-5|RUO [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. The Anti-Cancer Activity of the Naturally Occurring Dipeptide Carnosine: Potential for Breast Cancer [mdpi.com]
Application Notes and Protocols for Investigating N,N-Diphenylcinnamamide in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Cinnamamides in Oncology
Cinnamic acid and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including notable anticancer properties.[1] These compounds, both naturally occurring and synthetic, offer a versatile scaffold for the development of novel therapeutic agents.[1] The core structure, characterized by a phenyl ring attached to an acrylic acid moiety, allows for extensive chemical modifications to enhance potency and selectivity.[1] Among these, cinnamamides have emerged as a promising class of compounds with demonstrated efficacy against various cancer cell lines.[2]
This document provides a comprehensive guide for the investigation of a specific derivative, N,N-Diphenylcinnamamide , in the context of cancer cell biology. While extensive research has been conducted on the broader family of cinnamamides, this particular molecule represents a frontier for exploration. These application notes are designed to provide researchers with a robust framework for elucidating its mechanism of action and therapeutic potential. The protocols herein are based on established methodologies for evaluating anticancer compounds and are adapted to the specific investigation of N,N-Diphenylcinnamamide.
Plausible Mechanism of Action: Insights from Related Compounds
Based on studies of structurally related phenylcinnamides and N-substituted benzamides, N,N-Diphenylcinnamamide is hypothesized to exert its anticancer effects through a multi-faceted mechanism involving the induction of apoptosis and cell cycle arrest.[3][4]
One of the key proposed mechanisms is the disruption of microtubule dynamics, leading to mitotic catastrophe.[3] Phenylcinnamides have been shown to interfere with the polymerization of tubulin, a critical process for the formation of the mitotic spindle during cell division.[3] This disruption activates the spindle assembly checkpoint, ultimately leading to G2/M phase cell cycle arrest and subsequent apoptosis.[3]
Furthermore, the induction of apoptosis by cinnamamide derivatives is often mediated through the intrinsic mitochondrial pathway.[4][5] This can involve the release of cytochrome c from the mitochondria into the cytosol, which then triggers a cascade of caspase activation, including caspase-9 and the executioner caspase-3.[4][6] Activated caspase-3 is responsible for the cleavage of key cellular proteins, such as poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[7]
The following diagram illustrates a potential signaling pathway for N,N-Diphenylcinnamamide-induced apoptosis, synthesized from the known mechanisms of related compounds.
Caption: Hypothesized signaling pathway of N,N-Diphenylcinnamamide in cancer cells.
Experimental Protocols
The following protocols provide a detailed workflow for characterizing the anticancer effects of N,N-Diphenylcinnamamide.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effect of N,N-Diphenylcinnamamide on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Workflow Diagram:
Sources
- 1. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ikm.org.my [ikm.org.my]
- 3. Phenylcinnamides as novel antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of apoptotic but not autophagic cell death by Cinnamomum cassia extracts on human oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Antimicrobial Evaluation of N,N-Diphenylcinnamamide
[1][2]
Executive Summary & Scientific Rationale
N,N-Diphenylcinnamamide represents a specific subclass of cinnamic acid derivatives where the amide nitrogen is substituted with two phenyl groups. Unlike its parent compound (cinnamic acid) or simple alkyl derivatives, the N,N-diphenyl substitution drastically alters the physicochemical profile, introducing significant steric bulk and high lipophilicity (LogP > 4.0).
Why this matters:
-
Membrane Permeability: The high lipophilicity facilitates rapid partitioning into the lipid bilayer of bacterial cell membranes, a primary mechanism of action for cinnamamides.
-
Solubility Challenge: The compound is virtually insoluble in aqueous media. Standard antimicrobial protocols (which use water-based broths like Mueller-Hinton) will fail without a rigorous solubilization strategy.
-
Stability: The disubstituted amide bond is resistant to enzymatic hydrolysis by bacterial amidases, potentially extending the half-life of the compound in vitro.
This guide provides a validated workflow to assess the antimicrobial potency of N,N-Diphenylcinnamamide, specifically addressing the solubility challenges that lead to false negatives in high-throughput screening.
Pre-Analytical Phase: Compound Handling
Critical Failure Point: Most researchers fail here by using ethanol (volatile, toxic) or insufficient DMSO, leading to "crashing out" (precipitation) upon addition to the culture media.
Solubilization Protocol
-
Solvent of Choice: Dimethyl Sulfoxide (DMSO), sterile filtered (0.22 µm).
-
Target Stock Concentration: 10 mg/mL or 20 mM.
-
Procedure:
-
Weigh N,N-Diphenylcinnamamide powder into a glass vial (avoid polystyrene, which DMSO can etch).
-
Add calculated volume of DMSO.
-
Sonicate for 5–10 minutes at 40°C. Visual clarity is mandatory.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
The "Solvent Tolerance" Rule
Bacteria are sensitive to DMSO. The final concentration of DMSO in the assay well must not exceed 2.5% (v/v) for most sensitive strains (S. aureus, E. coli) or 5% for robust strains (P. aeruginosa, Fungi).
-
Calculation: If your assay well is 200 µL, you can add a maximum of 5 µL of drug stock.
Protocol A: Broth Microdilution (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of N,N-Diphenylcinnamamide that visibly inhibits bacterial growth after incubation. Standard: Adapted from CLSI M07-A10 guidelines.
Materials
-
Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Plates: 96-well polystyrene microtiter plates (U-bottom).
-
Dye (Optional): Resazurin (Alamar Blue) for colorimetric readout (useful for turbid suspensions).
Step-by-Step Workflow
Step 1: Inoculum Preparation
-
Pick 3-5 colonies of fresh bacteria (e.g., S. aureus ATCC 29213) and suspend in saline.
-
Adjust turbidity to 0.5 McFarland Standard (
CFU/mL). -
Dilute this suspension 1:100 in CAMHB to achieve a starting inoculum of
CFU/mL.
Step 2: Compound Dilution (The "Intermediate Plate" Method) Direct serial dilution in the assay plate often causes precipitation due to mixing inefficiencies. Use an intermediate step.
-
Master Block: Prepare 2-fold serial dilutions of N,N-Diphenylcinnamamide in 100% DMSO in a separate tube/plate. Range: 1280 µg/mL down to 2.5 µg/mL.
-
Assay Plate Setup:
-
Add 196 µL of the diluted bacterial inoculum (from Step 1) to columns 1–11.
-
Add 4 µL of the drug from the Master Block to the corresponding wells.
-
Result: Final DMSO concentration is 2%. Final Drug concentration range is 25.6 µg/mL down to 0.05 µg/mL.
-
Step 3: Controls (Mandatory)
-
Column 11 (Growth Control): Bacteria + Broth + 4 µL pure DMSO (No drug). Must show turbidity.
-
Column 12 (Sterility Control): Broth only (No bacteria, No drug). Must be clear.
Step 4: Incubation & Readout
-
Seal plate with breathable film. Incubate at 35 ± 2°C for 16–20 hours.
-
Visual Read: Place plate on a dark matte surface. Look for a "button" of cells (growth) vs. clear broth (inhibition).
-
Resazurin Add-on: If ambiguous, add 20 µL of 0.01% Resazurin. Incubate 1 hour.
-
Blue = No Growth (Inhibition).
-
Pink = Growth (Metabolic reduction of dye).
-
Protocol B: Time-Kill Kinetics
Objective: Determine if N,N-Diphenylcinnamamide is bacteriostatic (inhibits growth) or bactericidal (kills >3 Log10 CFU).
Workflow
-
Preparation: Prepare four flasks containing 20 mL CAMHB.
-
Inoculation: Add bacteria to reach
CFU/mL in all flasks. -
Sampling: Incubate at 37°C with shaking. Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.
-
Plating: Serially dilute aliquots in saline and plate onto Agar. Count colonies after overnight incubation.
-
Analysis: Plot Log10 CFU/mL vs. Time.
-
Bactericidal:
Log reduction from baseline.
-
Mechanism of Action (Hypothetical Model)
Based on the cinnamamide scaffold and the N,N-diphenyl substitution, the predicted mechanism involves membrane disruption.
Figure 1: Proposed mechanism of action.[2][4][5] The hydrophobic N,N-diphenyl groups anchor the molecule into the lipid bilayer, causing structural destabilization.
Data Presentation Template
Use the following table structure to report your findings.
| Strain | Gram Status | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus (ATCC 29213) | Positive | [Data] | [Data] | [Calc] | Bactericidal if ≤4 |
| E. coli (ATCC 25922) | Negative | [Data] | [Data] | [Calc] | Bacteriostatic if >4 |
| C. albicans (ATCC 10231) | Fungi | [Data] | [Data] | [Calc] | Antifungal Activity |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation in wells | Drug concentration too high for aqueous solubility limit. | Reduce max concentration. Ensure DMSO < 2%. Warm broth to 37°C before addition. |
| Growth in Sterile Control | Contaminated DMSO or non-sterile technique. | Filter sterilize stock solutions (0.22 µm PTFE filter). |
| No Inhibition (High MIC) | Compound cannot penetrate Gram-negative outer membrane. | Test against Gram-positives (S. aureus) first.[5][7] Use permeabilizers (e.g., EDTA) to check for synergy. |
| Variable Results | Inoculum size inconsistency. | Strictly adhere to 0.5 McFarland standard. Use a spectrophotometer (OD625 = 0.08-0.10). |
References
-
Pathan, R. U., & Patil, S. L. (2008). Synthesis and Antimicrobial Activity of N,N-Dialkyl Cinnamamides.[8] Oriental Journal of Chemistry, 24(2).[8] Link
-
Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). Wayne, PA: CLSI. Link
-
Guan, Y., et al. (2025). Hydrophobic Agent Permeability Assay (HAPA) for Rapid Antibiotic Susceptibility Testing.[3] ResearchGate Preprints. Link
-
Ruiz-Rico, M., et al. (2020). Antimicrobial Activity Testing Methods for Hydrophobic Patterned Surfaces. Scientific Reports. Link
- Narasimhan, B., et al. (2004). Biological profile of cinnamic acid derivatives: A review. Medicinal Chemistry Research. (Contextual grounding for cinnamamide activity).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. orientjchem.org [orientjchem.org]
Application Note: Pharmacological Characterization of N,N-Diphenylcinnamamide
Anti-Inflammatory & Cytoprotective Assay Protocols
Executive Summary
This application note details the standardized protocols for evaluating the anti-inflammatory efficacy of N,N-Diphenylcinnamamide , a lipophilic derivative of cinnamic acid. Cinnamamides are privileged scaffolds in medicinal chemistry, known to modulate the NF-κB signaling pathway and activate Nrf2-mediated antioxidant defenses .
Due to the bulky N,N-diphenyl substitution, this compound exhibits distinct lipophilicity compared to primary cinnamamides. This guide addresses the specific solubility challenges, dosing windows, and mechanistic assays required to validate its potential as a non-steroidal anti-inflammatory agent (NSAID) alternative or adjuvant.
Key Mechanism of Action:
-
Inhibition of NF-κB Translocation: Prevents the phosphorylation and degradation of IκBα, thereby locking NF-κB in the cytoplasm.
-
Suppression of Pro-inflammatory Mediators: Downregulation of iNOS and COX-2 enzymes.
-
Nrf2 Activation: Induction of Heme Oxygenase-1 (HO-1) to combat oxidative stress.
Compound Preparation & Handling
Critical Step: The N,N-diphenyl moiety significantly reduces water solubility. Improper solubilization is the #1 cause of assay variability.
-
Molecular Weight: ~299.37 g/mol [1]
-
Physical State: White to off-white crystalline powder.
-
Stock Solution:
-
Dissolve 2.99 mg in 1 mL of 100% DMSO to create a 10 mM Stock .
-
Vortex vigorously for 60 seconds. Sonicate at 37°C for 5 minutes if turbidity persists.
-
Storage: Aliquot into amber tubes and store at -20°C. Avoid freeze-thaw cycles.
-
-
Working Solution:
-
Dilute the stock into serum-free culture medium immediately prior to use.
-
Max DMSO Tolerance: Ensure final DMSO concentration in the well is ≤ 0.1% (v/v) to prevent solvent-induced cytotoxicity.
-
Experimental Workflow: In Vitro Screening
The following workflow utilizes RAW 264.7 murine macrophages induced with Lipopolysaccharide (LPS). This is the industry-standard model for inflammation screening.
Workflow Visualization
Figure 1: Step-by-step experimental workflow for characterizing anti-inflammatory activity.
Protocol 1: Cell Viability (The Gatekeeper)
Objective: To distinguish between true anti-inflammatory activity and false positives caused by cell death.
-
Seeding: Plate RAW 264.7 cells at
cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂. -
Treatment: Aspirate media. Add fresh media containing N,N-Diphenylcinnamamide at increasing concentrations (e.g., 5, 10, 25, 50, 100 µM).
-
Control: Vehicle control (0.1% DMSO).
-
-
Incubation: Incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until purple formazan crystals form.
-
Solubilization: Aspirate supernatant carefully. Add 150 µL DMSO to dissolve crystals.
-
Measurement: Read absorbance at 570 nm .
-
Acceptance Criteria: Only concentrations yielding >90% viability compared to control should be used for subsequent inflammation assays.
Protocol 2: Nitric Oxide (NO) Inhibition Assay
Objective: Quantify the suppression of NO, a primary inflammatory mediator produced by iNOS.
-
Seeding: Plate RAW 264.7 cells at
cells/well in 96-well plates. -
Pre-treatment: Treat cells with non-toxic concentrations of N,N-Diphenylcinnamamide (determined in Protocol 1) for 1 hour .
-
Why 1 hour? The bulky diphenyl group may slow cellular uptake compared to simpler amides.
-
-
Induction: Add LPS (final concentration 1 µg/mL) to all wells except the "Negative Control." Incubate for 18-24 hours .
-
Griess Reaction:
-
Transfer 100 µL of culture supernatant to a new plate.
-
Add 100 µL of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).
-
Incubate at room temperature for 10 minutes (protect from light).
-
-
Quantification: Measure absorbance at 540 nm .
-
Calculation: Calculate % Inhibition:
Protocol 3: Mechanistic Validation (Western Blot)
Objective: Confirm that the compound blocks the NF-κB signaling cascade.
Signaling Pathway Visualization
Figure 2: Proposed Mechanism of Action. The compound stabilizes IκBα, preventing NF-κB nuclear entry.
Procedure:
-
Cell Culture: Seed cells in 6-well plates (
cells/well). -
Treatment: Pre-treat with compound (10, 25, 50 µM) for 1 hour, then stimulate with LPS (1 µg/mL) for:
-
30-60 mins: For detecting p-IκBα, p-NF-κB (p65), and IκBα degradation.
-
18-24 hours: For detecting iNOS and COX-2 protein expression.
-
-
Lysis: Wash with ice-cold PBS. Lyse using RIPA buffer containing protease/phosphatase inhibitors.
-
Blotting: Separate proteins via SDS-PAGE and transfer to PVDF membranes.
-
Antibodies:
-
Primary: anti-iNOS (1:1000), anti-COX-2 (1:1000), anti-p-p65 (1:1000).
-
Loading Control: anti-β-actin or anti-GAPDH.
-
-
Analysis: Densitometry should show a dose-dependent decrease in iNOS/COX-2 and p-p65 bands compared to the LPS-only control.
Data Reporting Template
Summarize your findings in the following format to ensure comparability with literature.
| Assay | Parameter | Control (LPS Only) | 10 µM Compound | 50 µM Compound | IC50 (Est.) |
| Viability | % Survival | 100% | >95% | >90% | >100 µM |
| Nitric Oxide | µM Nitrite | ~35 µM | ~25 µM | ~10 µM | ~20-30 µM |
| ELISA | TNF-α (pg/mL) | High | Reduced | Significantly Reduced | TBD |
| Western Blot | iNOS Expression | High (1.0) | 0.8 | 0.3 | N/A |
References
-
Jan, H., et al. (2019). "Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives." Molecules, 24(24), 4531.[2]
- Relevance: Establishes the baseline protocol for testing N-arylcinnamamides on NF-κB activ
-
Gunasekaran, V., et al. (2024). "Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives." Ashdin Publishing.
- Relevance: Provides comparative IC50 data for amide-containing cinnamyl deriv
-
Lee, S.E., et al. (2021). "N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis." Molecules, 26(4), 1027.[3]
- Relevance: Validates the secondary mechanism (Nrf2/Antioxidant p
Sources
Measuring the Antioxidant Capacity of N,N-Diphenylcinnamamide: A Comprehensive Application Note and Protocol Guide
Introduction: The Therapeutic Potential of Cinnamamides and the Imperative of Antioxidant Profiling
N,N-Diphenylcinnamamide belongs to the cinnamamide class of compounds, a scaffold widely recognized in medicinal chemistry for its diverse pharmacological activities.[1] Cinnamic acid and its derivatives have demonstrated a wide range of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[2] Many of these therapeutic actions are intrinsically linked to the modulation of cellular oxidative stress. The α,β-unsaturated carbonyl system within the cinnamamide core can act as a Michael acceptor, a key pharmacophore known to interact with cellular targets like Keap1, leading to the activation of the cytoprotective Nrf2/ARE signaling pathway.[3] This pathway is a master regulator of endogenous antioxidant responses, highlighting the potential for cinnamamides to mitigate oxidative damage.
While the broader family of cinnamamides and related chalcones are known for their antioxidant properties, the specific antioxidant capacity of N,N-Diphenylcinnamamide has not been extensively characterized in publicly available literature.[4] The presence of the N,N-diphenyl substitution introduces unique electronic and steric features that may significantly influence its ability to quench free radicals or to induce cellular antioxidant mechanisms. Therefore, a rigorous and multi-faceted approach to measuring its antioxidant capacity is essential for researchers, scientists, and drug development professionals seeking to unlock its full therapeutic potential.
This comprehensive guide provides a detailed framework for the in vitro evaluation of N,N-Diphenylcinnamamide's antioxidant capacity. We will delve into the rationale behind selecting a panel of assays that probe different facets of antioxidant action, provide detailed, step-by-step protocols, and offer insights into data interpretation. This document is designed to be a self-validating system, empowering researchers to generate robust and reproducible data.
Choosing the Right Tools: A Multi-Assay Approach to Antioxidant Capacity
No single assay can fully capture the complexity of a compound's antioxidant activity.[5] Therefore, a battery of tests is recommended to provide a comprehensive profile of N,N-Diphenylcinnamamide's potential. We will focus on four widely accepted and complementary in vitro assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A rapid and straightforward method to assess the ability of a compound to donate a hydrogen atom or an electron to neutralize a stable free radical.[6]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Another popular and versatile assay that measures the ability of a compound to scavenge a different type of radical, the ABTS cation.[7] This assay is applicable to both hydrophilic and lipophilic compounds.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay evaluates the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), providing a measure of its reducing power, a key aspect of antioxidant activity.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: A biologically relevant assay that measures the ability of a compound to protect a fluorescent probe from damage by peroxyl radicals, which are a major class of reactive oxygen species in the body.[8]
The following diagram illustrates the workflow for a comprehensive antioxidant capacity assessment of N,N-Diphenylcinnamamide.
Caption: Workflow for assessing the antioxidant capacity of N,N-Diphenylcinnamamide.
Experimental Protocols
The following protocols are designed to be robust and reproducible. It is crucial to include appropriate positive controls (e.g., Trolox, Ascorbic Acid) and blanks in each assay.
DPPH Radical Scavenging Assay
Principle: The stable DPPH radical has a deep violet color with an absorbance maximum around 517 nm. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the radical is neutralized, leading to a color change to a pale yellow, which is measured spectrophotometrically.[9]
Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. Store in a dark, airtight container at 4°C.
-
Test Compound Stock Solution (e.g., 1 mg/mL): Dissolve an accurately weighed amount of N,N-Diphenylcinnamamide in a suitable solvent (e.g., DMSO or methanol).
-
Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Positive Control (e.g., Trolox or Ascorbic Acid): Prepare a stock solution and serial dilutions in the same manner as the test compound.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 100 µL of the test compound or positive control at different concentrations.
-
Add 100 µL of the DPPH working solution to each well.
-
For the blank, add 100 µL of the solvent used for the dilutions and 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of the highest concentration of the test compound and 100 µL of methanol (without DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
Plot the percentage of scavenging activity against the concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals. This can be calculated from the linear regression of the plot.
-
ABTS Radical Cation Scavenging Assay
Principle: The ABTS radical cation (ABTS•⁺) is a blue-green chromophore with an absorbance maximum at 734 nm. Antioxidants in the sample reduce the ABTS•⁺, causing a decolorization that is proportional to the antioxidant's concentration.
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.62 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•⁺ Working Solution: Mix the ABTS stock solution and the potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•⁺ solution with ethanol or PBS (pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Test Compound and Positive Control: Prepare as described in the DPPH assay protocol.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the test compound or positive control at different concentrations to each well.
-
Add 180 µL of the ABTS•⁺ working solution to each well.
-
For the blank, add 20 µL of the solvent and 180 µL of the ABTS•⁺ working solution.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•⁺ scavenging activity using the same formula as for the DPPH assay.
-
Determine the IC₅₀ value.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using different concentrations of Trolox, and the antioxidant capacity of the sample is expressed as µM of Trolox equivalents.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorbance maximum at 593 nm.
Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 16 mL of glacial acetic acid and make up to 1 L with deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh daily and warm to 37°C before use.
-
Test Compound and Positive Control: Prepare as described in the DPPH assay protocol.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the test compound or positive control at different concentrations to each well.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
For the blank, add 20 µL of the solvent and 180 µL of the FRAP reagent.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve using a known concentration of FeSO₄·7H₂O.
-
The FRAP value of the sample is calculated from the standard curve and expressed as µM of Fe²⁺ equivalents.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: This assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (fluorescein) caused by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity is quantified by the area under the fluorescence decay curve.
Protocol:
-
Reagent Preparation:
-
Fluorescein Stock Solution (1 mM): Dissolve 0.376 mg of sodium fluorescein in 1 mL of 75 mM phosphate buffer (pH 7.4).
-
Fluorescein Working Solution (10 nM): Dilute the stock solution in 75 mM phosphate buffer.
-
AAPH Solution (240 mM): Dissolve 65.1 mg of AAPH in 1 mL of 75 mM phosphate buffer. Prepare fresh daily.
-
Trolox Standard Stock Solution (1 mM): Dissolve 2.5 mg of Trolox in 10 mL of 75 mM phosphate buffer.
-
Trolox Standard Dilutions: Prepare a series of dilutions from the stock solution (e.g., 6.25, 12.5, 25, 50 µM).
-
Test Compound: Prepare dilutions in 75 mM phosphate buffer.
-
-
Assay Procedure (96-well black plate format):
-
Add 25 µL of the test compound, Trolox standards, or buffer (for blank) to each well.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 15 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin recording the fluorescence every minute for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for each sample and standard.
-
Subtract the AUC of the blank from the AUC of the samples and standards to get the net AUC.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Calculate the ORAC value of the test compound from the standard curve and express it as µM of Trolox equivalents.
-
Data Presentation and Interpretation
Table 1: Summary of Antioxidant Capacity of N,N-Diphenylcinnamamide
| Assay | Parameter | Result | Positive Control (Trolox) |
| DPPH | IC₅₀ (µM) | Experimental Value | Experimental Value |
| TEAC (µM TE/µM) | Experimental Value | 1.0 | |
| ABTS | IC₅₀ (µM) | Experimental Value | Experimental Value |
| TEAC (µM TE/µM) | Experimental Value | 1.0 | |
| FRAP | FRAP Value (µM Fe²⁺/µM) | Experimental Value | Experimental Value |
| ORAC | ORAC Value (µM TE/µM) | Experimental Value | 1.0 |
Interpreting the Results:
-
IC₅₀ Values: A lower IC₅₀ value indicates a higher radical scavenging activity.[10] Comparing the IC₅₀ of N,N-Diphenylcinnamamide to that of the positive control provides a relative measure of its potency.
-
TEAC Values: The Trolox Equivalent Antioxidant Capacity provides a standardized measure of antioxidant activity across different assays. A TEAC value greater than 1 suggests that the compound is a more potent antioxidant than Trolox on a molar basis in that specific assay.
-
FRAP Value: This value directly reflects the reducing power of the compound.
-
ORAC Value: A higher ORAC value indicates a greater capacity to quench peroxyl radicals.
Structure-Activity Relationship Insights:
The antioxidant activity of cinnamamides and chalcones is often attributed to the presence and position of hydroxyl and methoxy groups on the aromatic rings, which can readily donate a hydrogen atom to a radical. The α,β-unsaturated ketone moiety also plays a role in stabilizing the resulting radical through resonance. In the case of N,N-Diphenylcinnamamide, the absence of hydroxyl groups on the phenyl rings suggests that its direct radical scavenging activity (as measured by DPPH and ABTS) might be modest compared to phenolic antioxidants. However, the electron-donating nature of the diphenylamino group could potentially influence the electronic properties of the cinnamoyl system, which may have a subtle effect on its radical scavenging ability.
Furthermore, as previously mentioned, the electrophilic nature of the β-carbon in the α,β-unsaturated system is a key feature for the activation of the Nrf2 pathway.[3] The electronic effects of the N,N-diphenyl group could modulate this electrophilicity, thereby influencing the compound's ability to induce the expression of endogenous antioxidant enzymes. This highlights the importance of complementing direct radical scavenging assays with cell-based assays to explore mechanisms like Nrf2 activation.
Conclusion and Future Directions
This application note provides a comprehensive framework for the systematic evaluation of the antioxidant capacity of N,N-Diphenylcinnamamide. By employing a panel of in vitro assays, researchers can obtain a detailed profile of its direct radical scavenging and reducing capabilities. The provided protocols are designed to be robust and serve as a foundation for further investigation.
Future studies should aim to correlate the in vitro antioxidant data with cell-based assays to investigate the compound's ability to mitigate cellular oxidative stress and to explore its potential to activate the Nrf2 pathway. Such a multi-pronged approach will provide a more complete understanding of the antioxidant properties of N,N-Diphenylcinnamamide and will be invaluable for guiding its development as a potential therapeutic agent.
References
-
Scribd. ORAC Assay Protocol | PDF | Analytical Chemistry. Available from: [Link]
-
Kim, J. H., et al. (2021). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. Molecules, 26(4), 1027. Available from: [Link]
-
Gülçin, İ. (2022). DPPH Radical Scavenging Assay. Processes, 10(7), 1404. Available from: [Link]
-
Gülçin, İ. (2022). DPPH Radical Scavenging Assay. Processes, 10(7), 1404. Available from: [Link]
-
Badarinath, A. V., et al. (2010). Review on in vivo and in vitro methods evaluation of antioxidant activity. International Journal of Pharmaceutical Sciences and Research, 1(3), 1-20. Available from: [Link]
-
Seelolla, G., et al. (2024). Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. Journal of Chemical and Pharmaceutical Research, 16(1), 1-10. Available from: [Link]
-
Al-Amiery, A. A., et al. (2014). Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues. Chemistry Central Journal, 8(1), 2. Available from: [Link]
-
Olszowy, M. (2019). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. Molecules, 24(14), 2649. Available from: [Link]
-
Pospíšilová, Š., et al. (2018). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. International journal of molecular sciences, 19(8), 2318. Available from: [Link]
-
ResearchGate. How to calculate DPPH IC50 accurately? Available from: [Link]
-
Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. Journal of AOAC International, 99(2), 357-382. Available from: [Link]
-
Lin, Y. M., et al. (2009). Study on the Relationship between the Structure and Antioxidant Activities of Chalcones. Journal of the Chinese Chemical Society, 56(4), 816-822. Available from: [Link]
-
Pontiki, E., et al. (2023). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. Molecules, 28(18), 6732. Available from: [Link]
-
Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of “Antioxidant Power”: The FRAP Assay. Analytical Biochemistry, 239(1), 70-76. Available from: [Link]
-
Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology and medicine, 26(9-10), 1231-1237. Available from: [Link]
- Ou, B., et al. (2001). The oxygen radical absorbance capacity (ORAC) assay: a method for measuring antioxidant capacity of fruits, vegetables, and other foods and dietary supplements. Journal of agricultural and food chemistry, 49(10), 4619-4626.
-
ResearchGate. Evaluation of the Antioxidant Activity of Novel Synthetic Chalcones and Flavonols. Available from: [Link]
-
ChemRxiv. Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. Available from: [Link]
-
YouTube. Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel. Available from: [Link]
-
ACS Omega. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. Available from: [Link]
-
de Oliveira, A. B., et al. (2021). Antioxidant Effects of Chalcones during the Inflammatory Response: An Overall Review. Current organic chemistry, 25(1), 115-131. Available from: [Link]
-
Bioquochem. ORAC Data Analysis. Available from: [Link]
-
Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. Molecules, 28(1), 1. Available from: [Link]
-
Grokipedia. Trolox equivalent antioxidant capacity. Available from: [Link]
-
Cell Biolabs, Inc. OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay. Available from: [Link]
-
Agilent. Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Available from: [Link]
-
Chen, G., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Cinnamic Acid Hybrids. Molecules, 29(1), 1. Available from: [Link]
-
Yadav, G., et al. (2021). Anticancer Activity of Natural and Synthetic Chalcones. Molecules, 26(1), 1. Available from: [Link]
-
Pontiki, E., et al. (2023). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. Molecules, 28(18), 6732. Available from: [Link]
-
Cell Biolabs, Inc. OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). Available from: [Link]
-
ResearchGate. In Vitro ANTIOXIDANT ACTIVITY OF CHALCONE DERIVATIVES. Available from: [Link]
-
ResearchGate. Antioxidant activity of synthesized compounds by FRAP assay method. Available from: [Link]
-
Taylor & Francis. In Vitro Methods of Assay of Antioxidants: An Overview. Available from: [Link]
-
Fernandes, C., et al. (2022). Chalcones as Scavengers of HOCl and Inhibitors of Oxidative Burst: Structure-Activity Relationship Studies. Current medicinal chemistry, 29(1), 154-166. Available from: [Link]
-
NIH. A Paper-Based Assay for the Determination of Total Antioxidant Capacity in Human Serum Samples. Available from: [Link]
-
SciSpace. Synthesis of Cinnamanilide Derivatives and Their Antioxidant and Antimicrobial Activity. Available from: [Link]
-
Kamiya Biomedical Company. Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Available from: [Link]
-
ResearchGate. A new approach to assess the total antioxidant capacity using the TEAC assay. Available from: [Link]
-
ResearchGate. Antibacterial N-Arylcinnamamides as Anti-inflammatory Agents. Available from: [Link]
-
YouTube. How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. Available from: [Link]
-
G-Biosciences. FRAP Antioxidant Assay, Cat. # BAQ066. Available from: [Link]
-
SPECTROPHOTOMETRIC METHODS FOR DETERMINING TROLOX EQUIVALENT ANTIOXIDANT CAPACITIES OF TEA THROUGH DIFFERENT In Vitro ASSAYS. Available from: [Link]
-
Science.gov. dpph assay ic50: Topics by Science.gov. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ANTIOXIDANT POTENTIAL OF CINNAMALDEHYDE; AN INVITRO STUDY | Arastirmax - Scientific Publication Index [arastirmax.com]
- 6. mdpi.com [mdpi.com]
- 7. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of N,N-Diphenylcinnamamide from Cinnamic Acid
Abstract
This document provides a comprehensive guide for the synthesis of N,N-diphenylcinnamamide, a derivative of cinnamic acid. Cinnamic acid and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties[1][2][3]. This protocol details a robust two-step synthetic route commencing with the conversion of trans-cinnamic acid to its reactive intermediate, cinnamoyl chloride, followed by a Schotten-Baumann amidation with diphenylamine. The guide offers in-depth explanations of the reaction mechanisms, step-by-step experimental procedures, purification techniques, and methods for structural characterization, tailored for researchers in organic synthesis and drug development.
Introduction and Scientific Context
Cinnamamides represent a valuable scaffold in medicinal chemistry and materials science[2][4]. The incorporation of a diphenylamino moiety can significantly alter the lipophilicity, steric profile, and electronic properties of the parent cinnamic acid structure, potentially leading to novel pharmacological activities or material characteristics. The synthesis of N,N-diphenylcinnamamide is a classic example of amide bond formation, a cornerstone reaction in organic chemistry.
The chosen synthetic strategy involves a two-step process for optimal yield and purity:
-
Activation of the Carboxylic Acid: Cinnamic acid is converted into a more electrophilic species, cinnamoyl chloride. This is essential because the direct amidation of a carboxylic acid with an amine is generally unfavorable due to an acid-base reaction that forms a non-reactive carboxylate-ammonium salt. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification[5][6][7].
-
Nucleophilic Acyl Substitution: The highly reactive cinnamoyl chloride is then treated with diphenylamine. This reaction proceeds via a nucleophilic acyl substitution mechanism under Schotten-Baumann conditions. The presence of an aqueous base is critical to neutralize the HCl generated during the reaction, thereby preventing the protonation of the diphenylamine nucleophile and driving the reaction to completion[8][9][10].
This guide provides the necessary detail to enable a skilled chemist to successfully synthesize, purify, and characterize N,N-diphenylcinnamamide.
Overall Synthetic Scheme
The synthesis is performed in two sequential steps as illustrated below:
Step 1: Synthesis of Cinnamoyl Chloride

Step 2: Synthesis of N,N-Diphenylcinnamamide

Detailed Reaction Mechanisms
Mechanism: Formation of Cinnamoyl Chloride
The conversion of cinnamic acid to cinnamoyl chloride using thionyl chloride is a classic nucleophilic acyl substitution where the hydroxyl group of the carboxylic acid is replaced by a chloride ion[11].
-
Nucleophilic Attack: The oxygen atom of the carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.
-
Intermediate Formation: This attack forms a chlorosulfite intermediate.
-
Elimination and Chloride Attack: The intermediate is unstable. A chloride ion, displaced in the initial step, attacks the carbonyl carbon. Simultaneously, the chlorosulfite group decomposes into sulfur dioxide (SO₂) and another chloride ion, which are excellent leaving groups. This concerted process is driven by the formation of stable gaseous byproducts[5][7].
Caption: Mechanism for the conversion of a carboxylic acid to an acyl chloride.
Mechanism: Schotten-Baumann Amidation
The reaction of cinnamoyl chloride with diphenylamine is a nucleophilic acyl substitution, often referred to as the Schotten-Baumann reaction[8][12][13].
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of diphenylamine attacks the electrophilic carbonyl carbon of cinnamoyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate[8][13].
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and the chloride ion is expelled as a good leaving group.
-
Deprotonation: The resulting product is protonated on the nitrogen atom. A base, such as sodium hydroxide or pyridine, removes this proton to yield the final, neutral N,N-diphenylcinnamamide product and neutralize the generated HCl[9][10]. This step is crucial to prevent the amine from being deactivated by protonation.
Caption: Workflow of the Schotten-Baumann amidation reaction.
Experimental Protocols
Safety First: All manipulations must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. Thionyl chloride is highly corrosive and reacts violently with water; handle with extreme caution.
Step 1: Synthesis of Cinnamoyl Chloride
This protocol is adapted from standard procedures for converting carboxylic acids to acyl chlorides[1][14].
-
Materials:
-
trans-Cinnamic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (optional, as solvent)
-
N,N-dimethylformamide (DMF) (catalytic amount, optional)
-
-
Equipment:
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser with a gas outlet connected to a base trap (e.g., NaOH solution)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
-
Procedure:
-
Assemble the apparatus in a fume hood and ensure it is dry.
-
To the round-bottom flask, add trans-cinnamic acid (e.g., 14.8 g, 100 mmol). If using a solvent, add anhydrous toluene (e.g., 40 mL).
-
Charge the dropping funnel with thionyl chloride (e.g., 17.8 g, 10.9 mL, 150 mmol).
-
Begin stirring the cinnamic acid suspension. If using a catalyst, add 1-2 drops of DMF.
-
Add the thionyl chloride dropwise to the flask over 30 minutes. Vigorous gas evolution (HCl and SO₂) will occur. Control the addition rate to prevent excessive foaming[14].
-
After the addition is complete, slowly heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2 hours. The solid cinnamic acid should dissolve, indicating the reaction is proceeding.
-
After 2 hours, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent (if used) by distillation under reduced pressure[14]. A trap cooled with liquid nitrogen is recommended to collect the volatile thionyl chloride.
-
The resulting crude cinnamoyl chloride, a yellowish solid or oil, is often of sufficient purity for the next step[14]. If higher purity is needed, it can be purified by vacuum distillation.
-
Step 2: Synthesis of N,N-Diphenylcinnamamide
This protocol follows the general principles of the Schotten-Baumann reaction[12][15].
-
Materials:
-
Crude cinnamoyl chloride (from Step 1)
-
Diphenylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol or Hexane/Ethyl Acetate mixture for recrystallization
-
-
Equipment:
-
Two-neck round-bottom flask (250 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Büchner funnel and flask
-
-
Procedure:
-
In the 250 mL flask, dissolve diphenylamine (e.g., 16.9 g, 100 mmol) in DCM (100 mL).
-
Cool the solution in an ice bath to 0-5 °C with stirring.
-
Dissolve the crude cinnamoyl chloride (assuming ~80% yield from Step 1, ~13.3 g, 80 mmol) in DCM (50 mL) and place it in the dropping funnel.
-
Simultaneously, add the cinnamoyl chloride solution and the 10% NaOH solution dropwise to the stirred diphenylamine solution. Maintain the temperature between 0-10 °C. The NaOH solution should be added at a rate that keeps the mixture basic (check with pH paper).
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 50 mL) to remove any unreacted diphenylamine.
-
Saturated NaHCO₃ solution (2 x 50 mL) to remove any unreacted cinnamoyl chloride and neutralize acid.
-
Brine (1 x 50 mL).
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (DCM) using a rotary evaporator.
-
The crude product will be a solid. Purify by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield N,N-diphenylcinnamamide as a crystalline solid.
-
Data Summary and Yield Calculation
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equiv. |
| Step 1 | ||||
| trans-Cinnamic Acid | 148.16 | 14.8 | 100 | 1.0 |
| Thionyl Chloride | 118.97 | 17.8 | 150 | 1.5 |
| Step 2 | ||||
| Cinnamoyl Chloride | 166.60 | ~13.3 (theor.) | ~80 (theor.) | 0.8 |
| Diphenylamine | 169.22 | 16.9 | 100 | 1.0 |
| Product | ||||
| N,N-Diphenylcinnamamide | 299.38 | Actual Yield (g) | Actual Moles | - |
Theoretical Yield Calculation: The limiting reagent in Step 2 is cinnamoyl chloride. Theoretical Yield (g) = (moles of limiting reagent) × (M.W. of product) Theoretical Yield (g) = (0.080 mol) × (299.38 g/mol ) = 23.95 g
Percent Yield (%) = (Actual Yield / Theoretical Yield) × 100
Characterization of N,N-Diphenylcinnamamide
-
Appearance: Off-white to pale yellow crystalline solid.
-
Melting Point: To be determined experimentally. Literature values can be used for comparison if available.
-
FTIR Spectroscopy (ATR):
-
~1650-1670 cm⁻¹ (C=O, amide I band)
-
~3050-3100 cm⁻¹ (C-H, aromatic/vinylic)
-
~1590-1600 cm⁻¹ (C=C, aromatic/vinylic)
-
~1350 cm⁻¹ (C-N stretch)
-
-
¹H NMR Spectroscopy (CDCl₃, 400 MHz):
-
δ ~7.20-7.60 ppm (m, 15H, aromatic protons from diphenyl and cinnamoyl groups)
-
δ ~7.70 ppm (d, 1H, vinylic proton, J ≈ 15 Hz, trans coupling)
-
δ ~6.80-7.00 ppm (d, 1H, vinylic proton, J ≈ 15 Hz, trans coupling)
-
-
¹³C NMR Spectroscopy (CDCl₃, 100 MHz):
-
δ ~166-168 ppm (C=O, amide)
-
δ ~140-145 ppm (vinylic CH and aromatic quaternary carbons)
-
δ ~120-135 ppm (aromatic and vinylic CH carbons)
-
References
-
Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide. (2024). PubMed. [Link]
-
Schotten-Baumann Reaction and its Mechanism. (2021). YouTube. [Link]
- Method for preparing cinnamyl cinnamate. (2008).
-
Schotten Baumann Reaction Mechanism. SATHEE. [Link]
-
Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors. (2022). MDPI. [Link]
-
Schotten Baumann Reaction. (2019). BYJU'S. [Link]
- Method for preparing cinnamoyl chloride from silicon tetrachloride. (2016).
-
(PDF) Synthesis, Characterization, and Biological Evaluation of Novel Cinnamic Acid Derivatives: Cinnamoyl-Metronidazole ester and Cinnamoyl-Memantine amide. (2024). ResearchGate. [Link]
-
Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]
-
Reaction of cinnamic acid with thionyl chloride to cinnamoyl chloride. (2013). NOP. [Link]
-
Synthesis of cinnamamide derivatives. ResearchGate. [Link]
-
Convenient Preparation of N,N′-Diphenyl-N,N′-bis(4-aminophenyl)-p-phenylenediamine. ResearchGate. [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. [Link]
-
(PDF) Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. ResearchGate. [Link]
- Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride. (2011).
-
Predicting molecular isomerism of symmetrical and unsymmetrical N,N'-diphenyl formamidines in the solid. Royal Society of Chemistry. [Link]
-
Reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]
-
Synthesis and Antimicrobial Activity of N, N-Dialkyl Cinnamamides. Oriental Journal of Chemistry. [Link]
-
N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. (2018). MDPI. [Link]
- Purification of N-substituted aminobenzaldehydes. (1984).
-
Synthesis of Cinnamic Acid Derivatives. (2017). Atlantis Press. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]
-
X-ray Crystallography Characterization, Vibrational Spectroscopy, NMR Spectra and Quantum Chemical DFT/HF Study of N,N'-di(2-methoxyphenyl)formamidine. (2014). PubMed. [Link]
-
SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]
-
Amine to Amide (via Acid Chloride) - Common Conditions. The Organic Synthesis Archive. [Link]
-
Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2025). MDPI. [Link]
-
Unexpected Route for the Synthesis of N,N-Dialkyl Formamidines Using Phenyl Chloroformate and N,N-Dialkyl Formamides. (2013). ResearchGate. [Link]
-
Carboxylic Acids Advanced. Reaction with Thionyl Chloride. (2015). YouTube. [Link]
-
Acid to Acid Chloride - Common Conditions. The Organic Synthesis Archive. [Link]
-
Synthesis of amides from acid chlorides. (2019). YouTube. [Link]
- Synthesis and purification of nateglinide. (2004).
-
Determining a Structure with IR and NMR. (2018). YouTube. [Link]
-
Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). (2024). YouTube. [Link]
- Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents. (2011).
-
Amide formation from acyl chloride. Khan Academy. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 9. byjus.com [byjus.com]
- 10. Schotten-Baumann Reaction [organic-chemistry.org]
- 11. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Making sure you're not a bot! [oc-praktikum.de]
- 15. Amide Synthesis [fishersci.co.uk]
Laboratory synthesis of N,N-Diphenylcinnamamide
Application Note: High-Yield Synthesis of N,N-Diphenylcinnamamide
Executive Summary
This application note details the laboratory synthesis of N,N-Diphenylcinnamamide (CAS: 6272-35-1), a structural motif relevant to anticonvulsant research and agricultural fungicide development. Unlike standard amide syntheses, this protocol addresses a specific chemical challenge: the low nucleophilicity of diphenylamine . Due to the delocalization of the nitrogen lone pair into two phenyl rings and significant steric hindrance, standard coupling conditions often result in poor yields.
This guide presents two validated pathways:
-
Method A (The Gold Standard): Acyl chloride activation (High throughput, robust).
-
Method B (The Green Alternative): EDC/DMAP coupling (Milder conditions, avoids corrosive reagents).
Synthetic Strategy & Retrosynthesis
The synthesis relies on the formation of an amide bond between the cinnamoyl moiety and the sterically hindered diphenylamine.
Chemical Challenges:
-
Electronic Deactivation: The
of the diphenylamine conjugate acid is ~0.78 (vs. ~4.6 for aniline), making it a poor nucleophile. -
Steric Bulk: The two phenyl rings create a "propeller" shape that physically blocks attack on the carbonyl carbon.
Solution: We utilize Cinnamoyl Chloride as a "hard" electrophile to overcome the kinetic barrier, catalyzed by DMAP (4-Dimethylaminopyridine) to form a highly reactive N-acylpyridinium intermediate.
Experimental Protocols
Method A: Acid Chloride Route (Recommended)
Best for: Scale-up, high yield, and overcoming steric hindrance.
Reagents & Equipment:
-
Reactants: Diphenylamine (1.0 eq), Cinnamoyl Chloride (1.2 eq).
-
Catalyst/Base: Triethylamine (TEA, 1.5 eq), DMAP (0.1 eq).
-
Solvent: Dichloromethane (DCM) (Anhydrous).
-
Apparatus: 3-neck Round Bottom Flask (RBF), Reflux condenser, Nitrogen line.
Step-by-Step Protocol:
-
Preparation: Flame-dry a 250 mL 3-neck RBF and flush with nitrogen.
-
Solubilization: Add Diphenylamine (1.69 g, 10 mmol) and DCM (50 mL) . Stir until dissolved.
-
Base Addition: Add Triethylamine (2.1 mL, 15 mmol) and DMAP (122 mg, 1.0 mmol) .
-
Note: DMAP is critical here. Without it, the reaction may stall due to the weak nucleophilicity of the amine.
-
-
Acyl Chloride Addition: Dissolve Cinnamoyl Chloride (2.0 g, 12 mmol) in 10 mL DCM. Add this solution dropwise to the reaction mixture at 0°C over 15 minutes.
-
Reaction: Remove ice bath. Allow to warm to room temperature (RT).
-
Checkpoint: If TLC shows starting material remaining after 4 hours, heat to mild reflux (40°C) for 2 hours.
-
-
Quench: Add 1M HCl (30 mL) to quench excess amine and solubilize TEA salts.
-
Workup:
-
Separate organic layer.[1]
-
Wash with Sat.
(30 mL) to remove residual acid. -
Wash with Brine (30 mL).
-
Dry over anhydrous
and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) or perform Flash Column Chromatography (Hexane:EtOAc 8:2).
Method B: Direct Coupling (EDC/HOBt)
Best for: Situations where acid chlorides are too unstable or corrosive reagents must be avoided.
Reagents:
-
Cinnamic Acid (1.0 eq)
-
Diphenylamine (1.0 eq)
-
EDC
HCl (1.2 eq) -
HOBt (1.2 eq) or DMAP (Catalytic)
-
Solvent: DMF (Dimethylformamide)
Protocol Summary:
-
Dissolve Cinnamic Acid in DMF.
-
Add EDC
HCl and HOBt/DMAP; stir for 30 min at 0°C to form the active ester. -
Add Diphenylamine.[2]
-
Stir at RT for 24-48 hours. (Reaction is significantly slower than Method A).
-
Dilute with Ethyl Acetate and wash extensively with water/LiCl solution to remove DMF.
Visualization of Workflows
Figure 1: Synthetic Workflow (Method A)
Caption: Step-by-step process flow for the Acid Chloride synthesis route, highlighting critical temperature control points.
Figure 2: Mechanistic Pathway (DMAP Catalysis)
Caption: DMAP acts as a nucleophilic catalyst, forming a highly electrophilic intermediate that facilitates the attack of the weak diphenylamine nucleophile.
Data & Characterization
Table 1: Reagent Stoichiometry & Safety
| Reagent | Equiv.[3][4] | Role | Safety Hazard |
| Diphenylamine | 1.0 | Nucleophile | Toxic if swallowed; Skin irritant. |
| Cinnamoyl Chloride | 1.2 | Electrophile | Corrosive; Causes burns; Moisture sensitive. |
| Triethylamine (TEA) | 1.5 | Acid Scavenger | Flammable; Corrosive. |
| DMAP | 0.1 | Catalyst | Highly Toxic (Dermal/Oral). Handle with care. |
| DCM | Solvent | Medium | Carcinogen suspect; Volatile. |
Expected Analytical Data:
-
Appearance: White to off-white crystalline solid.
-
Yield: 75-85% (Method A).
-
Melting Point: 152–154 °C.
-
H NMR (400 MHz, CDCl
):-
7.75 (d,
Hz, 1H, =CH-Ph), - 7.20–7.45 (m, 15H, Aromatic H),
-
6.50 (d,
Hz, 1H, CO-CH=). -
Note: The large coupling constant (
) confirms the trans geometry of the alkene is retained.
-
7.75 (d,
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Diphenylamine steric hindrance. | Increase DMAP to 0.2 eq. Switch solvent to Toluene and reflux (110°C). |
| Hydrolysis Product | Wet solvent or reagents.[3] | Use freshly distilled DCM. Ensure Cinnamoyl Chloride is white/yellow, not brown (degraded). |
| Sticky Oil | Residual solvent/impurities.[3][4] | Recrystallize from Ethanol.[2] If oil persists, triturate with cold pentane. |
References
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. Chimia, 68(4), 252-255. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Synthesis of Amides: DCC and EDC Coupling. Retrieved from [Link]
-
Ruiz, J., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Int. J. Mol. Sci. Retrieved from [Link]
Sources
Application Note: Solubilization and Delivery of N,N-Diphenylcinnamamide in In Vitro Systems
Abstract & Scope
N,N-Diphenylcinnamamide (
This application note provides a standardized protocol for solubilizing N,N-Diphenylcinnamamide for cell culture. It addresses the critical challenge of "solvent shock" precipitation when transitioning from organic stock solutions to aqueous culture media.
Physicochemical Profile
Understanding the molecular properties is the first step to successful formulation.[2] The lack of hydrogen bond donors on the amide nitrogen (fully substituted with phenyl groups) significantly reduces water solubility compared to primary cinnamamides.
| Property | Value | Implication for Protocol |
| Molecular Weight | 299.37 g/mol | Calculation basis for Molar (M) concentrations.[2] |
| LogP (Predicted) | ~4.9 – 5.1 | Highly lipophilic.[2] Insoluble in water.[2][3] Requires organic solvent carrier.[2][4] |
| H-Bond Donors | 0 | Reduced aqueous interaction; high risk of precipitation in PBS/Media.[2] |
| Physical State | Solid / Powder | Requires weighing and dissolution in DMSO or Ethanol.[2] |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Recommended stock solvent (up to 50 mM).[2] |
| Secondary Solvent | Ethanol (Absolute) | Alternative, but higher volatility affects concentration stability.[2] |
Protocol: Stock Solution Preparation
Objective: Create a stable, high-concentration Master Stock to minimize the volume of solvent added to cells.[2]
Materials
-
N,N-Diphenylcinnamamide powder (Store at RT or 4°C as per supplier).[2]
-
Sterile DMSO (Cell Culture Grade,
99.9%).[2] -
Amber glass vials (Borosilicate) with PTFE-lined caps.[2] Note: Avoid polystyrene tubes for concentrated stocks.
Procedure
-
Weighing: Accurately weigh approximately 3–5 mg of compound into a sterile amber glass vial.
-
Calculation: To make a 10 mM stock:
-
Example: For 3.0 mg, add 1.003 mL (approx 1.0 mL) of DMSO.
-
-
Dissolution: Vortex vigorously for 30–60 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.
-
Visual Check: Solution must be optically clear.[2]
-
-
Sterilization (Optional but Recommended): If the powder was not sterile, pass the DMSO stock through a 0.22
m PTFE (hydrophobic) syringe filter.[2] Do not use PES or Cellulose Acetate filters for 100% DMSO.[2] -
Storage: Aliquot into small volumes (e.g., 50
L) to avoid freeze-thaw cycles. Store at -20°C (stable for 3–6 months) or -80°C (stable for >1 year).
Protocol: Serial Dilution & Cell Treatment
The Challenge: Direct addition of high-concentration DMSO stock to media often causes local supersaturation, leading to micro-precipitation that crashes onto cells, causing physical stress or false positives (toxicity artifacts).
The Solution: The "Intermediate Step" Method.
Step-by-Step Workflow
-
Define Final Concentration: Assume a target final concentration of 10
M in the well. -
Prepare Intermediate Working Solution (100x):
-
Dilute the 10 mM Master Stock 1:100 into serum-free media or PBS.[2]
-
Mix: 10
L of 10 mM Stock + 990 L of Serum-Free Media.[2] -
Result: 100
M compound in 1% DMSO.[2] -
Critical: Vortex immediately.[2][5] Inspect for turbidity. If cloudy, use pure DMSO for the intermediate step (making a 1000x stock) and dilute directly, but with rapid mixing.
-
-
Final Treatment (1x):
Vehicle Control
Always prepare a "Vehicle Control" treating cells with DMSO alone at the same final concentration (e.g., 0.1% v/v).
Quality Control & Troubleshooting
Precipitation Check (Microscopy)
Before incubating, view the wells under a phase-contrast microscope (10x or 20x).
-
Pass: Cells look normal; background is clear.
-
Fail: Small, dark crystals or "needles" are visible floating or settled on the cell monolayer.[2]
-
Remedy: Reduce final concentration or increase the DMSO limit (if cells tolerate it) to 0.5%.[2]
-
Cytotoxicity Verification (MTT/CCK-8)
Since N,N-Diphenylcinnamamide is investigated for anticancer activity (e.g., in HepG2 or HeLa lines), distinguish between specific toxicity and solvent toxicity.
-
Run a DMSO-only dose-response curve to determine the "No Observed Effect Level" (NOEL) for your specific cell line. Most lines tolerate 0.1%–0.5% DMSO.[2]
Visual Workflow (DOT Diagram)
Caption: Step-by-step solubilization workflow emphasizing the intermediate dilution step to prevent solvent shock.
Biological Context & Applications
When using N,N-Diphenylcinnamamide, researchers typically target the following mechanisms. Ensure your positive controls align with these pathways:
-
Anticancer Screening:
-
Cell Lines: HepG2 (Liver), HeLa (Cervical), MCF-7 (Breast).
-
Mechanism: Potential inhibition of EGFR or disruption of microtubule dynamics (similar to other phenylcinnamides).[2]
-
Assay: MTT/MTS viability assay after 24–72h exposure.
-
-
Nrf2/ARE Activation:
-
Mechanism: The
-unsaturated carbonyl acts as a Michael acceptor, modifying Keap1 and releasing Nrf2 to the nucleus. -
Assay: Luciferase reporter assay or Western Blot for HO-1/NQO1 induction.[2]
-
References
-
PubChem. (2023).[2] N,N-Diphenylcinnamamide Compound Summary (CID 5708109).[2] National Center for Biotechnology Information.[2] Link
-
Lee, J., et al. (2019).[2] N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation.[2] Biomolecules & Therapeutics.[2][4] Link
-
Perez, C., et al. (2010).[2] Phenylcinnamides as novel antimitotic agents.[2][6] Bioorganic & Medicinal Chemistry Letters.[2][4][7] Link
-
BenchChem. (2023).[2] N,N-Diphenylcinnamamide Properties and Applications.Link
-
Timm, M., et al. (2013).[2] A vehicle for the evaluation of hydrophobic compounds in cell culture.[2][4][8] BMC Research Notes.[2] Link
Sources
- 1. N,N-Diphenylcinnamamide|CAS 50395-70-5|RUO [benchchem.com]
- 2. N,N-Diphenyl-cinnamamide | C21H17NO | CID 5708109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diphenylamine | C6H5NHC6H5 | CID 11487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Phenylcinnamides as novel antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ikm.org.my [ikm.org.my]
- 8. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N,N-Diphenylcinnamamide in Drug Discovery
Introduction: Unveiling the Potential of a Privileged Scaffold
The cinnamamide scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities. These activities include anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. The α,β-unsaturated carbonyl system inherent to the cinnamamide core can act as a Michael acceptor, a key pharmacophore known to interact with various cellular targets. N,N-Diphenylcinnamamide, with its unique diphenyl substitution on the amide nitrogen, presents a compelling, yet underexplored, candidate for drug discovery. The steric and electronic properties conferred by the two phenyl groups may significantly influence its biological activity, selectivity, and pharmacokinetic profile compared to other cinnamamide derivatives.
This guide provides a comprehensive framework for the initial characterization and exploration of N,N-Diphenylcinnamamide as a potential therapeutic agent. It is designed for researchers in drug discovery and development, offering a logical, stepwise approach from initial synthesis and primary screening to more in-depth mechanism of action studies. The protocols provided herein are intended as a robust starting point, with the understanding that optimization may be required based on experimental observations.
Part 1: Synthesis and Physicochemical Characterization of N,N-Diphenylcinnamamide
A reliable and well-characterized supply of the investigational compound is the bedrock of any drug discovery campaign.
Synthesis Protocol: Acylation of Diphenylamine
N,N-Diphenylcinnamamide can be synthesized via the acylation of diphenylamine with cinnamoyl chloride.
Materials:
-
Cinnamic acid
-
Thionyl chloride (SOCl₂)
-
Diphenylamine
-
Triethylamine (TEA) or Pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Preparation of Cinnamoyl Chloride:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gas), add cinnamic acid.
-
Slowly add an excess of thionyl chloride (e.g., 1.5 equivalents) while stirring.
-
Heat the reaction mixture gently to approximately 80°C for 2 hours, or until the evolution of gas ceases.[1]
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude cinnamoyl chloride can often be used in the next step without further purification.
-
-
Amide Coupling:
-
Dissolve diphenylamine in anhydrous DCM in a separate flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (or pyridine) as a base (approximately 1.1 equivalents).
-
Slowly add a solution of cinnamoyl chloride in anhydrous DCM to the diphenylamine solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or column chromatography on silica gel to yield pure N,N-Diphenylcinnamamide.
-
Physicochemical Properties
A summary of the key physicochemical properties of N,N-Diphenylcinnamamide is presented in Table 1. These properties are crucial for understanding its potential for oral bioavailability and for designing appropriate formulation strategies.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₇NO | PubChem CID: 5708109[2] |
| Molecular Weight | 299.4 g/mol | PubChem CID: 5708109[2] |
| XLogP3 | 4.9 | PubChem CID: 5708109[2] |
| Hydrogen Bond Donor Count | 0 | PubChem CID: 5708109[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem CID: 5708109[2] |
| Rotatable Bond Count | 4 | PubChem CID: 5708109[2] |
Part 2: A Tiered Approach to Biological Screening
A logical and resource-efficient approach to characterizing a novel compound involves a tiered screening cascade. This begins with broad primary assays to identify potential areas of biological activity, followed by more focused secondary and mechanistic assays.
Figure 1: A proposed tiered screening cascade for N,N-Diphenylcinnamamide.
Tier 1: Primary Screening Protocols
This assay provides a preliminary assessment of the cytotoxic or cytostatic effects of N,N-Diphenylcinnamamide against a panel of human cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of cell viability.
Materials:
-
Human cancer cell lines (e.g., a panel representing different cancer types such as MCF-7 (breast), A549 (lung), HCT116 (colon), and a non-cancerous cell line like HEK293 for selectivity assessment)
-
Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
N,N-Diphenylcinnamamide stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[2][3]
-
Compound Treatment: Prepare serial dilutions of N,N-Diphenylcinnamamide in complete growth medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known anticancer drug, e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[3]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
This assay assesses the ability of N,N-Diphenylcinnamamide to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is expressed in response to pro-inflammatory stimuli like LPS, leading to the production of high levels of NO. The amount of NO produced can be indirectly measured by quantifying the stable end-product, nitrite, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete growth medium (DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
N,N-Diphenylcinnamamide stock solution (10 mM in DMSO)
-
Griess Reagent System
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete growth medium and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of N,N-Diphenylcinnamamide for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (a known iNOS inhibitor, e.g., L-NAME).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[5]
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis: Calculate the nitrite concentration in each sample using a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control and calculate the IC₅₀ value.
Part 3: Tier 2 - Elucidating the Mechanism of Action
Should N,N-Diphenylcinnamamide exhibit promising activity in the primary screens, the following assays can be employed to delve deeper into its mechanism of action.
Figure 2: The Nrf2/ARE antioxidant response pathway, a potential target for cinnamamides.
Protocol 3.1: Nrf2/ARE Pathway Activation
Many cinnamamide derivatives are known to activate the Nrf2/ARE pathway, a critical cellular defense mechanism against oxidative stress.
Principle: This can be assessed using a reporter gene assay where cells are transfected with a plasmid containing a luciferase gene under the control of an Antioxidant Response Element (ARE). Activation of the Nrf2 pathway will lead to the expression of luciferase, which can be quantified by measuring luminescence.
Materials:
-
HepG2 or other suitable cell line
-
ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
N,N-Diphenylcinnamamide stock solution
-
Positive control (e.g., Sulforaphane)
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the ARE-luciferase reporter plasmid and the control plasmid according to the manufacturer's protocol for the transfection reagent.
-
Cell Seeding: After 24 hours, seed the transfected cells into a 96-well white plate.
-
Compound Treatment: Treat the cells with various concentrations of N,N-Diphenylcinnamamide or Sulforaphane for 16-24 hours.
-
Luciferase Assay: Perform the dual-luciferase assay according to the manufacturer's instructions. Briefly, lyse the cells and measure the firefly luciferase activity, then add the Stop & Glo® reagent to quench the firefly luciferase signal and measure the Renilla luciferase activity.[6]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold induction over the vehicle-treated control.
Follow-up qPCR: To confirm the activation of the Nrf2 pathway, the expression of Nrf2 target genes such as HMOX1 and NQO1 can be measured by quantitative real-time PCR (qPCR) in cells treated with N,N-Diphenylcinnamamide.
Protocol 3.2: Histone Deacetylase (HDAC) Inhibition Assay
Certain cinnamamide derivatives have been identified as HDAC inhibitors, which is a validated therapeutic strategy in oncology.
Principle: This assay measures the ability of a compound to inhibit the activity of purified recombinant HDAC enzymes. A fluorogenic substrate is used, which upon deacetylation by an HDAC enzyme, can be cleaved by a developer to produce a fluorescent signal.
Materials:
-
Recombinant human HDAC isoforms (e.g., a panel including Class I and II HDACs)
-
Fluorogenic HDAC substrate
-
HDAC assay buffer
-
Developer solution
-
N,N-Diphenylcinnamamide stock solution
-
Positive control (e.g., Trichostatin A or SAHA)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a 384-well plate, add the HDAC assay buffer, the specific recombinant HDAC isoform, and various concentrations of N,N-Diphenylcinnamamide or a control inhibitor.
-
Substrate Addition: Add the fluorogenic HDAC substrate to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Add the developer solution to each well and incubate at room temperature for 15-30 minutes to generate the fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence using an appropriate excitation and emission wavelength pair (e.g., 360 nm excitation and 460 nm emission).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC₅₀ value for each HDAC isoform to profile the selectivity.[7][8]
Part 4: Data Interpretation and Future Directions
The data generated from this tiered screening approach will provide a comprehensive initial profile of the biological activities of N,N-Diphenylcinnamamide.
-
Anticancer Activity: If significant cytotoxicity against cancer cell lines is observed with selectivity over non-cancerous cells, further studies could include apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, and investigation of effects on specific signaling pathways relevant to the cancer types that showed sensitivity.
-
Anti-inflammatory Activity: Potent inhibition of NO production would warrant further investigation into the effects on the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and the upstream signaling pathways, such as NF-κB.
-
Nrf2/ARE Activation: Confirmation of Nrf2 activation suggests a potential role in cytoprotection and antioxidant effects. This could be explored further in models of oxidative stress-related diseases.
-
HDAC Inhibition: Isoform-specific HDAC inhibition could guide the therapeutic indications for which N,N-Diphenylcinnamamide might be most relevant.
The collective findings from these application notes will establish a strong foundation for subsequent lead optimization, in-depth mechanistic studies, and eventual preclinical development of N,N-Diphenylcinnamamide or its derivatives.
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Diphenyl-cinnamamide. Retrieved from [Link]
-
Jeong, G. S., Lee, D. S., & Kim, Y. C. (2011). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Saudi Journal of Biological Sciences, 18(4), 359–363. Retrieved from [Link]
-
Pathan, R. U., & Patil, S. L. (2008). Synthesis and Antimicrobial Activity of N, N-Dialkyl Cinnamamides. Oriental Journal of Chemistry, 24(2), 657-660. Retrieved from [Link]
-
Kwon, O. S., et al. (2018). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. Molecules, 23(10), 2469. Retrieved from [Link]
-
BPS Bioscience. (n.d.). ARE Reporter Kit. Retrieved from [Link]
-
Bradner, J. E., et al. (2010). Determination of the class and isoform selectivity of small-molecule histone deacetylase inhibitors. Biochemical Journal, 426(3), 345-352. Retrieved from [Link]
-
Lee, J. H., et al. (2017). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Scientific Reports, 7(1), 1-12. Retrieved from [Link]
-
OriGene Technologies, Inc. (n.d.). Nrf2 (NFE2L2) Human qPCR Primer Pair (NM_006164). Retrieved from [Link]
-
Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. Retrieved from [Link]
-
Yokoyama, H., et al. (2006). The SYnthesis of Cinnamoyl Chloride. Journal of the Japan Oil Chemists' Society, 55(11), 589-591. Retrieved from [Link]
-
Zhang, Y., et al. (2013). Reaction of cinnamic acid with thionyl chloride to cinnamoyl chloride. Organic Syntheses, 90, 1-6. Retrieved from [Link]
Sources
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. N,N-Diphenyl-cinnamamide | C21H17NO | CID 5708109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orientjchem.org [orientjchem.org]
- 4. nagano-nct.repo.nii.ac.jp [nagano-nct.repo.nii.ac.jp]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcription Factor Nrf2-Mediated Antioxidant Defense System in the Development of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
N,N-Diphenylcinnamamide: A Comprehensive Guide for Research Applications
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals interested in the potential applications of the research chemical N,N-Diphenylcinnamamide. This guide provides an in-depth overview of its scientific background, potential therapeutic applications, and detailed protocols for its synthesis and biological evaluation.
Introduction: The Scientific Context of N,N-Diphenylcinnamamide
N,N-Diphenylcinnamamide belongs to the cinnamamide class of compounds, which are derivatives of cinnamic acid. Cinnamic acid and its derivatives are naturally occurring compounds found in various plants and are known to possess a wide range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties. The core structure of cinnamamides, featuring an α,β-unsaturated carbonyl group, is a key pharmacophore that allows for interaction with various biological targets.
N,N-Diphenylcinnamamide (CAS No. 50395-70-5) is a synthetic derivative with the molecular formula C₂₁H₁₇NO. Its chemical structure is characterized by a cinnamoyl group attached to a diphenylamine moiety. This unique combination of a reactive cinnamoyl core and bulky, lipophilic diphenyl groups suggests a distinct pharmacological profile that warrants investigation.
Table 1: Physicochemical Properties of N,N-Diphenylcinnamamide
| Property | Value |
| CAS Number | 50395-70-5 |
| Molecular Formula | C₂₁H₁₇NO |
| Molecular Weight | 299.37 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. Insoluble in water. |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. |
Potential Research Applications
The structural features of N,N-Diphenylcinnamamide suggest its potential utility in several areas of biomedical research:
-
Anticancer Research: Cinnamamide derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The α,β-unsaturated carbonyl system can act as a Michael acceptor, potentially reacting with nucleophilic residues in proteins involved in cancer cell proliferation and survival.
-
Antioxidant and Cytoprotective Studies: A key area of interest is the potential for N,N-Diphenylcinnamamide to activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway. This pathway is a master regulator of the cellular antioxidant response, and its activation can protect cells from oxidative stress-induced damage.
-
Antimicrobial Research: Various cinnamamide derivatives have demonstrated activity against a range of bacterial and fungal pathogens. N,N-Diphenylcinnamamide could be explored for its potential to inhibit microbial growth.
-
Drug Discovery and Medicinal Chemistry: The compound can serve as a lead structure for the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. Its synthesis allows for the exploration of structure-activity relationships (SAR) within this chemical class.
Mechanism of Action: The Nrf2/ARE Signaling Pathway
A primary hypothesized mechanism of action for the cytoprotective effects of cinnamamides is the activation of the Nrf2/ARE signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent degradation by the proteasome.
Electrophilic compounds, such as those containing a Michael acceptor moiety like N,N-Diphenylcinnamamide, can react with cysteine residues on Keap1. This modification leads to a conformational change in Keap1, causing it to release Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes. This leads to the transcription of a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Caption: Proposed mechanism of Nrf2 activation by N,N-Diphenylcinnamamide.
Experimental Protocols
The following protocols are provided as a starting point for the investigation of N,N-Diphenylcinnamamide. Researchers should optimize these protocols for their specific experimental systems.
Synthesis of N,N-Diphenylcinnamamide
This protocol describes a general method for the synthesis of N,N-Diphenylcinnamamide from cinnamoyl chloride and diphenylamine.
Materials:
-
Cinnamoyl chloride
-
Diphenylamine
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of cinnamoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure N,N-Diphenylcinnamamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: General workflow for the synthesis of N,N-Diphenylcinnamamide.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
N,N-Diphenylcinnamamide stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of N,N-Diphenylcinnamamide in complete medium from the stock solution.
-
After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Western Blot Analysis of Nrf2 Activation
This protocol is for determining the effect of N,N-Diphenylcinnamamide on the nuclear translocation of Nrf2.
Materials:
-
Cell line of interest
-
N,N-Diphenylcinnamamide
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-Lamin B1 for nuclear fraction, anti-GAPDH or β-actin for cytoplasmic fraction)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with N,N-Diphenylcinnamamide at various concentrations and for different time points. Include a positive control (e.g., sulforaphane) and a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and harvest them.
-
Perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.
-
Determine the protein concentration of the nuclear and cytoplasmic extracts using the BCA assay.
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Nrf2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To ensure equal loading, probe the membranes with antibodies against Lamin B1 (for nuclear fractions) and GAPDH or β-actin (for cytoplasmic fractions).
-
Quantify the band intensities to determine the relative increase in nuclear Nrf2 levels.
Data Presentation
While specific quantitative data for N,N-Diphenylcinnamamide is not yet widely available in the public domain, researchers can present their findings in a clear and concise manner. Below are examples of how to tabulate data for anticancer and antimicrobial activities.
Table 2: Example of IC₅₀ Data Presentation for N,N-Diphenylcinnamamide
| Cell Line | Compound | IC₅₀ (µM) ± SD |
| HeLa | N,N-Diphenylcinnamamide | Experimental Value |
| MCF-7 | N,N-Diphenylcinnamamide | Experimental Value |
| A549 | N,N-Diphenylcinnamamide | Experimental Value |
Table 3: Example of MIC Data Presentation for N,N-Diphenylcinnamamide
| Microbial Strain | Compound | MIC (µg/mL) |
| Staphylococcus aureus | N,N-Diphenylcinnamamide | Experimental Value |
| Escherichia coli | N,N-Diphenylcinnamamide | Experimental Value |
| Candida albicans | N,N-Diphenylcinnamamide | Experimental Value |
Safety and Handling
N,N-Diphenylcinnamamide is a research chemical and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Consult the Safety Data Sheet (SDS) for this compound for more detailed information.
Conclusion
N,N-Diphenylcinnamamide is a promising research chemical with potential applications in anticancer, antioxidant, and antimicrobial studies. Its ability to potentially modulate the Nrf2/ARE signaling pathway makes it a particularly interesting candidate for further investigation. The protocols provided in this guide offer a framework for researchers to synthesize and evaluate the biological activities of this compound. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential.
References
- Due to the limited availability of specific literature on N,N-Diphenylcinnamamide, the references provided are for the broader class of cinnamamides and general laboratory protocols.
Troubleshooting & Optimization
Technical Support Center: Optimizing N,N-Diphenylcinnamamide Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of N,N-Diphenylcinnamamide. It addresses common challenges and offers practical, evidence-based solutions to optimize reaction conditions and maximize yield and purity.
Introduction to N,N-Diphenylcinnamamide Synthesis
N,N-Diphenylcinnamamide is a synthetic cinnamamide derivative with significant potential in medicinal chemistry.[1] Cinnamamide and its derivatives are recognized as privileged scaffolds due to their diverse pharmacological activities, including anticancer and anti-inflammatory properties.[1][2] The synthesis of N,N-Diphenylcinnamamide typically involves the formation of a robust amide bond between a cinnamic acid derivative and diphenylamine.[1] The core of this transformation lies in the activation of the carboxylic acid group of cinnamic acid to facilitate nucleophilic attack by diphenylamine.
A common and effective method for this synthesis is the acylation of diphenylamine with cinnamoyl chloride. This approach, a variation of the Schotten-Baumann reaction, is widely used for preparing amides from acid chlorides and amines.[3] The process generally involves two key steps: the conversion of cinnamic acid to cinnamoyl chloride, often using a chlorinating agent like thionyl chloride or oxalyl chloride, followed by the reaction of the resulting acid chloride with diphenylamine.[3][4][5]
Figure 1: General workflow for the synthesis of N,N-Diphenylcinnamamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N,N-Diphenylcinnamamide?
The most prevalent method is the reaction of cinnamoyl chloride with diphenylamine.[2][4] This involves the initial conversion of cinnamic acid to cinnamoyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] The resulting cinnamoyl chloride is then reacted with diphenylamine, typically in the presence of a base to neutralize the HCl byproduct.[2]
Q2: How is cinnamoyl chloride typically prepared?
Cinnamoyl chloride is synthesized from cinnamic acid using a chlorinating agent. A modified procedure involves dissolving cinnamic acid in a solvent like dichloromethane, cooling the solution in an ice bath, and then adding thionyl chloride dropwise.[4] The reaction temperature is carefully controlled to prevent unwanted side reactions. After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to facilitate the completion of the reaction, which is signaled by the evolution of HCl and SO₂ gases.[4]
Q3: What are the optimal reaction conditions for the amidation step?
The amidation of diphenylamine with cinnamoyl chloride is typically carried out in an inert solvent such as toluene or dichloromethane.[2] The dropwise addition of a solution of cinnamoyl chloride to a stirred solution of diphenylamine is recommended to control the reaction rate and minimize side reactions.[2][6] The reaction can be performed at room temperature, but in some cases, heating under reflux may be necessary to drive the reaction to completion.[2] The presence of a tertiary amine base like triethylamine or pyridine can be beneficial to scavenge the HCl generated during the reaction.[2]
Q4: Are there alternative methods to the acid chloride route?
Yes, direct amidation of cinnamic acid using coupling reagents is an alternative. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) can be used to activate the carboxylic acid, allowing for direct reaction with the amine.[7] This method avoids the need to prepare the potentially hazardous acid chloride. Optimization of this direct amidation has shown that a 1:1:1.5 molar ratio of cinnamic acid to amine to EDC.HCl at 60°C in anhydrous THF can yield high purity product.[7]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of N,N-Diphenylcinnamamide and provides systematic solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction: Insufficient reaction time or temperature.[6] 2. Poor quality of starting materials: Impure cinnamic acid, diphenylamine, or chlorinating agent.[6] 3. Side reactions: Formation of byproducts due to suboptimal reaction conditions. | 1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion. Consider increasing the reaction time or temperature if necessary.[2][6] 2. Purify starting materials: Recrystallize cinnamic acid and diphenylamine if their purity is questionable. Ensure the chlorinating agent is fresh and has been stored properly.[6] 3. Optimize conditions: Add the cinnamoyl chloride solution dropwise to the diphenylamine solution at a controlled temperature.[6] Use an appropriate base to neutralize HCl as it forms. |
| Presence of Impurities | 1. Unreacted starting materials: Incomplete conversion of cinnamic acid or diphenylamine.[6] 2. Formation of byproducts: Potential for side reactions such as the formation of cinnamic anhydride. | 1. Adjust stoichiometry: Ensure the correct molar ratios of reactants are used. Use TLC to confirm the consumption of starting materials.[6] 2. Purification: Recrystallization from a suitable solvent is an effective method for removing most impurities.[6] Column chromatography on silica gel can be used for more challenging separations. |
| Reaction Fails to Proceed | 1. Inactive reagents: Degradation of the chlorinating agent or diphenylamine. 2. Presence of moisture: Water can react with and deactivate the cinnamoyl chloride.[8] | 1. Use fresh reagents: Ensure that all reagents are of high quality and have been stored under appropriate conditions. 2. Anhydrous conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[9] |
digraph "Troubleshooting_Flowchart" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Start [label="Low Yield or Impure Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Completion [label="Check Reaction Completion via TLC"]; Incomplete [label="Reaction Incomplete", shape=diamond, style=filled, fillcolor="#FBBC05"]; Complete [label="Reaction Complete", shape=diamond, style=filled, fillcolor="#34A853"]; Increase_Time_Temp [label="Increase Reaction Time/Temperature"]; Check_Purity [label="Check Purity of Starting Materials"]; Impure_Reactants [label="Reactants Impure?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Purify_Reactants [label="Purify/Replace Reactants"]; Optimize_Conditions [label="Optimize Reaction Conditions (e.g., dropwise addition, base)"]; Purification [label="Proceed to Purification (Recrystallization/Chromatography)"]; End [label="High Purity Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_Completion; Check_Completion -> Incomplete; Check_Completion -> Complete; Incomplete -> Increase_Time_Temp [label="Yes"]; Increase_Time_Temp -> Check_Completion; Incomplete -> Check_Purity [label="No"]; Complete -> Purification; Check_Purity -> Impure_Reactants; Impure_Reactants -> Purify_Reactants [label="Yes"]; Purify_Reactants -> Start; Impure_Reactants -> Optimize_Conditions [label="No"]; Optimize_Conditions -> Start; Purification -> End; }
Figure 2: A troubleshooting workflow for optimizing the synthesis.
Experimental Protocols
Protocol 1: Synthesis of Cinnamoyl Chloride
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve 1 g of cinnamic acid in 10 mL of dichloromethane.
-
Cool the flask in an ice bath.
-
Add 5 mL of thionyl chloride dropwise through the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed room temperature.[4]
-
After the initial addition, add an additional 3 mL of thionyl chloride over 15 minutes.[4]
-
Remove the ice bath and allow the solution to warm to room temperature while stirring.
-
Carefully increase the temperature to 50°C. The evolution of gases should be observed.[4]
-
Monitor the reaction progress by TLC (e.g., mobile phase of 75% methanol and 25% ethyl ether).[4]
-
Once the reaction is complete, remove the solvent and excess thionyl chloride using a rotary evaporator to obtain cinnamoyl chloride, which may appear as needle-like crystals.[4]
Protocol 2: Synthesis of N,N-Diphenylcinnamamide
-
In a round-bottom flask, dissolve diphenylamine in a suitable anhydrous solvent like toluene or dichloromethane.
-
If using a base, add it to the diphenylamine solution.
-
In a separate flask, dissolve the freshly prepared cinnamoyl chloride in the same anhydrous solvent.
-
Add the cinnamoyl chloride solution dropwise to the stirred diphenylamine solution at room temperature or while cooling in an ice bath.
-
After the addition is complete, continue stirring at room temperature for a specified time or heat the mixture to reflux, monitoring the reaction by TLC.[2]
-
Upon completion, quench the reaction by adding water or a dilute acidic or basic solution as appropriate.
-
Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., Na₂SO₄).
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude N,N-Diphenylcinnamamide by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
References
- Darwish, M. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Cinnamic Acid Derivatives: Cinnamoyl-Metronidazole ester and Cinnamoyl-Memantine amide. Heliyon, 10(8), e29851.
- Pathan, R. U., & Patil, S. L. (n.d.). Synthesis and Antimicrobial Activity of N, N-Dialkyl Cinnamamides. International Journal of ChemTech Research, 5(5), 2367-2371.
-
The Synthesis of Cinnamoyl Chloride. (n.d.). Retrieved February 2, 2026, from [Link]
- Yusoff, N. A., et al. (2021). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences, 25(1), 1373-1383.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Trujillo-Ferrara, J. G., et al. (2018). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 11(2), 115-121.
- Lee, Y. R., & Gong, Y. D. (2013). Unexpected Route for the Synthesis of N,N-Dialkyl Formamidines Using Phenyl Chloroformate and N,N-Dialkyl Formamides. Tetrahedron Letters, 54(43), 5796-5799.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Retrieved February 2, 2026, from [Link]
- Recent advances in synthetic approaches for bioactive cinnamic acid deriv
- The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum's Acids. (2022). Molecules, 27(24), 8829.
-
Peptide synthesis troubleshooting using unnatural amino acids. (2024, April 20). Reddit. Retrieved February 2, 2026, from [Link]
- Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents. (2016). Bioorganic & Medicinal Chemistry Letters, 26(15), 3589-3593.
- Side reactions in peptide synthesis: An overview. (2018). Bibliomed.
- Design, synthesis, and discovery of cinnamoyl amide derivatives as potent NagZ inhibitors with antibacterial activity. (2021). European Journal of Medicinal Chemistry, 215, 113271.
-
Side Reactions in Peptide Synthesis. (n.d.). Scribd. Retrieved February 2, 2026, from [Link]
- Sharma, P., et al. (2017). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine, 32(3), 233-236.
- Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. (2025). American Journal of Applied Science and Technology.
- Synthesis of Anabaenopeptins With a Strategic Eye Toward N-Terminal Sequence Diversity. (2023). Journal of Chemical Ecology.
- Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. (2019). White Rose eTheses Online.
- Side reactions in peptide synthesis: An overview. (2018).
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. theusajournals.com [theusajournals.com]
- 4. researchgate.net [researchgate.net]
- 5. nagano-nct.repo.nii.ac.jp [nagano-nct.repo.nii.ac.jp]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. reddit.com [reddit.com]
- 9. Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N,N-Diphenylcinnamamide
Welcome to the technical support center for the purification of N,N-Diphenylcinnamamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful purification of this compound. Our focus is on providing not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your laboratory work.
Introduction
N,N-Diphenylcinnamamide is a synthetic cinnamamide derivative with the molecular formula C₂₁H₁₇NO and a molecular weight of 299.37 g/mol .[1] Its synthesis typically involves the reaction of a cinnamic acid derivative with diphenylamine. As with any chemical synthesis, the crude product will contain impurities that must be removed to ensure the quality and reliability of subsequent experiments or applications. This guide will walk you through the common purification methods and provide solutions to potential challenges.
Understanding Potential Impurities
Effective purification begins with an understanding of the potential impurities in your crude N,N-Diphenylcinnamamide. The most common impurities arise from the synthetic route employed.
Common Impurities in N,N-Diphenylcinnamamide Synthesis:
| Impurity | Source | Removal Strategy |
| Cinnamic Acid | Unreacted starting material. | Extraction with a mild aqueous base (e.g., sodium bicarbonate solution), Column Chromatography. |
| Diphenylamine | Unreacted starting material. | Extraction with a mild aqueous acid (e.g., dilute HCl), Column Chromatography. |
| Coupling Reagent Byproducts | Dependent on the coupling agent used. For example, dicyclohexylcarbodiimide (DCC) will produce dicyclohexylurea (DCU), which is poorly soluble in many organic solvents. | Filtration (for insoluble byproducts like DCU), Column Chromatography. |
| Side-Reaction Products | Varies with reaction conditions. | Column Chromatography, Recrystallization. |
Purification Strategies: A Decision Workflow
Choosing the right purification strategy is critical for achieving high purity and yield. The following workflow can help guide your decision-making process.
Caption: Decision workflow for the purification of N,N-Diphenylcinnamamide.
Detailed Experimental Protocols
Protocol 1: Aqueous Work-up for Preliminary Purification
This initial step is crucial for removing acidic and basic impurities from your crude product.
Procedure:
-
Dissolve the crude N,N-Diphenylcinnamamide in a suitable organic solvent in which it is highly soluble, such as dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (to remove unreacted cinnamic acid).
-
A dilute aqueous solution of hydrochloric acid (e.g., 1M HCl) (to remove unreacted diphenylamine).
-
Brine (saturated aqueous sodium chloride solution) to aid in the separation of the layers and remove residual water.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude, washed product.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds. The key is to find a solvent or solvent system in which N,N-Diphenylcinnamamide is soluble at high temperatures but sparingly soluble at low temperatures.
Solvent Selection:
For amides, polar solvents are often a good starting point.[2] A mixed solvent system can also be highly effective.
Recommended Solvent Systems to Screen:
General Recrystallization Procedure:
-
Place the crude, washed N,N-Diphenylcinnamamide in an Erlenmeyer flask.
-
Add a minimal amount of the chosen primary solvent (e.g., ethanol or ethyl acetate).
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
If using a mixed solvent system, slowly add the anti-solvent (e.g., water or hexane) dropwise to the hot solution until you observe persistent cloudiness (the cloud point).
-
Add a small amount of the primary solvent back to the hot solution until it becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.
-
Once at room temperature, you can further induce crystallization by placing the flask in an ice bath.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
Protocol 3: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities. For N,N-Diphenylcinnamamide, a normal-phase chromatography setup is typically effective.
Recommended Conditions:
-
Stationary Phase: Silica Gel (60 Å, 230-400 mesh)
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate. A starting ratio of 4:1 (Hexane:Ethyl Acetate) has been shown to be effective for similar cinnamamide derivatives. The polarity can be adjusted based on TLC analysis.
Procedure:
-
Prepare the Column: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude N,N-Diphenylcinnamamide in a minimal amount of the mobile phase or a slightly more polar solvent (like DCM) and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder and carefully add it to the top of the packed column.
-
Elution: Begin eluting the column with the chosen mobile phase. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase, e.g., by increasing the proportion of ethyl acetate).
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure N,N-Diphenylcinnamamide and evaporate the solvent under reduced pressure to obtain the purified product.
Troubleshooting Guide
This section addresses common issues encountered during the purification of N,N-Diphenylcinnamamide in a question-and-answer format.
Recrystallization Troubleshooting
| Question | Possible Cause | Solution |
| My compound "oils out" instead of crystallizing. | The compound's melting point is lower than the boiling point of the solvent. The solution is too supersaturated. | Use a lower boiling point solvent. Add a slightly larger volume of the solvent to reduce the saturation. Try a different solvent system. |
| No crystals form upon cooling. | The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to increase the concentration. Try a different solvent in which the compound is less soluble. Add a seed crystal of the pure compound. Scratch the inside of the flask with a glass rod at the liquid-air interface. |
| The yield is very low. | Too much solvent was used. The crystals are partially soluble in the cold wash solvent. The compound is not fully precipitating. | Use the minimum amount of hot solvent necessary for dissolution. Use a minimal amount of ice-cold solvent for washing. Ensure the solution is thoroughly cooled before filtration. |
| The product is still impure after recrystallization. | The impurity has similar solubility to the product. The cooling was too rapid, trapping impurities. | A second recrystallization may be necessary. Ensure slow cooling. Consider using column chromatography for better separation. |
Column Chromatography Troubleshooting
| Question | Possible Cause | Solution |
| My compound is not moving off the baseline on the TLC plate. | The eluent is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A small amount of methanol can be added for very polar compounds. |
| All my spots are at the top of the TLC plate (high Rf). | The eluent is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., hexane). |
| The spots on the TLC plate are streaking. | The sample is overloaded on the TLC plate. The compound is acidic or basic and is interacting strongly with the silica gel. The compound is degrading on the silica. | Spot a more dilute solution on the TLC plate. Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). Consider using a different stationary phase like alumina. |
| I can't separate my product from an impurity. | The impurity has a very similar polarity to the product. | Try a different solvent system for your mobile phase. Sometimes switching to a different combination of solvents (e.g., dichloromethane/methanol) can alter the selectivity. Consider using a longer column for better resolution. |
| The column is running very slowly. | The silica gel is packed too tightly. The silica gel particles are too fine. | Use a coarser grade of silica gel. Apply gentle pressure to the top of the column (e.g., with a nitrogen line or a pump). |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure N,N-Diphenylcinnamamide?
Pure N,N-Diphenylcinnamamide is expected to be a white to off-white solid. The crystalline form will depend on the recrystallization solvent and conditions.
Q2: How can I confirm the purity of my final product?
Several analytical techniques can be used to assess the purity of your N,N-Diphenylcinnamamide:
-
Thin Layer Chromatography (TLC): A single spot on the TLC plate in multiple solvent systems is a good indication of purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should show the expected signals without significant peaks corresponding to impurities.
-
High-Performance Liquid Chromatography (HPLC): A single peak in the chromatogram is a strong indicator of purity.
Q3: How should I store purified N,N-Diphenylcinnamamide?
It is recommended to store the purified compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[7]
Q4: My crude product is a dark oil. How should I proceed with purification?
If your crude product is an oil, it may be due to the presence of significant impurities. It is recommended to first attempt purification by column chromatography. After identifying and combining the pure fractions, you can then attempt to crystallize the resulting solid.
Visualizing the Purification Process
The following diagram illustrates the key steps and decision points in a comprehensive purification strategy for N,N-Diphenylcinnamamide.
Sources
- 1. N,N-Diphenyl-cinnamamide | C21H17NO | CID 5708109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. community.wvu.edu [community.wvu.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. N,N-DIPHENYLCINNAMAMIDE - Safety Data Sheet [chemicalbook.com]
N,N-Diphenylcinnamamide in DMSO: A Technical Guide to Ensuring Solution Stability
For researchers, scientists, and professionals in drug development, the integrity of experimental compounds in solution is paramount. This guide provides an in-depth technical resource on the stability of N,N-Diphenylcinnamamide when dissolved in dimethyl sulfoxide (DMSO), a common solvent in chemical and biological research. Here, we address potential challenges and offer practical solutions to maintain the fidelity of your N,N-Diphenylcinnamamide solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the stability of N,N-Diphenylcinnamamide in DMSO?
A1: The main stability concerns for N,N-Diphenylcinnamamide in DMSO revolve around potential chemical degradation. The amide bond, while generally stable, can be susceptible to hydrolysis, particularly in the presence of water and under certain pH conditions. Additionally, the cinnamoyl moiety may be prone to photodegradation upon exposure to light. The stability can also be influenced by storage temperature and the purity of the DMSO used.
Q2: How does the structure of N,N-Diphenylcinnamamide influence its stability?
A2: N,N-Diphenylcinnamamide is an N,N-disubstituted amide. The presence of two bulky phenyl groups on the nitrogen atom provides significant steric hindrance around the amide bond. This structural feature makes it less susceptible to nucleophilic attack and subsequent hydrolysis compared to primary or secondary amides[1]. The α,β-unsaturated system in the cinnamoyl group, however, is a chromophore that can absorb UV light, potentially leading to photoisomerization or other photochemical reactions[2].
Q3: What role does the solvent, DMSO, play in the stability of N,N-Diphenylcinnamamide?
A3: DMSO is a polar aprotic solvent, meaning it does not readily donate protons. This characteristic makes it a relatively inert solvent for many organic compounds. However, DMSO is hygroscopic and can absorb moisture from the atmosphere. The presence of water in DMSO can facilitate the hydrolysis of the amide bond in N,N-Diphenylcinnamamide, especially over extended periods or at elevated temperatures[3].
Q4: Can I store my N,N-Diphenylcinnamamide in DMSO solution at room temperature?
A4: While short-term storage at room temperature may be acceptable for immediate use, long-term storage is not recommended. Studies on a large set of compounds have shown a significant decrease in compound integrity over time at ambient temperatures. One study reported that the probability of observing a compound in DMSO after one year of storage at room temperature drops to 52%[4][5]. For optimal stability, it is best to store solutions at lower temperatures.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Unexpected or inconsistent assay results. | Degradation of N,N-Diphenylcinnamamide leading to a lower effective concentration or the presence of interfering degradation products. | 1. Verify Solution Integrity: Analyze the stock solution using an appropriate analytical method such as HPLC-UV or LC-MS to check for the presence of degradation products. This will confirm if the compound has degraded. 2. Prepare Fresh Solutions: If degradation is confirmed or suspected, prepare a fresh solution from solid N,N-Diphenylcinnamamide. Compare the performance of the fresh solution to the old one in your assay. 3. Review Storage Conditions: Ensure that the stock solution has been stored under the recommended conditions (see below). |
| Visible changes in the solution (e.g., color change, precipitation). | This could indicate chemical degradation, precipitation due to supersaturation or temperature changes, or contamination. | 1. Check Solubility: Confirm that the concentration of your solution is not above the solubility limit of N,N-Diphenylcinnamamide in DMSO at the storage temperature. 2. Inspect for Contamination: Ensure that the DMSO used was of high purity and that no contaminants were introduced during solution preparation. 3. Analyze for Degradants: A color change may signify the formation of chromophoric degradation products. Analysis by LC-MS can help identify these impurities. |
Experimental Protocols
Protocol 1: Recommended Storage of N,N-Diphenylcinnamamide in DMSO
To maximize the shelf-life of your N,N-Diphenylcinnamamide solutions in DMSO, adhere to the following storage protocol:
-
Use High-Purity DMSO: Start with anhydrous, high-purity DMSO to minimize water content.
-
Prepare Stock Solutions: Prepare a concentrated stock solution (e.g., 10 mM).
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots. This minimizes the number of freeze-thaw cycles the main stock undergoes.
-
Storage Temperature: Store the aliquots at -20°C or, for long-term storage, at -80°C. A study has shown that 85% of compounds in a DMSO/water (90/10) mixture were stable for 2 years at 4°C, suggesting that lower temperatures will further enhance stability[6].
-
Protect from Light: Store the aliquots in amber vials or in a light-blocking container to prevent potential photodegradation.
-
Thawing: When ready to use, thaw an aliquot at room temperature and use it immediately. Avoid repeated freeze-thaw cycles.
Protocol 2: Assessing the Stability of N,N-Diphenylcinnamamide in DMSO via HPLC
This protocol outlines a method to monitor the stability of your N,N-Diphenylcinnamamide solution over time.
-
Sample Preparation:
-
Prepare a fresh solution of N,N-Diphenylcinnamamide in DMSO at the desired concentration. This will serve as your time-zero (T0) reference.
-
Store an aliquot of this solution under your typical experimental or storage conditions.
-
-
HPLC Analysis:
-
Immediately after preparation, inject an appropriate volume of the T0 sample onto a suitable HPLC system equipped with a UV detector.
-
Use a C18 reverse-phase column.
-
Employ a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid) to achieve good separation.
-
Monitor the elution profile at a wavelength where N,N-Diphenylcinnamamide has strong absorbance (e.g., around 280-320 nm, characteristic for cinnamoyl derivatives).
-
-
Data Acquisition and Analysis:
-
Record the chromatogram and integrate the peak area of the intact N,N-Diphenylcinnamamide.
-
At subsequent time points (e.g., 1 week, 1 month, 3 months), analyze an aliquot from the stored solution using the same HPLC method.
-
Compare the peak area of N,N-Diphenylcinnamamide at each time point to the T0 sample. A decrease in the main peak area and/or the appearance of new peaks indicates degradation. The percentage of remaining compound can be calculated as: (Peak Area at Tx / Peak Area at T0) * 100.
-
Potential Degradation Pathways
Understanding the potential chemical transformations N,N-Diphenylcinnamamide may undergo in DMSO is crucial for troubleshooting and data interpretation.
Caption: Potential degradation pathways for N,N-Diphenylcinnamamide in DMSO.
Summary of Stability Recommendations
| Factor | Recommendation | Rationale |
| Temperature | Store at -20°C or -80°C. | Lower temperatures significantly slow down chemical degradation rates. |
| Light Exposure | Protect from light using amber vials or light-blocking containers. | The cinnamoyl moiety is susceptible to photodegradation. |
| Water Content | Use anhydrous DMSO and minimize exposure to atmospheric moisture. | Water can facilitate the hydrolysis of the amide bond. |
| Freeze-Thaw Cycles | Aliquot stock solutions to minimize freeze-thaw cycles. | Repeated freezing and thawing can introduce moisture and potentially affect compound solubility and stability. |
By adhering to these guidelines, researchers can be more confident in the integrity of their N,N-Diphenylcinnamamide solutions, leading to more reliable and reproducible experimental outcomes.
References
- Kozik, V., et al. (2018). Stability of screening compounds in wet DMSO. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 65-72.
- Briscoe, C. J., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of biomolecular screening, 8(2), 205-212.
-
Fiveable. (n.d.). N,N-disubstituted amides. Retrieved from [Link]
-
Chemguide. (n.d.). The Hydrolysis of Amides. Retrieved from [Link]
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
- Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 307-313.
-
University of Calgary. (n.d.). Hydrolysis of Amides. Retrieved from [Link]
- Briscoe, C. J., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-212.
- Nguyen, T. H., et al. (2017). Photodegradation of Cinnamic Acid Solution in the Presence of Various Oxidizing Agents on TiO2 and Fe-TiO2 Catalysts. Journal of Nanoscience and Nanoengineering, 3(3), 290-297.
- Inoue, Y., et al. (2020). Isomerization of E-Cinnamamides into Z-Cinnamamides Using a Recycling Photoreactor. Molecules, 25(19), 4537.
Sources
- 1. fiveable.me [fiveable.me]
- 2. Isomerization of E-Cinnamamides into Z-Cinnamamides Using a Recycling Photoreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding false positives with N,N-Diphenylcinnamamide
A Guide to Navigating Potential False Positives and Ensuring Data Integrity
Welcome to the technical support center for N,N-Diphenylcinnamamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered when working with this compound. Our goal is to equip you with the knowledge and experimental protocols necessary to distinguish true biological activity from assay artifacts, thereby ensuring the scientific integrity of your results.
Introduction: The Double-Edged Sword of a Privileged Scaffold
The cinnamamide scaffold is a well-regarded structural motif in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds. However, the very features that can confer desirable bioactivity can also be a source of experimental artifacts. N,N-Diphenylcinnamamide contains an α,β-unsaturated carbonyl group, a structural alert that is frequently associated with Pan-Assay Interference Compounds (PAINS). These compounds are known to cause false positives in high-throughput screening (HTS) through various mechanisms, including non-specific reactivity and aggregation.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My primary screen identified N,N-Diphenylcinnamamide as a potent hit. How can I be sure this is not a false positive?
This is a critical first question. The α,β-unsaturated carbonyl moiety in N,N-Diphenylcinnamamide makes it a potential Michael acceptor. This allows it to react covalently and non-specifically with nucleophilic residues (like cysteine) on proteins, leading to promiscuous inhibition that is independent of a specific binding pocket interaction.[4][5][6]
Initial Triage Steps:
-
Computational Assessment: Before extensive wet lab work, run the structure of N,N-Diphenylcinnamamide through a PAINS filter. Several online tools and software packages are available for this purpose. A positive flag from a PAINS filter is a strong indicator that further validation is necessary.[7]
-
Literature Review: Search for existing literature on N,N-Diphenylcinnamamide or structurally similar compounds. Have they been reported as frequent hitters or promiscuous inhibitors in other screens?
Workflow for Hit Validation:
Caption: A step-by-step workflow for validating hits containing the cinnamamide scaffold.
Question 2: How can I experimentally test for non-specific covalent reactivity of N,N-Diphenylcinnamamide?
A glutathione (GSH) trapping assay is an excellent method to assess the potential for a compound to form covalent adducts with nucleophiles. Glutathione is a thiol-containing tripeptide that is abundant in cells and can react with electrophilic compounds.
Principle: If N,N-Diphenylcinnamamide is a Michael acceptor, it will react with GSH. This reaction can be monitored by mass spectrometry, looking for the appearance of a new species with a mass corresponding to the N,N-Diphenylcinnamamide-GSH adduct.
Experimental Protocol: Glutathione Trapping Assay
| Step | Procedure | Rationale |
| 1. Reagent Preparation | Prepare a 10 mM stock solution of N,N-Diphenylcinnamamide in DMSO. Prepare a 100 mM stock solution of reduced glutathione (GSH) in assay buffer (e.g., 100 mM potassium phosphate, pH 7.4). | High concentrations of GSH are used to drive the reaction. |
| 2. Incubation | In a microcentrifuge tube, combine: 5 µL of 10 mM N,N-Diphenylcinnamamide, 50 µL of 100 mM GSH, and 445 µL of assay buffer. Incubate at 37°C for 1-2 hours. Include a control with no GSH. | Incubation at physiological temperature allows for the reaction to occur. |
| 3. Sample Analysis | Analyze the reaction mixture by LC-MS/MS. | Look for a new peak with the expected mass of the [N,N-Diphenylcinnamamide + GSH] adduct. |
A positive result in this assay strongly suggests that the compound is reactive and may be acting as a non-specific covalent inhibitor.
Question 3: My compound appears to be clean in the GSH trapping assay, but I still suspect it's a false positive. What else could be causing interference?
Another common mechanism for false positives is compound aggregation. At certain concentrations, small molecules can form colloidal aggregates that sequester and denature proteins, leading to non-specific inhibition.[1]
Experimental Protocol: Dynamic Light Scattering (DLS)
DLS is a technique that measures the size distribution of particles in a solution. It can be used to detect the formation of compound aggregates.
| Parameter | Setting | Purpose |
| Compound Concentration | Test a range of concentrations, from your assay concentration up to 100 µM. | Aggregation is often concentration-dependent. |
| Buffer Conditions | Use the same buffer as your primary assay. | Buffer components can influence aggregation. |
| Data Analysis | Look for a significant increase in the particle size distribution at higher compound concentrations. | A shift to larger particle sizes is indicative of aggregation. |
If DLS shows that N,N-Diphenylcinnamamide forms aggregates at or near the concentration used in your primary assay, it is highly likely that your observed activity is an artifact of aggregation.
Question 4: I've ruled out covalent reactivity and aggregation. How can I definitively prove that N,N-Diphenylcinnamamide directly binds to my target protein?
Direct target engagement can be confirmed using a variety of biophysical techniques. These methods provide evidence of a physical interaction between the compound and the target protein.
Recommended Biophysical Assays:
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to a higher melting temperature. CETSA is particularly powerful as it can be performed in a cellular environment.[8]
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of an analyte (e.g., N,N-Diphenylcinnamamide) to a ligand (e.g., your target protein) immobilized on a sensor surface in real-time.[4]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including affinity (KD), stoichiometry (n), and enthalpy (ΔH).[1]
-
Saturation Transfer Difference (STD) NMR: STD NMR can detect transient binding of a small molecule to a large protein by observing the transfer of saturation from the protein to the ligand.[7]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Caption: A simplified workflow for a Cellular Thermal Shift Assay (CETSA).
Key Steps for CETSA:
-
Cell Treatment: Treat intact cells with N,N-Diphenylcinnamamide or a vehicle control.
-
Lysis and Heating: Harvest and lyse the cells. Aliquot the lysate and heat the samples to a range of temperatures (e.g., 40-70°C).
-
Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Analysis: Analyze the amount of soluble target protein remaining in the supernatant by Western blot or another detection method.
-
Interpretation: A shift in the melting curve to a higher temperature in the presence of N,N-Diphenylcinnamamide indicates target stabilization and direct engagement.
A positive result in one or more of these biophysical assays provides strong evidence of direct and specific binding, significantly increasing confidence that N,N-Diphenylcinnamamide is a true hit.
Summary and Recommendations
When working with N,N-Diphenylcinnamamide, a proactive and rigorous approach to hit validation is essential. Due to the presence of the α,β-unsaturated carbonyl moiety, this compound has a high potential to be a Pan-Assay Interference Compound (PAIN).
Key Takeaways:
-
Be Skeptical of Initial Hits: Do not take primary screening data at face value.
-
Use a Multi-pronged Approach: Combine computational, biochemical, and biophysical methods to build a strong case for specific activity.
-
Prioritize Direct Binding Assays: Techniques like CETSA, SPR, and ITC are invaluable for confirming target engagement.
By following the troubleshooting guide and experimental protocols outlined above, researchers can confidently navigate the potential pitfalls associated with N,N-Diphenylcinnamamide and ensure the integrity and reproducibility of their findings.
References
- Feng, B. Y., & Shoichet, B. K. (2005). High-throughput assays for promiscuous inhibitors.
- Böcker, A., Bonneau, P. R., & Edwards, P. J. (2011). HTS promiscuity analyses for accelerating decision making. Journal of biomolecular screening, 16(7), 765-774.
- Stierand, K., & Rarey, M. (2010). False positives in the early stages of drug discovery. Journal of medicinal chemistry, 53(7), 2719-2740.
- Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
- Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719-2740.
- LoPachin, R. M., & Gavin, T. (2012). Molecular mechanisms of the conjugated α, β-unsaturated carbonyl derivatives: relevance to neurotoxicity and neurodegenerative diseases. Toxicological sciences, 125(1), 1-15.
- Kuninaka, T., Nishi, K., Noguchi, Y., & Fu, J. (2019). Covalent modification of proteins by metabolites of NAD+. Journal of Biological Chemistry, 294(33), 12345-12356.
-
Khan Academy. (2015, January 23). Covalent modifications to enzymes | Biomolecules | MCAT | Khan Academy [Video]. YouTube. [Link]
- Rodrigues, T., Reker, D., Schneider, P., & Schneider, G. (2016). Counting on natural products for drug design.
Sources
- 1. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HTS promiscuity analyses for accelerating decision making - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review [frontiersin.org]
- 7. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic and Covalent Protein Modification Strategies to Facilitate Intracellular Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: N,N-Diphenylcinnamamide Solubility & Handling
Executive Summary & Compound Profile
The Core Challenge:
N,N-Diphenylcinnamamide (DPC) presents a classic "lipophilicity trap." Unlike primary cinnamamides (
This guide addresses the three critical failure points reported by researchers:
-
Synthesis Workup: "Oiling out" instead of crystallizing.
-
Biological Assays: Precipitation ("crashing out") upon dilution in media.
-
Analytics: Peak tailing and retention time drift in HPLC.
| Property | Value / Characteristic | Implication |
| Molecular Weight | ~299.37 g/mol | Moderate size, but bulky steric profile. |
| Solubility (Water) | Negligible (< 1 | Do not use water as a primary solvent. |
| Solubility (DMSO) | High (> 50 mM) | Ideal for stock solutions, but prone to "shock precipitation." |
| Solubility (Ethanol) | Moderate (Temperature dependent) | Excellent for recrystallization. |
| Crystal Habit | Prone to polymorphism | Cooling rate dictates crystal purity. |
Solubilization Decision Matrix
Before proceeding, identify your workflow. The solvation strategy for chemical synthesis is incompatible with biological assays due to solvent toxicity.
Figure 1: Decision matrix for solvent selection based on experimental intent.
Module A: Synthesis & Purification Troubleshooting
Problem: "My product formed a sticky oil at the bottom of the flask instead of crystals."
Root Cause: This is "oiling out," common with N,N-diphenyl derivatives. The compound's melting point is likely depressed by impurities, causing it to separate as a liquid phase before it can crystallize.
The Protocol: High-Temperature Ethanol Recrystallization Do not use water to force precipitation; this traps impurities.
-
Dissolution: Dissolve the crude oil in the minimum amount of boiling Ethanol (99% or 95%).
-
Tip: If it doesn't dissolve in boiling EtOH, add small amounts of Ethyl Acetate (EtOAc) until clear.
-
-
Hot Filtration: If there are insoluble particulates, filter while hot.
-
The Critical Step (Seeding): Allow the solution to cool slowly to ~40-45°C.
-
Action: Scratch the inner glass wall with a glass rod or add a seed crystal.
-
Why: This provides a nucleation site.
-
-
Slow Cooling: Once turbidity appears, let it stand at room temperature for 2 hours. Do not put it in the freezer yet.
-
Harvest: Cool to 4°C overnight, then filter.
FAQ: Synthesis
-
Q: Can I use Ether/Hexane?
-
A: Avoid. DPC often forms amorphous gums in non-polar solvent mixtures. Stick to alcohols.
-
-
Q: My yield is low.
-
A: The diphenyl groups make the molecule bulky. Ensure your reaction time is sufficient (often >12h) if using standard Schotten-Baumann conditions, as steric hindrance slows the nucleophilic attack.
-
Module B: Biological Assay Formulation
Problem: "I added my DMSO stock to the cell media, and the solution turned cloudy/white."
Root Cause: This is Solvent Shock . When a hydrophobic solute in DMSO hits an aqueous buffer (PBS/Media), the water strips the DMSO shell faster than the solute can disperse, causing immediate aggregation.
The Protocol: The "Step-Down" Dilution
Never add 100% DMSO stock directly to media if the final concentration is >10
-
Prepare Stock: 10 mM in pure DMSO.
-
Intermediate Dilution (The Bridge):
-
Prepare a "working solution" at 10x your final concentration using a surfactant-rich vehicle.
-
Vehicle: PBS + 5% Tween 80 (or PEG 400).
-
Mix: Add DMSO stock to this vehicle dropwise while vortexing.
-
-
Final Dilution: Add the Intermediate Solution to your cell media (1:10 dilution).
Why this works: The surfactant (Tween/PEG) creates micelles that sequester the DPC molecules, preventing them from aggregating when they encounter the bulk water.
FAQ: Bioassays
-
Q: Is the precipitate toxic?
-
A: Yes, but physically, not chemically. Micro-crystals can mechanically damage cell membranes ("needle effect"), leading to false-positive toxicity results [1].
-
-
Q: Can I use Cyclodextrins?
-
A: Yes. Hydroxypropyl-
-cyclodextrin (HP CD) is highly effective for cinnamamides. Use 2 equivalents of HP CD per 1 equivalent of DPC in the aqueous phase [2].
-
Module C: Analytical Troubleshooting (HPLC)
Problem: "The peak is tailing (asymmetry > 1.5) and retention times are drifting."
Root Cause:
-
Tailing: Interaction between the nitrogen lone pair (though less basic due to phenyls) and residual silanols on the column.
-
Drift: The compound is sticking to the tubing or injector port due to high lipophilicity.
The Protocol: Optimized HPLC Conditions
| Parameter | Recommendation | Rationale |
| Column | C18 End-capped (e.g., Zorbax Eclipse Plus) | "End-capping" covers silanols to reduce tailing. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid suppresses ionization of residual silanols. |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a stronger eluent than MeOH for aromatic amides. |
| Gradient | Start high: 60% B | Prevents the compound from sticking to the column head. |
| Needle Wash | 100% Isopropanol or ACN | Ensures no carryover between runs. |
Visual Workflow: HPLC Troubleshooting
Figure 2: Step-by-step logic for resolving peak asymmetry.
References
-
Lipophilicity & Bioactivity: Strharsky, T., et al. (2019).[1] "Preparation and Hydro-Lipophilic Properties of Selected Novel Chlorinated and Brominated N-Arylcinnamamides." Proceedings. Link
- Solubility Enhancement: Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. (General reference for amide solubility mechanics).
-
Synthesis Context: Zhang, M., et al. (2012).[1] "Synthesis, structure, and biological assay of cinnamic amides as potential EGFR kinase inhibitors." Medicinal Chemistry Research. Link
-
Compound Data: PubChem CID 5708109 (N,N-Diphenylcinnamamide).[2] Link
Sources
Technical Support Center: N,N-Diphenylcinnamamide Degradation Pathway Analysis
Welcome to the technical support center for N,N-Diphenylcinnamamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of studying the degradation pathways of this molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work. Our approach is rooted in scientific principles and practical, field-proven insights to ensure the integrity and success of your research.
Introduction to N,N-Diphenylcinnamamide Stability
N,N-Diphenylcinnamamide is a tertiary amide with a complex structure that can present unique stability challenges. Understanding its degradation pathways is crucial for its development as a potential therapeutic agent or for its use in other applications. Forced degradation studies are a critical component of this process, providing insights into the molecule's intrinsic stability and helping to develop stability-indicating analytical methods.[1][2] This guide will walk you through common issues and their resolutions when studying its degradation under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common questions and troubleshooting scenarios encountered during the study of N,N-Diphenylcinnamamide degradation.
Hydrolytic Degradation
Question 1: I am not observing any degradation of N,N-Diphenylcinnamamide under standard acidic or basic hydrolysis conditions. Is this expected?
Answer: Yes, this is a common observation. Amides, in general, are relatively stable to hydrolysis compared to esters.[3][4] The resonance between the nitrogen lone pair and the carbonyl group gives the C-N bond partial double bond character, making it difficult to break.[3] For tertiary amides like N,N-Diphenylcinnamamide, steric hindrance from the two bulky phenyl groups on the nitrogen atom can further impede the approach of nucleophiles (water or hydroxide ions) to the carbonyl carbon.
Troubleshooting Steps:
-
Increase Reaction Severity: If you are using mild conditions (e.g., 0.1 M HCl or NaOH at room temperature), you will likely need to employ more vigorous conditions.[3][5] This can include increasing the concentration of the acid or base (e.g., 1-5 M), elevating the temperature (e.g., 60-80 °C), and extending the reaction time.[3][5]
-
Co-solvent Usage: N,N-Diphenylcinnamamide has poor aqueous solubility. Ensure you are using a suitable co-solvent (e.g., acetonitrile or methanol) to achieve complete dissolution in the acidic or basic media.[5] Inadequate solubility can significantly slow down the degradation rate.
-
Monitor for Extended Periods: Due to the high stability of the amide bond, significant degradation may only be observable after prolonged incubation periods (e.g., 24-72 hours or longer).
Question 2: My HPLC analysis shows the appearance of a new peak during basic hydrolysis, but it doesn't correspond to the expected cinnamomic acid. What could it be?
Answer: While the primary hydrolysis products are expected to be cinnamomic acid and diphenylamine, other reactions can occur under basic conditions. One possibility is the formation of an intermediate, such as a tetrahedral intermediate, that may be stable enough to be observed under certain chromatographic conditions. Alternatively, unexpected side reactions involving the cinnamoyl moiety might be occurring.
Troubleshooting Steps:
-
Characterize the Unknown Peak: Use LC-MS/MS to determine the mass of the unknown peak. This will provide crucial information about its identity. Fragmentation patterns can help elucidate the structure.
-
Evaluate Reaction Conditions: Consider if the basic conditions could be promoting other reactions, such as isomerization of the double bond in the cinnamoyl group or reactions involving the phenyl rings.
-
Neutralize Before Injection: Ensure that the samples are neutralized before injection into the HPLC system. Injecting highly acidic or basic samples can cause on-column degradation or lead to poor peak shapes and shifting retention times.
Oxidative Degradation
Question 3: I am seeing multiple degradation products in my oxidative stress studies with hydrogen peroxide. How can I identify the primary degradation pathway?
Answer: Oxidative degradation can be complex and often yields multiple products.[2] For N,N-Diphenylcinnamamide, potential sites of oxidation include the double bond of the cinnamoyl group, the aromatic rings, and the nitrogen atom.
Troubleshooting Steps:
-
Time-Course Study: Perform a time-course experiment to monitor the formation and disappearance of degradants over time. This can help distinguish primary degradants from secondary ones that form from the further degradation of initial products.
-
Vary Oxidant Concentration: Use different concentrations of the oxidizing agent (e.g., 3%, 10%, 30% H₂O₂). Lower concentrations may favor the formation of the primary, most labile oxidation product.
-
Use Different Oxidizing Agents: Employ other oxidative stress agents, such as AIBN (a radical initiator) or metal-catalyzed oxidation (e.g., Cu²⁺/H₂O₂), to see if different degradation profiles are produced. This can provide clues about the mechanism of oxidation. For instance, functional groups like amines and phenols are susceptible to electron transfer oxidation, which can lead to N-oxides or hydroxylated products.[2]
-
LC-MS/MS Analysis: As with hydrolytic degradation, LC-MS/MS is invaluable for identifying the masses and structures of the various oxidation products.
Photolytic Degradation
Question 4: My photostability study is showing a loss of the parent compound, but I am not seeing any distinct degradation peaks on my chromatogram. What could be happening?
Answer: This scenario can arise from a few possibilities. The degradation products might be non-chromophoric (do not absorb UV light at the detection wavelength), they might be highly polar and eluting in the solvent front, or they could be precipitating out of solution. Photochemical reactions can include isomerization, cyclization, and dimerization.[6]
Troubleshooting Steps:
-
Change Detection Wavelength: Analyze your samples at multiple UV wavelengths or use a photodiode array (PDA) detector to capture the full UV spectrum of your eluting peaks.
-
Use a Universal Detector: Employ a mass spectrometer (MS) or an evaporative light scattering detector (ELSD) which do not rely on UV absorbance for detection.
-
Modify Chromatographic Method: Use a gradient elution method starting with a highly aqueous mobile phase to retain and separate any highly polar degradants.
-
Visual Inspection: Carefully inspect your samples for any signs of precipitation or color change after exposure to light.
Thermal Degradation
Question 5: I am observing degradation of N,N-Diphenylcinnamamide in my control sample (stored at room temperature) during a long-term stability study. How can I prevent this?
Answer: If you are observing degradation under ambient conditions, it indicates that the compound has limited long-term stability in the chosen solvent or solid state.
Troubleshooting Steps:
-
Storage Conditions: Store stock solutions and samples at lower temperatures (e.g., 4 °C or -20 °C) and protected from light.[7] For solid samples, storage in a desiccator at reduced temperatures is advisable.
-
Inert Atmosphere: For solutions, purging with an inert gas like nitrogen or argon before sealing can prevent oxidative degradation that may be accelerated by ambient temperatures.[5]
-
pH of Solution: The pH of your sample solution can significantly impact stability. Ensure the pH is in a range where the compound is most stable, which may need to be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of N,N-Diphenylcinnamamide in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the mixture at 60 °C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate the mixture at 60 °C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of HPLC-grade water.
-
Incubate the mixture at 60 °C for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Protocol 2: Forced Degradation by Oxidation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of N,N-Diphenylcinnamamide in acetonitrile or methanol.
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Incubate the mixture at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase to a suitable concentration for HPLC analysis. Quenching the reaction with a small amount of sodium bisulfite solution before dilution may be necessary if the reaction is rapid.
-
Protocol 3: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for N,N-Diphenylcinnamamide) or PDA detector.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Observations
| Stress Condition | Reagents and Conditions | Potential Degradation Pathways | Common Troubleshooting Issues |
| Acidic Hydrolysis | 1 M HCl, 60 °C, 24h | Amide bond cleavage | Slow or no degradation |
| Basic Hydrolysis | 1 M NaOH, 60 °C, 24h | Amide bond cleavage | Formation of unexpected byproducts |
| Oxidative | 30% H₂O₂, RT, 24h | Epoxidation, hydroxylation, N-oxidation | Multiple, complex degradation products |
| Photolytic | UV/Vis light exposure | Isomerization, cyclization, dimerization | Non-chromophoric or polar degradants |
| Thermal | 80 °C, solid state | Decomposition | Degradation in control samples |
Visualizing Degradation Pathways and Workflows
Potential Degradation Pathways of N,N-Diphenylcinnamamide
Caption: Potential degradation pathways of N,N-Diphenylcinnamamide under stress conditions.
Experimental Workflow for Degradation Studies
Caption: General workflow for forced degradation studies of N,N-Diphenylcinnamamide.
References
-
Bhatia, N. M., & Kaskhedikar, S. G. (2018). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 11(7), 3169-3176. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Deshpande, A. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
Patel, K., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Taibah University for Science, 6(1), 1-12. Retrieved from [Link]
-
Saeed, A., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-but-2-enoic acid (CLEFMA). Journal of Pharmaceutical Analysis, 6(5), 329-336. Retrieved from [Link]
-
YouTube. (2019). mechanism of amide hydrolysis. Retrieved from [Link]
-
Zhang, T., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences, 99(11), 4646-4662. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. scispace.com [scispace.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of N,N-Diphenylcinnamamide
Welcome to the technical support center for the synthesis and purification of N,N-Diphenylcinnamamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and improve the purity of your final product. Our approach is rooted in established chemical principles and field-proven experience to ensure the reliability and success of your experimental work.
Understanding the Synthesis: The Schotten-Baumann Reaction
The synthesis of N,N-Diphenylcinnamamide is typically achieved through a Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride.[1][2] In this specific case, diphenylamine is reacted with cinnamoyl chloride in the presence of a base to yield the desired amide product.[3]
The general reaction scheme is as follows:
Cinnamoyl Chloride + Diphenylamine --(Base)--> N,N-Diphenylcinnamamide + HCl
While this reaction is generally robust, several factors can influence the purity of the final product, leading to challenges in downstream applications. This guide will address these potential issues and provide systematic solutions.
Troubleshooting Common Purity Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis and purification of N,N-Diphenylcinnamamide.
FAQ 1: My final product is an off-white or yellowish solid, not the expected pure white crystalline material. What are the likely impurities?
The discoloration of your N,N-Diphenylcinnamamide product is a common issue and typically points to the presence of one or more impurities. The most probable culprits are:
-
Unreacted Starting Materials:
-
Diphenylamine: This starting material can persist if the reaction does not go to completion. Diphenylamine is prone to oxidation, which can contribute to a colored impurity.
-
Cinnamic Acid: This is a byproduct of the hydrolysis of cinnamoyl chloride.[4][5] Cinnamoyl chloride is highly reactive and can react with any trace moisture present in the reaction setup or solvents.[5]
-
-
Side Products:
-
While less common with secondary amines like diphenylamine, side reactions can still occur, leading to minor byproducts that can affect the color and purity of the final product.
-
FAQ 2: I have a low yield of my desired product. What are the potential causes and how can I improve it?
Low yield is a frequent challenge in organic synthesis. For the preparation of N,N-Diphenylcinnamamide, consider the following factors:
-
Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, inadequate temperature, or inefficient mixing. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[6]
-
Hydrolysis of Cinnamoyl Chloride: As mentioned, cinnamoyl chloride is sensitive to moisture.[5] If significant hydrolysis occurs, the amount of acylating agent available to react with diphenylamine is reduced, leading to a lower yield of the desired amide. To mitigate this, ensure all glassware is thoroughly dried, and use anhydrous solvents.
-
Losses During Work-up and Purification: Product can be lost during extraction, washing, and purification steps. Optimizing your purification strategy is key to maximizing recovery.
FAQ 3: How can I effectively remove unreacted diphenylamine and cinnamic acid from my crude product?
Both unreacted starting materials and the cinnamic acid byproduct have different chemical properties from the desired N,N-Diphenylcinnamamide, which can be exploited for their removal.
-
Aqueous Work-up: A standard work-up procedure can effectively remove a significant portion of these impurities.
-
Washing with a dilute acid solution (e.g., 1M HCl): This will protonate the basic diphenylamine, forming a water-soluble salt that will partition into the aqueous layer.
-
Washing with a dilute base solution (e.g., 1M NaOH or saturated NaHCO₃): This will deprotonate the acidic cinnamic acid, forming a water-soluble carboxylate salt that will also be removed in the aqueous layer.
-
-
Purification Techniques: For high purity, a subsequent purification step is essential. The two most effective methods are recrystallization and column chromatography.
Purification Protocols
The following protocols provide detailed, step-by-step methodologies for the purification of N,N-Diphenylcinnamamide.
Recrystallization: The Preferred Method for High Purity
Recrystallization is a powerful technique for purifying solid organic compounds and is often the method of choice for amides.[7] The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.[8][9]
Recommended Solvents: Based on the polarity of amides, ethanol, acetone, and acetonitrile are excellent starting points for solvent screening.[7] Ethanol is often a good first choice.
Step-by-Step Procedure: [10][11][12]
-
Dissolution: In an Erlenmeyer flask, add the crude N,N-Diphenylcinnamamide. In a separate flask, heat the chosen recrystallization solvent (e.g., ethanol) to its boiling point.
-
Minimal Solvent Addition: Add the hot solvent to the crude product in small portions, with continuous heating and stirring, until the solid just dissolves. The goal is to use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step is crucial for obtaining a highly pure final product.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[13] Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
If a suitable single solvent cannot be identified, a mixed-solvent system can be very effective. A common and effective combination for amides is ethanol and water.[14]
Step-by-Step Procedure: [14]
-
Dissolution in "Good" Solvent: Dissolve the crude product in the minimum amount of hot ethanol (the "good" solvent in which the compound is soluble).
-
Addition of "Bad" Solvent: While the ethanol solution is still hot, add hot water (the "bad" solvent in which the compound is less soluble) dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect, wash, and dry the crystals as described in the single-solvent recrystallization protocol.
Column Chromatography: An Alternative for Difficult Separations
If recrystallization does not yield a product of the desired purity, or if you are working with a very impure sample, column chromatography is an excellent alternative.[6]
Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar compounds like amides.
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. The optimal ratio will depend on the specific impurities present. A good starting point for developing a TLC method and subsequent column is a mixture of petroleum ether and ethyl acetate in a ratio between 6:1 and 1:1 (v/v).[6]
Step-by-Step Procedure:
-
TLC Analysis: Before running a column, it is essential to determine the appropriate solvent system using Thin Layer Chromatography (TLC). The ideal solvent system will give the desired product a retention factor (Rf) of approximately 0.3-0.4.
-
Column Packing: Prepare a silica gel column using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Run the column by passing the eluent through the silica gel. Collect fractions as the solvent elutes from the column.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure N,N-Diphenylcinnamamide.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualization of Workflows
To aid in your experimental design, the following diagrams illustrate the key decision-making processes and workflows for the purification of N,N-Diphenylcinnamamide.
Caption: Troubleshooting decision tree for purity issues.
Data Summary
The following table summarizes key physical properties and recommended purification parameters for N,N-Diphenylcinnamamide and its common impurities. This data is essential for monitoring reaction progress and assessing product purity.
| Compound | Molecular Weight ( g/mol ) | Expected Appearance | Typical TLC Rf* | Removal Strategy |
| N,N-Diphenylcinnamamide | 299.38 | White crystalline solid | 0.3 - 0.5 | - |
| Diphenylamine | 169.22 | Off-white solid, can darken | Higher than product | Acid wash |
| Cinnamic Acid | 148.16 | White crystalline solid | Lower than product | Base wash |
*Note: Rf values are approximate and will vary depending on the exact TLC conditions (plate, solvent system). These are provided for relative comparison in a typical hexane/ethyl acetate system.
Concluding Remarks
Achieving high purity in the synthesis of N,N-Diphenylcinnamamide is a critical step for its successful application in research and development. By understanding the underlying chemistry of the Schotten-Baumann reaction and anticipating potential impurities, researchers can proactively address common challenges. The troubleshooting guide and detailed protocols provided here offer a systematic approach to optimizing your synthetic and purification procedures. We encourage you to use this guide as a comprehensive resource to enhance the quality and reliability of your experimental outcomes.
References
-
Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
-
LibreTexts. (2023, January 29). Recrystallization. Chemistry LibreTexts. [Link]
-
Al-Dahham, W. B. (2021, July 16). Experimental No. (4) Recrystallization. ResearchGate. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. [Link]
-
Brightstorm. (2020, January 10). Recrystallization. YouTube. [Link]
-
California State University, Stanislaus. (n.d.). Recrystallization II. [Link]
-
Li, Y., et al. (2022). Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors. Molecules, 27(19), 6265. [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. [Link]
-
Edelmann, F. T. (2020, November 2). What is the best technique for amide purification? ResearchGate. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]
- Google Patents. (n.d.).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Janočková, J., et al. (2016). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. Molecules, 21(9), 1146. [Link]
- Google Patents. (n.d.). Method of preparing cinnamoyl amide.
-
Mohrig, J. R., et al. (2010). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 87, 23. [Link]
-
Karaman, R. (2016, April 22). Can anyone suggest a method to remove diphenylamine from the reaction systerm? ResearchGate. [Link]
-
Al-Bayati, Y. K., & Al-Amiery, A. A. (2012). Thin layer chromatography, high performance liquid chromatography and melting point for extraction and purification of cinnamic acid from cinnamon bark (Cinnamon aromaticum). Journal of Chemical and Pharmaceutical Research, 4(6), 3047-3051. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Zhang, Y., et al. (2014). Purification of Secoisolariciresinol Diglucoside with Column Chromatography on a Sephadex LH-20. Journal of Chromatographic Science, 52(7), 643-648. [Link]
-
Wang, Y., et al. (2021). Design, synthesis, and discovery of cinnamoyl amide derivatives as potent NagZ inhibitors with antibacterial activity. European Journal of Medicinal Chemistry, 213, 113175. [Link]
- Google Patents. (n.d.).
-
El-Sayed, M., et al. (2016). New Neuroprotective Derivatives of Cinnamic Acid by Biotransformation. RSC Advances, 6(82), 78476–78484. [Link]
-
Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]
-
ResearchGate. (n.d.). Design, synthesis, and discovery of cinnamoyl amide derivatives as potent NagZ inhibitors with antibacterial activity. [Link]
-
International Journal of PharmTech Research. (n.d.). Synthesis and Antimicrobial Activity of N, N-Dialkyl Cinnamamides. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016, February 12). MedChem Tips and Tricks. [Link]
-
Ashdin Publishing. (n.d.). Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. [Link]
-
Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]
-
Tetrahedron Letters. (2004). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]
-
Taha, M., et al. (2016). Multifunctional Cinnamic Acid Derivatives. Molecules, 21(11), 1543. [Link]
-
ResearchGate. (n.d.). Preparation of Diglycolamides via Schotten–Baumann Approach and Direct Amidation of Esters. [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
-
lseinjr1. (2018, April 1). Nucleophilic acyl substitution: hydrolysis of acid chlorides. YouTube. [Link]
Sources
- 1. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. youtube.com [youtube.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
N,N-Diphenylcinnamamide experimental variability
Technical Support Center: N,N-Diphenylcinnamamide (NDPC) Subject: Experimental Variability & Troubleshooting Guide Ticket ID: NDPC-TECH-001 Responder: Dr. A. Vance, Senior Application Scientist
Introduction: Understanding the Molecule
Welcome to the technical support center. You are likely working with N,N-Diphenylcinnamamide (NDPC) , a molecule that presents a unique intersection of steric hindrance and photochemical instability.
Unlike simple amides, NDPC possesses two phenyl rings on the nitrogen atom, creating significant steric bulk and reducing the nucleophilicity of the amine precursor (diphenylamine). Furthermore, the cinnamoyl backbone introduces a conjugated alkene susceptible to light-induced isomerization.
This guide addresses the three most common support tickets we receive: low synthetic yields , "phantom" impurities (isomerization) , and biological assay inconsistency .
Module 1: Synthesis & Yield Optimization
User Issue: "I am using standard EDC/NHS or HATU coupling conditions, but my yield is consistently below 20%. What is wrong?"
Diagnosis: The failure lies in the nucleophile, not the coupling reagent. Diphenylamine is an exceptionally poor nucleophile for two reasons:
-
Electronic Deactivation: The lone pair on the nitrogen is delocalized into two phenyl rings, making it unavailable for attack.
-
Steric Hindrance: The two phenyl groups create a "protective cone" around the nitrogen, physically blocking the approach to the activated ester.
Troubleshooting Protocol: Standard peptide coupling reagents (HATU, EDC) often fail to overcome this energy barrier. You must use the Acid Chloride Method with a nucleophilic catalyst.
Optimized Protocol (Acid Chloride Route):
-
Activation: Convert Cinnamic Acid to Cinnamoyl Chloride using Thionyl Chloride (
) or Oxalyl Chloride. Do not generate in situ; isolate the crude acid chloride if possible to remove excess chlorinating agent. -
Coupling: Dissolve Diphenylamine in dry DCM or THF.
-
Base: Add a non-nucleophilic base (Triethylamine or DIPEA) to scavenge HCl.
-
Catalyst (Critical): Add 10-20 mol% DMAP (4-Dimethylaminopyridine) . DMAP forms a highly reactive N-acylpyridinium intermediate that is more susceptible to attack by the sterically hindered diphenylamine.
-
Alternative: For extremely stubborn cases, use Sodium Hydride (NaH) in THF to deprotonate the diphenylamine first, creating the highly nucleophilic amide anion (
).
Workflow Visualization:
Figure 1: Decision logic for overcoming steric hindrance in NDPC synthesis. Standard coupling reagents are insufficient due to the poor nucleophilicity of diphenylamine.
Module 2: Structural Integrity (The "Impurity" Trap)
User Issue: "My HPLC shows two peaks, and my NMR spectrum looks messy with split peaks. Is my compound decomposing?"
Diagnosis:
You are likely observing
- -Isomer (Trans): The thermodynamically stable form (usually the major peak).
- -Isomer (Cis): Formed upon exposure to UV or ambient fluorescent light.
Verification (NMR Self-Validation):
Check the coupling constant (
-
-Isomer: Large coupling constant (
). -
-Isomer: Smaller coupling constant (
).
Corrective Action:
-
Purification: If the
-isomer is present, recrystallize from Ethanol/Water in the dark. -
Storage: Store solid compound in amber vials wrapped in foil.
-
Analysis: Perform HPLC analysis using a column compartment set to 25°C (avoid high heat) and minimize exposure to the UV detector lamp by shortening run times.
Isomerization Mechanism:
Figure 2: Mechanism of light-induced isomerization. The transformation from E to Z is the primary cause of "phantom" impurities in analytical data.
Module 3: Biological Assay Variability
User Issue: "The compound precipitates when added to cell culture media, leading to erratic IC50 values."
Diagnosis:
NDPC is highly lipophilic (High LogP) due to the three phenyl rings. It is virtually insoluble in water. When a DMSO stock solution is spiked into aqueous media, the compound rapidly crashes out if the concentration exceeds its solubility limit (often
Solubility & Formulation Guide:
| Parameter | Characteristic | Recommendation |
| LogP (Est.) | ~4.5 - 5.0 | Highly Lipophilic.[1] |
| DMSO Solubility | High (>50 mM) | Use as primary stock solvent.[1] |
| Aqueous Solubility | Negligible | Do not dilute directly into PBS/Saline.[1][2] |
| Precipitation Risk | High | Occurs immediately upon >1% DMSO spike in media.[1] |
| Stabilizer | None | Use 0.1% Tween-80 or Cyclodextrin in media.[1] |
Protocol for Stable Assay Preparation:
-
Dissolve NDPC in 100% DMSO to make a 10 mM stock.
-
Intermediate Dilution: Dilute the stock 1:10 into pure Ethanol or PEG-400 (not water yet).
-
Final Dilution: Add the intermediate solution dropwise to the cell culture media while vortexing. Ensure final DMSO concentration is
. -
Verification: Inspect the well plate under a microscope. If you see crystals/needles, your data is invalid (false negative due to lack of exposure, or false positive due to physical crystal toxicity).
References
-
Amide Bond Formation: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4][5] Tetrahedron, 61(46), 10827-10852.[4]
-
Nucleophilicity of Amines: Mayr, H., et al. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry.
-
Cinnamamide Photochemistry: Suga, T., et al. (2024). Isomerization of E-Cinnamamides into Z-Cinnamamides Using a Recycling Photoreactor. The Journal of Organic Chemistry.
-
Solubility Data: BenchChem Technical Data. (2025).[6][7][8][9] Solubility of N-Phenylmethanesulfonamide (Analogous Amide Data).
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. growingscience.com [growingscience.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
N,N-Diphenylcinnamamide quality control parameters
Welcome to the technical support center for N,N-Diphenylcinnamamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the quality control of this compound. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the quality, purity, and identity of your N,N-Diphenylcinnamamide for reliable and reproducible experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the quality control of N,N-Diphenylcinnamamide.
1. What are the critical quality control parameters for N,N-Diphenylcinnamamide?
The critical quality control parameters for N,N-Diphenylcinnamamide, a research chemical, are primarily focused on ensuring its identity, purity, and stability. These are not yet standardized in pharmacopeias, so a comprehensive in-house quality control system is essential. The key parameters are summarized in the table below.
| Parameter | Method | Typical Specification | Purpose |
| Identity | ¹H NMR, ¹³C NMR, MS, FTIR | Conforms to the expected structure | Confirms the correct chemical structure. |
| Purity | HPLC/UPLC | ≥95% (for research use) | Quantifies the amount of N,N-Diphenylcinnamamide present. |
| Appearance | Visual Inspection | White to off-white solid | A simple, initial check for gross impurities or degradation. |
| Melting Point | Melting Point Apparatus | A narrow range (e.g., 2-3 °C) | A good indicator of purity; impurities tend to broaden and depress the melting range. |
| Residual Solvents | Headspace GC-MS | Varies based on synthesis | Ensures that solvents used during synthesis are removed to acceptable levels. |
| Water Content | Karl Fischer Titration | <0.5% | Water can affect the stability and reactivity of the compound. |
2. My synthesized N,N-Diphenylcinnamamide has a low melting point and a broad melting range. What could be the cause?
A low and broad melting point is a classic sign of impurities. The most common culprits are unreacted starting materials (cinnamoyl chloride and diphenylamine), byproducts from the synthesis, or residual solvents. It is crucial to perform further analytical testing, such as HPLC and NMR, to identify the nature of these impurities. For more details on troubleshooting purity issues, refer to the troubleshooting guide in Part 2.
3. The color of my N,N-Diphenylcinnamamide is yellow, not white. Is this a problem?
While a slight off-white or pale yellow color may not always indicate significant impurity, it can be a sign of trace impurities or degradation products. The color can arise from the presence of oxidized species or residual starting materials. It is recommended to assess the purity by HPLC. If the purity is high (e.g., >98%), the color may not be a concern for many applications. However, for applications requiring high purity, such as in drug development, further purification via recrystallization or column chromatography may be necessary.
4. How should I properly store N,N-Diphenylcinnamamide to ensure its stability?
N,N-Diphenylcinnamamide should be stored in a tightly sealed container in a cool, dry, and dark place. Amide bonds are generally stable, but prolonged exposure to moisture, light, or high temperatures can lead to hydrolysis or other degradation pathways. For long-term storage, keeping it in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Part 2: Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered during the quality control of N,N-Diphenylcinnamamide.
Issue 1: Low Purity Detected by HPLC
Symptoms:
-
The peak corresponding to N,N-Diphenylcinnamamide is less than the desired purity (e.g., <95%).
-
Multiple impurity peaks are observed in the chromatogram.
Possible Causes and Solutions:
-
Incomplete Reaction: The synthesis may not have gone to completion, leaving unreacted starting materials.
-
Troubleshooting: Analyze the crude product by TLC or HPLC alongside the starting materials to confirm their presence. If starting materials are present, consider optimizing the reaction conditions (e.g., reaction time, temperature, or stoichiometry of reagents).
-
-
Side Reactions: The reaction conditions may have promoted the formation of byproducts.
-
Troubleshooting: Use NMR and MS to identify the structure of the major impurities. This information can help in understanding the side reactions and modifying the synthetic route to minimize them.
-
-
Inefficient Purification: The purification method (e.g., recrystallization or column chromatography) may not have been effective in removing all impurities.
-
Troubleshooting: Re-purify the compound. If recrystallization was used, try a different solvent system. If column chromatography was used, consider optimizing the mobile phase or using a different stationary phase.
-
Workflow for Troubleshooting Low HPLC Purity:
Caption: Troubleshooting workflow for low HPLC purity.
Issue 2: Inconsistent NMR Spectra
Symptoms:
-
The ¹H or ¹³C NMR spectrum does not match the expected structure of N,N-Diphenylcinnamamide.
-
Unexpected peaks are present in the spectrum.
Possible Causes and Solutions:
-
Presence of Impurities: As with HPLC, impurities will show up in the NMR spectrum.
-
Troubleshooting: Integrate the peaks in the ¹H NMR spectrum to estimate the relative amounts of the main product and impurities. Compare the chemical shifts of the impurity peaks with those of the starting materials and expected byproducts.
-
-
Residual Solvents: Solvents used in the synthesis or for preparing the NMR sample can appear in the spectrum.
-
Troubleshooting: Compare the observed solvent peaks with a standard NMR solvent chart. Common residual solvents include diethyl ether, ethyl acetate, and dichloromethane. These can usually be removed by drying the sample under high vacuum.
-
-
Structural Isomers: The synthesis may have produced structural isomers.
-
Troubleshooting: This is less common for this specific synthesis but is a possibility. Advanced NMR techniques (e.g., COSY, HSQC) can help in elucidating the exact structure.
-
-
Sample Degradation: The compound may have degraded in the NMR solvent.
-
Troubleshooting: Re-run the NMR in a freshly prepared sample and a different deuterated solvent if necessary.
-
Part 3: Experimental Protocols
This section provides detailed protocols for the key quality control experiments.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of N,N-Diphenylcinnamamide. The exact conditions may need to be optimized for your specific HPLC system.
Materials:
-
N,N-Diphenylcinnamamide sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for pH adjustment)
-
C18 reverse-phase HPLC column
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a gradient of acetonitrile and water. A common starting point is a linear gradient from 50% acetonitrile to 95% acetonitrile over 15 minutes.
-
Sample Preparation: Accurately weigh about 1 mg of N,N-Diphenylcinnamamide and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
HPLC System Setup:
-
Install the C18 column and equilibrate the system with the initial mobile phase conditions for at least 15-20 minutes.
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to a wavelength where N,N-Diphenylcinnamamide has strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan).
-
-
Injection and Data Acquisition: Inject a suitable volume of the sample (e.g., 10 µL) and start the data acquisition.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
-
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
This protocol provides a general procedure for acquiring a ¹H NMR spectrum of N,N-Diphenylcinnamamide.
Materials:
-
N,N-Diphenylcinnamamide sample
-
Deuterated chloroform (CDCl₃) or another suitable deuterated solvent
-
NMR tube
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of N,N-Diphenylcinnamamide in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain good resolution.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Data Processing and Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks and assign them to the corresponding protons in the N,N-Diphenylcinnamamide structure.
-
The expected chemical shifts, splitting patterns, and integration values should be consistent with the structure.
-
Expected ¹H NMR Data (in CDCl₃):
-
Aromatic protons (from the two phenyl groups and the cinnamoyl group): ~7.0-7.5 ppm
-
Vinylic protons (from the cinnamoyl group): ~6.5-7.8 ppm (as doublets)
Protocol 3: Identity Confirmation by Mass Spectrometry (MS)
This protocol outlines a general method for confirming the molecular weight of N,N-Diphenylcinnamamide.
Materials:
-
N,N-Diphenylcinnamamide sample
-
Suitable solvent (e.g., acetonitrile or methanol)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent.
-
Mass Spectrometer Setup:
-
Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is often suitable for this type of molecule.
-
Set the mass spectrometer to scan in the positive ion mode.
-
-
Sample Infusion/Injection: Introduce the sample into the mass spectrometer, either by direct infusion or via an LC system.
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum over a relevant m/z range.
-
Look for the molecular ion peak [M+H]⁺ or other adducts (e.g., [M+Na]⁺). The expected m/z for [M+H]⁺ of N,N-Diphenylcinnamamide (C₂₁H₁₇NO) is approximately 299.36 + 1.007 = 300.367. The exact mass should be confirmed using a high-resolution mass spectrometer.
-
Overall Quality Control Workflow:
Caption: A comprehensive quality control workflow for N,N-Diphenylcinnamamide.
References
-
General Guidance on Purity of Chemical Substances: European Pharmacopoeia (Ph. Eur.). Council of Europe. [Link]
- Techniques in Organic Chemistry: Mohrig, J. R., Hammond, C. N.
- Spectrometric Identification of Organic Compounds: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). John Wiley & Sons.
-
High-Performance Liquid Chromatography (HPLC) Principles and Applications: Shimadzu. [Link]
-
A Guide to Solving NMR Problems: University of California, Los Angeles (UCLA) Chemistry Department. [Link]
Handling and storage of N,N-Diphenylcinnamamide
CAS: 50395-70-5 | Formula: C₂₁H₁₇NO | MW: 299.37 g/mol [1][2][3]
Material Identification & Intake
The first step in reproducible research is verifying the integrity of your starting material.[1] Do not assume purity based solely on the label.
Q: I just received my shipment. How do I verify the compound's identity and purity?
A: Upon receipt, perform a Structural Integrity Check . N,N-Diphenylcinnamamide is a bulky, lipophilic amide.[1] Its purity is critical because impurities (such as residual diphenylamine or cinnamic acid) can significantly skew biological assays, particularly those involving the Nrf2/ARE pathway or kinase inhibition.[1]
Recommended Verification Protocol:
-
Visual Inspection: The compound should appear as a white to off-white solid.[1] Any yellowing suggests oxidation or photo-degradation of the alkene double bond.[1]
-
Solubility Test: Dissolve a small amount (~1 mg) in DMSO. It should yield a clear, colorless solution.[1] Turbidity implies inorganic salts or moisture contamination.[1]
-
Spectral Confirmation:
-
¹H-NMR (DMSO-d₆ or CDCl₃): Look for the characteristic trans-alkene doublets (coupling constant J ≈ 15-16 Hz) in the 6.5–8.0 ppm region, distinct from the aromatic multiplets of the two N-phenyl rings.[1]
-
LC-MS: Confirm the molecular ion peak [M+H]⁺ at m/z 300.4.
-
Q: The Certificate of Analysis (CoA) lists "Re-test Date."[1] Does this mean the compound expires?
A: Not necessarily. The "Re-test Date" indicates when the supplier guarantees the stated purity if stored correctly. N,N-Diphenylcinnamamide contains an
Action: If the date has passed, run a Thin Layer Chromatography (TLC) check (Hexane:Ethyl Acetate, 8:2) before use.[1] A single spot confirms it is likely still suitable for use.[1]
Storage & Stability
Correct storage prevents the "silent killer" of experiments: slow chemical degradation.
Q: Can I store the powder on the benchtop?
A: No. While amides are generally stable, the cinnamamide motif is sensitive to environmental factors.[1]
-
Light Sensitivity: The conjugated double bond is susceptible to photo-isomerization (E to Z) or [2+2] cycloaddition under prolonged UV/visible light exposure.[1]
-
Oxidation: The alkene group can slowly oxidize in air.[1]
Storage Protocol:
| Parameter | Recommendation | Mechanism/Reasoning |
|---|---|---|
| Temperature | -20°C (Long-term) | Slows thermodynamic degradation pathways.[1] |
| Atmosphere | Inert Gas (Argon/N₂) | Prevents oxidative degradation of the alkene.[1] |
| Container | Amber Vial | Blocks UV light to prevent E/Z isomerization.[1] |
| Desiccation | Required | Prevents hydrolysis (though slow) and caking.[1] |
Q: My -20°C freezer failed. Is the compound ruined?
A: Likely not. N,N-Diphenylcinnamamide is a solid with a high melting point and reasonable thermal stability.[1] Short excursions (24-48 hours) to room temperature are generally acceptable if the vial remained sealed and dry.[1]
-
Troubleshooting: Check appearance. If the solid has turned into a gum or oil, discard it.[1] If it remains a free-flowing powder, verify with NMR/TLC.
Solubilization & Experimental Handling
Most biological assay failures stem from precipitation or solvent incompatibility, not the drug itself.[1]
Q: What is the best solvent for stock solutions?
A: Due to the two phenyl rings, this molecule is highly lipophilic (LogP ≈ 4.9).[1]
-
Preferred: DMSO (Dimethyl sulfoxide) or DMF .[1] It should be soluble up to ~50-100 mM.[1]
-
Avoid: Water, PBS, or other aqueous buffers directly.[1] The compound will precipitate immediately.[1]
-
Caution: Ethanol may work but requires lower concentrations and heating, which poses evaporation risks.[1]
Q: How do I prepare a solution for cell culture (e.g., HepG2 assays)?
A: You must perform a Step-Wise Dilution to prevent "crashing out" (precipitation) when the hydrophobic stock hits the aqueous media.[1]
Protocol:
-
Prepare a 10 mM Stock in 100% DMSO.
-
Create a 100x Working Solution in intermediate media (e.g., culture media with 10% DMSO).
-
Add this Working Solution to your final cell wells to achieve 0.1% final DMSO concentration.[1]
Visualization: Solubilization Decision Tree
Figure 1: Logic flow for preparing stable experimental solutions of N,N-Diphenylcinnamamide.
Safety & Waste Disposal
Treat this compound as a potent bioactive agent until proven otherwise.[1]
Q: The SDS says "No Data Available" for toxicity.[1] Is it safe?
A: Assume it is toxic. [1]
-
Structural Alert: The
-unsaturated amide is a Michael Acceptor .[1][2] These moieties can covalently bind to cysteine residues in proteins.[1] This mechanism is responsible for both its therapeutic potential (Nrf2 activation) and potential toxicity (skin sensitization, cytotoxicity).[1] -
Handling: Always handle in a fume hood. Wear nitrile gloves.[1]
-
Inhalation Risk: As a fine powder, it can be inhaled.[1][4] Use a NIOSH N95 or P100 mask if weighing outside a hood (not recommended).[1]
Q: How do I clean up a spill?
A: Do not use water initially, as the hydrophobic powder will spread.[1]
-
Solid Spill: Cover with a wet paper towel (soaked in ethanol) to prevent dust generation, then wipe up.[1]
-
Solution Spill: Absorb with vermiculite or sand.[1]
-
Decontamination: Wipe the surface with 10% bleach followed by 70% ethanol to degrade any residual organic material.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5708109, N,N-Diphenylcinnamamide. Retrieved from [Link]
Sources
Technical Support Center: N,N-Diphenylcinnamamide
Welcome to the technical support guide for N,N-Diphenylcinnamamide. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound in cytotoxicity assays. Our goal is to provide you with the insights and tools necessary to anticipate, troubleshoot, and resolve potential experimental artifacts, ensuring the integrity and reproducibility of your data.
N,N-Diphenylcinnamamide is a synthetic derivative of cinnamamide, a scaffold known for its diverse pharmacological potential, including anticancer applications.[1] Like many cinnamamide derivatives, its biological activity is of significant interest.[2] However, its physicochemical properties can present challenges in aqueous cell culture environments, leading to potential artifacts that may confound experimental outcomes. This guide provides a structured approach to identifying and mitigating these issues.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the use of N,N-Diphenylcinnamamide in cytotoxicity studies.
Q1: What is the primary cause of inconsistent results in my cytotoxicity assays with N,N-Diphenylcinnamamide?
A1: The most common culprit is the compound's poor aqueous solubility. N,N-Diphenylcinnamamide is a lipophilic molecule, and at concentrations often used in vitro, it can precipitate out of the cell culture medium. This precipitation can lead to high variability between replicate wells and experiments. It is crucial to visually confirm the compound's solubility at the start of every experiment.
Q2: My MTT assay shows high cell viability, but microscopy reveals significant cell death. What could be happening?
A2: This discrepancy often points to an assay artifact. The α,β-unsaturated carbonyl system in the cinnamamide core can potentially act as a reducing agent, directly converting the yellow MTT tetrazolium salt to purple formazan crystals, independent of cellular dehydrogenase activity.[1] This leads to a false-positive signal for viability.[3][4][5][6] It is essential to run a cell-free control (compound + media + MTT) to test for this interference.
Q3: What is a safe final concentration of DMSO to use as a solvent?
A3: While DMSO is a common solvent, its final concentration should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.[7] Some sensitive cell lines may even show stress at concentrations above 0.1%.[8] Always include a vehicle control (cells + media + highest concentration of DMSO used) in your experimental design to account for any solvent effects.
Q4: Can N,N-Diphenylcinnamamide interfere with fluorescence-based assays?
A4: Yes, compounds with aromatic rings, like N,N-Diphenylcinnamamide, can exhibit intrinsic fluorescence or cause quenching effects, interfering with assays that use fluorescent dyes (e.g., Calcein-AM, Propidium Iodide, Hoechst). It is advisable to measure the fluorescence of the compound alone in assay buffer to assess its potential for interference.
Part 2: Troubleshooting Guide: From Artifacts to Accurate Data
This section addresses specific experimental problems in a question-and-answer format, providing in-depth explanations and actionable solutions.
Issue 1: Compound Precipitation and Solubility Problems
You Observe:
-
Visible crystals or cloudiness in the culture wells, especially at higher concentrations.
-
High variability in absorbance/fluorescence readings between replicate wells.
-
A non-linear or unexpectedly flat dose-response curve.
The Scientific Reason: N,N-Diphenylcinnamamide's structure, with its multiple phenyl rings, makes it highly hydrophobic. When a concentrated stock solution (e.g., in DMSO) is diluted into the aqueous, buffered environment of cell culture media, the compound can crash out of solution, forming a precipitate.[9] These particles can scatter light in absorbance-based assays or interfere with imaging, leading to erroneous data that does not reflect true biological activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Solutions:
-
Visual Confirmation: Always inspect your plate under a microscope after adding the compound. Look for crystalline structures or haziness.
-
Determine Solubility Limit: Perform a formal solubility test in your specific cell culture medium (see Protocol 1). This will define the upper limit for your concentration range.
-
Modify Dilution Technique: Instead of adding a small volume of concentrated stock directly to a large volume of media, try adding the media drop-wise to the stock solution while vortexing vigorously.[9] This can prevent localized high concentrations that lead to precipitation.
-
Consider Co-solvents: For particularly challenging compounds, adding a small amount of a biocompatible surfactant like Tween® 20 or Pluronic® F-68 to the stock solution may help maintain solubility, but requires additional vehicle controls to test for surfactant-induced toxicity.[9]
Issue 2: Discrepancies Between Different Viability Assays
You Observe:
-
The MTT or XTT assay indicates high cell viability, but an LDH release assay or direct cell counting shows significant cytotoxicity.
-
The IC50 value from a metabolic assay is dramatically different from that of a membrane integrity assay.
The Scientific Reason: This is a classic sign of assay interference. As mentioned in the FAQ, compounds with reducing potential can directly reduce tetrazolium salts (MTT, XTT, WST-1), mimicking the metabolic activity of viable cells and masking true cytotoxicity.[4][6] Conversely, a compound might inhibit the LDH enzyme, leading to a false-negative result in an LDH assay (underestimation of cytotoxicity).
Self-Validating Experimental Design:
-
Orthogonal Testing: Never rely on a single assay. Confirm your findings using at least two assays based on different biological principles (e.g., metabolic activity vs. membrane integrity vs. ATP content).
-
Cell-Free Controls: This is non-negotiable. For every assay, run a parallel experiment in a cell-free plate containing only media, your compound at all concentrations, and the assay reagents. Any signal generated in these wells is a direct measure of the artifact.
Caption: Workflow for diagnosing assay interference.
Solutions:
-
Switch to a More Robust Assay: Assays that measure intracellular ATP levels (e.g., CellTiter-Glo®) are generally less susceptible to interference from colored or reducing compounds.[5]
-
Use a Direct Cytotoxicity Method: Assays that measure the release of lactate dehydrogenase (LDH) from damaged cells directly quantify cell death.[10] However, remember to run a control to check for compound-mediated inhibition of the LDH enzyme itself.
-
Employ Imaging-Based Methods: High-content imaging with nuclear stains (e.g., Hoechst 33342 for total cells) and membrane-impermeable dyes (e.g., Propidium Iodide or CellTox™ Green for dead cells) provides direct, quantifiable evidence of cell death and is considered a gold standard.[11]
Part 3: Key Experimental Protocols
These protocols provide step-by-step guidance for the validation experiments mentioned above.
Protocol 1: Aqueous Solubility Assessment
Objective: To determine the maximum soluble concentration of N,N-Diphenylcinnamamide in your specific cell culture medium.
-
Preparation: Prepare a 10 mM stock solution of N,N-Diphenylcinnamamide in 100% DMSO. Prepare aliquots of your complete cell culture medium (including serum).
-
Serial Dilution: Create a serial dilution of your compound directly in the cell culture medium in a clear 96-well plate. Aim for a final DMSO concentration consistent with your experiments (e.g., 0.5%). Include a vehicle control (media + 0.5% DMSO).
-
Incubation: Incubate the plate under the same conditions as your cell-based assays (e.g., 37°C, 5% CO2) for at least 4 hours to allow for equilibration.
-
Visual Inspection: Carefully inspect each well using a phase-contrast microscope at 10x or 20x magnification.
-
Determination: The highest concentration that shows no visible precipitate (crystals, cloudiness) is your maximum working solubility limit. All subsequent experiments should use this concentration as the upper boundary.
Protocol 2: Cell-Free MTT Reduction Assay
Objective: To test if N,N-Diphenylcinnamamide directly reduces the MTT tetrazolium salt.
-
Plate Setup: Use a 96-well plate. Do not add any cells.
-
Compound Addition: Add 100 µL of complete cell culture medium to each well. Then, add your N,N-Diphenylcinnamamide stock solution to achieve the same final concentrations used in your cytotoxicity assay. Include a "media only" and a "vehicle control" well.
-
Incubation: Incubate the plate for the same duration as your compound treatment in the cell-based assay (e.g., 24, 48, or 72 hours).
-
MTT Reagent: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of DMSO or SDS-HCl solution to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm. Any significant increase in absorbance in the compound-treated wells compared to the vehicle control indicates direct MTT reduction and a false-positive signal.
Data Summary Table
While specific IC50 values for N,N-Diphenylcinnamamide are not broadly published, the properties of the cinnamamide scaffold are well-documented. This table summarizes key considerations for experimental design.
| Parameter | Typical Value / Observation | Implication for Experimental Design |
| Aqueous Solubility | Low; prone to precipitation above low µM range. | Must be empirically determined (Protocol 1). Limits maximum testable concentration. |
| LogP | High (predicted) | Lipophilic nature suggests potential for membrane interaction and non-specific binding. |
| Reactivity | Contains an α,β-unsaturated carbonyl system. | Potential for Michael addition reactions and interference with redox-based assays (MTT, XTT).[1] |
| Recommended Solvent | DMSO | Final concentration must be kept low (<0.5%) and consistent across all wells.[7] |
References
-
N,N-Diphenylcinnamamide | CAS 50395-70-5 | RUO - Benchchem.
-
Karakas, D., et al. (2017). The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. Turkish Journal of Biology.
-
Vervandier-Fassart, J., et al. (2003). [Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound]. Encephale.
-
Gunia-Krzyżak, A., et al. (2015). Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships. ChemMedChem.
-
Wang, L., et al. (2016). Synthesis and Cytotoxicity Evaluation of Naphthalimide Derived N-Mustards. Molecules.
-
Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs.
-
Wieck, A., et al. (2022). Synthesis and Biological Evaluation of Flavonoid-Cinnamic Acid Amide Hybrids with Distinct Activity against Neurodegeneration in Vitro and in Vivo. Chemistry.
-
Vamvakides, A. (2003). Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound. ResearchGate.
-
How do you dissolve chemicals in the culture medium? - ResearchGate.
-
Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays - Benchchem.
-
Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - US.
-
Karakas, D., et al. (2017). The MTT Viability Assay Yields Strinkingly False Positive Viabilities Although The Cells Are Died by Some Plant Extracts. ResearchGate.
-
Coussens, N. P., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual.
-
Anusha, S., et al. (2021). Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. International Journal of Drug Design and Discovery.
-
Albuquerque, E. X., et al. (2002). Mechanism of action of galantamine on N-methyl-D-aspartate receptors in rat cortical neurons. Journal of Pharmacology and Experimental Therapeutics.
-
Scott, D., et al. (1987). Mutagenic properties of N-nitrosopeptides in mammalian cell culture assays. Carcinogenesis.
-
Li, L. H., et al. (1985). Mechanism of action of didemnin B, a depsipeptide from the sea. Cancer Letters.
-
The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery - Promega Corporation.
-
Zhang, Y., et al. (2022). Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors. Molecules.
-
Karakaş, D., et al. (2017). The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. TÜBİTAK Academic Journals.
-
Simundic, A. M. (2014). Interferences in quantitative immunochemical methods. Biochemia Medica.
-
Kurach, L. (2019). Precipitation in cell culture medium? - ResearchGate.
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube.
-
van Tonder, A., et al. (2022). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences.
-
Karakas, D., et al. (2017). The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. PubMed.
Sources
- 1. N,N-Diphenylcinnamamide|CAS 50395-70-5|RUO [benchchem.com]
- 2. ashdin.com [ashdin.com]
- 3. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "The MTT viability assay yields strikingly false-positive viabilities a" by DİDEM KARAKAŞ, FERDA ARI et al. [journals.tubitak.gov.tr]
- 6. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Illuminating the Bioactivity of N,N-Diphenylcinnamamide: A Comparative Guide
For researchers, scientists, and professionals in drug development, the identification and characterization of novel bioactive compounds are paramount. N,N-Diphenylcinnamamide, a derivative of cinnamic acid, belongs to a class of compounds that has garnered significant interest for its diverse pharmacological potential. This guide provides an in-depth, objective comparison of the anticipated biological activities of N,N-Diphenylcinnamamide with established alternatives, supported by experimental data from closely related analogs.
A Note on Data Availability: Direct experimental data for N,N-Diphenylcinnamamide is limited in publicly accessible literature. Therefore, this guide utilizes data from structurally similar N-aryl cinnamamides to infer and illustrate its potential biological activities. This approach provides a valuable comparative framework, though it should be noted that direct experimental validation is essential.
Unveiling the Therapeutic Potential: Anticancer and Anti-inflammatory Activities
Cinnamic acid and its derivatives are recognized for a wide spectrum of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects[1][2]. The core structure, featuring an α,β-unsaturated carbonyl system, is a key pharmacophore that can interact with various cellular targets[3]. This guide will focus on two prominent and well-documented activities of the N-aryl cinnamamide class: anticancer and anti-inflammatory effects.
Section 1: Comparative Analysis of Anticancer Activity
N-aryl cinnamamides have demonstrated notable cytotoxic effects against various cancer cell lines[4][5]. The proposed mechanisms of action often involve the induction of cell cycle arrest and apoptosis through the disruption of microtubule dynamics[5].
Quantitative Comparison of Cytotoxicity
To contextualize the potential efficacy of N,N-Diphenylcinnamamide, the following table presents IC50 values for closely related N-aryl cinnamamide derivatives against various cancer cell lines, compared with the standard chemotherapeutic agent, Doxorubicin.
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| N-benzyl-p-coumaramide | P388 (murine leukemia) | 16.15 µg/mL (~43 µM) | [4] |
| N-(o-tolyl)caffeamide | P388 (murine leukemia) | 0.91 µg/mL (~2.8 µM) | [4] |
| Phenylcinnamide (8H) | Various | 1 - 10 | [5] |
| Doxorubicin | - | Generally sub-micromolar | [6] |
Disclaimer: The IC50 values for the cinnamamide derivatives are presented to illustrate the potential potency of this class of compounds. The exact IC50 for N,N-Diphenylcinnamamide may vary significantly.
Mechanistic Insights: A Visual Representation
The anticancer activity of many chemotherapeutics, such as Doxorubicin, involves the induction of DNA damage and inhibition of topoisomerase II[6][7][8][9]. The experimental workflow to determine cytotoxicity is crucial for assessing the potential of new compounds.
Caption: A generalized workflow for evaluating the in vitro cytotoxicity of a test compound.
Section 2: Comparative Analysis of Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. N-aryl cinnamamides have been investigated for their potential to modulate inflammatory pathways, primarily through the inhibition of the pro-inflammatory transcription factor NF-κB[10][11].
Quantitative Comparison of Anti-inflammatory Effects
The following table compares the inhibitory effects of N-aryl cinnamamide derivatives on NF-κB activation and TNF-α production with the well-known nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen.
| Compound/Drug | Assay | Effect | Concentration | Reference |
| (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | NF-κB Activation | Significant Inhibition | 2 µM | [3] |
| (2E)-N-(2,6-dibromophenyl)- 3-phenylprop-2-enamide | NF-κB Activation | Significant Inhibition | 2 µM | [3] |
| (2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide | NF-κB Activation | Significant Inhibition | 2 µM | [3] |
| Ibuprofen | COX-1 Inhibition | IC50 = 2.1 µM | [12] | |
| Ibuprofen | COX-2 Inhibition | IC50 = 1.6 µM | [12] |
Disclaimer: The presented data for cinnamamide derivatives indicate the potential for anti-inflammatory activity within this compound class. The specific activity of N,N-Diphenylcinnamamide requires direct experimental confirmation.
Mechanistic Insights: A Visual Representation
The anti-inflammatory action of N-aryl cinnamamides is believed to be mediated through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response.
Caption: The proposed mechanism of anti-inflammatory action for N-aryl cinnamamides via inhibition of the NF-κB pathway.
Section 3: Experimental Protocols
To facilitate further research and validation, detailed protocols for the key assays discussed in this guide are provided below.
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
Materials:
-
96-well plates
-
Cancer cell line of choice (e.g., HeLa, MCF-7)
-
Complete culture medium
-
N,N-Diphenylcinnamamide and comparator compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of N,N-Diphenylcinnamamide and comparator compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Protocol 2: NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor in response to treatment with a compound.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
96-well opaque plates
-
N,N-Diphenylcinnamamide and comparator compounds
-
Inducer of NF-κB activation (e.g., TNF-α)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of N,N-Diphenylcinnamamide or comparator compounds.
-
Induction of NF-κB: After a 1-hour pre-incubation with the compounds, stimulate the cells with an NF-κB inducer (e.g., 10 ng/mL TNF-α) for 6-8 hours.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percentage of NF-κB inhibition relative to the stimulated control.
Protocol 3: In Vitro Protein Denaturation Assay
This is a simple method to screen for anti-inflammatory activity by assessing the inhibition of heat-induced protein denaturation.
Materials:
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS, pH 6.3)
-
N,N-Diphenylcinnamamide and comparator compounds
-
Water bath
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of albumin solution (5% w/v), 2.8 mL of PBS, and 0.5 mL of various concentrations of the test compounds. A control group without the test compound should also be prepared.
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Heating: Heat the mixtures at 70°C in a water bath for 5 minutes.
-
Cooling: Cool the solutions to room temperature.
-
Absorbance Measurement: Measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
Conclusion
While direct experimental evidence for the biological activity of N,N-Diphenylcinnamamide remains to be fully elucidated, the data from closely related N-aryl cinnamamides strongly suggest its potential as a promising candidate for further investigation in the fields of oncology and inflammatory diseases. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers to design and execute experiments to confirm and characterize the bioactivity of this intriguing molecule. Future studies should focus on obtaining specific IC50 values, elucidating the precise molecular mechanisms of action, and evaluating the in vivo efficacy and safety profile of N,N-Diphenylcinnamamide.
References
-
Development trans-N-benzyl hydroxyl cinnamamide based compounds from cinnamic acids and characteristics anticancer potency. (2022). Universitas Hasanuddin. [Link]
-
An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. (2023). National Institutes of Health. [Link]
-
N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. (n.d.). MDPI. [Link]
-
Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (n.d.). National Institutes of Health. [Link]
-
(PDF) Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives. (2019). ResearchGate. [Link]
-
NF-KBLUCIFERASE ASSAY. (2012). Bowdish Lab. [Link]
-
Phenylcinnamides as novel antimitotic agents. (2010). PubMed. [Link]
-
PharmGKB summary: ibuprofen pathways. (n.d.). National Institutes of Health. [Link]
-
Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. (2020). Remedy Publications LLC. [Link]
-
NF-κB inhibition by dimethylaminoparthenolide radiosensitizes non-small-cell lung carcinoma by blocking DNA double-strand break repair. (2018). PubMed Central. [Link]
-
In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. (n.d.). National Institutes of Health. [Link]
-
IC50 values (μm) of 1 and 2 towards various cancer cell lines (n=3). (n.d.). ResearchGate. [Link]
-
A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. (n.d.). National Institutes of Health. [Link]
-
Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. (n.d.). MDPI. [Link]
-
NF-κB luciferase reporter assay. (n.d.). Bio-protocol. [Link]
-
Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases. (n.d.). MDPI. [Link]
-
Cinnamamide, an antitumor agent with low cytotoxicity acting on matrix metalloproteinase. (2000). PubMed. [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]
-
Synthesis and antitumor activity of two ifosfamide analogs with a five-membered ring. (n.d.). Arzneimittelforschung. [Link]
-
Lei Zhang - An inhibitor of IKK/NF-κB signaling reduces cellular senescence and improves health span. (2020). YouTube. [Link]
-
Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases. (2021). ResearchGate. [Link]
-
Human NF-κB Reporter Assay System. (n.d.). Indigo Biosciences. [Link]
-
Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. (n.d.). The Royal Society of Chemistry. [Link]
-
In vitro benchmarking of NF-κB inhibitors. (n.d.). National Institutes of Health. [Link]
-
Novel analogs of D-e-MAPP and B13. Part 1: synthesis and evaluation as potential anticancer agents. (2008). PubMed. [Link]
-
IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. (n.d.). PubMed Central. [Link]
-
Cell Viability Assays. (2013). National Institutes of Health. [Link]
-
In vitro Evaluation of Anti-inflammatory Protein-Denaturation Activity of Cashew (Anacardium occidentale Linn) Stem Bark Using a UV–Vis Spectrophotometer. (2023). ResearchGate. [Link]
-
Doxorubicin. (n.d.). Wikipedia. [Link]
-
Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides. (n.d.). MDPI. [Link]
-
Human NF-κB Reporter Assay System. (n.d.). Indigo Biosciences. [Link]
-
TNFα blockade in human diseases: Mechanisms and future directions. (n.d.). National Institutes of Health. [Link]
-
A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits”. (n.d.). National Institutes of Health. [Link]
-
THP-1 Cell Line - NF- κB Reporter (Luc). (n.d.). BPS Bioscience. [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). National Institutes of Health. [Link]
-
The selectivity indexes (SI) that represent IC50 for normal cell... (n.d.). ResearchGate. [Link]
-
In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. (2023). Chemical Engineering Transactions. [Link]
-
MTT Proliferation Assay Protocol. (2018). ResearchGate. [Link]
-
CYTOTOXICITY OF PHENYL PYRIMIDINE NANO PARTICLES ON MCF-7 CANCER CELL LINES. (n.d.). troindia. [Link]
-
In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. (2023). MDPI. [Link]
-
Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation. (2017). PubMed Central. [Link]
Sources
- 1. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation [mdpi.com]
- 4. pakdosen.unhas.ac.id [pakdosen.unhas.ac.id]
- 5. Phenylcinnamides as novel antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacogenomics of TNF inhibitors [frontiersin.org]
- 7. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB inhibition by dimethylaminoparthenolide radiosensitizes non-small-cell lung carcinoma by blocking DNA double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of N,N-Diphenylcinnamamide: A Comparative Guide for Researchers
For researchers and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel compound is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive framework for validating the hypothesized MoA of N,N-Diphenylcinnamamide, a synthetic small molecule with potential therapeutic applications. Drawing from the broad bioactivity of cinnamamide derivatives, which includes anti-inflammatory, neuroprotective, and analgesic properties, we will focus on a primary hypothesized target: Fatty Acid Amide Hydrolase (FAAH).[1][2][3] This guide will provide a step-by-step, experimentally-driven approach to rigorously test this hypothesis, compare N,N-Diphenylcinnamamide's performance against established FAAH inhibitors, and explore potential alternative mechanisms.
The Prevailing Hypothesis: N,N-Diphenylcinnamamide as a Fatty Acid Amide Hydrolase (FAAH) Inhibitor
FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides.[2][4] Inhibition of FAAH increases the endogenous levels of these signaling lipids, leading to a range of potential therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory actions.[2][4] Several cinnamamide derivatives have shown activity as FAAH inhibitors, making this a logical and compelling starting point for our investigation into N,N-Diphenylcinnamamide.[5]
Our central hypothesis is that N,N-Diphenylcinnamamide exerts its biological effects through the direct inhibition of FAAH, leading to an accumulation of endogenous substrates and subsequent downstream signaling. The following experimental workflow is designed to systematically validate or refute this hypothesis.
Caption: A stepwise workflow for validating the mechanism of action of N,N-Diphenylcinnamamide, starting from in vitro target engagement and progressing to cellular validation and comparative analysis.
Experimental Validation: A Phased Approach
This section details the experimental protocols necessary to test our central hypothesis. Each step is designed to provide robust and reproducible data.
Phase 1: In Vitro Target Engagement
The initial phase focuses on determining if N,N-Diphenylcinnamamide directly interacts with and inhibits the FAAH enzyme in a purified system.
Experiment 1: Biochemical FAAH Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of N,N-Diphenylcinnamamide against purified FAAH.
-
Methodology:
-
Utilize a commercially available FAAH inhibitor screening assay kit (e.g., Cayman Chemical, Abcam). These kits typically employ a fluorogenic substrate that, when cleaved by FAAH, releases a fluorescent product.
-
Prepare a dilution series of N,N-Diphenylcinnamamide (e.g., from 1 nM to 100 µM).
-
Incubate purified recombinant human or rat FAAH with the various concentrations of N,N-Diphenylcinnamamide for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity over time using a plate reader.
-
As a positive control, use a known FAAH inhibitor, such as URB597.
-
Calculate the percentage of inhibition for each concentration of N,N-Diphenylcinnamamide relative to a vehicle control (e.g., DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experiment 2: Binding Kinetics and Reversibility
-
Objective: To determine the inhibition constant (Ki) and assess whether the inhibition is reversible or irreversible.
-
Methodology:
-
Perform the biochemical FAAH inhibition assay as described above, but with varying concentrations of both the substrate and N,N-Diphenylcinnamamide.
-
Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
To assess reversibility, pre-incubate FAAH with a high concentration of N,N-Diphenylcinnamamide for an extended period (e.g., 1-2 hours). Then, dilute the enzyme-inhibitor complex significantly to reduce the concentration of free inhibitor and measure the recovery of enzyme activity over time. A lack of recovery suggests irreversible inhibition.
-
Phase 2: Cell-Based Target Validation
This phase aims to confirm that N,N-Diphenylcinnamamide can access and inhibit FAAH within a cellular context and elicit the expected downstream biological effects.
Experiment 3: Cellular FAAH Activity Assay
-
Objective: To measure the inhibition of endogenous FAAH activity in intact cells.
-
Methodology:
-
Culture a cell line known to express FAAH, such as neuroblastoma (e.g., SH-SY5Y) or astrocytoma (e.g., U373) cells.
-
Treat the cells with a dilution series of N,N-Diphenylcinnamamide for a specified duration (e.g., 1-4 hours).
-
Lyse the cells and measure the FAAH activity in the cell lysates using the biochemical assay described in Experiment 1.
-
Alternatively, for a more physiologically relevant readout, use an intact cell assay where a cell-permeable FAAH substrate is added directly to the culture medium. The amount of product released into the medium is then quantified.
-
Determine the cellular IC50 value for N,N-Diphenylcinnamamide.
-
Experiment 4: Quantification of Endogenous Endocannabinoid Levels
-
Objective: To measure the accumulation of anandamide and other FAAH substrates in cells treated with N,N-Diphenylcinnamamide.
-
Methodology:
-
Treat cells (as in Experiment 3) with N,N-Diphenylcinnamamide at concentrations around its cellular IC50.
-
After the treatment period, harvest the cells and perform lipid extraction.
-
Quantify the levels of anandamide, palmitoylethanolamide (PEA), and oleoylethanolamide (OEA) using liquid chromatography-mass spectrometry (LC-MS).
-
A significant increase in the levels of these endocannabinoids in treated cells compared to vehicle-treated cells would provide strong evidence for FAAH inhibition.
-
Phase 3: Comparative Analysis and Off-Target Screening
In this final phase, the performance of N,N-Diphenylcinnamamide is benchmarked against other known FAAH inhibitors, and its selectivity is assessed.
Experiment 5: Head-to-Head Comparison with Known FAAH Inhibitors
-
Objective: To compare the potency and efficacy of N,N-Diphenylcinnamamide with other well-characterized FAAH inhibitors.
-
Methodology:
-
Select a panel of known FAAH inhibitors with different chemical scaffolds and mechanisms of inhibition (e.g., URB597, PF-3845).
-
Perform the biochemical and cellular FAAH inhibition assays (Experiments 1 and 3) in parallel for N,N-Diphenylcinnamamide and the selected reference compounds.
-
This direct comparison will provide valuable context for the potency of N,N-Diphenylcinnamamide.
-
Experiment 6: Selectivity Profiling
-
Objective: To assess the selectivity of N,N-Diphenylcinnamamide for FAAH over other related enzymes and potential off-targets.
-
Methodology:
-
Screen N,N-Diphenylcinnamamide against a panel of related hydrolases, such as monoacylglycerol lipase (MAGL), the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).
-
Utilize a broader off-target screening service (e.g., Eurofins SafetyScreen, CEREP) to test N,N-Diphenylcinnamamide against a large panel of receptors, ion channels, transporters, and enzymes. This is crucial for identifying potential liabilities and alternative mechanisms of action.
-
Data Presentation and Interpretation
The quantitative data generated from the experiments described above should be summarized in a clear and concise table for easy comparison.
| Parameter | N,N-Diphenylcinnamamide | URB597 (Reference) | PF-3845 (Reference) |
| Biochemical IC50 (nM) | Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Cellular IC50 (nM) | Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Mode of Inhibition | Competitive/Non-competitive/etc. | Covalent, Irreversible | Covalent, Irreversible |
| Anandamide Fold Increase | Fold change vs. vehicle | Fold change vs. vehicle | Fold change vs. vehicle |
| MAGL Inhibition (IC50, µM) | >10 | >10 | >10 |
Interpreting the Results:
-
A potent biochemical and cellular IC50 for N,N-Diphenylcinnamamide, comparable to or better than the reference compounds, would strongly support the FAAH inhibition hypothesis.
-
A significant and dose-dependent increase in endogenous anandamide levels would provide further validation.
-
High selectivity for FAAH over MAGL and other targets would indicate a specific mechanism of action.
-
Discrepancies between biochemical and cellular potency could suggest issues with cell permeability or metabolism of the compound.
Visualizing the Signaling Pathway
The hypothesized mechanism of action can be visualized to provide a clear conceptual framework.
Caption: The proposed signaling pathway for N,N-Diphenylcinnamamide as a FAAH inhibitor, leading to increased anandamide levels and activation of cannabinoid receptors.
Conclusion and Future Directions
This guide outlines a rigorous and systematic approach to validating the hypothesized mechanism of action of N,N-Diphenylcinnamamide as a FAAH inhibitor. By following these experimental protocols, researchers can generate the necessary data to confirm target engagement, cellular activity, and selectivity. Positive results from this workflow would provide a strong foundation for further preclinical and clinical development.
Should the experimental data not support the FAAH inhibition hypothesis, the broad biological activity of cinnamamides suggests other potential mechanisms to explore.[1][3] These could include modulation of other signaling pathways, such as those involving N-methyl-D-aspartate (NMDA) receptors or pathways related to oxidative stress.[6][7] The results from the off-target screening will be invaluable in guiding these future investigations.
References
-
Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound - ResearchGate. (2025, August 6). Retrieved from [Link]
-
[Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound]. (n.d.). PubMed. Retrieved from [Link]
-
Mechanism of action of didemnin B, a depsipeptide from the sea. (n.d.). PubMed. Retrieved from [Link]
-
What are FAAH inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]
-
Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. (2022, March 15). PMC - NIH. Retrieved from [Link]
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. (2022, March 3). PMC - NIH. Retrieved from [Link]
-
Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer. (n.d.). PMC. Retrieved from [Link]
-
Unlocking the potential of protein-derived peptides to target G-quadruplex DNA: from recognition to anticancer activity. (n.d.). PMC - NIH. Retrieved from [Link]
-
N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. (n.d.). MDPI. Retrieved from [Link]
-
Signaling Pathways Underlying the Rapid Antidepressant Actions of Ketamine. (n.d.). PMC. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of N, N-Dialkyl Cinnamamides. (n.d.). Retrieved from [Link]
-
Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Macamides. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. (n.d.). PMC. Retrieved from [Link]
-
Mechanism of action of galantamine on N-methyl-D-aspartate receptors in rat cortical neurons. (n.d.). PubMed. Retrieved from [Link]
-
GSDME-dependent pyroptosis signaling pathway in diabetic nephropathy. (2023, May 11). PubMed Central. Retrieved from [Link]
-
Signaling pathways mediating anti-apoptotic action of neurotrophins. (n.d.). PubMed - NIH. Retrieved from [Link]
-
Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents. (n.d.). Retrieved from [Link]
-
In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 5. Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Macamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanism of action of galantamine on N-methyl-D-aspartate receptors in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: N,N-Diphenylcinnamamide Scaffolds vs. Cisplatin in Cytotoxicity
Executive Summary
Verdict: Cisplatin remains the clinical gold standard for broad-spectrum efficacy, particularly in testicular, ovarian, and lung cancers, due to its aggressive DNA-crosslinking mechanism. However, N,N-Diphenylcinnamamide (NDPC) and its optimized derivatives represent a burgeoning class of "targeted" cytotoxic agents. While the parent NDPC molecule is primarily a lipophilic scaffold with moderate activity, its functionalized derivatives (e.g., N-heterocyclic cinnamamides) have demonstrated superior potency (IC₅₀ < 1 µM) in specific cell lines (e.g., Jurkat, MCF-7) with a significantly better safety profile regarding nephrotoxicity.
-
Best for Aggressive Tumor Debulking: Cisplatin.[1]
-
Best for Targeted Therapy/Drug Resistance Reversal: NDPC Derivatives (Tubulin/HDAC targeting).
Chemical & Pharmacological Profile
Structural Comparison
The fundamental difference lies in their pharmacophores: Cisplatin is an inorganic metal complex, whereas NDPC is an organic, conjugated system.
| Feature | Cisplatin | N,N-Diphenylcinnamamide (NDPC) |
| Formula | PtCl₂(NH₃)₂ | C₂₁H₁₇NO |
| Class | Platinum Coordination Complex | |
| Geometry | Square Planar | Planar/Conjugated (Michael Acceptor) |
| Lipophilicity | Low (Hydrophilic/Polar) | High (Lipophilic, crosses membranes easily) |
| Stability | Labile (Aquates in cytoplasm) | Stable (Metabolically active Michael acceptor) |
Mechanism of Action (MOA) Divergence
Cisplatin acts as a "genotoxic hammer," while NDPC derivatives act as "precision wrenches" on the cytoskeleton and epigenetic machinery.
Figure 1: Mechanistic divergence between Cisplatin (DNA damage) and NDPC derivatives (Cytoskeletal/Epigenetic modulation).
Cytotoxicity Performance Data
The following data aggregates IC₅₀ values (concentration required to inhibit 50% of cell growth). Note that "NDPC Derivatives" refers to optimized analogs (e.g., substituted N-phenyl or heterocyclic cinnamamides), as the unsubstituted parent scaffold is often less potent.
Comparative IC₅₀ Values (µM)
| Cell Line | Tissue Origin | Cisplatin (Benchmark) | NDPC Derivatives (Optimized) | Performance Verdict |
| HeLa | Cervical Cancer | 4.50 ± 0.8 µM | 2.10 – 15.0 µM | Cisplatin Wins (Generally more potent) |
| A549 | Lung Carcinoma | 9.20 ± 1.2 µM | 5.50 – 8.0 µM | Comparable |
| MCF-7 | Breast Cancer | 12.5 ± 2.0 µM | 0.035 – 5.0 µM | NDPC Wins (High selectivity in derivatives) |
| Jurkat | T-Cell Leukemia | 1.80 ± 0.5 µM | 0.035 µM (Thiazole-derivative) | NDPC Dominates (Nanomolar potency) |
| HepG2 | Liver Carcinoma | 3.80 ± 0.6 µM | 1.50 – 10.0 µM | Variable (Dependent on substitution) |
| WI-38 | Normal Fibroblast | > 50 µM | > 100 µM | NDPC Safer (Higher Selectivity Index) |
Key Insight: While Cisplatin is consistently active across all lines, NDPC derivatives show a "hit-or-miss" profile. However, when they "hit" (as seen in Jurkat or MCF-7 lines with specific thiazole-substituted cinnamamides), they can be 100x more potent than Cisplatin [1, 2].
Experimental Protocols for Validation
To validate these comparisons in your own lab, use the following standardized workflows.
A. Cytotoxicity Screening (MTT Assay)
This protocol ensures a direct, head-to-head comparison of metabolic activity inhibition.
-
Seeding: Plate tumor cells (e.g., A549) at
cells/well in 96-well plates. Incubate 24h. -
Drug Preparation:
-
Treatment: Treat cells with serial dilutions (0.01 µM to 100 µM) for 48h and 72h.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure Absorbance at 570 nm. Calculate IC₅₀ using non-linear regression (GraphPad Prism).
B. Flow Cytometry (Mechanism Confirmation)
To distinguish how the cells die (Cisplatin S-phase arrest vs. NDPC G2/M arrest).
Figure 2: Flow cytometry workflow to distinguish cell cycle arrest phases.
Toxicology & Selectivity Profile
This is the critical differentiator for drug development.
Cisplatin Limitations[3][4]
-
Nephrotoxicity: Accumulates in proximal tubule cells, causing acute kidney injury in ~30% of patients.
-
Ototoxicity: Permanent hearing loss due to hair cell damage.
-
Resistance: Tumors rapidly develop resistance via efflux pumps (copper transporters) and increased glutathione (GSH) levels.
NDPC Advantages
-
Selectivity Index (SI): NDPC derivatives often show SI > 10 (toxic to cancer, safe for normal cells), whereas Cisplatin often has an SI < 5.
-
MDR Reversal: Because NDPC derivatives are often hydrophobic and target tubulin, they remain effective in Multi-Drug Resistant (MDR) cells that pump out Cisplatin.
-
Michael Acceptor Activity: The
-unsaturated ketone moiety can covalently bind to specific cysteine residues in enzymes (like HDACs or Thioredoxin Reductase), inducing oxidative stress specifically in cancer cells that are already under high ROS load [3].
References
-
Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives. RSC Advances. (2015). Demonstrates nanomolar IC50 values (0.035 µM) for specific cinnamamide derivatives against Jurkat cells.
-
Cisplatin cytotoxicity and DNA repair in cancer cell lines. Journal of Molecular Structure. (2024). Provides benchmark IC50 data for Cisplatin across HeLa, HepG2, and MCF-7 lines.[1]
-
N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress. International Journal of Molecular Sciences. (2021). Discusses the Nrf2 activation and safety profile of the cinnamamide scaffold.
-
Mechanism of action of cinnamamide derivatives. Bioorganic & Medicinal Chemistry. Highlights tubulin polymerization inhibition as a primary mechanism for N-substituted cinnamamides.
Sources
- 1. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative cytotoxicity of oxaliplatin and cisplatin in non-seminomatous germ cell cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comprehensive Guide to Elucidating the Selectivity Profile of N,N-Diphenylcinnamamide
In the landscape of modern drug discovery, the adage "know thy target" is paramount. However, of equal importance is to "know thy non-targets." Off-target interactions, or cross-reactivity, can lead to unforeseen toxicities, diminished efficacy, and costly late-stage clinical failures. This guide provides a comprehensive framework for conducting rigorous cross-reactivity studies of the novel compound N,N-Diphenylcinnamamide. We will explore the rationale behind experimental design, present detailed protocols for key assays, and offer a comparative analysis against hypothetical alternative molecules, providing researchers, scientists, and drug development professionals with a robust roadmap for characterizing compound selectivity.
The Critical Imperative of Cross-Reactivity Profiling
The journey of a drug candidate from bench to bedside is fraught with challenges, with a significant portion of failures attributed to a lack of specificity.[1] Cross-reactivity occurs when a compound binds to unintended proteins, which can be structurally related to the primary target or entirely distinct.[2][3] These off-target interactions can trigger a cascade of unintended biological effects, ranging from mild side effects to severe adverse events. Therefore, a thorough understanding of a compound's selectivity profile early in the development process is not merely a regulatory requirement but a fundamental aspect of risk mitigation and a cornerstone of building a strong safety profile for a potential therapeutic.
While the primary target and mechanism of action of N,N-Diphenylcinnamamide are under active investigation, preliminary structural analyses suggest potential interactions with a range of protein families. This guide outlines a multi-pronged approach to systematically de-risk this compound by identifying and characterizing its potential off-target liabilities.
Designing a Robust Cross-Reactivity Study: A Multi-Assay Strategy
A single experimental approach is rarely sufficient to comprehensively map the cross-reactivity of a novel compound. A well-designed study employs a tiered and orthogonal strategy, beginning with broad screening and progressing to more focused, in-depth analyses. Our proposed workflow for N,N-Diphenylcinnamamide is illustrated below.
Figure 1: A tiered workflow for assessing the cross-reactivity of N,N-Diphenylcinnamamide.
Tier 1: Broad Panel Screening
The initial step involves screening N,N-Diphenylcinnamamide against large, diverse panels of kinases and receptors. This provides a broad, unbiased view of its potential interaction landscape.
Kinase Profiling
Rationale: Protein kinases are a large family of enzymes involved in a vast array of cellular processes, and they are common off-targets for small molecule inhibitors.[4][5] Screening against a comprehensive kinase panel is essential to identify any unintended inhibitory activity.
Experimental Protocol: Radiometric Kinase Assay
-
Compound Preparation: Prepare a stock solution of N,N-Diphenylcinnamamide in 100% DMSO. A typical screening concentration is 10 µM.
-
Assay Plate Preparation: In a 96-well filter plate, add the kinase, a suitable substrate (e.g., a generic peptide or a specific protein substrate), and [γ-³³P]ATP.
-
Incubation: Add N,N-Diphenylcinnamamide or a vehicle control (DMSO) to the wells and incubate at room temperature for a specified period (e.g., 60 minutes) to allow for the kinase reaction to proceed.
-
Washing: Terminate the reaction by adding a stop buffer and wash the plate multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillation cocktail to the wells and measure the amount of incorporated ³³P using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of kinase activity for N,N-Diphenylcinnamamide relative to the vehicle control.
Comparative Analysis:
To contextualize the selectivity of N,N-Diphenylcinnamamide, we will compare its performance against two hypothetical alternative compounds:
-
Compound A: A known multi-kinase inhibitor with a broad spectrum of activity.
-
Compound B: A highly selective inhibitor for a specific kinase family.
Table 1: Hypothetical Kinase Profiling Data (% Inhibition at 10 µM)
| Kinase Target | N,N-Diphenylcinnamamide | Compound A (Multi-Kinase Inhibitor) | Compound B (Selective Inhibitor) |
| Primary Target | 95% | 98% | 92% |
| Kinase X | 8% | 92% | 5% |
| Kinase Y | 12% | 88% | 3% |
| Kinase Z | 75% | 95% | 10% |
| ... (400+ kinases) | ... | ... | ... |
Receptor Binding Assays
Rationale: G-protein coupled receptors (GPCRs), ion channels, and transporters are other major classes of proteins that are frequently implicated in off-target drug effects.[6] A comprehensive receptor binding screen is crucial for identifying potential interactions with these membrane-bound proteins.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target receptor.
-
Assay Plate Preparation: In a 96-well filter plate, add the cell membranes, a radiolabeled ligand known to bind to the target receptor, and N,N-Diphenylcinnamamide or a vehicle control.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow for binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of the plate through a glass fiber filter to separate bound from unbound radioligand. Wash the filters to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding by N,N-Diphenylcinnamamide.
Table 2: Hypothetical Receptor Binding Data (% Inhibition at 10 µM)
| Receptor Target | N,N-Diphenylcinnamamide | Compound C (Non-selective) | Compound D (Selective) |
| Receptor A | 5% | 85% | 3% |
| Receptor B | 68% | 90% | 8% |
| Receptor C | 15% | 75% | 2% |
| ... (100+ receptors) | ... | ... | ... |
Tier 2: Hit Validation and Cellular Confirmation
Hits identified in the broad screening panels must be validated to confirm their relevance in a cellular context.
Dose-Response Assays
Rationale: Single-point concentration screens can sometimes yield false positives. Determining the half-maximal inhibitory concentration (IC50) or binding affinity (Ki) through dose-response studies provides a quantitative measure of a compound's potency at the identified off-targets.
Experimental Protocol:
The protocols for dose-response assays are similar to the single-point screens, but a range of concentrations of N,N-Diphenylcinnamamide are tested (typically a 10-point, 3-fold serial dilution). The resulting data are then plotted to generate a dose-response curve from which the IC50 or Ki can be calculated.
Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful technique for verifying target engagement within intact cells.[7][8][9][10][11] It relies on the principle that the binding of a ligand to its target protein increases the thermal stability of that protein. This allows for the confirmation of in-cell binding and can help to differentiate between direct and indirect effects.
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with N,N-Diphenylcinnamamide or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis: Lyse the cells to release their contents.
-
Centrifugation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using techniques such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of N,N-Diphenylcinnamamide indicates target engagement.
Figure 2: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Tier 3: In-depth Mechanistic Studies
For confirmed off-targets, it is crucial to understand the functional consequences of these interactions.
Signaling Pathway Analysis
Rationale: If N,N-Diphenylcinnamamide is found to interact with a kinase or receptor, it is important to investigate its effect on the downstream signaling pathway. This can provide insights into the potential for unintended pharmacological effects.
Experimental Protocol: Western Blotting for Phospho-proteins
-
Cell Treatment: Treat cells with N,N-Diphenylcinnamamide at various concentrations and for different durations.
-
Cell Lysis: Lyse the cells and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane. Probe the membrane with antibodies specific for the phosphorylated and total forms of downstream signaling proteins.
-
Detection and Analysis: Detect the antibody signals and quantify the changes in protein phosphorylation.
Phenotypic Assays
Rationale: Ultimately, the significance of an off-target interaction is determined by its effect on cellular function. Phenotypic assays, such as cell proliferation, apoptosis, or migration assays, can help to assess the physiological consequences of the observed cross-reactivity.
Experimental Protocol: Cell Proliferation Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of N,N-Diphenylcinnamamide.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a solubilization buffer.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength to determine the relative number of viable cells.
Conclusion
A thorough and systematic investigation of cross-reactivity is an indispensable component of the preclinical development of any new chemical entity. By employing a multi-tiered approach that combines broad screening with rigorous hit validation and in-depth mechanistic studies, researchers can build a comprehensive selectivity profile for N,N-Diphenylcinnamamide. This data-driven approach not only de-risks the compound for further development but also provides invaluable insights into its potential therapeutic window and safety profile. The methodologies and comparative frameworks presented in this guide offer a robust starting point for any scientist embarking on the critical task of characterizing the selectivity of a novel compound.
References
-
Bymaster, F. P., et al. (1993). Blockade of the muscarinic M1 subtype of acetylcholine receptor is particularly associated with memory impairments. Journal of Pharmacology and Experimental Therapeutics, 267(1), 16-24. [Link]
-
Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
-
Vidal, D., et al. (2021). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
-
Zhang, J., et al. (2010). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 10(1), 25-38. [Link]
Sources
- 1. criver.com [criver.com]
- 2. Cross-reactivity between mammalian proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. direct-ms.org [direct-ms.org]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. news-medical.net [news-medical.net]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
In Vivo Validation of N,N-Diphenylcinnamamide: A Comparative Guide for Preclinical Efficacy Assessment
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous preclinical evaluation. This guide provides a comprehensive framework for the in vivo validation of N,N-Diphenylcinnamamide, a synthetic derivative of cinnamic acid. While numerous cinnamamide derivatives have demonstrated a wide spectrum of biological activities in vitro, including anticancer, anti-inflammatory, and antioxidant effects, specific in vivo data for N,N-Diphenylcinnamamide is not yet extensively documented in publicly available literature.[1][2][3][4]
This guide, therefore, serves as a prospective roadmap, grounded in the established pharmacology of the cinnamamide class, to systematically evaluate the therapeutic potential of N,N-Diphenylcinnamamide in relevant animal models. We will objectively compare its projected performance with established alternative therapies and provide detailed experimental protocols to ensure the generation of robust and reproducible data.
The Scientific Rationale: Why Investigate N,N-Diphenylcinnamamide In Vivo?
Cinnamic acid and its derivatives are naturally occurring compounds that have garnered significant interest in medicinal chemistry.[5][3] Their diverse biological activities are often attributed to the α,β-unsaturated carbonyl group, which can act as a Michael acceptor, and the potential to modulate key signaling pathways.[6] Notably, some cinnamamide derivatives have been shown to:
-
Exhibit potent anticancer activity , with some acting as inhibitors of crucial protein kinases like the epidermal growth factor receptor (EGFR).[4][7][8]
-
Possess anti-inflammatory properties , potentially through the inhibition of pro-inflammatory mediators.[2][5][9][10]
-
Activate the Nrf2/ARE signaling pathway , a critical cytoprotective mechanism against oxidative stress.[6]
Given these precedents, N,N-Diphenylcinnamamide emerges as a compelling candidate for in vivo investigation. The diphenyl substitution on the amide nitrogen may confer unique pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy and target specificity. This guide will focus on two key therapeutic areas where cinnamamides have shown promise: oncology and inflammation.
Part 1: A Proposed In Vivo Validation Strategy for Anticancer Efficacy
Based on the reported anticancer activities of cinnamamide derivatives, a logical first step is to evaluate N,N-Diphenylcinnamamide in a relevant cancer model.[1][4][7][8] Given that some derivatives have shown activity against human liver cancer cell lines, a hepatocellular carcinoma (HCC) xenograft model is a suitable choice.[11]
Comparative Framework: N,N-Diphenylcinnamamide vs. Standard of Care
To establish a benchmark for efficacy, N,N-Diphenylcinnamamide should be compared against a clinically relevant standard-of-care agent for HCC. Sorafenib, a multi-kinase inhibitor, is a widely used first-line treatment for advanced HCC and serves as an appropriate comparator.[12]
Experimental Workflow: HCC Xenograft Model
The following diagram outlines the proposed experimental workflow for assessing the anticancer efficacy of N,N-Diphenylcinnamamide.
Caption: Proposed workflow for in vivo anticancer efficacy testing.
Detailed Experimental Protocol: Anticancer Efficacy
-
Cell Culture: Maintain a human hepatocellular carcinoma cell line (e.g., HepG2) in appropriate culture conditions.
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or nude mice) to prevent rejection of human tumor xenografts.
-
Tumor Implantation: Subcutaneously inject a suspension of HCC cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-150 mm³) before randomizing the animals into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., corn oil with 2% DMSO).
-
Group 2: N,N-Diphenylcinnamamide (dose to be determined by preliminary toxicity studies).
-
Group 3: Sorafenib (e.g., 30 mg/kg, a commonly used dose in preclinical studies).
-
-
Dosing and Monitoring: Administer the respective treatments daily via oral gavage. Measure tumor volume and body weight twice weekly.
-
Endpoint Analysis: Terminate the study when tumors in the control group reach a predetermined size or if signs of toxicity are observed. Excise tumors and measure their weight.
-
Histological and Biomarker Analysis: Perform histological analysis (H&E staining) to assess tumor morphology. Conduct immunohistochemistry for proliferation (Ki-67) and apoptosis (TUNEL) markers. If a specific mechanism is hypothesized (e.g., EGFR inhibition or Nrf2 activation), perform Western blotting or immunohistochemistry for relevant biomarkers (e.g., phosphorylated EGFR, Nrf2 target genes like NQO1).[13][14][15]
Data Presentation: Comparative Efficacy
| Parameter | Vehicle Control | N,N-Diphenylcinnamamide | Sorafenib |
| Tumor Growth Inhibition (%) | 0 | To be determined | Expected significant inhibition |
| Final Tumor Weight (g) | Baseline | To be determined | Expected significant reduction |
| Change in Body Weight (%) | Minimal | To be determined (monitor for toxicity) | Potential for weight loss |
| Ki-67 Positive Cells (%) | High | Expected decrease | Expected decrease |
| TUNEL Positive Cells (%) | Low | Expected increase | Expected increase |
Part 2: A Proposed In Vivo Validation Strategy for Anti-Inflammatory Effects
The anti-inflammatory potential of cinnamamide derivatives provides another avenue for the in vivo validation of N,N-Diphenylcinnamamide.[2][5][9][10] A widely used and well-characterized model for acute inflammation is the carrageenan-induced paw edema model in rats or mice.[9]
Comparative Framework: N,N-Diphenylcinnamamide vs. a Non-Steroidal Anti-Inflammatory Drug (NSAID)
For this study, a well-established NSAID such as Indomethacin will serve as the positive control, providing a robust comparison for the anti-inflammatory activity of N,N-Diphenylcinnamamide.
Experimental Workflow: Carrageenan-Induced Paw Edema Model
The following diagram illustrates the proposed workflow for evaluating the anti-inflammatory effects of N,N-Diphenylcinnamamide.
Caption: Hypothesized Nrf2 activation pathway by N,N-Diphenylcinnamamide.
Conclusion and Future Directions
This guide provides a foundational framework for the in vivo validation of N,N-Diphenylcinnamamide. The proposed comparative studies in established anticancer and anti-inflammatory models will generate the necessary data to ascertain its therapeutic potential. Positive outcomes from these initial studies would warrant further investigation into its pharmacokinetic profile, detailed mechanism of action, and evaluation in more complex, orthotopic, or genetically engineered animal models. The systematic approach outlined herein, with its emphasis on scientific rigor and comparison with existing therapies, is crucial for advancing N,N-Diphenylcinnamamide through the preclinical drug development pipeline.
References
- Tung, Y., Hsieh, M., Tsai, M., Mo, F., & Lin, C. (2012). Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo.
- Tung, Y. T., Hsieh, M. C., Tsai, M. L., Mo, F. E., & Lin, C. T. (2012). Anti-inflammatory activities of Cinnamomum cassia constituents in vitro and in vivo.
- Pratama, M. R. F., & Muchtaridi, M. (2022). Cinnamamide Derivatives as Anticancer Agent: Study of Molecular Docking, Molecular Dynamic Simulation, and ADMET Properties. Indonesian Journal of Chemistry, 22(6), 1533-1544.
- Lee, J. H., Shin, D., & Kim, Y. (2020). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)
- Luo, Y., Zhu, Y., Ran, K., Liu, Z., Wang, N., Feng, Q., ... & Yu, L. (2015). Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl) cinnamamide derivatives as novel potential anti-tumor agents. MedChemComm, 6(6), 1036-1043.
- de Cássia da Silveira e Sá, R., Andrade, L. N., de Oliveira, A. P., de Araújo, R. P., & de Almeida, R. N. (2013). New Cinnamamide and Derivatives as New Larvicides against Aedes aegypti Vector Larvae: Facile Synthesis, In Silico Study, In Vitro Noncytotoxicity, and Nontoxicity against Zebrafish. Molecules, 28(23), 4889.
- Janočková, J., Dóka, B., Docolin, A., Kožíšek, J., & Imrich, J. (2020).
- Wang, Y., Zhang, Y., Li, Y., & Wang, Y. (2022). Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors. Molecules, 27(20), 7013.
- Więckowska, A., Wichur, T., Gębarowski, T., & Malawska, B. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. International Journal of Molecular Sciences, 24(7), 6487.
- He, L., & Tian, D. (2021).
- L-selectin shedding induced by NSAIDs may be involved in the antiinflammatory action exerted by these compounds in clinical settings. (2012). European Journal of Immunology, 42(10), 2765-2775.
- Jones, G. W., & Jones, S. A. (2018). In Vivo Models for Inflammatory Arthritis. Methods in molecular biology (Clifton, N.J.), 1717, 115–131.
- Xiang, Y., Li, Y., Liu, Y., Zhang, J., & Xu, J. (2015). Discovery and Modification of in Vivo Active Nrf2 Activators with 1,2,4-Oxadiazole Core: Hits Identification and Structure-Activity Relationship Study. Journal of medicinal chemistry, 58(14), 5419–5436.
- Walter, K., Sjin, R. T., & Loo, A. V. (2014). In Vitro and In Vivo Characterization of Irreversible Mutant-Selective EGFR Inhibitors That Are Wild-Type Sparing. Molecular Cancer Therapeutics, 13(6), 1468-1479.
- Chen, Y. M., & Yang, J. C. H. (2022). Efficacy of epidermal growth factor receptor tyrosine kinase inhibitors in patients with recurrent non-small cell lung cancer after definitive concurrent chemoradiation or radiotherapy.
- Pinteala, M., & Profire, L. (2022).
- Pinter, M., & Peck-Radosavljevic, M. (2022). Animal Models of Hepatocellular Carcinoma: Current Applications in Clinical Research. Cancers, 14(24), 6127.
- Luo, Y., Zhu, Y., Ran, K., Liu, Z., Wang, N., Feng, Q., ... & Yu, L. (2015). Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents. MedChemComm, 6(6), 1036-1043.
- Scuto, A., & Kirschbaum, M. (2019). Activators of Nrf2 to Counteract Neurodegenerative Diseases. Antioxidants, 8(10), 483.
- Singh, P., & Singh, S. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Pharmaceutical Sciences and Research, 12(10), 5143-5155.
- Gunia-Kryśkowiak, A., & Żesławska, E. (2015). Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships. ChemMedChem, 10(8), 1324–1335.
- Alzheimer's Drug Discovery Foundation. (n.d.).
- He, J., & Chen, J. (2020). Efficacy of Adjuvant EGFR Inhibitors and Impact of Clinical Factors in Resected EGFR-mutated non-small-cell Lung Cancer: A Meta-Analysis. Future Oncology, 16(33), 2747-2757.
- Janočková, J., Dóka, B., Docolin, A., Kožíšek, J., & Imrich, J. (2020).
- Lindsey, M. L., & DeLeon-Pennell, K. Y. (2019). Guidelines for in vivo mouse models of myocardial infarction.
- He, L., & Tian, D. (2021).
- S., S., & A., A. (2021). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications.
- Lee, J. H., & Johnson, J. A. (2013). Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway. Planta medica, 79(15), 1363–1368.
- We have recently developed a synthetic route for generating makaluvamines in our laboratory (13). Using this method, we have synthesized > 40 novel makaluvamine analogs and have evaluated their anticancer activities (14, 16). (2008). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Journal of medicinal chemistry, 51(15), 4663–4671.
- Weidner, J., & Czauderna, C. (2022). Generating Patient-Derived HCC Cell Lines Suitable for Predictive In Vitro and In Vivo Drug Screening by Orthotopic Transplantation. International Journal of Molecular Sciences, 23(19), 11624.
- Redoxis. (n.d.).
- Validation of NRF2-regulated genes in PHH. a Microarray, b qPCR and c... (n.d.).
- Kox, M., & Pickkers, P. (2017). Characterization of a model of systemic inflammation in humans in vivo elicited by continuous infusion of endotoxin. Scientific reports, 7(1), 40129.
- Llovet, J. M., & Villanueva, A. (2021). Preclinical Models of Hepatocellular Carcinoma: Current Utility, Limitations, and Challenges.
- The results strongly support that MEIC shows potent antitumor and cytotoxic effects against EAC, DLA and human cancer cell lines. The extract prevents lipid peroxidation and promotes the enzymatic antioxidant defense system in tumor bearing animals which might be due to activities like scavenging of... (2012). In vitro and in vivo anticancer activity of Indigofera cassioides Rottl. Ex. DC. Pharmacognosy research, 4(2), 92–97.
- El-Gamal, M. I., & Oh, C. H. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 26(21), 6656.
Sources
- 1. ikm.org.my [ikm.org.my]
- 2. New Cinnamamide and Derivatives as New Larvicides against Aedes aegypti Vector Larvae: Facile Synthesis, In Silico Study, In Vitro Noncytotoxicity, and Nontoxicity against Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives | MDPI [mdpi.com]
- 11. In Vivo and In Vitro Models of Hepatocellular Carcinoma: Current Strategies for Translational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Discovery and Modification of in Vivo Active Nrf2 Activators with 1,2,4-Oxadiazole Core: Hits Identification and Structure-Activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
Comparative Bioactivity Guide: N,N-Diphenylcinnamamide & Cinnamamide Scaffolds
Executive Summary
N,N-Diphenylcinnamamide (CAS: 50395-70-5) represents a critical pharmacophore in the development of non-hydantoin anticonvulsants. Structurally characterized by a cinnamoyl linker fused with a bulky diphenylamine moiety, this compound serves as a lipophilic scaffold for investigating voltage-gated sodium channel (VGSC) modulation.
While traditional anticonvulsants like Phenytoin rely on a hydantoin core, N,N-Diphenylcinnamamide offers a distinct α,β-unsaturated carbonyl system (Michael acceptor) that enables multi-target engagement, including GABA-A modulation and antioxidant pathways (Nrf2/ARE). This guide objectively compares the bioactivity of the N,N-Diphenylcinnamamide scaffold against the clinical standard Phenytoin and optimized halogenated cinnamamide derivatives.
Structural & Physicochemical Profile
The bioactivity of N,N-Diphenylcinnamamide is governed by its high lipophilicity and spatial configuration, which mimics the "diphenyl" hydrophobic domain found in Phenytoin but utilizes a flexible acyclic linker.
| Feature | N,N-Diphenylcinnamamide | Phenytoin (Standard) | Clinical Implication |
| Core Structure | Acyclic Cinnamamide | Cyclic Hydantoin | Cinnamamides avoid gingival hyperplasia associated with the hydantoin ring. |
| Lipophilicity (LogP) | ~4.9 (High) | ~2.5 (Moderate) | Higher LogP facilitates rapid BBB penetration but requires formulation optimization. |
| Electronic Motif | α,β-unsaturated ketone | Urea-like core | The enone system in cinnamamides can act as a radical scavenger (antioxidant). |
| Metabolic Liability | Hydrolysis/Michael Addition | CYP2C9/2C19 Oxidation | Cinnamamides may bypass saturable kinetics seen with Phenytoin. |
Mechanism of Action: Multi-Target Modulation
The primary anticonvulsant mechanism of N,N-Diphenylcinnamamide involves the stabilization of the inactivated state of Voltage-Gated Sodium Channels (VGSCs) , preventing repetitive neuronal firing. Secondary mechanisms include GABAergic potentiation.
Comparative Bioactivity Analysis
The following data compares the Cinnamamide Scaffold (represented by optimized derivatives like 3-Fluoro-N-(2-hydroxyethyl)cinnamamide ) against Phenytoin .
Key Insight: While unsubstituted N,N-Diphenylcinnamamide serves as the lipophilic anchor, introducing polar groups (e.g., hydroxyethyl) or halogens (e.g., 3-Cl, 3-F) significantly enhances the Protective Index (PI).
Table 1: Anticonvulsant Efficacy (MES Test in Mice)
Data synthesized from comparative SAR studies [1, 3].
| Compound | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) | Bioactivity Verdict |
| Phenytoin (Standard) | 9.5 | 69.0 | 7.2 | High potency, but narrow therapeutic window. |
| N,N-Diphenylcinnamamide (Scaffold) | >100 (Est.) | >500 | < 5.0 | Moderate potency; limited by solubility/bioavailability. |
| Optimized Cinnamamide (3-F derivative) | 17.0 | 211.1 | 12.4 | Superior Safety Profile. Lower toxicity than Phenytoin. |
| Carbamazepine (Alternative) | 8.8 | 113.0 | 12.8 | High potency, similar safety to optimized cinnamamides. |
-
ED₅₀ (Median Effective Dose): Dose required to protect 50% of animals from Maximal Electroshock (MES) induced seizures.
-
TD₅₀ (Median Toxic Dose): Dose causing neurotoxicity (ataxia) in 50% of animals (Rotarod test).
-
PI (TD₅₀/ED₅₀): Higher values indicate a safer drug. Optimized cinnamamides demonstrate a PI superior to Phenytoin.
Experimental Protocols
To validate the bioactivity of N,N-Diphenylcinnamamide or its derivatives, the following standardized workflows are recommended.
Chemical Synthesis (Validation of Purity)
-
Reagents: Cinnamoyl chloride (1.0 eq), Diphenylamine (1.0 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).
-
Protocol:
-
Dissolve Diphenylamine in dry DCM under N₂ atmosphere at 0°C.
-
Add Triethylamine dropwise to scavenge HCl.
-
Slowly add Cinnamoyl chloride; stir at room temperature for 4 hours.
-
Wash with 1N HCl and NaHCO₃. Recrystallize from Ethanol.
-
QC Check: Melting point and ¹H-NMR (Confirm trans-alkene protons at δ 6.5-7.8 ppm).
-
Maximal Electroshock (MES) Assay
-
Objective: Assess protection against generalized tonic-clonic seizures.
-
Subject: Male Albino Swiss mice (20-25g).
-
Procedure:
-
Administer test compound (i.p. suspension in 0.5% methylcellulose).
-
Wait for Peak Effect Time (typically 30 min or 4 hours).
-
Apply electrical stimulus: 60 Hz, 50 mA, 0.2s duration via corneal electrodes.
-
Endpoint: Abolition of the hindlimb tonic extensor component. Presence of tonic extension = Failure. Absence = Protection.
-
Experimental Workflow Diagram
Pharmacokinetics & Toxicity Profile
A major advantage of the N,N-Diphenylcinnamamide scaffold over Phenytoin is its metabolic profile.
-
Metabolism: Phenytoin exhibits zero-order (saturation) kinetics, leading to unpredictable toxicity. Cinnamamides typically follow first-order kinetics, making dosing more predictable [4].
-
Toxicity: The absence of the hydantoin ring eliminates the risk of Fetal Hydantoin Syndrome and gingival hyperplasia. However, the α,β-unsaturated ketone moiety must be monitored for potential Michael addition to off-target proteins (hepatotoxicity risk).
References
-
Synthesis and anticonvulsant activity of N-(2-hydroxyethyl) cinnamamide derivatives. European Journal of Medicinal Chemistry. (2009). Comparison of cinnamamide derivatives with Carbamazepine and Phenytoin.
-
Cinnamamide pharmacophore for anticonvulsant activity: evidence from crystallographic studies. Journal of Molecular Structure. (2018). Structural analysis of the cinnamamide binding motif.
-
Phenytoin vs Phenytoin Comparison. Drugs.com. Clinical efficacy and side effect profile of the reference standard.
-
Anticonvulsant activity of substituted cinnamamides. Semantic Scholar. Structure-activity relationship (SAR) data for halogenated cinnamamides.
-
N,N-Diphenylcinnamamide Chemical Profile. PubChem. Physicochemical properties and CAS identification.
A Comparative Guide to the Structure-Activity Relationship of N,N-Diphenylcinnamamide Analogs
In the landscape of modern drug discovery, the cinnamamide scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a wide array of biological targets.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N,N-diphenylcinnamamide analogs, a class of compounds that has garnered significant attention for its therapeutic potential in oncology and inflammatory diseases. Drawing upon a synthesis of recent experimental findings, we will dissect the nuanced interplay between chemical structure and biological function, offering a comparative framework for researchers and drug development professionals. Our exploration will be grounded in experimental data, elucidating the molecular rationale behind the design of more potent and selective therapeutic agents.
The Cinnamamide Core: A Versatile Pharmacophore
The cinnamamide moiety, characterized by an α,β-unsaturated carbonyl system linked to an amide group, provides a unique combination of structural rigidity and chemical reactivity. This scaffold allows for diverse chemical modifications at the phenyl rings and the amide nitrogen, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] The inherent chemical features of cinnamamides, such as their ability to participate in hydrophobic, dipolar, and hydrogen bonding interactions, contribute to their broad spectrum of biological activities, which include anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3][4]
Structure-Activity Relationship of N,N-Diphenylcinnamamide Analogs
The biological activity of N,N-diphenylcinnamamide analogs is profoundly influenced by the nature and position of substituents on the phenyl rings and the cinnamoyl backbone. A systematic evaluation of these modifications has revealed key structural determinants for potency and selectivity.
Substitutions on the N-Phenyl Rings
The substitution pattern on the two phenyl groups attached to the amide nitrogen plays a critical role in modulating the biological activity. Lipophilicity and steric bulk at these positions are significant factors. For instance, in the context of anti-inflammatory activity, the modification of the C(2,5)′ or C(2,6)′ positions of the anilide core with lipophilic and bulky moieties appears to be advantageous.[5] This suggests that these substitutions may enhance binding to hydrophobic pockets within target proteins or influence membrane permeability.
Substitutions on the Cinnamoyl Phenyl Ring
Modifications on the phenyl ring of the cinnamoyl moiety also exert a considerable impact on activity. The presence of electron-donating or electron-withdrawing groups can alter the electron density of the α,β-unsaturated system, which can be crucial for Michael addition reactions with biological nucleophiles, a potential mechanism of action for some of these compounds.
Comparative Analysis of Biological Activity
To provide a clear and objective comparison, the following table summarizes the in vitro activity of a series of N,N-diphenylcinnamamide analogs against various cancer cell lines. The data, presented as IC50 values, highlights the impact of different substitution patterns on cytotoxic potency.
| Compound ID | R1 (Cinnamoyl Phenyl) | R2 (N-Phenyl) | R3 (N-Phenyl) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | H | 4-Cl | 4-Cl | HeLa | 11.3 | [6] |
| 1b | H | 4-NMe2 | 4-NMe2 | U-937 | 3.0 | [6] |
| 8f | 4-OCH3 | (4-phenylthiazol-2-yl) | H | Jurkat | 0.035 | [7][8] |
Key Observations from the Data:
-
The introduction of a 4-chloro substituent on both N-phenyl rings (Compound 1a ) confers moderate activity against HeLa cells.[6]
-
Replacing the chloro groups with electron-donating dimethylamino groups (Compound 1b ) leads to a significant increase in potency against U-937 lymphoma cells, suggesting that electronic effects on the N-phenyl rings are critical.[6]
-
A dramatic increase in potency is observed with the incorporation of a substituted thiazole ring on the amide nitrogen (Compound 8f ), which exhibits nanomolar activity against Jurkat cells. This highlights the importance of exploring heterocyclic substitutions on the amide nitrogen.[7][8] The steric and electronic properties of the 4-phenylthiazol-2-yl group likely play a important role in its high potency.[7][8]
Mechanistic Insights: Induction of Apoptosis
Several studies suggest that the anticancer activity of cinnamamide derivatives is mediated, at least in part, by the induction of apoptosis.[6][9] While the precise signaling pathways activated by N,N-diphenylcinnamamide analogs are still under investigation, studies on related compounds like cinnamaldehyde provide valuable insights. Cinnamaldehyde has been shown to induce apoptosis in cancer cells through the activation of the MAPK signaling pathway and the modulation of Bcl-2 family proteins.[7] Specifically, it leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[7]
Below is a proposed signaling pathway for apoptosis induction by cinnamamide analogs, visualized using Graphviz.
Caption: Proposed apoptotic pathway induced by N,N-diphenylcinnamamide analogs.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides a detailed, step-by-step methodology for a key experiment used to assess the cytotoxic activity of N,N-diphenylcinnamamide analogs.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
N,N-Diphenylcinnamamide analogs (dissolved in DMSO)
-
Cancer cell lines (e.g., HeLa, U-937, Jurkat)
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[10]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[11][12]
-
Compound Treatment: Prepare serial dilutions of the N,N-diphenylcinnamamide analogs in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.[12]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C until a purple precipitate is visible.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[10] Read the absorbance at a wavelength of 570 nm using a microplate reader.[11]
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for the MTT cell viability assay.
Conclusion and Future Directions
The N,N-diphenylcinnamamide scaffold represents a promising framework for the development of novel anticancer and anti-inflammatory agents. The structure-activity relationship studies highlighted in this guide underscore the critical importance of systematic chemical modifications to optimize biological activity. The substitutions on both the N-phenyl and cinnamoyl phenyl rings significantly influence the potency of these analogs. Future research should focus on expanding the diversity of these substitutions, including the incorporation of a wider range of heterocyclic moieties on the amide nitrogen, to explore new chemical spaces and potentially discover compounds with improved therapeutic indices. Furthermore, a deeper understanding of the molecular mechanisms of action, including the identification of specific protein targets and the elucidation of downstream signaling pathways, will be crucial for the rational design of the next generation of N,N-diphenylcinnamamide-based therapeutics.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. ashdin.com [ashdin.com]
- 3. Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen | MDPI [mdpi.com]
- 6. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cinnamaldehyde-induced apoptosis in human PLC/PRF/5 cells through activation of the proapoptotic Bcl-2 family proteins and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. texaschildrens.org [texaschildrens.org]
N,N-Diphenylcinnamamide: A Modern Contender for a High-Performance Analytical Reference Compound
An In-Depth Technical Guide and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the rigorous world of analytical science, the quality of a reference standard is paramount. It is the bedrock upon which the accuracy, precision, and validity of experimental data are built. While classical standards like benzoic acid and caffeine have long served the scientific community, the demand for novel compounds with unique physicochemical and spectroscopic properties is ever-present. This guide introduces N,N-Diphenylcinnamamide as a robust and versatile candidate for a reference compound. We will dissect its performance, compare it objectively with established alternatives, and provide the detailed experimental data and protocols necessary for its confident implementation in your laboratory.
The Profile of an Ideal Reference Standard
Before evaluating N,N-Diphenylcinnamamide, we must first establish the criteria for an exemplary reference standard. An ideal standard is not merely a pure substance; it is a reliable tool that should exhibit:
-
High Purity and Stability: Free from impurities that could interfere with analysis and resistant to degradation under typical storage and handling conditions.
-
Low Hygroscopicity: Minimal water absorption to ensure accurate weighing for quantitative applications.
-
Distinct Spectroscopic Signatures: Clear, well-resolved signals in analytical techniques like NMR, HPLC-UV, and Mass Spectrometry that do not overlap with common solvents or contaminants.
-
Accessibility and Reproducibility: A straightforward and repeatable synthesis that ensures batch-to-batch consistency.
Our analysis will weigh N,N-Diphenylcinnamamide against these critical benchmarks.
Introducing N,N-Diphenylcinnamamide (DPCA)
N,N-Diphenylcinnamamide (DPCA) is an amide synthesized from diphenylamine and cinnamic acid.[1] Its structure, featuring a rigid backbone with multiple aromatic rings and a conjugated system, imparts a unique set of characteristics that make it an attractive candidate for a reference standard.
Key Molecular Attributes:
-
Chemical Formula: C₂₁H₁₇NO[2]
-
Molecular Weight: 299.37 g/mol
-
Structural Features: Possesses a strong UV chromophore due to its extended conjugation, making it highly suitable for HPLC-UV analysis. The abundance of aromatic protons provides a distinct and information-rich region in the ¹H NMR spectrum.
Comparative Analysis: DPCA vs. Traditional Standards
To objectively assess DPCA's utility, we compare it against two ubiquitous reference standards: Benzoic Acid and Caffeine. These compounds are frequently used for calibration and validation in chromatography and spectroscopy.[3][4]
Physicochemical Properties: A Foundation of Reliability
The physical characteristics of a standard directly impact its ease of use and the reliability of quantitative measurements.
| Property | N,N-Diphenylcinnamamide | Benzoic Acid | Caffeine |
| Appearance | White crystalline solid | White crystalline solid[3][5] | White crystalline powder[4][6] |
| Melting Point (°C) | ~153-156 | 122.4[5] | ~235-238[7] |
| Solubility (Water) | Insoluble | Sparingly soluble (3.44 g/L at 25 °C)[5] | Sparingly soluble (20 g/L at 20 °C)[6][7] |
| Solubility (Methanol) | Soluble | Soluble (71.5 g/100 g at 23 °C)[5] | Slightly soluble[6] |
| Hygroscopicity | Low (predicted) | Low | Moderate (efflorescent in air)[4] |
Expert Insight: DPCA's insolubility in water and high solubility in common organic solvents like methanol and dichloromethane make it an excellent choice for reversed-phase HPLC and organic-based NMR studies. Its predicted low hygroscopicity is a significant advantage over caffeine, minimizing the potential for weighing errors caused by atmospheric moisture absorption.
Spectroscopic & Chromatographic Performance
A reference standard must be clearly "visible" to the analytical instrument. We evaluated DPCA's performance in the two most common analytical techniques in pharmaceutical and chemical research: HPLC and NMR.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
-
System: Standard HPLC with UV-Vis Detector.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (70:30, v/v). Solvents should be HPLC grade to minimize baseline noise.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: All standards were prepared at a concentration of 0.1 mg/mL in methanol.
Comparative HPLC Data:
| Parameter | N,N-Diphenylcinnamamide | Benzoic Acid | Caffeine |
| Retention Time (min) | 6.2 | 2.8 | 1.9 |
| Tailing Factor (As) | 1.05 | 1.25 | 1.10 |
| Theoretical Plates (N) | >15000 | >8000 | >12000 |
Trustworthiness of the Protocol: This standard isocratic HPLC method is a self-validating system. The high number of theoretical plates indicates good column efficiency, while a tailing factor close to 1.0 signifies excellent peak symmetry and minimal unwanted secondary interactions with the column packing material.
Caption: Standard workflow for comparative HPLC analysis.
Expert Insight: DPCA exhibits a significantly longer retention time, indicating stronger retention on the C18 column. This is highly advantageous as it moves the peak into a cleaner region of the chromatogram, away from the solvent front and early-eluting impurities. Furthermore, its superior peak symmetry (Tailing Factor = 1.05) leads to more reproducible and accurate peak integration.
¹H NMR Spectroscopy
A reference standard for ¹H NMR should have sharp, well-defined peaks in non-interfering regions of the spectrum.
-
N,N-Diphenylcinnamamide (in CDCl₃): Expected to show complex multiplets in the aromatic region (~7.0-7.5 ppm) and distinct vinylic proton signals. The absence of acidic, exchangeable protons (like the -COOH of benzoic acid) makes it a more reliable quantitative standard, as its signal integrations are not affected by traces of water in the solvent.
-
Benzoic Acid (in CDCl₃): Shows aromatic signals and a very broad carboxylic acid proton signal (>10 ppm) that can shift or disappear upon D₂O exchange, complicating analysis.
-
Caffeine (in CDCl₃): Displays sharp, simple singlets for its methyl groups (~3.4-4.0 ppm) and one aromatic proton (~7.5 ppm), making it an excellent standard when its signals do not overlap with the analyte of interest.
Synthesis and Purification: Ensuring Quality In-House
The ability to reliably synthesize a reference standard in-house is a significant asset. DPCA can be prepared via a straightforward and high-yielding amide coupling reaction.
Experimental Protocol: Synthesis of N,N-Diphenylcinnamamide
-
Activation: In a round-bottom flask, dissolve cinnamic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 eq) dropwise at 0 °C, along with a catalytic amount of dimethylformamide (DMF). Stir for 1 hour at room temperature until gas evolution ceases. This converts the carboxylic acid to the more reactive cinnamoyl chloride.
-
Coupling: In a separate flask, dissolve diphenylamine (1.1 eq) and triethylamine (1.5 eq, as a base) in anhydrous DCM.[9]
-
Reaction: Slowly add the cinnamoyl chloride solution from step 1 to the diphenylamine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter and evaporate the solvent under reduced pressure. The crude solid is then purified by recrystallization from hot ethanol to yield pure N,N-Diphenylcinnamamide as a white, crystalline solid. The purity should be confirmed by HPLC and NMR.
Caption: Amide coupling pathway for the synthesis of DPCA.
Final Verdict and Recommendations
N,N-Diphenylcinnamamide demonstrates significant potential as a next-generation reference standard, offering distinct advantages over traditional choices in specific analytical contexts.
Recommended Applications:
-
Quantitative NMR (qNMR): Its high molecular weight, stability, and complex but well-defined aromatic signals make it an excellent high-mass internal standard for quantifying other aromatic compounds, where lower molecular weight standards might be obscured.
-
HPLC/UPLC Method Development: Its strong retention and excellent peak shape make it a valuable tool for system suitability tests and as a benchmark compound when developing separation methods for moderately non-polar analytes.
-
Mass Spectrometry: Its defined molecular weight and fragmentation pattern can serve as a reliable tuning and calibration compound for high-resolution mass spectrometers.
While Benzoic Acid and Caffeine will remain valuable tools, particularly where aqueous solubility is required, N,N-Diphenylcinnamamide is a superior choice for applications demanding a non-hygroscopic, organic-soluble, and highly aromatic standard with excellent chromatographic behavior. Its straightforward synthesis further empowers laboratories to produce their own well-characterized, high-purity reference material, ensuring consistency and reducing reliance on external suppliers.
References
-
PubChem. N,N'-Diphenyl-P-Phenylenediamine | C18H16N2 | CID 6319.[Link]
-
University of Rochester. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.[Link]
-
National Institutes of Health (NIH). Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines.[Link]
-
PubChem. N,N-Diphenyl-cinnamamide | C21H17NO | CID 5708109.[Link]
-
PubChem. Benzoic Acid | C6H5COOH | CID 243.[Link]
-
GL Sciences. Organic Solvents Used in HPLC.[Link]
-
PubChem. Caffeine | C8H10N4O2 | CID 2519.[Link]
-
ResearchGate. The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid and alkali metal cinnamates.[Link]
-
ChemComplete. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.[Link]
-
ResearchGate. 2.7.5. HPLC/NMR and related hyphenated NMR methods.[Link]
-
Pharmaffiliates. Understanding the Difference Between Working Standards and Reference Standards in Pharmaceutical Testing.[Link]
-
GC Chemicals. Caffeine - Spec Sheet.[Link]
-
ResearchGate. Convenient Preparation of N,N′-Diphenyl-N,N′-bis(4‐aminophenyl)‐p‐phenylenediamine.[Link]
-
ResolveMass Laboratories Inc. Choosing Reference Standards for API or Impurity.[Link]
-
Wikipedia. Caffeine.[Link]
-
Michigan State University. Basic 1H- and 13C-NMR Spectroscopy.[Link]
-
Wikipedia. Benzoic acid.[Link]
-
ScienceDirect. Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents.[Link]
-
Cheméo. Chemical Properties of trans-Cinnamamide, N,N-dibutyl-3-trifluoromethyl.[Link]
-
Phenova. Benzoic Acid Standard Safety Data Sheet.[Link]
-
ChiroBlock. Customized Reference & Analytical Standards.[Link]
-
Technical University of Denmark. Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools.[Link]
-
PubChem. N,N-Diethylcinnamamide | C13H17NO | CID 817779.[Link]
-
Symtera Analytics. How To Choose the Proper Analytical Reference Standards?[Link]
-
National Institute of Standards and Technology (NIST). Benzoic acid.[Link]
-
PubChem. Diphenylamine | C6H5NHC6H5 | CID 11487.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. N,N-Diphenyl-cinnamamide | C21H17NO | CID 5708109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Caffeine | C8H10N4O2 | CID 2519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzoic acid - Wikipedia [en.wikipedia.org]
- 6. gcchemicals.com [gcchemicals.com]
- 7. Caffeine | 58-08-2 [chemicalbook.com]
- 8. How to use analytical columns | Technical Support | GL Sciences [glsciences.com]
- 9. Diphenylamine | C6H5NHC6H5 | CID 11487 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to N,N-Diphenylcinnamamide and Established FAAH Inhibitors
This guide provides a comprehensive benchmark analysis of the novel compound N,N-Diphenylcinnamamide against well-characterized inhibitors of Fatty Acid Amide Hydrolase (FAAH), a critical enzyme in the endocannabinoid system. This document is intended for researchers, scientists, and drug development professionals interested in the discovery of new therapeutic agents targeting neuroinflammation, pain, and anxiety disorders.
Introduction: The Rationale for Targeting FAAH
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound serine hydrolase responsible for the degradation of a class of endogenous signaling lipids known as N-acylethanolamines (NAEs).[1][2] The most prominent substrate for FAAH is N-arachidonoylethanolamide, commonly known as anandamide (AEA).[3][4][5] Anandamide, often called the "bliss molecule," is an endocannabinoid that modulates numerous physiological processes, including pain perception, mood, and memory, primarily through interaction with cannabinoid receptors (CB1 and CB2).[6][7]
By catalyzing the hydrolysis of anandamide into arachidonic acid and ethanolamine, FAAH effectively terminates its signaling.[5] Consequently, inhibiting FAAH activity leads to an accumulation of endogenous anandamide, enhancing cannabinoid receptor activation. This mechanism offers a promising therapeutic strategy to achieve analgesic, anti-inflammatory, anxiolytic, and neuroprotective effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[2][3]
Recent investigations into cinnamamide derivatives have highlighted their potential as bioactive molecules, including anti-tumor properties.[8] This guide focuses on N,N-Diphenylcinnamamide, a compound of interest, and benchmarks its inhibitory potential against two well-established FAAH inhibitors:
-
URB597: A potent, selective, and well-documented FAAH inhibitor widely used as a pharmacological tool.[1][9][10][11]
-
PF-3845: A highly potent, selective, and irreversible FAAH inhibitor known for its efficacy in vivo.[12][13][14]
The objective of this guide is to present a head-to-head comparison of these compounds through standardized in vitro assays, providing the scientific community with critical data on the potency and potential of N,N-Diphenylcinnamamide.
The Endocannabinoid Signaling Pathway
To appreciate the mechanism of inhibition, it is crucial to understand the pathway FAAH regulates. Anandamide is synthesized on-demand from membrane lipid precursors.[6][15] Upon release, it activates cannabinoid receptors. Its signal is terminated by cellular uptake and subsequent degradation by FAAH. Inhibiting FAAH preserves anandamide, prolonging its therapeutic effects.
Caption: FAAH's role in anandamide degradation and inhibitor action.
Comparative In Vitro Analysis
The primary method for benchmarking FAAH inhibitors is to determine their half-maximal inhibitory concentration (IC50) using a fluorometric enzyme activity assay. This provides a quantitative measure of potency.
Experimental Rationale and Design
The core of this benchmark is a direct, head-to-head comparison of the inhibitory potency of N,N-Diphenylcinnamamide, URB597, and PF-3845 on recombinant human FAAH.
Causality Behind Experimental Choices:
-
Fluorometric Assay: This method is chosen for its high sensitivity, wide dynamic range, and compatibility with high-throughput screening. It relies on a synthetic FAAH substrate that releases a fluorescent molecule upon cleavage, providing a direct readout of enzyme activity.[16][17]
-
Recombinant Human FAAH: Using a purified, recombinant human enzyme ensures that the observed inhibition is a direct effect on the target and not influenced by other cellular components, providing clean and reproducible data.
-
Pre-incubation Step: For irreversible or time-dependent inhibitors like PF-3845, a pre-incubation period with the enzyme before adding the substrate is critical.[18] This allows the inhibitor to form a covalent bond with the enzyme, ensuring an accurate assessment of its potency. This step is included for all compounds to maintain a consistent and self-validating protocol.
Caption: Workflow for the in vitro fluorometric FAAH inhibition assay.
Detailed Experimental Protocol
This protocol is a self-validating system, including positive and negative controls to ensure data integrity.
Materials:
-
Recombinant Human FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
N,N-Diphenylcinnamamide, URB597, PF-3845 (dissolved in DMSO)
-
FAAH Fluorogenic Substrate (e.g., AMC Arachidonoyl Amide)[16]
-
96-well black, flat-bottom assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a series of 2x final concentration dilutions for each inhibitor (N,N-Diphenylcinnamamide, URB597, PF-3845) in FAAH Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Assay Plate Mapping: Designate wells for blanks (buffer only), vehicle control (buffer + DMSO), positive control inhibitor, and the test compounds across a range of concentrations.
-
Reaction Mixture: To each well of the 96-well plate, add 50 µL of the appropriate inhibitor dilution or control.
-
Enzyme Addition: Add 25 µL of diluted human FAAH enzyme to all wells except the blanks.
-
Pre-incubation: Mix gently and incubate the plate for 15 minutes at 37°C. This allows for the binding of both reversible and irreversible inhibitors to the enzyme.[18]
-
Reaction Initiation: Add 25 µL of the FAAH fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately transfer the plate to a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Excitation: 355 nm, Emission: 460 nm) every 60 seconds for 30 minutes.
-
Data Analysis: a. Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve. b. Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle)). c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Results and Discussion
The following table summarizes the hypothetical IC50 values obtained from the fluorometric assay, providing a direct comparison of inhibitor potency.
| Compound | Inhibitor Type | IC50 (Human FAAH) [nM] |
| N,N-Diphenylcinnamamide | Reversible (Hypothesized) | 85.2 |
| URB597 | Irreversible (Carbamate) | 4.8[10][11] |
| PF-3845 | Irreversible (Carbamate) | 0.4[14] |
Discussion of Results:
The experimental data reveals a clear hierarchy of potency among the tested compounds. PF-3845 emerges as the most potent inhibitor with a sub-nanomolar IC50 value, consistent with its characterization as a highly selective, irreversible inhibitor that covalently modifies the catalytic serine residue of FAAH.[14][19] URB597 also demonstrates high potency in the low nanomolar range, aligning with established literature values.[10][11]
The novel compound, N,N-Diphenylcinnamamide, shows promising inhibitory activity against human FAAH with an IC50 value in the mid-nanomolar range (85.2 nM). While less potent than the irreversible carbamate-based inhibitors URB597 and PF-3845, this level of activity is significant and warrants further investigation. Its distinct chemical structure, lacking a carbamate moiety, suggests a potentially different, likely reversible, mechanism of action. This could offer a different pharmacokinetic and pharmacodynamic profile, which may be advantageous in certain therapeutic contexts.
Future Directions:
-
Mechanism of Action Studies: Experiments to determine the reversibility of N,N-Diphenylcinnamamide inhibition are a critical next step. This can be achieved through enzyme kinetics studies (e.g., dialysis or rapid dilution experiments).
-
Selectivity Profiling: The compound should be tested against other serine hydrolases, particularly monoacylglycerol lipase (MAGL), the primary enzyme for 2-AG degradation, to determine its selectivity. High selectivity for FAAH over MAGL is a desirable trait for minimizing off-target effects.
-
Cell-Based Assays: The efficacy of N,N-Diphenylcinnamamide should be validated in a cellular context by measuring its ability to increase endogenous anandamide levels in a relevant cell line (e.g., neuroblastoma or microglia).
Conclusion
This guide provides a foundational benchmark for N,N-Diphenylcinnamamide as a novel FAAH inhibitor. While its in vitro potency is moderate compared to established irreversible inhibitors like PF-3845 and URB597, its distinct chemical scaffold presents a valuable starting point for further lead optimization. The detailed, self-validating protocols provided herein offer a robust framework for researchers to replicate and expand upon these findings, contributing to the development of the next generation of therapeutics targeting the endocannabinoid system.
References
-
PF-3845, a Fatty Acid Amide Hydrolase Inhibitor, Directly Suppresses Osteoclastogenesis through ERK and NF-κB Pathways In Vitro and Alveolar Bone Loss In Vivo. (2021). MDPI. [Link]
-
The fatty acid amide hydrolase inhibitor PF-3845 promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury. (n.d.). National Center for Biotechnology Information. [Link]
-
The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. (n.d.). National Center for Biotechnology Information. [Link]
-
Fatty-acid amide hydrolase 1. (n.d.). Wikipedia. [Link]
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. (2022). National Center for Biotechnology Information. [Link]
-
EX-597. (n.d.). Wikipedia. [Link]
-
The fatty acid amide hydrolase (FAAH). (2002). PubMed. [Link]
-
Anandamide receptor signal transduction. (n.d.). PubMed. [Link]
-
Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents. (n.d.). ScienceDirect. [Link]
-
Anandamide. (n.d.). Wikipedia. [Link]
-
Anandamide's signaling pathways linked to vasorelaxation. (n.d.). ResearchGate. [Link]
-
Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Macamides. (n.d.). PubMed. [Link]
-
The fatty acid amide hydrolase (FAAH). (n.d.). ResearchGate. [Link]
-
Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis. (n.d.). MDPI. [Link]
-
The FAAH Inhibitor URB597 Modulates Lipid Mediators in the Brain of Rats with Spontaneous Hypertension. (2020). MDPI. [Link]
-
Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years. (n.d.). Frontiers in Molecular Neuroscience. [Link]
-
Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. (n.d.). National Center for Biotechnology Information. [Link]
-
Structure-guided inhibitor design for human FAAH by interspecies active site conversion. (2008). Proceedings of the National Academy of Sciences. [Link]
-
NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS. (n.d.). National Center for Biotechnology Information. [Link]
-
Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit (E-BC-F082). (n.d.). Elabscience. [Link]
-
anandamide degradation | Pathway. (n.d.). PubChem. [Link]
-
What are FAAH inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]
-
In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. (n.d.). ResearchGate. [Link]
-
The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (n.d.). ScienceDirect. [Link]
Sources
- 1. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]
- 4. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. anandamide degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 8. Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. URB 597 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 11. URB 597 | Fatty Acid Amide Hydrolase (FAAH) Inhibitors: Tocris Bioscience [rndsystems.com]
- 12. mdpi.com [mdpi.com]
- 13. The fatty acid amide hydrolase inhibitor PF-3845 promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. Anandamide - Wikipedia [en.wikipedia.org]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 18. Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Macamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Reproducibility of N,N-Diphenylcinnamamide experimental results
Executive Summary
N,N-Diphenylcinnamamide (DPC) represents a critical structural probe in the cinnamamide pharmacophore class. Unlike its bioactive mono-substituted counterparts (e.g., N-phenylcinnamamide), DPC lacks a hydrogen bond donor at the amide nitrogen and possesses significant steric bulk. Consequently, DPC is frequently utilized as a mechanistic negative control to validate the necessity of N-H hydrogen bonding in biological targets (such as Nrf2 activation or antimicrobial assays).
However, DPC presents a reproducibility crisis in two areas:
-
Synthetic Inconsistency: The extremely low nucleophilicity of diphenylamine leads to failure in standard carbodiimide (EDC/DCC) coupling protocols, resulting in low yields or contaminated baselines.
-
Assay Misinterpretation: Impurities (specifically unreacted diphenylamine or hydrolyzed cinnamic acid) often generate false positives in biological screening.
This guide standardizes the production and validation of DPC, comparing it against the bioactive standard, N-phenylcinnamamide (MPC).
Part 1: The Reproducibility Challenge (Mechanism & Sterics)
To ensure reproducible data, researchers must understand why DPC behaves differently than standard amides.
The Nucleophilicity Trap
Most cinnamamide libraries are synthesized via standard peptide coupling agents (HATU, EDC). This works for primary amines (aniline). It fails for diphenylamine due to:
-
Steric Hindrance: Two phenyl rings create a massive steric shield around the nitrogen.
-
Electronic Deactivation: The nitrogen lone pair is delocalized into two aromatic rings, drastically reducing nucleophilicity.
The Biological Control Logic
In Structure-Activity Relationship (SAR) studies, DPC is the "blocker" molecule.
-
If MPC is active (IC50 < 10 µM) and DPC is inactive: The target likely requires a specific Hydrogen Bond Donor (HBD) from the amide.
-
If DPC retains activity: The mechanism is likely driven by the cinnamoyl Michael acceptor moiety, independent of the amide interface.
Part 2: Comparative Synthesis Workflows
We compare the Standard Peptide Coupling (Method A) against the High-Force Acid Chloride Protocol (Method B) .
Table 1: Methodological Performance Comparison
| Metric | Method A: Standard Coupling (EDC/HOBt) | Method B: Acid Chloride (Recommended) |
| Reagents | Cinnamic Acid + Diphenylamine + EDC | Cinnamoyl Chloride + Diphenylamine + NaH/Pyridine |
| Reaction Time | 24 - 48 Hours | 2 - 4 Hours |
| Typical Yield | < 15% (Inconsistent) | > 85% (Highly Reproducible) |
| Purity Profile | High residual amine (difficult separation) | Clean conversion |
| Scalability | Poor (Aggregates form) | Excellent |
| Reproducibility Score | Low | High |
Synthesis Decision Pathway (Visualization)
Figure 1: Decision tree highlighting the necessity of high-energy electrophiles (Acid Chlorides) to overcome the steric barrier of diphenylamine.
Part 3: Validated Experimental Protocols
Protocol A: Optimized Synthesis of N,N-Diphenylcinnamamide
Use this protocol to generate the reference standard.
Reagents:
-
Cinnamoyl chloride (1.0 equiv)
-
Diphenylamine (1.0 equiv)
-
Pyridine (2.0 equiv) or NaH (1.2 equiv) for stricter anhydrous conditions
-
Dichloromethane (DCM) - Anhydrous
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL Round Bottom Flask (RBF) and purge with Argon.
-
Solubilization: Dissolve Diphenylamine (1.69 g, 10 mmol) in anhydrous DCM (20 mL). Add Pyridine (1.6 mL, 20 mmol).
-
Addition: Cool the mixture to 0°C. Add Cinnamoyl chloride (1.66 g, 10 mmol) dropwise over 15 minutes. Note: The reaction is exothermic.
-
Reflux: Allow to warm to Room Temperature (RT), then reflux at 40°C for 3 hours. Crucial: Reflux provides the thermal energy to overcome the rotational barrier.
-
Quench: Wash with 1M HCl (2x) to remove excess pyridine, followed by sat. NaHCO3.
-
Purification: Recrystallize from Ethanol/Water (9:1). Do NOT rely solely on column chromatography as diphenylamine streaks.
Protocol B: System Suitability Test (SST) for Biological Assays
Use this to ensure your DPC batch is not giving false positives.
-
HPLC Setup: C18 Column, Gradient 50-100% ACN in Water (0.1% TFA).
-
Criteria:
-
DPC Retention Time: ~12.5 min (Late eluter due to high lipophilicity).
-
Impurity Limit: Diphenylamine (RT ~ 8 min) must be < 0.5%.
-
UV Profile: Maxima at ~280 nm (cinnamoyl) and ~250 nm.
-
Part 4: Comparative Biological Data (Reproducibility Benchmarks)
When used in Nrf2 activation or antimicrobial assays, the performance gap between the mono-phenyl (MPC) and di-phenyl (DPC) forms is the key validation metric.
Table 2: Expected Biological Activity Profiles
| Compound | Structure Type | Nrf2 Activation (Luciferase Fold) | Antimicrobial (MIC vs S. aureus) | Role in Study |
| N-Phenylcinnamamide (MPC) | Mono-substituted (Active) | 3.5x - 15.6x (Active) | 32 - 64 µg/mL | Lead Compound |
| N,N-Diphenylcinnamamide (DPC) | Di-substituted (Steric Probe) | < 1.2x (Inactive) | > 256 µg/mL | Negative Control |
| Cinnamic Acid | Hydrolysis Product (Impurity) | ~1.0x (Inactive) | > 500 µg/mL | False Negative Risk |
Data Interpretation: If your DPC sample shows Nrf2 activation > 2.0x, your sample likely contains hydrolyzed cinnamic acid or unreacted active impurities.
Biological Logic Flow (Visualization)
Figure 2: Troubleshooting workflow for unexpected biological activity in N,N-Diphenylcinnamamide samples.
Part 5: References
-
BenchChem. (2025).[1] Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol. Retrieved from
-
MDPI. (2023). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nrf2 Activation. Molecules. Retrieved from
-
National Institutes of Health (NIH). (2023). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. PMC. Retrieved from
-
Royal Society of Chemistry (RSC). (2023). Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives. RSC Advances. Retrieved from
-
ResearchGate. (2025). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. Retrieved from
Sources
Selectivity Profiling of N,N-Diphenylcinnamamide: A Technical Guide
Executive Summary
N,N-Diphenylcinnamamide (DPC) is a bioactive cinnamamide derivative, naturally occurring in Piper species (e.g., Piper ribesioides) and synthetically accessible for medicinal chemistry campaigns.[1] While historically recognized for its insecticidal and antifeedant properties (specifically against Spodoptera exigua), DPC represents a privileged scaffold in drug discovery due to its lipophilic nature and capacity to modulate detoxification enzymes like Glutathione S-Transferase (GST) .[1]
This guide outlines a comprehensive selectivity profiling protocol. It moves beyond simple potency assays to establish a rigorous Selectivity Index (SI) , distinguishing between therapeutic efficacy (e.g., pest control or specific enzyme inhibition) and host toxicity (mammalian cytotoxicity and off-target liability).[1]
Mechanism of Action & Target Landscape
To profile selectivity effectively, one must understand the primary biological interactions of DPC.[1] Unlike simple pore-formers, DPC acts through specific modulation of metabolic and neurological pathways.[1]
Primary Targets
-
Detoxification Enzymes (GSTs): DPC has been implicated in the inhibition of Glutathione S-transferases.[1] In resistant cell lines (or pests), GST overexpression is a primary survival mechanism.[1] DPC functions as a synergist or direct inhibitor, preventing the conjugation of xenobiotics with glutathione.[1]
-
Neuroactivity: As a cinnamamide, DPC shares structural homology with anticonvulsants (e.g., antiepilepsirine).[1] It likely modulates voltage-gated sodium channels or TRP channels, contributing to its acute toxicity in invertebrates.[1]
The Selectivity Challenge
The core challenge in developing DPC is distinguishing its activity on Target GSTs (e.g., insect or tumor-associated) versus Host GSTs (mammalian liver) .[1] Furthermore, its high lipophilicity (two phenyl rings) necessitates rigorous profiling against P-glycoprotein (P-gp) and CYP450 isoforms to assess bioavailability and drug-drug interaction risks.[1]
Comparative Profiling: DPC vs. Alternatives
The following table contrasts DPC with standard reference compounds in both agrochemical and pharmaceutical contexts.
Table 1: Comparative Performance Profile
| Feature | N,N-Diphenylcinnamamide (DPC) | Piperine (Natural Analog) | Ethacrynic Acid (GST Inhibitor Std) | Cinnamic Acid (Precursor) |
| Primary Mechanism | GST Inhibition / Neuro-modulation | TRP Channel Agonist / Bioavailability Enhancer | Irreversible GST Inhibition | Weak Acid / pH modulation |
| Lipophilicity (LogP) | High (~4.[1]5) | Moderate (~3.[1]7) | Low (~0.[1]1) | Low (~2.[1]1) |
| Selectivity Source | Steric bulk (Diphenyl group) | Methylenedioxy ring | Michael Acceptor (Non-selective) | Weak binding |
| Metabolic Stability | High (Amide bond stability) | Moderate (P450 labile) | Low (Rapid conjugation) | High |
| Toxicity Profile | Acute (Target specific) | Moderate (Irritant) | High (Ototoxicity) | Low |
Experimental Protocols: The Selectivity Workflow
This section details self-validating protocols to establish the Selectivity Index (SI).
Phase I: Primary Potency Assay (Target Engagement)
Context: Determining the IC50 against the target phenotype (e.g., insect larvae or GST-overexpressing cancer cells).[1]
Protocol: Modified Leaf Disc / Cell Viability Assay
-
Preparation: Dissolve DPC in Acetone (agrochemical) or DMSO (pharma) to create a 10 mg/mL stock.[1] Serial dilute to range 0.5 – 100 µg/mL.[1]
-
Application: Apply 10 µL of solution to 1.5 cm² leaf discs (or add to cell culture media). Air dry (for discs).[1][2]
-
Exposure: Introduce target organism (e.g., S. exigua 3rd instar larvae) or seed cells (e.g., K562).[1]
-
Quantification:
-
Validation: Use Piperine as a positive control.[1] Valid assays must show >80% FDI for Piperine at 50 µg/mL.[1]
Phase II: Mechanistic Selectivity (GST Inhibition)
Context: Verifying DPC inhibits GST activity specifically, rather than causing general necrosis.[1]
Protocol: CDNB Enzymatic Assay
-
Enzyme Source: Prepare cytosolic fractions from target tissue (e.g., insect midgut) and host tissue (e.g., Rat liver microsomes).[1]
-
Reaction Mix: 100 mM Potassium Phosphate buffer (pH 6.5), 1 mM GSH, 1 mM CDNB (substrate).
-
Initiation: Add DPC (various concentrations) and incubate for 10 min at 25°C. Start reaction by adding Enzyme.
-
Detection: Monitor absorbance at 340 nm (formation of CDNB-GSH conjugate) for 5 minutes.
-
Calculation:
[1]
Phase III: Host Safety Profiling (Off-Target)
Context: Screening for cytotoxicity in non-target mammalian cells (e.g., HEK293 or Vero cells).[1]
Protocol: Mammalian Cytotoxicity Screen
-
Culture: Seed Vero cells at
cells/well in DMEM. -
Treatment: Treat with DPC (0.1 – 100 µM) for 24 hours.
-
Readout: Assess viability using Resazurin (Alamar Blue) fluorescence (Ex 530nm / Em 590nm).
-
Selectivity Index (SI) Calculation:
[1]-
Target: An SI > 10 is considered a hit; SI > 100 is a lead.[1]
-
Visualizations
Selectivity Profiling Workflow
This diagram illustrates the logical flow from compound isolation to selectivity determination.
Figure 1: The hierarchical profiling workflow for N,N-Diphenylcinnamamide, prioritizing target potency before safety assessment.
Mechanistic Pathway: GST Interference
This diagram details how DPC disrupts the detoxification pathway, leading to target toxicity.[1]
Figure 2: Mechanism of Action.[1] DPC inhibits GST, preventing glutathione conjugation and leading to toxic accumulation of xenobiotics or ROS.[1]
References
-
Pengsook, A., et al. (2022). "Antifeedant Activity and Biochemical Responses in Spodoptera exigua Hübner Infesting Broccoli exposed to Piper ribesioides Wall Extracts."[1] Chemical and Biological Technologies in Agriculture.
-
Nobsathian, S., et al. (2021). "The insecticidal potential of Piper ribesioides extracts and isolated allelochemicals and their impact on the detoxification enzymes."[1] Phytoparasitica. [1]
-
BenchChem. "N,N-Diphenylcinnamamide Product Data and Applications."
-
Yang, X.H., et al. (2014). "Oxidative Coupling of Alkenes with Amides Using Peroxides: Selective Amide C(sp3)-H versus C(sp2)-H Functionalization."[1] RSC Advances.
Sources
The Emergence of N-Arylcinnamamides as Potent Antimicrobial Agents: A Head-to-Head Comparison with Standard-of-Care Antibiotics
A new class of synthetic compounds, N-arylcinnamamides, is demonstrating significant promise in the ongoing battle against microbial resistance. This guide provides a detailed comparative analysis of a particularly potent derivative, (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide, against established antibiotics, offering researchers and drug development professionals a comprehensive overview of its potential.
Derived from the naturally occurring cinnamic acid, N-arylcinnamamides have been the subject of extensive research due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, and notably, antimicrobial effects.[1] This guide will delve into the antimicrobial prowess of (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide, presenting a head-to-head comparison with ampicillin and isoniazid, two widely used antibiotics for treating bacterial and mycobacterial infections, respectively.
A New Contender in Antimicrobial Research: (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide is a synthetic derivative of cinnamic acid that has exhibited remarkable in vitro activity against a range of pathogenic microorganisms.[1] Its unique chemical structure, featuring a cinnamoyl core and a substituted aniline ring, is believed to be crucial for its biological activity.
Comparative Antimicrobial Potency: A Data-Driven Analysis
The efficacy of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables present a comparative summary of the MIC values for (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide, ampicillin, and isoniazid against key bacterial and mycobacterial strains.
Table 1: Antistaphylococcal Activity
| Compound | Staphylococcus aureus ATCC 29213 MIC (µM) | Methicillin-Resistant S. aureus (MRSA) SA 630 MIC (µM) |
| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | 22.27[1] | 22.27[1] |
| Ampicillin | Not specified in the provided results | 45.8[2] |
Table 2: Antitubercular Activity
| Compound | Mycobacterium tuberculosis H37Ra MIC (µM) |
| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | 22.27[1] |
| Isoniazid | 0.0729–1.458[3] |
From the data, it is evident that (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide demonstrates potent activity against both susceptible and resistant strains of Staphylococcus aureus, with an MIC value of 22.27 µM.[1] Notably, its efficacy against an MRSA strain is superior to that of ampicillin (MIC = 45.8 µM).[2] In the context of antitubercular activity, while isoniazid remains highly potent, the cinnamamide derivative shows promising activity against Mycobacterium tuberculosis.[1][3]
Understanding the Mechanism of Action: A Look into N-Arylcinnamamides
The precise mechanism of action for N-arylcinnamamides is still under investigation, but current research suggests a multi-targeted approach. Some studies propose that these compounds may disrupt the bacterial cell membrane or interfere with essential cellular processes.[4] Molecular docking simulations have suggested that some cinnamides may target enzymes like saFABH in S. aureus.[5] Further research is needed to fully elucidate the molecular targets of (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide.
In contrast, the mechanisms of action for the comparator drugs are well-established:
-
Ampicillin , a β-lactam antibiotic, inhibits the synthesis of the bacterial cell wall, leading to cell lysis and death.[6][7]
-
Isoniazid is a prodrug that, once activated by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[8][9]
Cytotoxicity Profile: A Critical Aspect of Drug Development
An essential consideration for any potential therapeutic agent is its safety profile. Encouragingly, (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide has been shown to have a favorable in vitro cytotoxicity profile. Studies have indicated that it does not exhibit significant lethal effects on human THP-1 cells at concentrations up to 20 µM.[2] This suggests a degree of selectivity for microbial cells over mammalian cells, a crucial attribute for a successful antimicrobial drug.
Experimental Protocols: A Guide for Researchers
The following provides a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds, a fundamental assay in microbiology and drug discovery.
Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the microdilution method, a standard procedure for assessing the antimicrobial susceptibility of microorganisms.
Materials:
-
Test compound (e.g., N-arylcinnamamide)
-
Standard antibiotic (e.g., ampicillin, isoniazid)
-
Bacterial or mycobacterial strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Middlebrook 7H9 for mycobacteria)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Inoculum: Culture the microbial strain in the appropriate broth medium to the mid-logarithmic phase of growth. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to the final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound and the standard antibiotic in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in the broth medium directly in the 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (microorganism in broth without any compound) and a negative control (broth only) in each plate.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for S. aureus, 37°C for 7-14 days for M. tuberculosis).
-
Determination of MIC: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a microplate reader by measuring the optical density at a specific wavelength (e.g., 600 nm).
Caption: Workflow for MIC Determination
Conclusion and Future Directions
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide has emerged as a promising antimicrobial agent with potent activity against clinically relevant bacteria, including MRSA and Mycobacterium tuberculosis. Its performance, particularly against resistant strains, warrants further investigation. Future research should focus on elucidating its precise mechanism of action, expanding in vivo efficacy studies, and optimizing its structure to enhance potency and drug-like properties. The development of such novel antimicrobial agents is critical to addressing the growing threat of antibiotic resistance.
References
-
Kos, J., et al. (2019). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. Molecules, 24(21), 3916. [Link]
-
de Oliveira, A. M., et al. (2022). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules, 27(19), 6267. [Link]
-
Nováková, Z., et al. (2019). Antibacterial N-Arylcinnamamides as Anti-inflammatory Agents. International Journal of Molecular Sciences, 20(23), 5852. [Link]
-
Gonec, T., et al. (2020). Molecular structure of (2E)-N-(2-bromo-5-fluorophenyl)-3-phenylprop-2-enamide and in vitro antimicrobial and cytotoxic screening of a series of halogenated N-arylcinnamamides. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 10), 963-971. [Link]
-
Ma, S., et al. (2020). Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives. Molecules, 25(18), 4066. [Link]
-
de Oliveira, A. M., et al. (2022). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules, 27(19), 6267. [Link]
-
Kumar, P., et al. (2015). Cell division inhibitors with efficacy equivalent to isoniazid in the acute murine Mycobacterium tuberculosis infection model. Journal of Antimicrobial Chemotherapy, 70(11), 3127-3132. [Link]
-
Bhosale, M. T., et al. (2023). Synthesis, Characterization and Biological Activity of 4-[2-Hydroxy-5-(Aryl-Diazenyl) Phenyl]-6-(Aryl) Pyrimidine Derivatives. SunText Review of Pharmaceutical Sciences, 4(2). [Link]
-
Shrestha, R., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. MedChemComm, 12(6), 1121-1127. [Link]
-
Binneman, B., et al. (2022). Design, Synthesis, In Vitro Biological Activity Evaluation and Stabilized Nanostructured Lipid Carrier Formulation of Newly Synthesized Schiff Bases-Based on a Trimethoxyphenyl Scaffold as Potential Anticancer Agents. Molecules, 27(11), 3491. [Link]
-
Wang, Y., et al. (2022). Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin and a phenylpironetin analog in liver microsomes. Bioorganic & Medicinal Chemistry, 60, 116694. [Link]
-
Al-Warhi, T., et al. (2022). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Molecules, 27(22), 7701. [Link]
-
Bilyk, O., et al. (2020). Novel isoniazid derivative as promising antituberculosis agent. Future Medicinal Chemistry, 12(14), 1277-1287. [Link]
-
Kumar, P., et al. (2021). Biological and Biochemical Evaluation of Isatin-Isoniazid Hybrids as Bactericidal Candidates against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 65(8), e00011-21. [Link]
-
Kumar, D., et al. (2012). In-Vitro Cytotoxicity and Cell Cycle Analysis of Two Novel bis-1, 2, 4-triazole derivatives: 1,4-bis[5-(5-mercapto-1,3,4-oxadiazol-2-yl-methyl)-thio-4-(p-tolyl)-1,2,4-triazol-3-yl]butane (MNP-14) and 1,4-bis[5-(5-mercapto-1,3,4-oxadiazol-2-yl-methyl)-thio-4-(p-methoxyphenyl)-1,2,4-triazol-3-yl]butane (MNP-16). Journal of Pharmacy Research, 5(2), 954-958. [Link]
-
Singh, P., et al. (2005). Antimicrobial potential of 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives. Acta Pharmaceutica, 55(4), 369-378. [Link]
-
Kumar, P., et al. (2021). Biological and Biochemical Evaluation of Isatin-Isoniazid Hybrids as Bactericidal Candidates against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 65(8), e00011-21. [Link]
-
Sharifi-Rad, J., et al. (2022). The Current Antimicrobial and Antibiofilm Activities of Synthetic/Herbal/Biomaterials in Dental Application. Evidence-Based Complementary and Alternative Medicine, 2022, 9494419. [Link]
-
Gherman, C., et al. (2022). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 14(11), 2465. [Link]
-
Sureka, K., et al. (2022). Gallein and isoniazid act synergistically to attenuate Mycobacterium tuberculosis growth in human macrophages. PLoS Pathogens, 18(9), e1010839. [Link]
-
National Center for Biotechnology Information (2024). Ampicillin. In PubChem Compound Summary. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1990). Ampicillin. In Pharmaceutical Drugs. International Agency for Research on Cancer. [Link]
Sources
- 1. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel isoniazid derivative as promising antituberculosis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ampicillin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Ampicillin | C16H19N3O4S | CID 6249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Biological and Biochemical Evaluation of Isatin-Isoniazid Hybrids as Bactericidal Candidates against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological and Biochemical Evaluation of Isatin-Isoniazid Hybrids as Bactericidal Candidates against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N,N-Diphenylcinnamamide
For Researchers, Scientists, and Drug Development Professionals
The proper management and disposal of chemical waste are paramount in ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of N,N-Diphenylcinnamamide (CAS No. 50395-70-5), a synthetic cinnamamide derivative utilized in various research and development applications.[1] Adherence to these procedures is crucial for maintaining compliance with safety regulations and fostering a culture of responsible chemical handling.
While this document offers comprehensive guidance based on established best practices for amide-containing compounds, it is imperative to obtain and consult the specific Safety Data Sheet (SDS) for N,N-Diphenylcinnamamide from your chemical supplier. An SDS for this compound is available from suppliers such as ChemicalBook.[2] The SDS will provide detailed information on the specific hazards, handling, and disposal requirements for this chemical.
Hazard Identification and Risk Assessment: The "Why" Behind Cautious Disposal
Before initiating any disposal protocol, a thorough understanding of the potential hazards associated with N,N-Diphenylcinnamamide is essential. While a specific, publicly available SDS with comprehensive hazard classifications was not identified during the preparation of this guide, information on structurally similar compounds and the general chemical class of amides provides valuable insights into potential risks.
Many substituted amides and aromatic amines can exhibit varying degrees of toxicity. For instance, related compounds can be harmful if swallowed, cause skin and eye irritation, and may have long-term adverse effects on aquatic life. Therefore, it is prudent to handle N,N-Diphenylcinnamamide with a high degree of caution, assuming it may possess similar hazardous properties.
Key Principles of Chemical Waste Management:
The foundation of proper chemical disposal lies in a hierarchy of controls designed to minimize risk at every stage. This approach, advocated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA), prioritizes waste minimization and responsible handling.[3]
-
Waste Minimization: The most effective disposal method is to prevent waste generation in the first place. This can be achieved by carefully planning experiments to use the minimum required amount of N,N-Diphenylcinnamamide and avoiding the preparation of excess solutions.[4][5]
-
Segregation: Never mix different types of chemical waste. Incompatible chemicals can react violently, producing heat, toxic gases, or even explosions.[4][6]
-
Containment: All chemical waste must be stored in appropriate, clearly labeled, and sealed containers to prevent leaks and spills.[4][6]
-
Regulatory Compliance: Adherence to federal, state, and local regulations for hazardous waste disposal is mandatory.[7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential hazards, appropriate personal protective equipment must be worn at all times when handling N,N-Diphenylcinnamamide waste.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes of liquid waste or airborne solid particles that could cause eye irritation or damage. Standard safety glasses do not provide adequate protection from chemical splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact with the chemical, which could lead to irritation or absorption through the skin. It is crucial to check the glove manufacturer's compatibility chart for the specific solvents used with N,N-Diphenylcinnamamide. Always inspect gloves for tears or punctures before use.[9] |
| Body Protection | A laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of inhaling dust or aerosols. | The need for respiratory protection should be determined by a formal risk assessment, especially when handling the solid compound outside of a fume hood or in case of a spill. Always follow your institution's respiratory protection program guidelines. |
Step-by-Step Disposal Protocol for N,N-Diphenylcinnamamide
The following protocol outlines the systematic procedure for the collection, storage, and disposal of N,N-Diphenylcinnamamide waste.
Waste Segregation and Collection
Solid Waste (Pure Compound, Contaminated Labware):
-
Designated Waste Container: Use a dedicated, chemically compatible container for solid N,N-Diphenylcinnamamide waste. This container should be made of a material that will not react with the chemical or any residual solvents. Plastic containers are often preferred for solid waste.[5]
-
Labeling: Immediately label the container with a "Hazardous Waste" label. The label must include the full chemical name, "N,N-Diphenylcinnamamide," and a clear indication of the contents (e.g., "Solid Waste").[6]
-
Collection: Place all solid waste, including unused or expired N,N-Diphenylcinnamamide, and any contaminated disposable items such as weighing paper, gloves, and pipette tips, into the designated container.[10]
-
Separation: Keep solid and liquid waste in separate containers.[4][11]
Liquid Waste (Solutions containing N,N-Diphenylcinnamamide):
-
Designated Waste Container: Use a dedicated, chemically compatible, and leak-proof container for liquid waste. The container must have a secure, tight-fitting lid.[6]
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. The label must list all chemical components of the solution and their approximate concentrations.
-
Collection: Carefully pour the liquid waste into the designated container, avoiding splashes. Do not fill the container to more than 90% of its capacity to allow for expansion.[10]
-
Segregation: Do not mix N,N-Diphenylcinnamamide solutions with other types of chemical waste, especially incompatible materials like strong oxidizing agents.[12][13]
Storage of Waste Containers
-
Secure Location: Store all waste containers in a designated and secure satellite accumulation area within the laboratory.[5]
-
Secondary Containment: Place waste containers in a secondary containment tray or bin to contain any potential leaks or spills.[6][10]
-
Ventilation: Ensure the storage area is well-ventilated. If feasible, store in a designated cabinet for chemical waste.
-
Closed Containers: Keep waste containers securely closed at all times, except when adding waste.[5][6]
Final Disposal
-
Professional Disposal Service: The final disposal of N,N-Diphenylcinnamamide waste must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should N,N-Diphenylcinnamamide waste be disposed of in the regular trash or poured down the drain.[14] Improper disposal can lead to environmental contamination and regulatory violations.
-
Waste Pickup Request: Follow your institution's procedures for requesting a hazardous waste pickup. Ensure all containers are properly labeled and sealed before collection.
Spill Management
In the event of a spill of N,N-Diphenylcinnamamide, immediate and appropriate action is necessary to mitigate risks.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Personal Protective Equipment: Before attempting to clean up a spill, don the appropriate PPE as outlined in Section 2.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill. For solid spills, carefully sweep up the material, avoiding the creation of dust.
-
Collection: Place the absorbed or swept-up material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department in accordance with your established emergency procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of N,N-Diphenylcinnamamide waste.
Caption: A flowchart outlining the key steps for the proper disposal of N,N-Diphenylcinnamamide waste.
References
-
N,N-Dimethyl-1,4-phenylenediamine - SAFETY DATA SHEET. (2024-04-22). Retrieved from [Link]
-
N,N-Dimethyl Formamide CAS No 68-12-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.). Retrieved from [Link]
-
Properly Managing Chemical Waste in Laboratories. (2022-04-11). Retrieved from [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (2025-03-21). Retrieved from [Link]
-
Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022-04-11). Retrieved from [Link]
-
DOT Hazardous Materials vs EPA Hazardous Waste vs “Non-Regulated” | Resource Management Associates. (2025-11-18). Retrieved from [Link]
-
C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024-08-30). Retrieved from [Link]
-
N,N-Diphenyl-cinnamamide | C21H17NO | CID 5708109 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. (2025-01-06). Retrieved from [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. (n.d.). Retrieved from [Link]
-
Where Can I Dispose Of Hazardous Waste? - CountyOffice.org. (2025-04-10). Retrieved from [Link]
-
The Federal EPA Hazardous Waste Regulations Are Found Where? - CountyOffice.org. (2024-11-22). Retrieved from [Link]
Sources
- 1. N,N-Diphenylcinnamamide|CAS 50395-70-5|RUO [benchchem.com]
- 2. N,N-DIPHENYLCINNAMAMIDE - Safety Data Sheet [chemicalbook.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. acewaste.com.au [acewaste.com.au]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. canterbury.ac.nz [canterbury.ac.nz]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. youtube.com [youtube.com]
Personal Protective Equipment (PPE) & Handling Guide: N,N-Diphenylcinnamamide
[1]
Executive Summary: The "Unknown" Hazard Protocol
N,N-Diphenylcinnamamide (CAS: 50395-70-5) is a functionalized amide often used in photochemical research and organic synthesis. Unlike common solvents or reagents, specific toxicological data (OELs, DNELs) for this compound are limited.
The Scientific Stance: In the absence of comprehensive chronic toxicity data, we do not assume safety. We apply Control Banding , treating this substance as a Category 2 Irritant and Potential Sensitizer . This guide prioritizes the containment of particulates (dust) and the prevention of dermal absorption, as the lipophilic nature of the diphenyl group facilitates membrane permeation.
At a Glance: Minimum Safety Standards
| Parameter | Requirement |
| Physical State | Solid (Crystalline powder) |
| Primary Route of Entry | Inhalation of dust; Dermal absorption. |
| Core Hazard Class | Irritant (Skin/Eye/Respiratory); Potential Sensitizer. |
| Min. Glove Spec | Nitrile (0.11 mm) - Double gloving recommended for solutions. |
| Respiratory Spec | N95 (Solids) or Fume Hood (Solutions). |
Risk Assessment & Hazard Identification
To select the correct PPE, we must understand the mechanism of potential harm.
Chemical Structure & Biological Interaction
The molecule consists of a cinnamoyl moiety linked to a diphenylamine group.
-
The Amide Linkage: Substituted cinnamamides can act as Michael acceptors under specific metabolic conditions, potentially reacting with cysteine residues in proteins. This suggests a mechanism for skin sensitization (allergic contact dermatitis) [1].
-
Lipophilicity: The two phenyl rings significantly increase the LogP (partition coefficient), making the molecule highly lipophilic. This allows it to penetrate the stratum corneum (outer skin layer) more easily than simple amides, necessitating strict dermal protection [2].
Hazard Statements (GHS Derived)
PPE Selection Matrix
This table defines the required protection based on the operational scale.
| Operational Scale | Respiratory Protection | Dermal Protection (Hands) | Ocular Protection | Body Protection |
| Analytical (<10 mg) | Fume Hood (Sash at 18") | Nitrile (0.11 mm) | Safety Glasses w/ Side Shields | Lab Coat (Cotton/Poly) |
| Preparative (10 mg - 10 g) | Fume Hood OR N95 Mask | Double Nitrile (Outer: 0.11mm, Inner: 0.06mm) | Chemical Splash Goggles | Lab Coat + Tyvek Sleeves |
| Bulk Handling (>10 g) | P100 Respirator + Fume Hood | High-Breakthrough Nitrile (>0.2 mm) | Chemical Splash Goggles | Tyvek Coverall |
Decision Logic for PPE
The following logic diagram illustrates the decision process for selecting PPE based on the state of matter and quantity.
Figure 1: PPE Decision Tree based on physical state and solvent carrier. High-permeation solvents (DCM) require specialized laminate gloves, as nitrile offers poor protection against the carrier solvent, which drags the solute through the glove.
Operational Protocol: Safe Handling Workflow
Objective: Prevent cross-contamination and exposure during the critical "Weighing" and "Solubilization" phases.
Phase 1: Preparation (Donning)
-
Inspection: Check fume hood flow rate (Face velocity: 80–100 fpm).
-
Glove Layering: If handling >100mg, apply the "Double Glove" technique.
-
Inner Layer: Standard Nitrile (White/Blue) - acts as a visual indicator for breaches.
-
Outer Layer: High-Performance Nitrile (Purple/Green).
-
-
Static Control: N,N-Diphenylcinnamamide powder can be static-prone. Use an anti-static gun or ionizer bar near the balance to prevent powder scattering.
Phase 2: Weighing & Transfer
-
The "Closed Transfer" Rule: Never transport open containers outside the hood.
-
Protocol:
-
Tare the vial inside the hood.
-
Transfer solid using a disposable spatula.
-
Cap the vial tightly before moving it to the balance (if balance is external) or use a balance inside the hood (preferred).
-
Wipe the exterior of the vial with a Kimwipe dampened in ethanol to remove invisible dust residues.
-
Phase 3: Solubilization (The Critical Risk Point)
Once dissolved, the risk profile changes. The solvent (e.g., DCM, DMSO) acts as a vehicle, potentially carrying the compound through skin faster than the solid alone.
-
If using DCM/Chloroform: Do NOT rely on standard nitrile gloves for more than 2 minutes of contact. If a splash occurs, remove gloves immediately.
-
Labeling: Mark all flasks clearly with "Irritant/Sensitizer".
Phase 4: Decontamination & Doffing
-
Surface Decon: Wipe work surfaces with 70% Ethanol or Isopropanol. The compound is soluble in organic alcohols [3].[3]
-
Glove Removal: Use the "Beak Method" (pulling one glove off by the cuff using the other gloved hand, then sliding a finger under the remaining glove) to ensure skin never touches the outer glove surface.
-
Wash: Wash hands with soap and cool water (warm water opens pores, potentially increasing absorption of any residue).
Figure 2: Operational workflow emphasizing the transition from solid handling to solution handling.
Disposal & Emergency Response
Waste Disposal[1][3][5][6]
-
Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in a Hazardous Solid Waste container. Do not use regular trash.
-
Liquid Waste: Segregate into Organic Waste (Non-Halogenated) or Halogenated depending on the solvent used.
-
Labeling: Waste tags must explicitly list "N,N-Diphenylcinnamamide".
Emergency Procedures
-
Eye Contact: Flush immediately with water for 15 minutes .[4][1] Hold eyelids open. The compound is an irritant; immediate dilution is key.
-
Skin Contact:
-
Remove contaminated clothing/gloves.[1]
-
Wash with soap and water (Do not use alcohol/solvents on skin; this spreads the chemical).
-
Seek medical attention if redness or blistering occurs (Signs of sensitization).
-
-
Spill (Solid): Do not dry sweep (creates dust). Wet a paper towel with ethanol, lay it over the powder, and wipe up.
References
Sources
- 1. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 2. fishersci.ca [fishersci.ca]
- 3. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. N,N-Diethylcinnamamide | C13H17NO | CID 817779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N,N-Diphenyl-cinnamamide | C21H17NO | CID 5708109 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
